Oleyl Alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-octadec-9-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSTYHKOOCGGFT-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022010 | |
| Record name | cis-Oleyl alcohol | |
| Source | EPA DSSTox | |
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Molecular Weight |
268.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Liquid (usually pale yellow); mp = 13-19 deg C; [Merck Index] Pale yellow liquid; [MSDSonline], Liquid, Colourless to light yellow liquid; Fatty aroma with animal undertones | |
| Record name | 9-Octadecen-1-ol, (9Z)- | |
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| Record name | Oleyl alcohol | |
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| Record name | Oleyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | cis-9-Octadecenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/ | |
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Boiling Point |
195 °C at 8 mm Hg; 182-184 °C at 1.5 mm Hg (Distilling range at 760 mm Hg: 305-370 °C), BP: 205 to 210 °C at 15 mm Hg, 207.00 °C. @ 13.00 mm Hg | |
| Record name | OLEYL ALCOHOL | |
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| Record name | Oleyl alcohol | |
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Solubility |
Insol in water; sol in alcohol, ether, Slightly soluble in carbon tetrachloride, Insoluble in water; soluble in non-polar organic solvents, Soluble (in ethanol) | |
| Record name | OLEYL ALCOHOL | |
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| Record name | cis-9-Octadecenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8489 at 20 °C/4 °C, 0.842-0.854 (20°) | |
| Record name | OLEYL ALCOHOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | cis-9-Octadecenol | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.000093 [mmHg], VP: 13 mm Hg at 207 °C, VP: 8 mm Hg at 195 °C, VP: 760 mm Hg at 333-335 °C | |
| Record name | Oleyl alcohol | |
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| Record name | OLEYL ALCOHOL | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Linoleyl, myristyl and cetyl alcohols. | |
| Record name | OLEYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily liquid, usually pale yellow, Clear, viscous liquid at room temperature | |
CAS No. |
143-28-2, 593-47-5 | |
| Record name | Oleyl alcohol | |
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| Record name | Oleyl alcohol [NF] | |
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| Record name | OLEYL ALCOHOL | |
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| Record name | 9-Octadecen-1-ol, (9Z)- | |
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| Record name | cis-Oleyl alcohol | |
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| Record name | (Z)-octadec-9-enol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | OLEYL ALCOHOL | |
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| Record name | OLEYL ALCOHOL | |
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| Record name | Oleyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
13-19 °C, Melting point: 6-7 °C, 6.5 °C | |
| Record name | OLEYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oleyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Oleyl Alcohol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of oleyl alcohol, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer insights into the causality behind its properties and applications, ensuring a deep and practical understanding of this versatile long-chain fatty alcohol.
Introduction: The Dual Nature of an Unsaturated Fatty Alcohol
This compound, systematically known as (9Z)-octadec-9-en-1-ol, is a monounsaturated long-chain fatty alcohol that holds a significant position in various scientific and industrial fields.[1][2][3] Its structure, featuring an 18-carbon backbone with a single cis-double bond between carbons 9 and 10, imparts a unique combination of properties.[2][3][4] This duality of a hydrophilic alcohol head and a long, kinked hydrophobic tail underpins its utility as a nonionic surfactant, emulsifier, emollient, and penetration enhancer.[4][5]
This guide will delve into the core chemical and physical characteristics of this compound, explore a classic synthetic methodology, detail its diverse applications with a focus on research and pharmaceutical development, and provide essential safety and handling information.
Chemical and Physical Properties: A Quantitative Overview
The distinct chemical and physical properties of this compound are fundamental to its behavior and function in various formulations. These properties are summarized in the tables below, providing a clear, comparative reference.
Table 1: Chemical Identity of this compound
| Property | Value | Source(s) |
| Chemical Name | (9Z)-octadec-9-en-1-ol | [1][2] |
| Common Synonyms | cis-9-Octadecen-1-ol, Oleic alcohol | [3][4][6] |
| CAS Number | 143-28-2 | [4][6][7] |
| Molecular Formula | C₁₈H₃₆O | [1][4] |
| Molecular Weight | 268.48 g/mol | [1][2] |
| Condensed Structural Formula | CH₃(CH₂)₇CH=CH(CH₂)₈OH | [3][4] |
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow, viscous oily liquid | [1][5][7] |
| Odor | Faint, fatty aroma | [8] |
| Melting Point | 0-19 °C (32-66 °F) | [1][2][5][8] |
| Boiling Point | 195 °C at 8 mmHg; 207 °C at 13 mmHg; 330-360 °C at 760 mmHg | [1][2][5][8] |
| Density | 0.845-0.855 g/cm³ at 20-25 °C | [1][9] |
| Refractive Index (n²⁰/D) | ~1.46 | [8][10] |
| Flash Point | >110 °C (>230 °F) | [8] |
| Vapor Pressure | 9.3 x 10⁻⁵ mm Hg at 25 °C | [4] |
Solubility Profile
This compound's solubility is a direct consequence of its amphiphilic nature. The long hydrocarbon chain renders it insoluble in water .[1][8][11] However, it is soluble in many organic solvents , including ethanol, ether, and chloroform.[1][8][11] This solubility in non-polar and semi-polar solvents is a key factor in its use as a solvent and carrier in various formulations.[8][11] The hydroxyl group allows for some interaction with polar solvents, contributing to its surfactant properties.[11]
Spectral Characterization: The Fingerprint of this compound
Spectroscopic data provides an unambiguous identification of this compound and is crucial for quality control and research purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals. The protons on the double bond (C9-H and C10-H) typically appear as a multiplet around 5.35 ppm. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) resonate as a triplet at approximately 3.63 ppm. The allylic protons, adjacent to the double bond, are found around 2.01 ppm. The terminal methyl protons present as a triplet near 0.88 ppm, and the remaining methylene protons of the alkyl chain form a broad signal between 1.2 and 1.6 ppm.
-
¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. The olefinic carbons (C9 and C10) are observed at approximately 129-130 ppm. The carbon bearing the hydroxyl group (C1) is found around 62 ppm. The carbons of the long alkyl chain resonate in the 22-33 ppm region, with the terminal methyl carbon (C18) appearing at about 14 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the alkyl chain are observed between 2850 and 3000 cm⁻¹. A peak around 3005 cm⁻¹ can be attributed to the =C-H stretching of the alkene group. The C=C stretching vibration of the cis-double bond is typically weak and appears around 1655 cm⁻¹. The C-O stretching vibration is visible in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound typically does not show a prominent molecular ion peak (m/z 268). Instead, the spectrum is characterized by significant fragmentation. A peak corresponding to the loss of water (M-18) at m/z 250 is often observed. The fragmentation pattern is dominated by cleavage of the hydrocarbon chain, resulting in a series of alkyl and alkenyl fragment ions.
Synthesis and Manufacturing: The Bouveault-Blanc Reduction
A classic and historically significant method for producing this compound is the Bouveault-Blanc reduction of oleic acid esters.[4][10][12] This method is noteworthy for its ability to reduce the ester functionality without affecting the carbon-carbon double bond, a feat not easily achieved with catalytic hydrogenation.[4][10]
Experimental Protocol: Bouveault-Blanc Reduction of Ethyl Oleate
This protocol is based on established procedures and is intended for instructional and research purposes.[13][14] Caution: This reaction involves metallic sodium, which is highly reactive and flammable. It must be performed under anhydrous conditions and with appropriate safety precautions.
Materials:
-
Ethyl oleate
-
Anhydrous absolute ethanol
-
Sodium metal, clean and cut into small pieces
-
Acetone
-
Reflux condenser, 5-L round-bottomed flask, heating mantle, and other standard laboratory glassware
Procedure:
-
In a 5-L round-bottomed flask equipped with a reflux condenser, combine 200 g (0.65 mol) of ethyl oleate and 1.5 L of absolute ethanol.[14]
-
Carefully add 80 g (3.5 gram atoms) of sodium metal through the condenser at a rate that maintains a vigorous but controlled reaction. Occasional swirling of the flask is recommended.[14]
-
Once the initial vigorous reaction subsides, add an additional 200 mL of absolute ethanol.[14]
-
Heat the mixture using a steam bath or heating mantle until all the sodium has reacted.[14]
-
After the reaction is complete, add 500 mL of water and reflux the mixture for 1 hour to saponify any unreacted ester.[14]
-
Cool the mixture and add 1.2 L of water. The crude this compound will separate as an upper layer.
-
Separate the crude this compound layer.
-
For purification, dissolve 50 g of the crude product in 400 mL of acetone and cool to -20 to -25 °C to crystallize out saturated alcohols.[14]
-
Filter the cold solution to remove the crystallized solids.
-
The filtrate, containing the this compound, can be further purified by recrystallization at a lower temperature (-60 to -65 °C) and subsequent distillation under reduced pressure.[14] The expected boiling point is 148–150 °C at less than 1 mm Hg.[14]
Diagram: Bouveault-Blanc Reduction of an Ester
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- 2. download.basf.com [download.basf.com]
- 3. chemicalbook.com [chemicalbook.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Studies in contact dermatitis. XII. Sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemstock.ae [chemstock.ae]
- 8. cir-safety.org [cir-safety.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. Allyl Alcohol - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. scribd.com [scribd.com]
- 14. books.rsc.org [books.rsc.org]
Introduction: The Versatility of an Unsaturated Fatty Alcohol
An In-depth Technical Guide to Oleyl Alcohol (CAS No. 143-28-2) for Pharmaceutical Development
This compound, identified by its CAS number 143-28-2, is an 18-carbon unsaturated fatty alcohol that holds a significant position in the landscape of pharmaceutical sciences.[1] Chemically known as (Z)-9-Octadecen-1-ol, its structure features a cis-double bond between the 9th and 10th carbon atoms, a characteristic that imparts fluidity and a unique set of physicochemical properties distinct from its saturated counterpart, stearyl alcohol.[1][2] Originally derived from natural sources like fish oil and olive oil, it can also be produced synthetically.[3][4][5] This guide, designed for researchers, scientists, and drug development professionals, delves into the core technical aspects of this compound, exploring its synthesis, mechanisms of action, and critical applications in modern drug delivery systems. Its role extends beyond a simple excipient; it functions as a nonionic surfactant, emulsifier, emollient, and, most notably, a powerful penetration enhancer, making it an invaluable tool in the formulation of topical and transdermal drug products.[2]
Physicochemical Profile
A thorough understanding of this compound's properties is fundamental to its effective application in pharmaceutical formulations. It is a colorless to pale yellow oily liquid at room temperature, a direct consequence of the kink in its hydrocarbon chain caused by the cis-double bond.[1][3] This prevents the close packing that characterizes saturated fatty alcohols, which are typically waxy solids. Its amphiphilic nature, possessing a long hydrophobic carbon chain and a hydrophilic hydroxyl group, governs its behavior as a surfactant and emulsifier.[1]
| Property | Value | References |
| CAS Number | 143-28-2 | [1][6] |
| Molecular Formula | C₁₈H₃₆O | [1][6] |
| Molecular Weight | 268.48 g/mol | [6][7] |
| Appearance | Clear, colorless to pale yellow viscous liquid | [1][3][8] |
| Odor | Faint, fatty odor | [6][9] |
| Melting Point | 0-5.0 °C | [3][6][10] |
| Boiling Point | 207 °C at 13 mmHg | [3][6][10] |
| Density | ~0.849 g/mL at 25 °C | [6][10] |
| Refractive Index | n20/D ~1.46 | [6][10] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and organic solvents. | [1][6][9] |
| Stability | Stable. Combustible. Incompatible with strong acids and strong oxidizing agents. | [3][6] |
Synthesis and Manufacturing Insights
The industrial production of this compound is primarily achieved through methods that preserve the crucial carbon-carbon double bond. Understanding these synthetic routes is vital for anticipating potential impurities and ensuring batch-to-batch consistency.
1. Bouveault–Blanc Reduction: This classic method is a cornerstone for producing this compound from natural esters.[4][5] It involves the reduction of oleic acid esters (like ethyl oleate or butyl oleate) using metallic sodium in the presence of an absolute alcohol, such as ethanol or butanol.[3][5][11] The key advantage of this reaction is its selectivity; it reduces the ester group to an alcohol without affecting the C=C double bond, which would be susceptible to hydrogenation under standard catalytic conditions.[5] The process typically involves refluxing the ester with sodium, followed by saponification of any unreacted ester and subsequent purification steps like crystallization and distillation.[11]
2. Catalytic Hydrogenation: An alternative manufacturing process involves the high-pressure hydrogenation of oleic acid or its esters (e.g., triolein) using specific catalysts.[3][4] To prevent the saturation of the double bond, specialized catalysts like zinc chromite are employed.[4][12] More recent research has also explored the use of sodium borohydride (NaBH₄) for the liquid-phase reduction of methyl oleate, demonstrating a pathway to selectively synthesize this compound with high yields.[13]
The choice of synthesis route impacts the final product's purity profile. Material sourced from natural oils may contain traces of other fatty alcohols (e.g., saturated ones like stearyl alcohol), which can influence the formulation's physical properties.[14]
Mechanism of Action in Drug Delivery: A Penetration Enhancer
This compound is widely recognized as a chemical penetration enhancer, a substance that reversibly decreases the barrier resistance of the stratum corneum, thereby facilitating the transport of active pharmaceutical ingredients (APIs) into the skin.[15][16] Its mechanism is primarily centered on its interaction with the intercellular lipids of the stratum corneum.
The long, kinked alkyl chain of this compound integrates into the highly ordered lipid bilayers of the skin.[8][15] This disrupts the tight packing of the lipids, increasing their fluidity and creating "free volume" or disordered domains within the bilayer structure.[15][17] This fluidization of the lipid matrix enhances the diffusion of drug molecules through this primary barrier.[17][18] Studies have shown that this compound promotes the permeation of both water-soluble and oil-soluble drugs by disorganizing the lamellar arrangement of epidermal lipids.[8]
A comparative study with oleic acid revealed that while both enhance permeation, this compound does so with less disruption to the skin barrier's integrity, as measured by transepidermal water loss (TEWL).[16][17] This suggests this compound may offer a more favorable safety profile for chronic topical applications. Furthermore, it has been shown to create a drug reservoir within the skin, potentially allowing for a sustained release of the API into underlying tissues.[17]
Caption: Mechanism of this compound enhancing skin permeability.
Applications in Pharmaceutical Formulations
The multifaceted properties of this compound enable its use in a wide array of pharmaceutical dosage forms, particularly for topical and transdermal delivery.[12]
-
Emollient and Thickener: In creams, lotions, and ointments, it acts as an emollient, imparting a smooth, soft feel to the skin. It also functions as a viscosity-increasing agent and emulsion stabilizer, ensuring the physical stability of formulations containing both oil and water phases.
-
Solubilizing Agent: Its lipophilic nature makes it an effective solvent and solubilizing agent, improving the bioavailability of poorly soluble APIs in topical preparations.[19][20]
-
Transdermal Delivery Systems: this compound is a key component in the development of transdermal patches, where its role as a penetration enhancer is critical for delivering a systemic therapeutic effect.
-
Novel Drug Delivery Systems: Its utility extends to advanced formulations.
-
Liposomes: this compound has been incorporated into novel pH-sensitive liposome formulations.[21] These liposomes remain stable at physiological pH but destabilize in acidic environments (like endosomes or tumor microenvironments), triggering the release of their encapsulated drug payload.[21][22] Formulations containing this compound have shown superior stability in serum compared to first-generation liposomes.[21][22]
-
Nanoemulsions: It is used in the preparation of nanoemulsions, which are stable, transparent formulations that can enhance skin hydration and API delivery.[23]
-
Aerosol Formulations: It has been investigated for use in aerosol formulations for delivering drugs like insulin and albuterol to the lungs.[12][20]
-
Caption: General workflow for formulating a topical cream with this compound.
Analytical Methodologies for Quality Control
Ensuring the purity and identity of this compound is paramount for its use in pharmaceuticals. The United States Pharmacopeia (USP) provides a monograph outlining specific tests.[24][25] Gas Chromatography with Flame Ionization Detection (GC-FID) is the standard method for assaying this compound and quantifying related fatty alcohol impurities.[26]
Exemplary GC-FID Protocol (Based on USP Monograph Principles):
-
System Preparation: A GC system equipped with an FID and a suitable capillary column (e.g., a polar phase like PerkinElmer Elite 225) is used.[26]
-
Internal Standard Solution: A solution of a different, non-interfering alcohol (e.g., 1-pentadecanol) is prepared in ethanol at a concentration of approximately 1 mg/mL.[26][27]
-
Standard Solution Preparation: Accurately weigh and dissolve USP reference standards of this compound and known potential impurities (e.g., lauryl, myristyl, cetyl, stearyl alcohols) in the internal standard solution.[26][27] Gentle heating in a sealed vial (e.g., 50°C water bath) may be required to ensure complete dissolution.[27][28]
-
Sample Solution Preparation: Prepare a solution of the this compound sample to be tested in the internal standard solution at the same concentration as the standard.[28]
-
Chromatographic Conditions:
-
Injector Temperature: ~270 °C[26]
-
Detector Temperature: ~280 °C[26]
-
Carrier Gas: Hydrogen or Helium[26]
-
Injection: A small volume (e.g., 0.5 µL) is injected with a defined split ratio.[26]
-
Temperature Program: A temperature gradient is used to separate the different fatty alcohols based on their boiling points and column interaction.
-
-
System Suitability: Before sample analysis, inject the standard solution to verify system performance. The resolution between critical pairs of alcohols (e.g., cetyl and stearyl, stearyl and oleyl) must meet the monograph's requirements.[26]
-
Analysis: Inject the sample solution and integrate the peak areas for the internal standard, this compound, and any impurities. The purity and impurity levels are calculated based on the relative peak area ratios compared to the standards.[26]
Other quality control tests include determining the acid value, iodine value, and hydroxyl value to ensure the material meets specifications.[24]
Safety and Toxicology Profile
This compound is generally regarded as a nontoxic and nonirritant material at the concentrations typically employed in pharmaceutical and cosmetic formulations.[12][20]
-
Acute Toxicity: Acute oral and percutaneous toxicity studies in animals have demonstrated a very low order of toxicity.[12][14] Formulations containing up to 20% this compound administered orally to rats at high doses caused no deaths or toxic effects.[12][20]
-
Irritation and Sensitization: It has a low potential for skin irritation and sensitization in humans.[14][29] However, some cases of contact dermatitis have been reported, and it may cause mild skin or eye irritation upon direct contact with the undiluted material.[9][12][30]
-
Regulatory Status: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the available scientific data and concluded that this compound is safe as used in cosmetics.[14][29] The U.S. FDA has also approved its use as a multipurpose additive for direct addition to food and as an indirect food additive.[29]
Standard handling precautions, such as wearing protective gloves and safety glasses, should be observed when working with the neat chemical.[9][30] It should be stored in well-closed containers in a cool, dry place.[9][12]
Conclusion
This compound (CAS 143-28-2) is a highly versatile and functional excipient that is indispensable to the modern pharmaceutical formulator. Its unique physicochemical properties, stemming from its unsaturated C18 structure, make it an effective emollient, solubilizer, and emulsion stabilizer. Critically for drug development, its proven ability to act as a skin penetration enhancer—by reversibly fluidizing the stratum corneum lipids—positions it as a key enabler for advanced topical and transdermal therapies. Supported by a strong safety profile and well-defined analytical methods, this compound will continue to be a component of choice for researchers and scientists aiming to optimize drug delivery through the skin and develop novel formulation platforms like pH-sensitive liposomes and nanoemulsions.
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Oleyl Alcohol Solubility in Organic Solvents: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility of oleyl alcohol, a C18 unsaturated fatty alcohol, in various organic solvents. Intended for researchers, scientists, and professionals in drug development and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a detailed examination of the molecular characteristics of this compound that govern its solubility, a compilation of available quantitative solubility data, and a robust, step-by-step protocol for the experimental determination of solubility. The guide aims to serve as an essential resource for leveraging the unique properties of this compound in applications ranging from pharmaceutical excipients to advanced material science.
Introduction: The Versatility of this compound
This compound ((Z)-9-Octadecen-1-ol) is a long-chain, monounsaturated fatty alcohol derived from the reduction of oleic acid, commonly sourced from natural fats and oils like olive oil and beef fat.[1] Its molecular structure, featuring a long C18 hydrocarbon tail and a polar hydroxyl (-OH) head group, imparts an amphiphilic character that makes it a highly versatile compound across numerous industries.
In the pharmaceutical and cosmetic sectors, this compound is prized as an emollient, emulsifier, viscosity-increasing agent, and solvent.[2] A critical application, particularly in drug development, is its role as a skin penetration enhancer.[3][4] By fluidizing the lipid bilayers of the stratum corneum, it facilitates the transdermal delivery of active pharmaceutical ingredients (APIs).[4] This function is directly dependent on its interaction with and solubility in other formulation components, making a thorough understanding of its solubility profile essential for optimizing product efficacy and stability.
This guide delves into the core principles governing this compound's solubility, provides a centralized resource of its solubility in common organic solvents, and equips the researcher with the methodology to precisely determine these parameters.
Physicochemical Principles of this compound Solubility
The solubility of this compound is dictated by its unique molecular structure: a long, non-polar hydrocarbon chain and a single, polar hydroxyl group. This dual nature is the key to its behavior in different solvents. The fundamental principle of "like dissolves like" is the primary predictor of its solubility.
-
Non-Polar Interactions: The 18-carbon chain, with its cis-double bond, is hydrophobic and lipophilic. This extensive non-polar region allows for strong van der Waals forces (London dispersion forces) with non-polar organic solvents. Consequently, this compound is readily soluble in solvents like hydrocarbons (e.g., hexane, toluene) and chlorinated solvents.[5][6] The presence of the double bond introduces a "kink" in the chain, preventing the close packing that occurs in its saturated counterpart, stearyl alcohol, which contributes to its liquid state at room temperature.[1]
-
Polar Interactions: The terminal hydroxyl (-OH) group is polar and capable of forming hydrogen bonds. This allows for favorable interactions with polar protic solvents such as lower-chain alcohols (e.g., ethanol, methanol).[6] The hydrogen bonding capability of the hydroxyl group can interact with the hydroxyl group of ethanol, for example, while the non-polar tail interacts with ethanol's ethyl group.
This amphiphilic nature means this compound is miscible with a wide array of organic solvents but is practically insoluble in water, a highly polar solvent where the energetic cost of disrupting the water's extensive hydrogen-bonding network is too high for the single -OH group to overcome.[2][5]
Visualizing Intermolecular Interactions
The following diagram illustrates the molecular interactions governing this compound's solubility in both polar and non-polar solvent environments.
Caption: Intermolecular forces between this compound and solvents.
Quantitative Solubility Data
While this compound is widely described as soluble or miscible with many organic solvents, precise quantitative data can be sparse in consolidated literature.[2] The following table compiles available data and qualitative descriptions from various technical sources. It is critical to note that for specific applications, especially in regulated environments like pharmaceuticals, experimental verification is paramount.
| Organic Solvent | Chemical Class | Relative Polarity | Quantitative Solubility | Qualitative Description | Reference(s) |
| Ethanol | Polar Protic Alcohol | 0.654 | ~30 mg/mL | Soluble, Miscible | [2][3][6] |
| Methanol | Polar Protic Alcohol | 0.762 | Data not specified | Miscible | [2] |
| Isopropanol | Polar Protic Alcohol | 0.546 | Data not specified | Soluble | [4] |
| Diethyl Ether | Polar Aprotic Ether | 0.117 | Data not specified | Soluble, Miscible | [2][5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | ~30 mg/mL | Soluble | [3] |
| Dimethyl Formamide (DMF) | Polar Aprotic | 0.386 | ~30 mg/mL | Soluble | [3] |
| Carbon Tetrachloride | Non-Polar Halogenated | N/A | Data not specified | Slightly Soluble/Miscible | [5][6] |
| Hexane | Non-Polar Hydrocarbon | 0.009 | Data not specified | Soluble | [6] |
| Toluene | Non-Polar Aromatic | 0.099 | Data not specified | Soluble | [6] |
| Water | Highly Polar Protic | 1.000 | 7.0 x 10⁻² mg/L (est.) | Insoluble, Immiscible | [2][5] |
Relative polarity values are provided for context where available.[7]
Experimental Protocol for Determining Equilibrium Solubility
For novel solvent systems or when precise concentration limits are required, the Shake-Flask method is the gold-standard for determining equilibrium solubility.[8] It is a robust and reliable technique that ensures the solvent is fully saturated with the solute.
Principle
An excess amount of the solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the excess undissolved solute, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.
Materials and Equipment
-
This compound: High purity grade (e.g., ≥95%)
-
Solvents: HPLC or analytical grade
-
Glass Vials: With PTFE-lined screw caps
-
Constant Temperature Orbital Shaker or Water Bath
-
Analytical Balance
-
Pipettes and Syringes
-
Syringe Filters: Chemically compatible (e.g., PTFE for organic solvents)
-
Analytical Instrument: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
Volumetric Flasks and Glassware
Step-by-Step Methodology
-
Preparation of Standards for Calibration:
-
Accurately prepare a series of standard solutions of this compound in the chosen solvent.
-
The concentration range should bracket the expected solubility. A typical range might be 0.1 mg/mL to 50 mg/mL.
-
Analyze these standards using the chosen analytical method (HPLC or GC) to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has an acceptable correlation coefficient (R² > 0.999).
-
-
Equilibrium Sample Preparation (Shake-Flask):
-
Add an excess amount of this compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium, which can be visually confirmed. For a 5 mL solvent volume, adding ~500 mg of this compound is typically sufficient.
-
Accurately pipette a known volume (e.g., 5.0 mL) of the organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare at least three replicate samples (n=3) for each solvent.
-
-
Equilibration:
-
Place the vials in the constant temperature shaker/water bath set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples for a predetermined period. A minimum of 24-48 hours is standard to ensure equilibrium is reached.[9][10] A preliminary time-course study (analyzing samples at 12, 24, 48, and 72 hours) is recommended to definitively establish the required equilibration time for a new system. Equilibrium is reached when subsequent measurements show no significant increase in concentration.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the undissolved this compound settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic undissolved particles. This step is critical to avoid overestimation of solubility.[11]
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples via HPLC or GC.
-
-
Data Calculation and Reporting:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by multiplying by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or g/100mL.
-
Report the average solubility and standard deviation of the triplicate measurements. The temperature at which the measurement was performed must always be reported.
-
Experimental Workflow Diagram
Caption: A logical workflow for the shake-flask solubility method.
Conclusion
The solubility of this compound is a critical parameter that underpins its functionality in a multitude of applications, from enhancing drug delivery to defining the texture of cosmetic creams.[1] Its amphiphilic structure renders it soluble in a broad spectrum of polar and non-polar organic solvents while remaining insoluble in water. This guide has provided a foundational understanding of the principles governing this behavior, a compilation of known solubility data, and a detailed, authoritative protocol for its experimental determination. By employing systematic methodologies like the shake-flask method, researchers and formulation scientists can obtain the precise, reliable data necessary to harness the full potential of this versatile fatty alcohol.
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Cis-9-Octadecen-1-ol (Oleyl Alcohol): A Comprehensive Technical Guide on Structure, Properties, and Applications in Advanced Formulations
Executive Summary: This technical guide provides an in-depth analysis of cis-9-octadecen-1-ol, commonly known as oleyl alcohol. We will explore its precise molecular structure, physicochemical properties, synthesis, and key chemical reactions. A significant focus is placed on its multifaceted applications within the pharmaceutical and research sectors, particularly its role as a critical excipient in drug delivery systems. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to support advanced formulation work.
Introduction to Cis-9-Octadecen-1-ol
Cis-9-octadecen-1-ol is an 18-carbon unsaturated fatty alcohol that is a central component in numerous industrial and pharmaceutical applications. Its unique molecular geometry, conferred by a cis-double bond, results in physical properties that make it an exceptional emollient, emulsifier, nonionic surfactant, and chemical penetration enhancer.[1] Naturally occurring in sources like fish oils and beef fat, it is also produced synthetically for high-purity applications. Its significance in drug development is growing, particularly in topical and transdermal formulations where it facilitates the delivery of active pharmaceutical ingredients (APIs) across the skin barrier.[2][3]
1.1 Nomenclature and Identification
-
IUPAC Name: (Z)-Octadec-9-en-1-ol[4]
-
Common Name: this compound[1]
-
CAS Number: 143-28-2
-
Molecular Formula: C₁₈H₃₆O[1]
-
Condensed Structural Formula: CH₃(CH₂)₇CH=CH(CH₂)₈OH
Molecular Structure and Physicochemical Properties
The functionality of this compound is intrinsically linked to its molecular architecture. Understanding this structure is paramount to harnessing its properties in formulation science.
2.1 The Structural Formula this compound consists of a long, 18-carbon aliphatic chain with two key functional features:
-
A primary alcohol (-OH) group at one terminus (C1), which imparts polarity and allows for reactions like esterification.
-
A single carbon-carbon double bond between carbon 9 and carbon 10.[4]
Crucially, the geometry of this double bond is cis (or Z), meaning the hydrogen atoms attached to the double-bonded carbons are on the same side. This creates a distinct "kink" in the hydrocarbon chain.[5] This bend prevents the molecules from packing tightly together, which is why this compound is a liquid at room temperature, unlike its saturated counterpart, stearyl alcohol.[1][5] This molecular kink is also fundamental to its mechanism as a skin penetration enhancer, as it disrupts the highly ordered lipid lamellae of the stratum corneum.[6][7]
2.2 Visualization of the Chemical Structure
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A Technical Guide to the Natural Sources of Oleyl Alcohol for Scientific Professionals
Abstract
Oleyl alcohol, a monounsaturated 18-carbon fatty alcohol, is a pivotal ingredient in a multitude of applications, including pharmaceuticals, cosmetics, and advanced industrial formulations.[1][2] Its utility as an emollient, emulsifier, and penetration enhancer makes it a compound of significant interest to researchers and drug development professionals.[3][4] This guide provides a comprehensive technical overview of the natural origins of this compound, the biochemical pathways governing its synthesis, and the methodologies for its extraction and purification. It is designed to equip scientists with the foundational knowledge and practical insights required to source and utilize this versatile biomolecule effectively.
Introduction: The Molecular Profile of this compound
This compound, chemically known as (Z)-Octadec-9-en-1-ol, is an unsaturated fatty alcohol characterized by a C18 chain with a single cis double bond at the ninth carbon position.[3][5] This structure imparts a liquid state at room temperature and a unique combination of lipophilic and hydrophilic properties, making it an excellent nonionic surfactant and emollient.[5] In pharmaceutical formulations, it is particularly valued as a component in topical creams and transdermal delivery systems, where it can enhance the permeation of active pharmaceutical ingredients (APIs) through the skin.[4]
Biosynthesis: Nature's Route to this compound
In biological systems, this compound does not typically accumulate in large quantities in its free form. Instead, it is synthesized from its corresponding fatty acid, oleic acid, which is ubiquitous in nature. The biosynthesis is a reductive process, converting the carboxylic acid group of oleic acid into a primary alcohol.
This conversion is enzymatically mediated within organisms by fatty acid reductases. The general pathway involves the activation of oleic acid to an acyl-CoA or acyl-ACP (Acyl Carrier Protein) thioester, followed by a two-step reduction, often proceeding through an aldehyde intermediate. While fatty alcohols are produced by a wide range of organisms, including plants, insects, and mammals, as components of waxes and lipids, high concentrations are found esterified within the triglycerides of specific natural oils.[6]
Principal Natural Sources of this compound
This compound is derived from the triglycerides found in a variety of natural fats and oils.[7] The primary industrial approach involves the processing of these oils to yield oleic acid or its esters, which are then reduced to this compound.[5][8] The choice of source often depends on factors such as desired purity, yield, cost, and sustainability considerations.[2]
Plant-Based Oils
Vegetable oils are a major source for the commercial production of this compound.[8] Oils with high oleic acid content are particularly prized.
-
Olive Oil (Olea europaea): As its name suggests, this compound has a strong association with olive oil, which is a rich source of oleic acid triglycerides.[5][9]
-
High-Oleic Sunflower and Rapeseed (Canola) Oils: Genetic variants of sunflower and rapeseed have been developed to contain exceptionally high levels of oleic acid (often exceeding 70-80%), making them premium feedstocks for this compound production.[10][11][12]
-
Palm Oil (Elaeis guineensis): While a significant source for various oleochemicals, standard palm oil's oleic acid content is moderate. However, it is often used in blends for producing this compound.[10][12]
Animal-Based Fats
-
Beef Tallow: Rendered beef fat is a traditional and significant source of oleic acid.[5] The triglycerides in tallow can be hydrolyzed to yield a mixture of fatty acids, from which oleic acid is separated for subsequent reduction.[13][14][15]
-
Lard (Pork Fat): Similar to tallow, lard is another animal fat that contains a substantial percentage of oleic acid.
Marine Oils
-
Fish Oils: Various species of oily fish are rich in unsaturated fats, including oleic acid.[3][5][16] Consequently, fish oil serves as a viable natural source for the production of this compound.[2][17] These oils are processed to separate different fatty acid fractions before reduction.[18][19][20]
Extraction and Production Workflow
The industrial production of this compound from natural triglycerides is a multi-step process that begins with the oil and culminates in a purified fatty alcohol. The general workflow is independent of the specific source, though process conditions may be optimized based on the feedstock's composition.
Workflow Diagram: From Triglyceride to Oleyl Alcoholdot
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An In-depth Technical Guide to Oleyl Alcohol's Role as a Non-ionic Surfactant in Advanced Drug Development
Foreword
In the landscape of pharmaceutical formulation and advanced drug delivery, excipients are not mere vehicles but critical components that dictate the stability, efficacy, and bioavailability of active pharmaceutical ingredients (APIs). Among the versatile class of non-ionic surfactants, oleyl alcohol emerges as a compound of significant interest. Its unique molecular structure—an unsaturated C18 fatty alcohol—imparts a compelling combination of emulsifying, solubilizing, and permeation-enhancing properties. This guide provides an in-depth exploration of this compound, moving beyond a surface-level description to dissect its core mechanisms of action. We will examine its physicochemical attributes, its role at interfaces, and its field-proven applications, particularly in topical and transdermal delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this compound in creating sophisticated and effective therapeutic formulations.
The Molecular Blueprint: Physicochemical Properties of this compound
This compound, or (Z)-octadec-9-en-1-ol, is a long-chain unsaturated fatty alcohol derived from natural sources like olive oil, fish oil, or beef fat.[1] Its defining feature is the cis-double bond at the ninth carbon position, which introduces a "kink" in its long hydrocarbon tail. This structural feature prevents the molecule from packing as tightly as its saturated counterpart, stearyl alcohol, resulting in a liquid state at room temperature and conferring distinct interfacial properties.[2]
A comprehensive understanding of its physical and chemical properties is paramount for its effective application in formulation development.
| Property | Value / Description | Source(s) |
| Chemical Formula | C₁₈H₃₆O | [1][3] |
| Molecular Weight | 268.48 g/mol | [1][3][4] |
| Appearance | Colorless to pale yellow, clear oily liquid. | [5][6] |
| IUPAC Name | (Z)-Octadec-9-en-1-ol | [1] |
| CAS Number | 143-28-2 | [1][5] |
| Solubility | Insoluble in water; soluble in ethanol, ether, isopropanol, and mineral oil. | [3][5] |
| Density | ~0.849 g/mL at 25 °C | [3] |
| Melting Point | 0-19 °C | [1][3] |
| Boiling Point | ~207 °C at 13 mmHg | |
| HLB Value | 13.5 - 14 | [5][7][8] |
| Iodine Value | 85 - 95 | [4] |
Mechanism of Action: The Amphiphile at the Interface
As a non-ionic surfactant, this compound's functionality is rooted in its amphiphilic structure: a polar hydroxyl (-OH) head group and a long, non-polar C18 hydrocarbon tail.[6][9] This duality drives its behavior at interfaces, such as an oil-water boundary, where it spontaneously orients itself to minimize thermodynamic free energy. The hydrophilic hydroxyl head interacts with the aqueous phase, while the lipophilic tail partitions into the oil phase.[9]
This molecular arrangement is fundamental to its ability to reduce the interfacial tension between two immiscible liquids, a prerequisite for creating stable emulsions.[9] By forming a protective film around dispersed droplets, this compound prevents them from coalescing, thereby stabilizing the emulsion system.[10]
Caption: Orientation of this compound at an oil-water interface.
Core Applications in Pharmaceutical Formulations
This compound's versatile properties make it a valuable excipient in a range of pharmaceutical dosage forms, particularly for topical and transdermal applications.[2][11]
Emulsifier, Stabilizer, and Emollient
In creams, lotions, and ointments, this compound functions as a co-emulsifier and thickening agent. Its primary role is to stabilize oil-in-water (O/W) or water-in-oil (W/O) emulsions, ensuring product homogeneity and preventing phase separation over time.[10] Beyond its surfactant properties, it also acts as an emollient, imparting a smooth, non-greasy feel to topical products and helping to maintain the skin's moisture barrier.[10]
Transdermal & Topical Delivery: The Penetration Enhancer
Perhaps the most critical role of this compound in drug development is as a chemical penetration enhancer.[11][12][13] The primary barrier to drug absorption through the skin is the stratum corneum (SC), a densely packed, lipid-rich outermost layer.[14] this compound facilitates drug permeation through this barrier via several proposed mechanisms:
-
Lipid Bilayer Disruption: The unsaturated, kinked hydrocarbon tail of this compound intercalates into the highly ordered lipid bilayers of the SC. This disrupts the tight packing of the intercellular lipids, increasing their fluidity.[5][15]
-
Phase Separation: The introduction of this compound can create separate, fluid domains within the SC lipids.[5][14][15] This disordered state creates pathways through which drug molecules can more easily diffuse.
A comparative study of oleic acid and this compound found that while oleic acid initially promotes faster drug permeation by fluidizing SC lipids, this compound offers advantages for sustained delivery.[14][15][16] It causes higher drug retention in the epidermis and dermis and does so without adversely affecting key skin barrier integrity indicators like transepidermal water loss (TEWL).[14][16] This makes this compound a preferable choice for topical therapies where localized drug retention is desired over rapid systemic absorption.
Caption: Mechanism of this compound as a skin penetration enhancer.
Role in Nanoformulations
The push towards nanotechnology in drug delivery has highlighted another key application for this compound: the formulation of nanoemulsions.[17][18] These are thermodynamically stable, transparent, or translucent dispersions of oil and water with droplet sizes typically under 200 nm.[18] this compound can be used as a key component of the oil phase or as a co-surfactant in these systems.[18][19]
The rationale for using this compound in nanoemulsions is twofold:
-
Enhanced Solubilization: It can improve the solubility of lipophilic drugs within the oil droplets.
-
Improved Bioavailability: The small droplet size provides a large surface area for drug release and absorption, and the inherent penetration-enhancing properties of this compound can further boost drug delivery into or through the skin.[19]
Experimental Protocol: Preparation of a Topical Nanoemulsion
To provide a practical context, this section outlines a self-validating protocol for preparing a drug-loaded nanoemulsion using this compound. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To formulate a stable oil-in-water (O/W) nanoemulsion containing a model lipophilic API, using this compound as a key oil phase component and penetration enhancer.
Materials & Equipment:
-
Oil Phase: this compound (Pharmaceutical Grade), Model Lipophilic API (e.g., Diclofenac)
-
Aqueous Phase: Purified Water (USP Grade)
-
Surfactant: Polysorbate 80 (Tween 80)
-
Co-surfactant: Propylene Glycol
-
Equipment: High-shear homogenizer (e.g., Ultra-Turrax), Magnetic stirrer, Analytical balance, Particle size analyzer (e.g., DLS).
Methodology:
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of this compound.
-
Disperse and dissolve the pre-weighed model API into the this compound with gentle stirring using a magnetic stirrer. Causality: This ensures the drug is fully solubilized in the oil phase before emulsification, preventing drug crystallization in the final formulation.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, accurately weigh the purified water.
-
Add the required amounts of Polysorbate 80 (surfactant) and Propylene Glycol (co-surfactant) to the water.
-
Stir until a clear, homogenous solution is formed. Causality: The surfactant and co-surfactant must be fully dissolved in the continuous phase to effectively stabilize the oil droplets that will be formed.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase (from Step 1) to the aqueous phase (from Step 2) under continuous stirring with a magnetic stirrer.
-
Continue stirring for 15-20 minutes to form a milky, coarse emulsion. Causality: This pre-emulsification step creates a uniform distribution of large oil droplets within the aqueous phase, which is essential for efficient size reduction in the next step.
-
-
High-Energy Homogenization:
-
Subject the coarse emulsion to high-shear homogenization at approximately 10,000-15,000 rpm for 10-15 minutes.
-
Monitor the temperature of the system to prevent excessive heating, using a water bath for cooling if necessary. Causality: High shear provides the necessary energy to break down the large oil droplets into the nano-size range (typically <200 nm). This is the critical step for nanoemulsion formation.
-
-
Characterization and Validation:
-
Visual Inspection: The final formulation should appear transparent or translucent.
-
Particle Size & Polydispersity Index (PDI): Measure the average droplet size and PDI using Dynamic Light Scattering (DLS). A PDI value < 0.3 indicates a narrow and uniform size distribution, which is crucial for stability.
-
pH Measurement: Ensure the pH is within the acceptable range for topical application (typically 4.5-6.5).
-
Stability Studies: Store samples at different temperature conditions (e.g., 4°C, 25°C, 40°C) and monitor for any signs of phase separation, creaming, or significant changes in particle size over time. Causality: This comprehensive characterization validates the success of the formulation process and predicts the long-term stability of the nanoemulsion.
-
Caption: Experimental workflow for nanoemulsion preparation.
Safety and Toxicological Profile
This compound is generally regarded as a nontoxic and nonirritant material when used at typical concentrations in topical pharmaceutical formulations.[11] Its low toxicity is supported by acute oral and percutaneous studies in animal models.[11] However, as with many excipients, there have been isolated reports of contact dermatitis, indicating a potential for sensitization in susceptible individuals.[11] It is incompatible with strong acids and oxidizing agents.[5] Overall, it has a favorable safety profile for its intended use in topical and transdermal products.
Conclusion
This compound is far more than a simple fatty alcohol; it is a multifunctional non-ionic surfactant with a unique structural advantage conferred by its unsaturated bond. Its proven efficacy as an emulsifier, emollient, and, most importantly, a skin penetration enhancer makes it an indispensable tool for the modern formulation scientist. By disrupting the stratum corneum lipid barrier in a controlled manner, it offers a reliable mechanism for enhancing the local delivery of APIs, with a favorable safety profile compared to more aggressive enhancers. As drug development continues to advance towards more sophisticated delivery systems like nanoemulsions, the strategic application of this compound will undoubtedly play a continued and vital role in translating therapeutic concepts into clinical realities.
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An In-depth Technical Guide to the Physicochemical Characteristics of Oleyl Alcohol
Introduction
Oleyl alcohol, with the IUPAC name (Z)-octadec-9-en-1-ol, is a long-chain, monounsaturated fatty alcohol that holds a significant position in various scientific and industrial fields, particularly in pharmaceutical and cosmetic formulations.[1] Its unique molecular structure, featuring an 18-carbon chain with a cis-double bond at the ninth position, imparts a distinct set of physicochemical properties that make it a versatile excipient.[1][2] This guide provides a comprehensive exploration of these characteristics, offering in-depth technical information for researchers, scientists, and drug development professionals. Sourced from natural origins like fish oil, olive oil, and beef fat, this compound can also be synthesized through processes like the Bouveault–Blanc reduction of oleic acid esters.[1]
This document will delve into the core physicochemical properties of this compound, its behavior in various solvent systems, and its functional roles as an emollient, emulsifier, and penetration enhancer. We will also explore the analytical methodologies for its characterization and discuss its safety and toxicological profile.
Core Physicochemical Properties
The physical and chemical attributes of this compound are fundamental to its application in various formulations. A summary of these key properties is presented below.
Molecular and Physical Identity
This compound is chemically identified as (Z)-octadec-9-en-1-ol.[2] Its molecular formula is C₁₈H₃₆O, and it has a molecular weight of approximately 268.48 g/mol .[3] At room temperature, it exists as a colorless to pale yellow, viscous, and oily liquid with a mild, fatty odor.[4][5]
Caption: Molecular Structure of this compound.
Quantitative Physicochemical Data
A compilation of the critical physicochemical parameters for this compound is provided in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₈H₃₆O | [3] |
| Molecular Weight | 268.48 g/mol | [3] |
| CAS Number | 143-28-2 | |
| EC Number | 205-597-3 | |
| Appearance | Colorless to pale yellow viscous liquid | [4] |
| Odor | Mild, fatty aroma | [2] |
| Melting Point | 0–19 °C (range varies by source) | [2][4][5] |
| Boiling Point | 330–360 °C (at 760 mmHg); 207 °C (at 13 mmHg) | [1][2][6] |
| Density | 0.845–0.855 g/cm³ (at 20-25°C) | [1][6] |
| Refractive Index | ~1.460 (at 20°C) | [2][7] |
| Vapor Pressure | 10.64 hPa (at 195 °C) | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
| LogP (Octanol/Water) | ~7.07–7.796 | [2] |
| Water Solubility | Practically insoluble | [2][8] |
Solubility and Solvent Interactions
The solubility profile of this compound is dictated by its long hydrophobic carbon chain and the single polar hydroxyl group.[8] This amphiphilic nature governs its interactions in various solvent systems, which is a critical consideration in formulation development.
Solubility Characteristics
-
Aqueous Solubility : this compound is practically insoluble in water due to its long, nonpolar alkyl chain.[2][8]
-
Organic Solvent Solubility : It is readily soluble in many organic solvents, including ethanol, ether, and chloroform.[8] It is also miscible with other alcohols and slightly miscible with carbon tetrachloride.[2] This high solubility in organic phases is crucial for its role as a solvent and co-emulsifier in formulations.[9]
The solubility can be influenced by temperature, generally increasing with a rise in temperature.[8]
Functional Roles in Formulations
The physicochemical properties of this compound directly translate to its multifaceted functions in pharmaceutical and cosmetic products.
Emollient and Moisturizer
As an emollient, this compound forms a thin, non-greasy film on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and imparts a soft, smooth feel.[10] This lubricating property is beneficial in skin creams, lotions, and hair conditioners.
Emulsifier and Stabilizer
With its amphiphilic structure, this compound acts as a nonionic surfactant and co-emulsifier.[11] It positions itself at the oil-water interface, reducing interfacial tension and allowing for the formation of stable emulsions.[10][11] This is essential for the physical stability and texture of creams and lotions.
Penetration Enhancer
In transdermal and topical drug delivery systems, this compound functions as a penetration enhancer.[9] It is believed to work by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the permeability of the skin to active pharmaceutical ingredients (APIs).[12][13] Studies have shown its effectiveness in enhancing the skin permeation of various drugs.[13][14]
Caption: Functional Roles of this compound in Formulations.
Analytical Characterization
A variety of analytical techniques are employed to confirm the identity, purity, and quality of this compound.
Standard Quality Control Parameters
Standard quality control tests for this compound typically include the determination of:
-
Acid Value : Measures the amount of free fatty acids.
-
Saponification Value : Indicates the average molecular weight of the fatty alcohols.
-
Hydroxyl Value : Determines the concentration of hydroxyl groups.
-
Iodine Value : Measures the degree of unsaturation.[5]
-
Water Content : Determined by Karl Fischer titration.
| Parameter | Typical Specification Range |
| Acid Value | 0.0 - 0.2 mg KOH/g |
| Saponification Number | 0 - 1 mg KOH/g |
| Hydroxyl Value | 205 - 215 mg KOH/g |
| Iodine Number | 85 - 90 g I₂/100g |
| Water Content | 0 - 0.1 % |
(Note: These values are typical and may vary between suppliers.)[15]
Spectroscopic and Chromatographic Methods
-
Infrared (IR) Spectroscopy : Used to identify the characteristic functional groups, such as the O-H stretch of the alcohol and the C=C stretch of the alkene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure, including the position and stereochemistry of the double bond.
-
Gas Chromatography (GC) : The primary method for determining the purity of this compound and quantifying the presence of other fatty alcohols. Commercial grades typically have a purity of 80-85% or higher.[3][7]
Experimental Protocol: Determination of Purity by Gas Chromatography
This protocol outlines a general procedure for assessing the purity of this compound.
Objective: To determine the percentage purity of an this compound sample by gas chromatography.
Materials and Equipment:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for fatty alcohol analysis (e.g., a polar phase like polyethylene glycol).
-
High-purity carrier gas (e.g., Helium or Nitrogen).
-
This compound standard of known purity.
-
This compound sample for analysis.
-
Suitable solvent (e.g., isopropanol or hexane).
-
Volumetric flasks and syringes.
Procedure:
-
Standard Preparation: Accurately weigh a known amount of the this compound standard and dissolve it in the chosen solvent in a volumetric flask to a final concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the this compound sample in the same manner as the standard.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 275 °C
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 240 °C at a rate of 5 °C/min, and hold for 10 minutes.
-
Carrier Gas Flow Rate: 1-2 mL/min.
-
Injection Volume: 1 µL.
-
-
Analysis: Inject the standard and sample solutions into the GC.
-
Data Processing: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the area of the this compound peak in both the standard and sample chromatograms.
-
Calculation:
-
Purity (%) = (Area of sample peak / Area of standard peak) * (Concentration of standard / Concentration of sample) * Purity of standard (%)
-
Caption: Gas Chromatography Workflow for Purity Analysis.
Safety and Toxicology
This compound is generally regarded as a nontoxic and nonirritant material at the concentrations typically used in topical pharmaceutical and cosmetic formulations.[2][16]
-
Acute Toxicity : Studies in animals have shown a very low order of acute oral and percutaneous toxicity.[16][17]
-
Skin and Eye Irritation : It can cause minimal to mild skin and eye irritation in animal studies.[17] However, clinical patch testing in humans indicates a very low potential for skin irritation and sensitization.[17]
-
Sensitization : While generally non-sensitizing, there have been rare reports of contact dermatitis associated with this compound.[16]
-
Environmental Fate : this compound is considered very toxic to aquatic organisms and may persist in the environment due to its low water solubility.[18][19] Proper disposal is necessary.[20]
It is incompatible with strong acids and strong oxidizing agents.[2][21]
Conclusion
This compound is a remarkably versatile fatty alcohol with a well-defined set of physicochemical characteristics that underpin its widespread use in the pharmaceutical and cosmetic industries. Its properties as an emollient, emulsifier, and penetration enhancer make it an invaluable tool for formulators. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe application in the development of high-performance products.
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- 21. Page loading... [guidechem.com]
"oleyl alcohol safety data sheet analysis"
An In-Depth Technical Guide to the Safety Data Sheet Analysis of Oleyl Alcohol for Research and Pharmaceutical Applications
Executive Summary
This compound (CAS No. 143-28-2) is an unsaturated fatty alcohol integral to numerous pharmaceutical and research applications, valued for its properties as an emollient, emulsifier, and penetration enhancer.[1][2] While generally regarded as having low systemic toxicity, a thorough analysis of its Safety Data Sheet (SDS) reveals specific hazards that necessitate rigorous safety protocols.[3][4] This guide provides an in-depth analysis of the hazards associated with this compound, offering a framework for its safe handling, storage, and disposal in a professional laboratory setting. It synthesizes data from multiple SDSs and scientific sources to explain the causality behind safety recommendations, empowering researchers and drug development professionals to implement self-validating safety systems. Key areas of focus include managing its skin and eye irritation potential, understanding its ecotoxicity, and implementing appropriate emergency procedures.
Physicochemical Identity and Applications in Drug Development
This compound, chemically known as (Z)-9-Octadecen-1-ol, is a long-chain fatty alcohol with the molecular formula C18H36O.[2][5] Its unsaturated nature, conferred by a cis-double bond, results in a kinked structure that keeps it in a liquid state at room temperature and contributes to its unique properties.[6] This structure is fundamental to its role in pharmaceutical formulations.
In drug development, this compound is primarily utilized in topical and transdermal delivery systems.[3] Its lipophilic character allows it to disrupt and fluidize the lipid bilayer of the stratum corneum, enhancing the percutaneous absorption of both water-soluble and oil-soluble active pharmaceutical ingredients (APIs).[1][6] It serves as a solubilizer, wetting agent, and thickener in creams, lotions, and ointments.[1]
| Property | Value | Source |
| CAS Number | 143-28-2 | [7][8] |
| Molecular Formula | C18H36O | [5][7] |
| Molecular Weight | 268.48 g/mol | [7] |
| Appearance | Colorless to pale yellow oily liquid | [4][9] |
| Melting Point | 0 - 6 °C | [9] |
| Boiling Point | ~207 °C @ 13-17 hPa | [5] |
| Flash Point | ~170 - 180 °C | [7][10] |
| Density | ~0.849 g/cm³ @ 20 °C | [7][11] |
| Water Solubility | Immiscible / Practically Insoluble | [4][7][9] |
| Solubility | Soluble in alcohol and ether | [9][12] |
Hazard Identification and GHS Classification Analysis
A critical analysis of various supplier SDSs reveals a notable inconsistency in the GHS classification of this compound. Some suppliers classify it as a hazardous substance, while others do not.[7][8][9] This discrepancy underscores the importance of a conservative approach, treating the substance based on its potential hazards. For laboratory professionals, it is wisest to adhere to the more stringent classification.
The primary hazards identified are skin and eye irritation.[7][9][12]
| Hazard Class | GHS Classification | Signal Word | Hazard Statement | Commonly Cited by |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | Thermo Fisher Scientific, Flinn Scientific[7][9] |
| Serious Eye Damage/Irritation | Category 2B | Warning | H320: Causes eye irritation | Chemstock, ChemicalBook[13][14] |
| Aquatic Hazard (Acute) | Category 1 | Warning | H400: Very toxic to aquatic life | Santa Cruz Biotechnology[12] |
| Aquatic Hazard (Chronic) | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects | Santa Cruz Biotechnology[12] |
Causality: As a fatty alcohol, this compound can interact with and disrupt the lipid components of the skin and eyes. This defatting action can lead to irritation, redness, and discomfort upon prolonged or repeated contact.[12] The inconsistency in classification may arise from the varying purity of the commercial product or the specific criteria used by the classifying body.[15]
Toxicological Profile: A Mechanistic View
This compound is generally considered to have low acute systemic toxicity.[3][4] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetic products, noting its metabolism is well-described and it is not suspected of significant carcinogenic or reproductive effects.[15][16] However, local effects at the site of contact are the primary concern in a laboratory setting.
| Exposure Route | Species | Value | Effect | Source |
| Dermal | Rabbit | LD50: > 8,000 mg/kg | Low acute toxicity | [11] |
| Oral | Rat | No deaths at doses up to 10 g/kg | Very low acute toxicity | [3] |
| Skin Contact | Rabbit | Not specified | Mild skin irritation | [14] |
| Eye Contact | Rabbit | Not specified | Minimal to no eye irritation | [14][15] |
Routes of Exposure and Health Effects:
-
Skin Contact: The most common route of occupational exposure. Causes skin irritation (H315).[7][9] Prolonged contact may lead to redness, swelling, and dermatitis.[12] This is directly related to its function as a penetration enhancer; it disrupts the skin's natural barrier.[1][6]
-
Eye Contact: Can cause eye irritation (H320).[13][14] Direct contact with the liquid or its aerosols should be avoided.
-
Ingestion: Accidental ingestion may be harmful, with overexposure potentially causing gastrointestinal effects and central nervous system depression, characteristic of higher aliphatic alcohols.[12][13]
-
Inhalation: Not considered a primary route of exposure due to its low vapor pressure.[7] However, inhalation of mists or aerosols should be avoided.[5]
Exposure Control and Personal Protective Equipment (PPE)
A robust safety protocol relies on the hierarchy of controls. Given that this compound is a necessary component in many formulations (eliminating or substituting is not always feasible), the focus shifts to engineering controls and PPE.
Engineering Controls:
-
Handle in a well-ventilated area.[11]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE): The selection of PPE is critical for preventing skin and eye contact.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles that conform to NIOSH (US) or EN 166 (EU) standards.[5][7]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., PVC, nitrile rubber).[12] Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid contaminating bare hands.[5]
-
Lab Coat/Clothing: Wear a lab coat. For tasks with a higher risk of splashing, impervious clothing may be necessary.[5]
-
-
Respiratory Protection: Not typically required under normal handling conditions with adequate ventilation.[8] If aerosols are generated, a NIOSH-approved respirator may be necessary.
Emergency Procedures: First Aid, Fire, and Spills
First Aid Measures:
-
After Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][7]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[7][9]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Consult a physician if you feel unwell.[5][9]
-
After Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[5]
Fire-Fighting Measures: this compound is a combustible liquid with a high flash point, meaning it must be heated before it can be ignited.[9][12]
| Parameter | Value | Significance |
| Flash Point | ~170 - 180 °C | Ignition requires a pre-heating source.[7][10] |
| Autoignition Temp. | ~272 - 333 °C | Spontaneous ignition temperature is high.[11][12] |
| Suitable Extinguishing Media | Carbon dioxide (CO2), dry chemical powder, alcohol-resistant foam.[5][7][17] | Water may be ineffective as this compound is immiscible and will float.[9] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), acrid smoke.[7][12][18] | Firefighters must wear self-contained breathing apparatus (SCBA).[5][7] |
Accidental Release Measures: The primary concerns with a spill are slip hazards and environmental contamination.[12]
Spill Response Protocol:
-
Eliminate Ignition Sources: Remove all heat, sparks, and flames from the immediate area.[11][17]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or surface waters.[5] Contain the spill with inert absorbent material like sand, earth, or vermiculite.[9][12]
-
Cleanup: Soak up the material with the absorbent. Use non-sparking tools to collect the material and place it into a suitable, sealed, and labeled container for disposal.[11]
-
Decontaminate: Clean the affected area thoroughly.
Handling, Storage, and Stability
-
Handling: Avoid all personal contact, including inhalation of mists and aerosols.[12] Wash hands and any exposed skin thoroughly after handling.[7]
-
Storage: Store in a cool, dry, and well-ventilated place.[5] Keep containers tightly closed to prevent degradation. Some suppliers recommend freezer storage to maintain quality.[7][9]
-
Stability: The material is stable under normal conditions.[7] However, it can undergo oxidative decomposition when heated, especially as a thin film, which can produce volatile emissions and gel-like solids.[19]
-
Incompatibilities: Avoid strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents, as these can cause vigorous reactions.[9][12]
Ecological and Disposal Considerations
Ecotoxicity: this compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[7][9][12] This is a critical consideration for disposal. Its low water solubility means it will persist on the surface, potentially harming aquatic life.[7]
Disposal:
-
Do not flush into surface water or sanitary sewer systems. [7]
-
Waste must be disposed of as hazardous waste.[12]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5][7]
Conclusion
The safe use of this compound in research and pharmaceutical development hinges on a comprehensive understanding of its Safety Data Sheet. While it possesses low systemic toxicity, its potential as a skin and eye irritant, coupled with its significant aquatic toxicity, demands respect. By implementing the hierarchy of controls, utilizing appropriate PPE, understanding emergency procedures, and adhering to strict disposal guidelines, professionals can mitigate risks effectively. The discrepancies observed across various supplier SDSs highlight the need for a cautious and informed approach, ensuring that laboratory practices are built upon a foundation of validated safety protocols.
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"biodegradability of oleyl alcohol in aqueous environments"
An In-Depth Technical Guide to the Biodegradability of Oleyl Alcohol in Aqueous Environments
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound ((Z)-octadec-9-en-1-ol) is a long-chain unsaturated fatty alcohol integral to numerous applications, from emollients and emulsifiers in cosmetics and pharmaceuticals to lubricants and surfactants in industrial processes.[1][2][3] Its widespread use necessitates a thorough understanding of its environmental fate, particularly its biodegradability in aqueous systems. This technical guide provides a comprehensive analysis of the factors governing the biodegradation of this compound, detailing its physicochemical properties, microbial degradation pathways, standardized testing methodologies, and ecotoxicological profile. By synthesizing established scientific principles with field-proven experimental insights, this document serves as an essential resource for professionals engaged in product formulation, environmental risk assessment, and sustainable chemical development.
Introduction: The Environmental Significance of this compound
This compound is a C18 monounsaturated fatty alcohol derived from the reduction of oleic acid, which is abundant in natural sources like olive oil, fish oil, and beef fat.[4] Its amphiphilic nature, combining a polar hydroxyl head with a long nonpolar hydrocarbon tail, imparts desirable properties such as emollience, lubrication, and surfactancy.[3][5] Consequently, its incorporation into a vast range of consumer and industrial products leads to its inevitable release into wastewater streams and, subsequently, into natural aquatic environments.[6] Understanding its persistence and degradation is paramount for accurate environmental risk assessment and for the formulation of ecologically responsible products.[7] This guide delves into the core scientific principles and methodologies used to evaluate the ultimate biodegradability of this important chemical.
Physicochemical Properties and Influence on Bioavailability
The environmental behavior of a chemical is fundamentally linked to its physical and chemical properties. For this compound, its long alkyl chain and low water solubility are the most critical factors influencing its bioavailability to microorganisms in aqueous environments.[6][8]
A compound's low water solubility can hinder biodegradation as it limits the direct uptake by microbial cells, which primarily occurs from the aqueous phase.[9] Therefore, the initial and often rate-limiting step in the degradation of this compound is its partitioning from a separate phase (or emulsion) into the dissolved phase where it can interact with microbial enzymes.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (Z)-octadec-9-en-1-ol | [4][6] |
| CAS Number | 143-28-2 | [1][6] |
| Molecular Formula | C₁₈H₃₆O | [1][6] |
| Molecular Weight | 268.48 - 268.5 g/mol | [5][6] |
| Appearance | Colorless to pale yellow viscous liquid | [2][4][5] |
| Melting Point | 13 to 19 °C | [4] |
| Boiling Point | 330 to 360 °C | [2][4] |
| Water Solubility | Insoluble | [4][5][6] |
| Solubility (Other) | Soluble in ethanol, ether, and non-polar organic solvents | [5][6] |
| Density | ~0.849 g/cm³ | [4] |
Mechanisms of Microbial Biodegradation
The ultimate biodegradation (mineralization) of an organic compound involves its complete breakdown by microorganisms into carbon dioxide, water, mineral salts, and biomass.[10] For fatty alcohols like this compound, this process is primarily achieved through aerobic pathways.
Aerobic Biodegradation Pathway
The principal aerobic degradation route for long-chain fatty alcohols is initiated by oxidation of the terminal alcohol group, followed by the well-established β-oxidation spiral.[11][12][13]
-
Initial Oxidation: The process begins with the enzymatic oxidation of the primary alcohol group (-CH₂OH) to an aldehyde (-CHO) by an alcohol dehydrogenase. This is rapidly followed by further oxidation to a carboxylic acid (-COOH) by an aldehyde dehydrogenase, converting this compound into its corresponding fatty acid, oleic acid.
-
Activation: Before entering the β-oxidation cycle, the oleic acid is activated by conversion to its acyl-CoA derivative, Oleoyl-CoA.
-
β-Oxidation Spiral: The Oleoyl-CoA molecule is then systematically shortened by the removal of two-carbon units (as Acetyl-CoA) in a four-step cycle involving oxidation, hydration, oxidation, and thiolysis. The presence of the cis-double bond at the C9 position requires additional isomerase enzymes to reconfigure the bond, allowing the β-oxidation to proceed completely.
-
TCA Cycle: The resulting Acetyl-CoA units enter the Tricarboxylic Acid (TCA) cycle, where they are fully oxidized to CO₂, generating cellular energy (ATP) and reducing equivalents (NADH, FADH₂).
Caption: Figure 1: Aerobic Biodegradation Pathway of this compound.
Anaerobic Biodegradation
While aerobic degradation is dominant, anaerobic pathways can occur in environments devoid of oxygen, such as deep sediments.[14] These processes are generally much slower. The degradation of fatty acids under anaerobic conditions follows pathways analogous to β-oxidation, but the terminal electron acceptors are compounds other than oxygen (e.g., nitrate, sulfate, or carbonate).[13][15]
Standardized Methodologies for Assessing Biodegradability
To ensure consistent and comparable results, the biodegradability of chemicals is assessed using internationally recognized standardized tests, primarily those developed by the Organisation for an Economic Co-operation and Development (OECD).[16] These tests are categorized based on their stringency.
-
Ready Biodegradability (OECD 301 Series): These stringent tests screen for chemicals that have the potential for rapid and complete degradation in the environment.[17][18] A substance is considered "readily biodegradable" if it reaches a pass level of >60% mineralization (CO₂ evolution or O₂ consumption) or >70% DOC removal within a 10-day window during the 28-day test.[17]
-
Inherent Biodegradability (OECD 302 Series): These tests use conditions more favorable for degradation (e.g., higher microbial density, longer duration) to determine if a substance has any potential to biodegrade, even if slowly.[19]
-
Simulation Testing (e.g., OECD 309): These laboratory tests aim to simulate degradation in a specific environmental compartment, like surface water, providing more environmentally realistic degradation rates.[20][21]
Given this compound's poor water solubility, standard aqueous tests can be challenging, as limited bioavailability may lead to false-negative results.[9] Guidelines such as ISO 10634 and specific OECD guidance recommend methods to improve the substance-microorganism interaction, such as adsorption onto a solid support like silica gel or the use of emulsifiers.[9][16]
Detailed Protocol: OECD 301F - Manometric Respirometry Test
The OECD 301F test is well-suited for poorly soluble materials like this compound.[22][23] It measures the oxygen consumed by a microbial population while degrading the test substance in a sealed vessel over 28 days.
Caption: Figure 2: Experimental Workflow for OECD 301F.
Step-by-Step Methodology:
-
Preparation of Mineral Medium: A standardized aqueous medium is prepared containing essential mineral salts (potassium, sodium, calcium, magnesium, iron) but lacking any significant source of organic carbon.[16] This ensures that the test substance is the sole carbon and energy source for the microorganisms.
-
Inoculum: The microbial inoculum is typically sourced from the effluent of a domestic wastewater treatment plant, providing a diverse, unacclimated microbial population.[24]
-
Test Substance Preparation: Due to its insolubility, this compound (e.g., 100 mg/L) is adsorbed onto an inert carrier like silica gel or emulsified using ultrasonic dispersion to maximize its surface area and bioavailability.[9]
-
Vessel Setup: The test is run in multiple sealed vessels:
-
Test Vessels: Contain mineral medium, inoculum, and the prepared this compound.
-
Blank Controls: Contain only medium and inoculum to measure background microbial respiration.
-
Reference Controls: Contain a readily biodegradable substance (e.g., sodium benzoate) to verify the viability of the inoculum.[23]
-
Toxicity Controls: Contain the test substance and the reference substance to check for any inhibitory effects of this compound on the microbial population.[24]
-
-
Incubation: Vessels are incubated at a constant temperature (e.g., 22 ± 2°C) in the dark for 28 days. A carbon dioxide absorbent (e.g., potassium hydroxide) is placed in a separate compartment within each vessel.
-
Measurement: As microorganisms consume oxygen to degrade the substance, the pressure inside the sealed vessel drops. A manometric respirometer continuously measures this pressure change, which is directly converted to the amount of Biochemical Oxygen Demand (BOD).
-
Calculation and Interpretation: The percentage biodegradation is calculated by dividing the net oxygen consumed (test vessel BOD minus blank vessel BOD) by the Theoretical Oxygen Demand (ThOD) of this compound. The ThOD is the calculated mass of oxygen required to completely oxidize the substance to CO₂ and H₂O. The results are then compared against the pass criteria for ready biodegradability.
Factors Influencing Biodegradation in the Environment
While standardized tests provide a baseline, real-world biodegradation rates are influenced by a multitude of environmental factors:
-
Temperature: Microbial activity generally increases with temperature up to an optimum, accelerating degradation rates.
-
pH: The optimal pH for most environmental microorganisms is near neutral (6.5-8.5). Extreme pH values can inhibit enzymatic activity.
-
Oxygen Availability: Aerobic degradation is significantly faster and more complete than anaerobic degradation. The availability of dissolved oxygen is a critical factor.[15]
-
Microbial Community: The presence of a diverse and adapted microbial community is essential. Environments previously exposed to similar long-chain alcohols may exhibit faster degradation due to microbial acclimation.[25]
-
Nutrient Availability: Microorganisms require nutrients like nitrogen and phosphorus for growth. A lack of these can limit biomass production and slow down biodegradation.
Ecotoxicological Considerations
While this compound is generally considered to have low toxicity, its release into aquatic environments warrants an evaluation of its potential impact on aquatic life. Fatty alcohols can exhibit toxicity to aquatic organisms, which is often related to their chain length and hydrophobicity, acting as narcotics that interfere with cell membranes.[26][27] However, its rapid biodegradation mitigates long-term exposure and risk. Regulatory frameworks like REACH require ecotoxicity data to perform a comprehensive chemical safety assessment.[7]
Conclusion
This compound, a prevalent ingredient in numerous sectors, is susceptible to extensive microbial degradation in aqueous environments. Its breakdown is primarily governed by an aerobic pathway involving initial oxidation to oleic acid followed by a complete β-oxidation spiral. Due to its low water solubility, assessing its biodegradability requires specialized methodologies, such as the OECD 301F test, that enhance its bioavailability to microorganisms. While considered readily biodegradable under optimal conditions, its actual persistence in the environment is modulated by factors like temperature, oxygen levels, and the local microbial population. A thorough understanding of these degradation dynamics, supported by standardized testing, is crucial for professionals aiming to develop sustainable products and accurately assess the environmental profile of this compound.
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"oleyl alcohol molecular weight and formula"
An In-Depth Technical Guide to Oleyl Alcohol: Molecular Characteristics, Analysis, and Pharmaceutical Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its core molecular attributes, outline robust analytical methodologies for its characterization, and explore its functional roles and applications within the pharmaceutical sciences.
Fundamental Molecular and Physicochemical Profile
This compound, systematically named (Z)-octadec-9-en-1-ol, is a long-chain unsaturated fatty alcohol.[1][2] Its 18-carbon backbone features a single cis-configured double bond between the ninth and tenth carbon atoms, which imparts significant physicochemical properties distinct from its saturated counterpart, stearyl alcohol.[3] This unsaturation results in a bent molecular structure, contributing to its liquid state at room temperature and its unique surfactant and emollient characteristics.[3][4]
The fundamental identifiers for this compound are its molecular formula and molecular weight, which are foundational for all stoichiometric and quantitative analyses.
Below is a visualization of the this compound molecule, highlighting its key structural features.
Caption: Molecular structure of (Z)-octadec-9-en-1-ol (this compound).
Physicochemical Properties
The physical properties of this compound are critical for its application in formulations, dictating its behavior as a solvent, emulsifier, or viscosity modifier.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow, oily liquid | [1][3][7] |
| Molecular Weight | 268.485 g/mol | [2][5] |
| Density | 0.849 g/mL at 20-25 °C | [1][4][7] |
| Melting Point | 13 to 19 °C (Range) | [1][2][4] |
| Boiling Point | ~330 to 360 °C (at 760 mmHg) | [1][2] |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [1][4][7] |
| Refractive Index | ~1.458-1.460 (at 20-27.5 °C) | [1] |
Analytical Characterization and Quality Control
Accurate determination of molecular weight and confirmation of the chemical structure are paramount for quality control and research purposes. A multi-technique approach is typically employed for comprehensive characterization.
Workflow for Analytical Characterization
The following diagram illustrates a standard workflow for the identification and quantification of this compound in a sample.
Caption: Standard workflow for the analytical characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and confirming the identity of this compound.
-
Causality of Technique Choice: Due to the low volatility of long-chain alcohols, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[8] However, this requires a derivatization step to convert the polar hydroxyl group into a more volatile and thermally stable form, preventing peak tailing and improving chromatographic separation.[8]
-
Experimental Protocol: GC-MS with Silylation
-
Standard Preparation: Accurately weigh ~1.0 mg of this compound reference standard into a 2 mL autosampler vial.
-
Sample Preparation: Prepare the unknown sample in the same manner. If in a complex matrix, perform a liquid-liquid extraction into a non-polar solvent like hexane.
-
Derivatization: Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the dried sample/standard.[8] Cap the vial and heat at 60-70 °C for 30 minutes to ensure complete reaction.
-
GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Analysis: The mass spectrometer, typically using electron ionization (EI), will fragment the derivatized molecule. While the molecular ion of the TMS-ether may be visible, the fragmentation pattern is highly characteristic and can be compared against a spectral library for definitive identification.[8] Chemical ionization (CI) is a softer technique that can be used to more clearly determine the molecular ion and thus the molecular weight.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for elucidating the precise molecular structure, including the position and stereochemistry of the double bond.
-
Causality of Technique Choice: While MS provides molecular weight, ¹H NMR and ¹³C NMR provide definitive structural information. ¹H NMR confirms the presence of key functional groups (hydroxyl proton, olefinic protons, allylic protons, and aliphatic chain protons) and their connectivity.[10][11]
-
Key ¹H NMR Spectral Features for this compound:
-
Olefinic Protons (-CH=CH-): A characteristic multiplet appears around 5.35 ppm. The coupling constants can confirm the cis (Z) configuration.[10]
-
Hydroxymethyl Protons (-CH₂OH): A triplet is observed around 3.65 ppm, corresponding to the two protons on the carbon atom bonded to the hydroxyl group.[10]
-
Allylic Protons (=CH-CH₂-): Multiplets around 2.0 ppm are indicative of the protons on the carbons adjacent to the double bond.
-
Aliphatic Chain Protons (-(CH₂)n-): A large, broad signal appears between 1.2-1.4 ppm.
-
Terminal Methyl Proton (-CH₃): A triplet is found at approximately 0.88 ppm.[12]
-
Applications in Drug Development and Formulation
This compound's amphiphilic nature and safety profile make it a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal drug delivery.[6]
-
Emollient and Emulsion Stabilizer: In creams and lotions, it acts as an emollient, providing a smooth, soft appearance to the skin.[3] Its surfactant properties help stabilize emulsions, preventing the separation of oil and water phases.[3]
-
Skin Penetration Enhancer: This is a critical role in drug development. This compound can reversibly fluidize the lipids of the stratum corneum, the primary barrier of the skin.[13] This mechanism facilitates the permeation of active pharmaceutical ingredients (APIs) through the skin into deeper tissues or the systemic circulation.[3][13] Studies have shown it can create a drug reservoir within the skin, allowing for sustained release.[13]
-
Nonionic Surfactant and Solvent: It is used as a nonionic surfactant and solvent in various formulations. It has also been explored in aerosol formulations and as a carrier for delivering medications to mucous membranes.[2][6]
Safety and Handling
For laboratory and manufacturing purposes, an understanding of the safety profile is essential.
-
General Toxicity: this compound is generally regarded as a nontoxic and nonirritant material at the concentrations typically used in topical pharmaceutical and cosmetic products.[6][7][14] Acute oral toxicity studies in animals show a very low order of toxicity.[6][14]
-
Skin Irritation and Sensitization: In its undiluted form, it is classified as a skin irritant.[15][16] While uncommon, allergic contact dermatitis due to this compound has been reported in susceptible individuals, particularly in patients using topical medicaments.[6]
-
Handling and Storage: Personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, should be worn when handling the pure substance.[16][17] It is a combustible liquid and should be stored away from strong acids and oxidizing agents in a cool, dry place, often in a freezer for long-term stability.[7][16]
Conclusion
This compound is a well-characterized unsaturated fatty alcohol with a molecular formula of C₁₈H₃₆O and a molecular weight of 268.485 g/mol . Its identity, purity, and structure are reliably determined through a combination of chromatographic and spectroscopic techniques, primarily GC-MS and NMR. The unique properties conferred by its long, unsaturated carbon chain make it an indispensable excipient in the pharmaceutical industry, where it functions as an effective emollient, emulsion stabilizer, and, most critically, a penetration enhancer for transdermal drug delivery systems. A thorough understanding of its molecular characteristics and analytical validation is fundamental to leveraging its full potential in advanced drug formulation.
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The Unseen Kink: A Technical Guide to Understanding the Unsaturation in Oleyl Alcohol's Structure for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the pivotal role of unsaturation in the molecular architecture of oleyl alcohol. For researchers, scientists, and drug development professionals, a thorough comprehension of this feature is not merely academic; it is fundamental to harnessing the full potential of this versatile excipient in advanced formulations. We will dissect the structural nuances conferred by the cis-double bond and elucidate the analytical methodologies required for its precise characterization. Furthermore, we will delve into the mechanistic implications of this unsaturation, particularly its profound impact on dermal drug delivery.
The this compound Backbone: More Than Just a Long Chain
This compound, systematically known as (Z)-octadec-9-en-1-ol, is an 18-carbon unsaturated fatty alcohol with the molecular formula C₁₈H₃₆O.[1][2] Its structure is deceptively simple, yet the presence of a single double bond introduces a level of complexity that dictates its physicochemical properties and, consequently, its functional roles in various applications.[3]
The defining feature of this compound is the carbon-carbon double bond located at the ninth carbon position (C9).[2][4][5] Crucially, this double bond possesses a cis or Z configuration. This stereochemistry imparts a distinct "kink" or bend in the long hydrocarbon chain, preventing the molecules from packing as tightly as their saturated counterpart, stearyl alcohol.[3][6] This seemingly minor structural feature is the primary determinant of its liquid state at room temperature and its unique interfacial properties.[3]
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₆O | [1][2] |
| Molecular Weight | 268.48 g/mol | [1] |
| CAS Number | 143-28-2 | [1][3] |
| Systematic Name | (Z)-octadec-9-en-1-ol | [1][2] |
| Synonyms | cis-9-Octadecen-1-ol | [1][2][4] |
| Appearance | Colorless to pale yellow oily liquid | [7] |
| Solubility | Insoluble in water; soluble in ethanol and ether | [7] |
Characterizing the Unsaturation: A Multi-modal Analytical Approach
Verifying the identity, purity, and, most importantly, the precise nature of the unsaturation in this compound is a critical step in quality control and formulation development. A combination of spectroscopic and chromatographic techniques is essential for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide unambiguous evidence for the presence and configuration of the double bond in this compound.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to TMS at 0 ppm).
-
¹H NMR:
-
The protons on the double bond (vinylic protons, -CH=CH-) typically appear as a multiplet in the region of 5.3-5.4 ppm . The coupling constant (J-coupling) between these protons can help confirm the cis geometry (typically ~10-12 Hz for cis vs. ~15-18 Hz for trans).
-
The protons on the carbons adjacent to the double bond appear around 2.0 ppm .
-
The methylene protons adjacent to the hydroxyl group (-CH₂OH) are observed at approximately 3.6 ppm .
-
The terminal methyl group (-CH₃) gives a triplet at around 0.9 ppm .
-
The long chain of methylene groups forms a broad signal between 1.2-1.4 ppm .[8]
-
-
¹³C NMR:
-
The carbons of the double bond are characteristically found in the downfield region of the spectrum, typically around 129-130 ppm .
-
The carbon bearing the hydroxyl group (-CH₂OH) appears at approximately 62 ppm .
-
The aliphatic carbons of the chain resonate between 14-32 ppm .
-
Caption: Key NMR chemical shifts for the structural elucidation of this compound.
Mass Spectrometry (MS): Confirming Molecular Weight and Locating the Double Bond
Mass spectrometry is indispensable for confirming the molecular weight of this compound and can be employed to determine the position of the double bond.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent like hexane or dichloromethane. Derivatization to a trimethylsilyl (TMS) ether is often recommended to improve volatility and chromatographic performance.[9]
-
Gas Chromatography (GC):
-
Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Injection: Inject 1 µL of the sample solution in splitless mode.
-
Temperature Program: Start at a low temperature (e.g., 100°C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 5-10°C/min.[10]
-
-
Mass Spectrometry (MS):
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to this compound (or its derivative) in the total ion chromatogram. Analyze the mass spectrum of this peak.
-
The molecular ion peak [M]⁺ for underivatized this compound at m/z 268.5 may be weak or absent in EI-MS.
-
A peak corresponding to the loss of water [M-H₂O]⁺ at m/z 250.5 is often observed.
-
The fragmentation pattern of the hydrocarbon chain can be complex.
-
To definitively locate the double bond, specialized MS techniques like derivatization followed by tandem MS (MS/MS) are often necessary. For instance, derivatization at the double bond can lead to characteristic fragmentation patterns upon collision-induced dissociation (CID) that reveal its position.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Check for Unsaturation
FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups, including the C=C double bond.
-
Sample Preparation: Place a drop of neat this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-600 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
-
A weak to medium absorption band around 3005 cm⁻¹ is characteristic of the =C-H stretching vibration of the cis-double bond.
-
The C=C stretching vibration appears as a weak band around 1655 cm⁻¹ .
-
A broad, strong band in the region of 3200-3400 cm⁻¹ corresponds to the O-H stretching of the alcohol group.
-
Strong bands around 2850-2960 cm⁻¹ are due to the C-H stretching of the aliphatic chain.[11][12]
Caption: A multimodal workflow for the comprehensive characterization of this compound.
The Functional Consequence: Unsaturation as a Gateway for Dermal Drug Delivery
The cis-double bond in this compound is not just a structural curiosity; it is the key to its efficacy as a skin penetration enhancer. The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the permeation of most drug molecules. Its structure is often described as a "brick and mortar" model, with corneocytes as the "bricks" and a highly ordered intercellular lipid matrix as the "mortar."
This compound enhances drug penetration primarily by disrupting the highly ordered structure of this lipid matrix.[6][7]
Mechanism of Action:
-
Intercalation and Disruption: The kinked structure of this compound, a direct result of its cis-double bond, allows it to intercalate into the lipid bilayers of the stratum corneum. Unlike linear saturated fatty alcohols that can pack neatly within the lipid layers, the bent shape of this compound introduces disorder.[2]
-
Increased Free Volume: This disruption increases the "free volume" within the lipid bilayers, creating more space between the lipid molecules.[2]
-
Enhanced Fluidity: The disordered packing leads to an increase in the fluidity of the lipid matrix.
-
Reduced Barrier Function: The combination of increased free volume and fluidity effectively lowers the resistance of the stratum corneum, creating transient pathways for drug molecules to permeate through to the deeper layers of the skin.[5][13]
Studies have shown that this compound can fluidize the stratum corneum lipids and form separate fluid domains within the skin barrier, facilitating drug permeation.[13] Interestingly, while both oleic acid and this compound are effective penetration enhancers, this compound has been shown to have a less disruptive effect on the overall skin barrier integrity compared to oleic acid, making it a potentially more favorable choice in certain formulations.[6]
Caption: Mechanism of skin penetration enhancement by this compound.
Conclusion
The unsaturation in this compound's structure is the cornerstone of its functionality, particularly in the realm of drug development. The cis-double bond at the C9 position imparts a unique molecular geometry that translates into valuable physicochemical properties, most notably its ability to act as an effective and relatively gentle skin penetration enhancer. A thorough analytical characterization using a combination of NMR, MS, and FTIR is paramount to ensure the quality and performance of this critical excipient. For the formulation scientist, a deep understanding of the structure-function relationship rooted in this unsaturation is essential for the rational design of advanced and effective topical and transdermal drug delivery systems.
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An In-depth Technical Guide to the Shelf Life and Storage of Oleyl Alcohol
Foreword
Oleyl alcohol ((Z)-Octadec-9-en-1-ol), a long-chain unsaturated fatty alcohol, is an indispensable excipient and chemical intermediate in the pharmaceutical, cosmetic, and research sectors.[1] Its utility as an emollient, emulsifier, viscosity regulator, and penetration enhancer is well-documented.[1][2] However, the very chemical feature that imparts its desirable fluidity and reactivity—the cis-double bond at the ninth carbon position—also renders it susceptible to degradation.[1][3] Understanding the kinetics and mechanisms of this degradation is paramount for ensuring its stability, which directly impacts formulation integrity, therapeutic efficacy, and experimental reproducibility. This guide provides a comprehensive framework for the optimal storage, handling, and stability assessment of this compound, grounded in chemical principles and validated analytical methodologies.
The Chemical Stability Profile of this compound
The shelf life of this compound is not infinite; it is dictated by its inherent chemical stability. The primary degradation pathway is autoxidation , a spontaneous, slow oxidation process mediated by atmospheric oxygen.[4] This process is a free-radical chain reaction that targets the allylic protons adjacent to the C9 double bond, which are particularly susceptible to abstraction.
The Mechanism of Autoxidation
The autoxidation of this compound proceeds via a well-established free-radical mechanism, which can be dissected into three distinct stages: initiation, propagation, and termination.[4][5]
-
Initiation: The process begins with the formation of a free radical (R•) from the this compound molecule (RH). This can be triggered by initiators such as heat, UV light, or trace metal ion contaminants.
-
Propagation: The initial radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This highly reactive species then abstracts a hydrogen atom from another this compound molecule, creating a hydroperoxide (ROOH)—the primary product of autoxidation—and a new this compound radical (R•). This new radical continues the chain reaction, leading to an autocatalytic and accelerating degradation process.[4]
-
Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product.
The hydroperoxides (ROOH) formed during propagation are unstable and can decompose to form a cascade of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids. These byproducts can alter the organoleptic properties (odor, color) and physicochemical characteristics of the material. In advanced stages, polymerization can occur, leading to an increase in viscosity and the formation of gel-like solids.[6]
Factors Influencing Stability
Several environmental factors can significantly accelerate the rate of autoxidation, thereby reducing the effective shelf life of this compound.
-
Presence of Oxygen: As a primary reactant, the concentration of atmospheric oxygen is a critical determinant of the oxidation rate.
-
Temperature: Reaction rates increase with temperature. Elevated temperatures provide the activation energy for both initiating radical formation and accelerating the propagation steps.
-
Light: Ultraviolet (UV) radiation possesses sufficient energy to induce the homolytic cleavage of C-H bonds, generating the initial radicals that trigger the autoxidation cascade.
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides can lead to rapid and hazardous decomposition.[7][8][9] Trace metals can also act as catalysts, promoting the decomposition of hydroperoxides into more reactive radicals.
Recommended Storage and Handling Protocols
Based on the chemical stability profile, a multi-faceted approach to storage is required to maximize the shelf life of this compound. The core principle is to mitigate exposure to the accelerating factors identified above.
Optimal Storage Conditions
The ideal storage conditions are designed to minimize exposure to oxygen, heat, and light. While recommendations may vary slightly between suppliers, the consensus points towards controlled, protective environments.
| Parameter | Recommendation | Rationale |
| Temperature | Freezer storage at -20°C for long-term preservation.[7][10][11] For routine use, store in a cool, dry place, often cited between 10–30°C. | Reduces the kinetic rate of autoxidation and minimizes volatile losses.[6] |
| Atmosphere | For high-purity grades or long-term storage, blanket the material with an inert gas (e.g., nitrogen, argon) before sealing.[11] | Displaces atmospheric oxygen, a key reactant in the autoxidation process. |
| Light Exposure | Store in opaque or amber-colored containers. Keep away from direct sunlight and sources of UV radiation. | Prevents photo-initiation of the radical chain reaction. |
| Container | Use well-filled, tightly closed containers.[2][12][13] Glass or chemically resistant, high-density polyethylene (HDPE) are suitable. | Prevents ingress of atmospheric oxygen and moisture. Filling containers minimizes the headspace volume of air. |
| Compatibility | Store separately from strong oxidizing agents, strong acids, and potential sources of metal contamination.[7][14] | Prevents catalytic or direct chemical degradation. |
Handling Procedures
Proper handling is crucial, especially when accessing material from a bulk container.
-
Inert Environment: Whenever possible, handle the material under an inert atmosphere, such as in a glove box or by using a nitrogen blanket.
-
Minimize Exposure: Open containers for the shortest duration necessary.
-
Avoid Contamination: Use clean, dry spatulas or pipettes made of glass or other non-reactive materials. Avoid contact with metals that can catalyze oxidation.
-
Re-sealing: After dispensing, re-blanket the container headspace with inert gas before tightly sealing.
Analytical Methods for Stability Assessment
To ensure the quality and integrity of this compound over time, a robust stability-indicating analytical program is essential. This involves monitoring key chemical parameters that change as a result of degradation.
Key Quality Control Parameters
The following table outlines critical tests for assessing the purity and degradation status of this compound. Specifications are often guided by pharmacopeial monographs, such as the USP-NF.[15][16]
| Parameter | Method Principle | Significance | Typical Specification (USP-NF) |
| Peroxide Value (PV) | Iodometric Titration | Measures hydroperoxides, the primary products of autoxidation. A direct indicator of initial oxidation. | Not explicitly defined in the USP monograph, but low values are expected for fresh material. |
| Acid Value | Titration with KOH | Quantifies acidic degradation byproducts (e.g., carboxylic acids). | Not more than 1.[15] |
| Iodine Value | Titration (e.g., Wijs method) | Measures the degree of unsaturation. A decrease indicates consumption of the double bond via oxidation or polymerization. | Between 85 and 95.[15] |
| Purity (GC) | Gas Chromatography | Separates and quantifies this compound from related substances and degradation products. | Assay of 75.0%–102.0% of this compound and its isomers.[16] |
| Appearance | Visual Inspection | Changes in color (e.g., yellowing) can indicate advanced degradation. | Clear, colorless to pale yellow oily liquid.[2][7] |
Experimental Protocol: Peroxide Value Determination
This protocol is based on standard iodometric titration methods (e.g., ASTM D5559) for determining peroxides in oils and fats.[17]
Methodology:
-
Sample Preparation: Accurately weigh approximately 5.0 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 30 mL of a 3:2 (v/v) mixture of glacial acetic acid and chloroform. Swirl until the sample is completely dissolved.
-
Reaction: Add 0.5 mL of a saturated aqueous solution of potassium iodide (KI). The peroxides in the sample will oxidize the iodide (I⁻) to iodine (I₂).
-
Incubation: Stopper the flask, swirl for a few seconds, and allow it to stand in the dark for exactly one minute.
-
Quenching: Add 30 mL of deionized water and mix.
-
Titration: Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution, swirling continuously, until the yellow iodine color has almost disappeared.
-
Endpoint Determination: Add 1-2 mL of a 1% starch indicator solution. The solution will turn a dark blue-black color. Continue the titration dropwise until the blue color is completely discharged.
-
Blank Determination: Perform a blank determination under the same conditions, omitting the sample.
-
Calculation: The Peroxide Value (in milliequivalents of active oxygen per kg of sample) is calculated using the formula: PV = [(S - B) × N × 1000] / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
-
Experimental Protocol: Purity Assessment by Gas Chromatography (GC)
Gas chromatography is the definitive method for assessing the purity of this compound and detecting the presence of related fatty alcohols or degradation products.[18][19] Derivatization is often employed to increase the volatility and improve the peak shape of the long-chain alcohols.
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A Technical Guide to Understanding and Managing Impurities in Commercial-Grade Oleyl Alcohol for Pharmaceutical Applications
Foreword: The Unseen Variables in Drug Formulation
In the precise world of pharmaceutical development, the purity of every excipient is paramount. Oleyl alcohol, a long-chain unsaturated fatty alcohol, is a widely utilized component in topical, transdermal, and parenteral formulations, valued for its properties as an emollient, emulsifier, solubilizer, and penetration enhancer.[1] However, the term "this compound" on a certificate of analysis often represents a mixture rather than a single molecular entity. Commercial-grade this compound invariably contains a profile of related fatty alcohol impurities, the nature and concentration of which are dictated by its manufacturing origin and processing history. These impurities are not inert; they are active participants in the formulation's ultimate performance, influencing its physical stability, sensory characteristics, and, most critically, its interaction with the active pharmaceutical ingredient (API) and biological membranes. This guide provides a comprehensive technical overview of the common impurities in commercial-grade this compound, their analytical characterization, and their profound impact on pharmaceutical formulations.
The Genesis of Impurities: A Tale of Oils and Hydrogenation
Commercial this compound is predominantly produced by the catalytic hydrogenation of oleic acid or its esters.[2] The primary feedstocks are natural fats and oils, such as olive oil, fish oil, palm oil, or tallow. The inherent composition of these natural sources is the foundational source of impurities.
-
Source-Dependent Fatty Alcohol Profile: Natural oils are complex mixtures of triglycerides containing various fatty acid chains. Consequently, the hydrogenation process that reduces oleic acid (C18:1) to this compound also reduces other fatty acids present in the feedstock. This results in a final product containing a spectrum of fatty alcohols that mirror the fatty acid profile of the source oil.
-
Process-Related Impurities: Beyond the carry-over from natural feedstocks, the manufacturing process itself can introduce or fail to remove other impurities:
-
Unreacted Starting Materials: Residual oleic acid or its methyl/ethyl esters.
-
Saturated Fatty Alcohols: Over-hydrogenation can reduce the double bond of this compound, converting it to stearyl alcohol (C18:0).
-
Isomers: Positional and geometric (cis/trans) isomers of this compound can form depending on the reaction conditions.
-
Catalyst Residues: Trace metals from the hydrogenation catalysts.
-
The flowchart below illustrates the pathway from raw materials to the final this compound product, highlighting the entry points for various impurities.
Caption: Manufacturing workflow for this compound and sources of impurities.
Grading Purity: From Technical to Pharmaceutical
The distinction between different grades of this compound lies in the stringency of purification and the resulting impurity profile. While "technical grade" may be suitable for industrial applications, "pharmaceutical grade" must adhere to the strict limits defined by pharmacopeias such as the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP).
| Impurity | Typical Limit (USP "Mixture-Type") | Potential Impact in Non-Compliant Grades |
| Cetyl Alcohol (C16:0) | ≤ 8.0% | Increases viscosity and melting point of the formulation; may alter the texture and feel. Can impact the stability of emulsions by favoring more rigid interfacial films. |
| Stearyl Alcohol (C18:0) | ≤ 5.0% | Similar to cetyl alcohol, increases the viscosity and consistency. High levels can lead to graininess or phase separation upon temperature cycling. |
| Linthis compound (C18:2) | ≤ 3.0% | Prone to oxidation due to its two double bonds, leading to the formation of peroxides and aldehydes that can degrade the API and cause skin irritation. |
| Linolenyl Alcohol (C18:3) | ≤ 0.5% | Highly susceptible to oxidation, posing a significant risk to the chemical stability of the formulation and API. |
| Arachidyl Alcohol (C20:0) | ≤ 0.3% | A long-chain saturated fatty alcohol that can significantly increase the melting point and viscosity of the formulation. |
| Acid Value | ≤ 1.0 | Indicates the presence of unreacted fatty acids (e.g., oleic acid). These can alter the pH of the formulation and interact with pH-sensitive APIs. |
| Hydroxyl Value | 205 - 215 | Measures the concentration of hydroxyl groups, confirming the identity and purity of the alcohol. Deviations can indicate high levels of esters or other impurities. |
| Saponification Value | ≤ 2.0 | Indicates the presence of esters. Esters can affect the emulsifying properties and may hydrolyze over time, altering the pH. |
Data compiled from the USP this compound monograph.[3]
Technical grade this compound often has a wider specification for these impurities and may contain other uncharacterized components.[4][5] The use of such grades in pharmaceutical development can introduce significant variability, leading to batch-to-batch inconsistencies in product performance and stability.
The Ripple Effect: How Impurities Dictate Formulation Performance
The seemingly minor variations in the fatty alcohol composition of commercial-grade this compound can have a cascading effect on the critical quality attributes of a pharmaceutical formulation.
Impact on Emulsion and Nanoemulsion Stability
This compound is a key component in stabilizing the oil-water interface in creams, lotions, and nanoemulsions. The presence of other fatty alcohols modifies the packing and fluidity of the interfacial film.
-
Saturated Fatty Alcohols (e.g., Cetyl and Stearyl Alcohol): These linear, saturated molecules pack more tightly at the interface compared to the kinked structure of cis-oleyl alcohol. An increased concentration of these impurities can lead to a more rigid and less flexible interfacial film. While this can initially increase emulsion viscosity, it can also make the emulsion more brittle and susceptible to coalescence under stress.[2][6]
-
Polyunsaturated Fatty Alcohols (e.g., Linthis compound): These molecules are more disordered and can disrupt the ordered packing at the interface. While potentially increasing fluidity, their primary drawback is their high susceptibility to oxidation.[7][8][9] Oxidative byproducts can act as surfactants themselves, destabilizing the emulsion.
The following diagram illustrates the impact of impurities on the stability of an oil-in-water emulsion.
Caption: Impact of impurities on emulsion stability.
Modulation of Transdermal Drug Delivery
This compound is recognized as a chemical penetration enhancer, facilitating the transport of APIs across the stratum corneum.[1][10][11] It is believed to achieve this by disordering the lipid bilayers of the skin. The presence of impurities can either augment or antagonize this effect.
-
Saturated Fatty Alcohols: These have a lower capacity to fluidize the stratum corneum lipids compared to unsaturated alcohols. A higher concentration of saturated impurities may, therefore, reduce the overall penetration-enhancing effect of the this compound.[12]
-
Impact on Drug Solubility: The overall composition of the fatty alcohol mixture will determine the solubility of the API in the lipid phase of a formulation. Variations in impurity levels can lead to changes in drug solubility, which in turn affects the thermodynamic activity of the drug and its partitioning into the skin.[12]
Analytical Characterization: A Protocol for Impurity Profiling
Accurate quantification of the fatty alcohol profile is essential for quality control and for understanding the performance of this compound in a formulation. Gas chromatography with flame ionization detection (GC-FID) is the standard method for this analysis.[13]
Step-by-Step GC-FID Protocol for Fatty Alcohol Analysis
This protocol is adapted from established methods for fatty alcohol analysis and is suitable for determining the impurity profile of this compound.[3][13][14]
Objective: To separate and quantify this compound and its related fatty alcohol impurities.
Materials:
-
Gas Chromatograph with FID detector
-
Capillary GC column (e.g., PerkinElmer Elite 225, 30 m x 0.25 mm x 0.25 µm, or equivalent)
-
Helium or Hydrogen (carrier gas)
-
This compound sample
-
Fatty alcohol standards (cetyl, stearyl, linoleyl, linolenyl, arachidyl alcohol)
-
Internal standard (e.g., 1-pentadecanol)
-
Solvent (e.g., 200-proof ethanol or hexane)
-
Volumetric flasks, syringes, and vials
Procedure:
-
Standard and Sample Preparation:
-
Internal Standard (IS) Solution (1 mg/mL): Accurately weigh approximately 100 mg of 1-pentadecanol into a 100 mL volumetric flask. Dissolve and dilute to volume with ethanol.
-
Mixed Standard Solution (~1 mg/mL of each): Accurately weigh ~10 mg each of oleyl, cetyl, stearyl, linoleyl, linolenyl, and arachidyl alcohol into a 10 mL volumetric flask. Add the IS solution to dissolve and dilute to volume.
-
Sample Solution (~1 mg/mL): Accurately weigh ~10 mg of the commercial this compound sample into a 10 mL volumetric flask. Add the IS solution to dissolve and dilute to volume.
-
-
GC-FID Conditions:
-
Injector Temperature: 270 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Hydrogen at 2 mL/min
-
Split Ratio: 5:1
-
Injection Volume: 1 µL
-
Oven Program: 60 °C for 0 minutes, ramp at 20 °C/min to 180 °C, then ramp at 10 °C/min to 220 °C, and hold for 5 minutes.
-
-
Analysis and Calculation:
-
Inject the mixed standard solution to determine the retention times and response factors for each fatty alcohol relative to the internal standard.
-
Inject the sample solution.
-
Identify each impurity peak in the sample chromatogram by comparing retention times with the standard chromatogram.
-
Calculate the percentage of each impurity using the following formula:
% Impurity = (Area_impurity / Area_IS) * (Conc_IS / Conc_sample) * RRF * 100
Where RRF is the relative response factor determined from the standard.
-
The following workflow diagram summarizes the analytical process.
Caption: Workflow for GC-FID analysis of this compound impurities.
Mitigation and Purification Strategies
For research and development applications where a higher purity of this compound is required than is commercially available, lab-scale purification can be performed. Fractional crystallization is a viable technique that exploits the different melting points of saturated and unsaturated fatty alcohols.
Lab-Scale Fractional Crystallization Protocol
Principle: Saturated fatty alcohols like stearyl alcohol have higher melting points than unsaturated this compound. By dissolving the mixture in a suitable solvent and cooling it, the saturated alcohols will crystallize out first, leaving the this compound enriched in the solution.
Procedure:
-
Dissolution: Dissolve the commercial-grade this compound in a minimal amount of a suitable solvent (e.g., acetone or a nitrated paraffin) at a slightly elevated temperature to ensure complete dissolution. A typical ratio is 1 part this compound to 4 parts solvent.[13]
-
Cooling and Crystallization: Slowly cool the solution in a controlled-temperature bath while gently stirring. The target temperature will depend on the solvent but is often in the range of -5 °C to -25 °C. The saturated fatty alcohols will precipitate out of the solution.
-
Filtration: Once crystallization is complete, filter the cold mixture through a pre-chilled Buchner funnel to separate the crystallized saturated alcohols (the filter cake) from the filtrate, which is now enriched in this compound.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the purified this compound.
-
Analysis: Analyze the purified fraction by GC-FID to confirm the reduction in saturated fatty alcohol impurities.
This process can be repeated to achieve higher levels of purity.
Conclusion: A Call for Diligence
The quality of commercial-grade this compound is not a monolithic property but rather a complex profile of its constituent fatty alcohols. As this guide has detailed, these so-called "impurities" are significant contributors to the physicochemical properties of pharmaceutical formulations, influencing everything from emulsion stability to transdermal drug delivery. For researchers, scientists, and drug development professionals, a thorough understanding and rigorous analytical characterization of the this compound used in their formulations are not merely a matter of good practice but a fundamental requirement for developing safe, effective, and consistent medicinal products. The unseen variables in an excipient's composition can no longer be ignored; they must be identified, quantified, and controlled.
References
- Eccleston, G. M. (1982). The influence of fatty alcohols on the structure and stability of creams prepared with polyethylene glycol 1000 monostearate/fatty alcohols. International Journal of Cosmetic Science, 4(4), 133-142.
- Taylor & Francis. (n.d.). This compound – Knowledge and References.
- Sulzer. (n.d.). Fractional Crystallization.
- Amrita Vishwa Vidyapeetham. (2024). Purification by Fractional distillation/crystallisation (Procedure). Virtual Lab.
- Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. (n.d.). This compound.
- MDPI. (2022). Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine.
- Leshaodo, O. T., et al. (2025). Effect of Chemical Enhancers on Transdermal Delivery of Amiloride for Management of Resistant Hypertension. ResearchGate.
- Skinchakra®. (2019). What you need to know about fatty alcohols. Swettis Beauty Blog.
- Agilent. (2011). Analysis of fatty alcohols in olive oil. Application Note.
- Yoo, I.-S., et al. (2015). The Influences of Fatty Alcohol and Fatty Acid on Rheological Properties of O/W Emulsion. Journal of the Society of Cosmetic Scientists of Korea.
- Organic Syntheses. (n.d.). This compound.
- Amrita Vishwa Vidyapeetham. (2024). Purification by Fractional distillation/crystallisation (Theory). Virtual Lab.
- Simple Solvents. (2024). Key Differences Between Pharma Grade and Technical Grade Solvents.
- Nair, R. J., et al. (2019). POLYVINYL ALCOHOL BASED TRANSDERMAL DEVICES FOR ENHANCED SKIN PERMEATION. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.
- Mbah, C. C., et al. (2024). Progress in Topical and Transdermal Drug Delivery Research—Focus on Nanoformulations. Pharmaceutics.
- Miyashita, K., et al. (1998). Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes. Bioscience, Biotechnology, and Biochemistry.
- Bhide, S., et al. (2020). Evaluating the Impact of Fatty Alcohols on Permeation of Clotrimazole from Topical Creams. AAPS PharmSciTech.
- AZoM. (2022). Determining Impurities in Cetyl Alcohol Additive.
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Methodological & Application
Application Notes and Protocols: Oleyl Alcohol in the Formulation of Nanoemulsions
Introduction: The Pivotal Role of Oleyl Alcohol in Advanced Nanoemulsion Systems
Nanoemulsions, colloidal dispersions of nanoscale droplets (typically 20-200 nm), have emerged as a transformative platform in drug delivery, cosmetics, and material science.[1][2] Their submicron size imparts unique properties, including high surface area, enhanced stability, and improved bioavailability of encapsulated active pharmaceutical ingredients (APIs).[1][2][3] The judicious selection of components—oil phase, surfactants, and co-surfactants—is paramount to the successful formulation of a stable and efficacious nanoemulsion.[4][5] Within this context, this compound, a C18 unsaturated fatty alcohol, has garnered significant attention for its multifaceted contributions to nanoemulsion design.[6]
Derived from natural sources like olive or fish oil, this compound (cis-9-octadecen-1-ol) is a non-ionic, long-chain fatty alcohol that offers a unique combination of properties making it an invaluable excipient. Its amphiphilic nature, stemming from a hydrophilic hydroxyl head and a long, hydrophobic hydrocarbon tail, allows it to function as a nonionic surfactant and emulsifier.[6] This dual functionality is critical for reducing the interfacial tension between oil and water phases, a fundamental requirement for creating stable nano-sized droplets.[6]
Beyond its surfactant properties, this compound is widely employed as an emollient, thickener, and penetration enhancer in topical and transdermal formulations. Its ability to improve the texture, spreadability, and skin feel of cosmetic and pharmaceutical products is well-documented. Furthermore, its compatibility with a broad range of other excipients and its favorable safety profile make it a versatile choice for formulators.[7] This guide will provide a comprehensive overview of the application of this compound in nanoemulsion formulations, detailing its functional roles, formulation strategies, and characterization protocols.
The Multifaceted Functions of this compound in Nanoemulsions
This compound's utility in nanoemulsions is not limited to a single function. Its unique physicochemical properties allow it to play several critical roles in the formulation:
-
Oil Phase Component: Due to its lipophilic nature, this compound can serve as the primary oil phase or be blended with other oils to dissolve lipophilic drugs.[8] The choice of the oil phase is a critical first step as it dictates the drug loading capacity of the nanoemulsion.[4]
-
Emulsifier and Co-emulsifier: As a nonionic surfactant, this compound can aid in the formation and stabilization of emulsions by reducing interfacial tension.[6] It is often used in conjunction with other surfactants (co-emulsifier) to enhance the stability of the nanoemulsion.
-
Co-surfactant: In many formulations, this compound acts as a co-surfactant. Co-surfactants, typically short to medium-chain alcohols, are added to the surfactant layer to further reduce interfacial tension, increase the fluidity of the interface, and improve the flexibility of the surfactant film.[4][9] This allows for the spontaneous formation of nanoemulsions and enhances their stability.
-
Penetration Enhancer: For topical and transdermal applications, this compound can act as a penetration enhancer, facilitating the transport of active ingredients through the skin barrier.
Diagram: Functional Roles of this compound in a Nanoemulsion Droplet
Caption: Multifaceted roles of this compound in a nanoemulsion system.
Formulation Development: A Step-by-Step Approach
The development of a stable and effective this compound-based nanoemulsion requires a systematic approach to screen and select the optimal components and their ratios.
Step 1: Component Selection
A critical initial step in formulating a nanoemulsion is the careful selection of the oil, surfactant, and co-surfactant.[4][5]
Screening of the Oil Phase:
The primary criterion for selecting the oil phase is its ability to solubilize the target drug.[4] If this compound is being considered as a component of the oil phase, its solubilizing capacity for the specific API should be determined.
Protocol 1: Oil Solubility Screening
-
Add an excess amount of the drug to a known volume (e.g., 1 mL) of various oils, including this compound and different oil blends containing this compound.
-
Vortex the mixtures for 10 minutes to facilitate mixing.
-
Place the vials on an isothermal shaker at a controlled temperature (e.g., 25°C or 37°C) for 72 hours to reach equilibrium.
-
After reaching equilibrium, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved drug.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the amount of dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
The oil or oil blend that demonstrates the highest drug solubility is typically selected for further development.
Screening of Surfactants and Co-surfactants:
The selection of surfactants and co-surfactants is crucial for the formation and stability of the nanoemulsion.[9] Non-ionic surfactants are generally preferred due to their lower toxicity and irritancy potential.[9] The right blend of surfactants with an appropriate Hydrophile-Lipophile Balance (HLB) value is necessary to form a stable oil-in-water (O/W) nanoemulsion, typically requiring an HLB greater than 10.[4]
When this compound is intended to function as a co-surfactant, its compatibility and synergistic effects with various primary surfactants should be evaluated.
Protocol 2: Surfactant and Co-surfactant Emulsification Efficiency Screening
-
Prepare a series of formulations by mixing a fixed ratio of the selected oil phase and a specific surfactant.
-
To this mixture, add a fixed amount of the aqueous phase and vortex to observe the ease of emulsification.
-
Visually assess the resulting emulsion for clarity, uniformity, and any signs of phase separation.
-
Repeat the process with different surfactants. The surfactant that forms a stable and clear emulsion with the chosen oil phase is considered a good candidate.
-
To screen for a co-surfactant (such as this compound), prepare mixtures of the selected surfactant and the co-surfactant at different ratios (e.g., 1:1, 2:1, 1:2).
-
Repeat the emulsification efficiency test with these surfactant/co-surfactant (Smix) mixtures. The Smix ratio that demonstrates the best emulsification performance is selected.
Step 2: Construction of Pseudo-Ternary Phase Diagrams
Pseudo-ternary phase diagrams are instrumental in identifying the nanoemulsion region for a specific combination of oil, surfactant/co-surfactant (Smix), and water.[4][8] These diagrams map the different phases formed at various concentrations of the components, allowing for the determination of the optimal formulation composition.
Protocol 3: Constructing a Pseudo-Ternary Phase Diagram
-
Prepare a series of Smix ratios (e.g., 1:1, 2:1, 3:1, 1:2) of the chosen surfactant and co-surfactant (e.g., this compound).
-
For each Smix ratio, prepare a series of mixtures of the oil phase and the Smix at different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).
-
Titrate each of these oil/Smix mixtures with the aqueous phase dropwise, under constant stirring.
-
After each addition of the aqueous phase, visually observe the mixture for transparency and any signs of turbidity or phase separation.
-
The point at which the mixture becomes turbid indicates the boundary of the nanoemulsion region.
-
Plot the compositions on a triangular phase diagram to delineate the nanoemulsion region. The formulation with the largest nanoemulsion area is generally preferred as it indicates a greater potential for stability.
Diagram: Workflow for Nanoemulsion Formulation Development
Caption: Systematic workflow for developing this compound-based nanoemulsions.
Step 3: Preparation of Nanoemulsions
Once the optimal composition is identified from the phase diagram, the nanoemulsion can be prepared using either high-energy or low-energy methods.
High-Energy Methods:
These methods utilize mechanical force to break down the coarse emulsion into nano-sized droplets.
-
High-Pressure Homogenization: The coarse emulsion is forced through a narrow gap at high pressure, leading to intense shear and cavitation forces that disrupt the droplets.
-
Ultrasonication: High-frequency sound waves create cavitation bubbles that implode, generating localized high shear forces that break down the droplets.
Low-Energy Methods:
These methods rely on the physicochemical properties of the components to spontaneously form nanoemulsions.
-
Phase Inversion Temperature (PIT) Method: This method is particularly suitable for non-ionic surfactants whose HLB value changes with temperature.[10][11][12] The oil, water, and surfactant are heated to the phase inversion temperature, where the surfactant has equal affinity for both phases, and then rapidly cooled, leading to the formation of a stable O/W nanoemulsion.[11]
-
Spontaneous Emulsification: This involves the dropwise addition of the organic phase (oil, surfactant, and co-surfactant) to the aqueous phase with gentle stirring. The spontaneous formation of nano-droplets occurs due to the diffusion of the water-miscible components of the organic phase into the aqueous phase.
Characterization of this compound-Based Nanoemulsions
Thorough characterization is essential to ensure the quality, stability, and performance of the nanoemulsion.
| Parameter | Technique | Purpose | Typical Values |
| Droplet Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average droplet size and the uniformity of the droplet size distribution.[13] | Droplet Size: 20-200 nm; PDI: < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the droplets, which is an indicator of the electrostatic stability of the nanoemulsion.[13][14] | > ±30 mV for good electrostatic stability |
| Morphology | Transmission Electron Microscopy (TEM) | To visualize the shape and size of the nanoemulsion droplets.[4] | Spherical droplets |
| pH | pH meter | To ensure the pH is within the acceptable range for the intended application and to monitor for any changes that could indicate instability. | Application-dependent |
| Viscosity | Rheometer/Viscometer | To measure the flow behavior of the nanoemulsion. | Application-dependent |
| Drug Content & Entrapment Efficiency | HPLC or UV-Vis Spectrophotometry | To quantify the amount of drug in the formulation and the percentage of drug successfully encapsulated within the droplets. | High entrapment efficiency is desirable |
Protocol 4: Droplet Size, PDI, and Zeta Potential Measurement
-
Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument (e.g., Malvern Zetasizer).
-
For droplet size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.
-
For zeta potential, an electric field is applied across the sample, and the instrument measures the velocity of the droplets, from which the zeta potential is calculated.
-
Perform the measurements in triplicate at a controlled temperature (e.g., 25°C).
Stability Assessment
The long-term physical and chemical stability of the nanoemulsion is a critical quality attribute.
Thermodynamic Stability Studies:
These studies are designed to assess the physical stability of the nanoemulsion under stress conditions.[4]
Protocol 5: Thermodynamic Stability Testing
-
Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 3,500 rpm) for 30 minutes and observe for any signs of phase separation, creaming, or cracking.[4]
-
Heating-Cooling Cycles: Subject the nanoemulsion to multiple cycles (e.g., six cycles) of alternating temperatures, such as 4°C and 45°C, with at least 48 hours at each temperature.[4] Observe for any physical changes after each cycle.
-
Freeze-Thaw Cycles: Expose the nanoemulsion to several (e.g., three) freeze-thaw cycles between a low temperature (e.g., -21°C) and room temperature (e.g., 25°C), holding at each temperature for at least 48 hours.[4] Observe for any signs of instability.
Long-Term Stability Studies:
Long-term stability studies are conducted under controlled storage conditions to predict the shelf-life of the product.
Protocol 6: Long-Term Stability Assessment
-
Store the nanoemulsion samples in sealed containers at different temperatures and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
At predetermined time intervals (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for key parameters such as droplet size, PDI, zeta potential, pH, and drug content.
-
Any significant changes in these parameters over time may indicate instability.
Conclusion
This compound is a remarkably versatile and valuable excipient in the formulation of nanoemulsions. Its ability to function as an oil phase, emulsifier, co-surfactant, and penetration enhancer makes it a powerful tool for formulators in the pharmaceutical and cosmetic industries. By following a systematic approach to formulation development, including careful component selection, construction of phase diagrams, and thorough characterization and stability testing, researchers and scientists can harness the full potential of this compound to create stable, effective, and innovative nanoemulsion-based products. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this compound in the exciting and rapidly evolving field of nanotechnology.
References
- Exploring the Surfactant and Emulsifier Properties of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
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- This compound - High Purity Fatty Alcohol at Attractive Prices. Acme Synthetic Chemicals.
- Adsorption and Aggregation Behaviors of this compound-Based Extended Surfactant and Its Mixtures. MDPI.
- This compound.
- This compound.
- Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs.
- Phase behavior and formation of oleyl ester nanoemulsions system.
- Nanoemulsion Components Screening and Selection: a Technical Note. PMC - NIH.
- Preparation and Thermal Properties of Fatty Alcohol/Surfactant/Oil/Water Nanoemulsions and Their Cosmetic Applic
- Preparation Of Nanoemulsion to Enhance Delivery of Hydrophobic Drugs.
- Review of Nanoemulsion Formulation and Characterization Techniques. Indian Journal of Pharmaceutical Sciences.
- Recent Applications of Nanoemulsion Based Drug Delivery System. Research Journal of Pharmacy and Technology.
- Insights of Nanoemulsion as a Drug Delivery System: An Overview of Current Trends and Applic
- Recent Applications of Nanoemulsion Based Drug Delivery System: A Review. RJPT.
- The impact of aqueous phase concentration on nanoemulsion formation.
- Preparation of nanoemulsions by phase inversion temperature (PIT).
- Phase inversion temperature method of nanoemulsion preparation.
- Nanoemulsion Components Screening and Selection: a Technical Note.
- Studies on Surfactants, Cosurfactants, and Oils for Prospective Use in Formulation of Ketorolac Tromethamine Ophthalmic Nanoemulsions. NIH.
- Zeta potential of nanoemulsion.
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Application Note & Protocol: The Strategic Use of Oleyl Alcohol as a Multifunctional Excipient in Topical Pharmaceutical Formulations
Abstract
Oleyl alcohol, an 18-carbon unsaturated fatty alcohol, is a highly versatile and widely utilized excipient in the development of topical and transdermal pharmaceutical formulations.[1] Its multifaceted nature allows it to function as an emollient, emulsion stabilizer, co-emulsifier, viscosity modifier, solvent, and, most critically, a chemical penetration enhancer.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound. It details the scientific rationale for its use, its mechanism as a skin penetration enhancer, and provides detailed protocols for formulation development and performance evaluation. The insights herein are grounded in established scientific principles to empower formulators to leverage this compound's full potential while ensuring formulation stability and efficacy.
Introduction: Rationale for Selecting this compound
The primary challenge in topical drug delivery is overcoming the barrier function of the skin's outermost layer, the stratum corneum (SC).[4] Excipient selection is therefore a critical determinant of a product's therapeutic success. This compound (CAS No. 143-28-2) is a liquid at room temperature due to the cis-double bond in its carbon chain, a feature that imparts fluidity and unique interfacial properties.[4]
Unlike its saturated counterpart, stearyl alcohol, or its carboxylic acid analog, oleic acid, this compound offers a distinct balance of properties. It enhances skin penetration with a potentially lower risk of barrier disruption compared to more aggressive enhancers like oleic acid, making it a judicious choice for formulations where maintaining skin barrier integrity is paramount.[4][5] Its functions extend beyond enhancing bioavailability; it also contributes significantly to the aesthetic and sensory characteristics of the final product, such as spreadability and skin feel, which are crucial for patient compliance.[6][7]
Physicochemical Properties & Pharmaceutical Grades
A thorough understanding of this compound's properties is fundamental to its effective use. Pharmaceutical-grade this compound should conform to pharmacopeial standards such as the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.).[8]
| Property | Value | Reference(s) |
| Chemical Name | (Z)-Octadec-9-en-1-ol | [1][2] |
| CAS Number | 143-28-2 | [2][9] |
| Molecular Formula | C₁₈H₃₆O | [2][8][9] |
| Molecular Weight | 268.48 g/mol | [9] |
| Appearance | Colorless to pale yellow, clear oily liquid | [2][8] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, isopropanol, and oils | [8][10][11] |
| Melting Point | 0–5 °C | [10] |
| Boiling Point | ~330-335 °C at 760 mmHg; 207 °C at 13 mmHg | [9][10][11] |
| Density | ~0.849 g/mL at 25 °C | [10] |
| Pharmacopeial Grade | USP, Ph. Eur., BP grades are available | [8] |
Mechanism of Action as a Penetration Enhancer
The primary mechanism by which this compound enhances the penetration of active pharmaceutical ingredients (APIs) is through its interaction with the lipid matrix of the stratum corneum.[4][8]
Causality of Enhancement: The stratum corneum's lipids are organized into highly ordered, dense lamellar structures, which form the main barrier to diffusion. The kinked structure of this compound, due to its cis-double bond, prevents it from packing neatly into these lipid bilayers.[4] When incorporated, it disrupts this dense packing, increasing the fluidity and creating "free volume" or fluid domains within the lipid matrix.[4][8] This transient and reversible disorganization of the lipid architecture reduces the diffusional resistance of the stratum corneum, allowing API molecules to permeate more easily.[5][8]
Studies comparing this compound to oleic acid have shown that while both act as enhancers, this compound perturbs the skin barrier to a lesser extent.[4][5][12] This makes it a preferable agent for chronic-use medications or for patients with sensitive skin.
Caption: General Workflow for O/W Cream Formulation.
Performance and Analytical Protocols
Evaluating the performance of this compound requires assessing its impact on formulation stability and API delivery.
Protocol 5.1: Accelerated Stability Testing
Objective: To assess the physical stability of the formulation under stress conditions.
Procedure:
-
Centrifugation: Centrifuge a sample of the cream at 3000 RPM for 30 minutes. Observe for any signs of phase separation, creaming, or coalescence. A stable emulsion will show no change. [13]2. Freeze-Thaw Cycles: Subject the cream to at least three cycles of freezing at -10°C for 24 hours, followed by thawing at room temperature (or 40°C) for 24 hours. [13]After each cycle, visually inspect for phase separation, crystal growth, or changes in consistency.
-
Elevated Temperature Stability: Store samples at elevated temperatures (e.g., 40°C or 45°C) for 1-3 months. [13]Periodically evaluate physical appearance, pH, viscosity, and globule size to identify any long-term instability trends.
Protocol 5.2: In-Vitro Skin Permeation Study
Objective: To quantify the penetration-enhancing effect of this compound on a model API.
Equipment:
-
Franz Diffusion Cells
-
Human or animal skin membrane (e.g., excised human skin, porcine skin)
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizer)
-
Water bath with magnetic stirrers
-
HPLC system for API quantification
Procedure:
-
Formulation Preparation: Prepare two formulations: a "Control" cream without this compound and a "Test" cream with a defined concentration (e.g., 5%) of this compound, each containing the same concentration of API.
-
Cell Setup: Mount the skin membrane onto the Franz diffusion cells, with the stratum corneum side facing the donor compartment. Fill the receptor compartment with receptor fluid and equilibrate the system to 32°C (skin surface temperature). [13]3. Dosing: Apply a precise, finite dose (e.g., 10 mg/cm²) of the Control or Test formulation to the skin surface in the donor compartment. [13]4. Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed receptor fluid.
-
Analysis: Analyze the collected samples for API concentration using a validated HPLC method. [13][14]6. Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (μg/cm²) over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount vs. time plot.
-
Calculate the Enhancement Ratio (ER) as: ER = Jss (Test Formulation) / Jss (Control Formulation) . [13] * An ER > 1 indicates a positive penetration-enhancing effect of this compound.
-
Safety and Regulatory Status
This compound is generally regarded as a safe, nontoxic, and nonirritant material at the concentrations typically employed in topical pharmaceutical formulations. [1][10]The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetic products. [6][15]While it has a low potential for skin irritation or sensitization, cases of contact dermatitis have been reported, warranting consideration during development. [1][16] this compound is listed in the FDA's Inactive Ingredient Database (IID), which provides information on inactive ingredients present in FDA-approved drug products. [17][18][19]This can aid formulators in the regulatory submission process, as its use in approved topical products establishes a precedent for safety and acceptability. [18]
Conclusion
This compound is a high-value excipient that offers multiple benefits in topical formulation development. Its ability to act as an effective penetration enhancer, while being less disruptive to the skin barrier than other enhancers, makes it a strategic choice for delivering a wide range of APIs. Furthermore, its positive contributions to emulsion stability and sensory feel enhance the overall quality and patient acceptability of the final product. The protocols and scientific rationale provided in this guide offer a robust framework for harnessing the full potential of this compound in creating safe, stable, and efficacious topical pharmaceutical formulations.
References
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- Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. (n.d.). This compound. Retrieved from Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. website. [Link]
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- Cosmetic Ingredient Review. (n.d.). Final Report on the Safety Assessment of Stearyl Alcohol, this compound, and Octyl Dodecanol. Retrieved from Cosmetic Ingredient Review website. [Link]
- ResearchGate. (n.d.). Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier | Request PDF.
- Acme Synthetic Chemicals. (n.d.). This compound - High Purity Fatty Alcohol at Attractive Prices. Retrieved from Acme Synthetic Chemicals website. [Link]
- Klinická farmakologie a farmacie. (n.d.). The Importance of Penetration Enhancers choice in Topical Products. Retrieved from Klinická farmakologie a farmacie website. [Link]
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- AZoM. (2022). Determining Impurities in Cetyl Alcohol Additive.
- ResearchGate. (2012). Oleogel: A promising base for transdermal formulations.
- U.S. Food and Drug Administration (FDA). (2022). Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions.
- U.S. Food and Drug Administration (FDA). (2025). Inactive Ingredients Database Download.
- Data.gov. (n.d.). Inactive ingredient Search for Approved Drug Products - Catalog.
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Application Notes and Protocols for Creating Stable Emulsions with Oleyl Alcohol
Introduction
Oleyl alcohol, a long-chain unsaturated fatty alcohol, is a versatile excipient in the formulation of stable emulsions across the pharmaceutical, cosmetic, and research sectors.[1] Its amphiphilic nature, characterized by a polar hydroxyl group and a nonpolar hydrocarbon chain, allows it to function as an effective emollient, emulsifier, and stabilizer.[1][2] This guide provides an in-depth exploration of the principles and protocols for leveraging this compound to create robust oil-in-water (O/W) emulsions. We will delve into the mechanistic underpinnings of emulsion stability, offer detailed experimental methodologies, and present data-driven insights to empower researchers, scientists, and drug development professionals in their formulation endeavors.
The Role of this compound in Emulsion Science
An emulsion is a thermodynamically unstable system consisting of at least two immiscible liquids, where one liquid is dispersed in the other in the form of droplets.[3] The inherent instability arises from the high interfacial tension between the two phases, which drives the system to minimize the interfacial area through droplet coalescence.[4][5] Surfactants, or emulsifying agents, are critical for both the formation and long-term stability of emulsions.[6]
This compound primarily contributes to emulsion stability through steric hindrance . As a non-ionic surfactant, its long, unsaturated alkyl chain adsorbs at the oil-water interface, while the polar hydroxyl head group orients towards the aqueous phase.[3] This creates a hydrated barrier around the oil droplets, physically preventing them from coming into close contact and coalescing. Furthermore, this compound's ability to reduce interfacial tension facilitates the initial dispersion of the oil phase into smaller droplets during the emulsification process.[2]
Key Formulation Principles
The creation of a stable emulsion is a multifactorial process. Beyond the choice of emulsifier, considerations such as the oil phase composition, the ratio of oil to water, and the energy input during processing are paramount.
Hydrophile-Lipophile Balance (HLB) System
The Hydrophile-Lipophile Balance (HLB) system is a semi-empirical scale used to select appropriate surfactants for a given oil phase.[7] The scale ranges from 0 to 20, with lower values indicating a more lipophilic (oil-loving) nature and higher values indicating a more hydrophilic (water-loving) nature.[7] For oil-in-water (O/W) emulsions, surfactants with HLB values in the range of 8-18 are generally preferred.[7]
This compound has a required HLB value of approximately 13.5 to 14 , making it well-suited for the stabilization of O/W emulsions.[8][9] To achieve optimal stability, it is often beneficial to use a blend of emulsifiers. By combining a high HLB emulsifier (like polysorbate 80) with a low HLB emulsifier (like sorbitan oleate), a formulator can precisely match the required HLB of the oil phase.
The Role of Co-surfactants
In some formulations, particularly microemulsions, the inclusion of a co-surfactant can be advantageous. Co-surfactants, typically short to medium-chain alcohols, partition at the oil-water interface and increase the fluidity of the interfacial film.[10] This increased flexibility allows the interface to accommodate the high curvature required for the formation of very small droplets.
The Impact of the Oil Phase
The nature of the oil phase significantly influences emulsion stability. The viscosity and polarity of the oil will affect the ease of droplet formation and the required HLB of the emulsifier system. It is crucial to determine the required HLB of the specific oil or oil blend being used to guide the selection of the emulsifier system.
High-Energy Emulsification Techniques
High-energy methods are widely employed to produce fine and stable emulsions, particularly nanoemulsions, by applying intense mechanical forces to break down large droplets.[11]
High-Pressure Homogenization (HPH)
High-pressure homogenization is a robust technique that forces a coarse emulsion through a narrow gap at high pressure.[12][13] The combination of high shear, cavitation, and impact forces disrupts the oil droplets, leading to a significant reduction in particle size and a more uniform distribution.[13][14] The process is typically carried out in multiple passes to achieve the desired droplet size.[15]
Microfluidization
Microfluidization is another high-shear technique that impels the emulsion through microchannels in an interaction chamber at high velocity.[11][16][17] The collision of two streams of the emulsion creates intense shear and impact forces, resulting in the formation of nano-sized droplets with a narrow size distribution.[18][19] Microfluidization is known for its scalability from laboratory to production volumes.[18]
Protocols for Stable Emulsion Formation
The following protocols provide a framework for developing stable O/W emulsions using this compound. These should be considered as starting points and may require optimization based on the specific oil phase and desired emulsion characteristics.
Protocol 1: O/W Emulsion using a Blended Emulsifier System
This protocol details the formulation of a standard O/W emulsion using a combination of high and low HLB emulsifiers to match the required HLB of the oil phase.
Materials:
| Component | Function | Example Concentration (w/w) |
| Oil Phase (e.g., Miglyol 812) | Dispersed Phase | 10-30% |
| This compound | Co-emulsifier/Stabilizer | 1-5% |
| High HLB Emulsifier (e.g., Polysorbate 80) | Primary Emulsifier | 2-5% |
| Low HLB Emulsifier (e.g., Sorbitan Oleate) | Primary Emulsifier | 1-3% |
| Aqueous Phase (Deionized Water) | Continuous Phase | q.s. to 100% |
| Preservative (e.g., Phenoxyethanol) | Antimicrobial | 0.5-1% |
Procedure:
-
Preparation of Phases:
-
Oil Phase: In a suitable vessel, combine the oil phase, this compound, and the low HLB emulsifier. Heat to 65-75°C with gentle stirring until all components are dissolved and uniform.
-
Aqueous Phase: In a separate vessel, dissolve the high HLB emulsifier and preservative in deionized water. Heat to 65-75°C with stirring.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing using a high-shear mixer (e.g., rotor-stator homogenizer) at a moderate speed.
-
Once the addition is complete, increase the homogenization speed and mix for 5-10 minutes to form a coarse emulsion.
-
-
Homogenization (High-Energy):
-
Cooling and Finalization:
-
Cool the emulsion to room temperature with gentle stirring.
-
Adjust the final volume with deionized water if necessary.
-
Protocol 2: Nanoemulsion for Drug Delivery Applications
This protocol focuses on creating a nanoemulsion with a small and uniform droplet size, suitable for enhancing the bioavailability of poorly soluble drugs.[20][21][22]
Materials:
| Component | Function | Example Concentration (w/w) |
| Oil Phase (e.g., Ethyl Oleate) | Dispersed Phase / Drug Solvent | 5-15% |
| This compound | Co-surfactant/Permeation Enhancer | 2-8% |
| Primary Surfactant (e.g., Lecithin) | Emulsifier | 1-3% |
| Aqueous Phase (Phosphate Buffer, pH 7.4) | Continuous Phase | q.s. to 100% |
| Active Pharmaceutical Ingredient (API) | Therapeutic Agent | As required |
Procedure:
-
API Dissolution: Dissolve the API in the oil phase. Gentle heating may be required.
-
Phase Preparation:
-
Oil Phase: Add this compound to the oil/API mixture.
-
Aqueous Phase: Disperse the primary surfactant in the aqueous phase.
-
-
Pre-emulsification: Combine the oil and aqueous phases and subject to high-shear mixing for 5 minutes to form a coarse emulsion.
-
Microfluidization:
-
Sterile Filtration: For parenteral applications, filter the nanoemulsion through a 0.22 µm sterile filter.[18]
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
Emulsion Characterization and Stability Assessment
Thorough characterization is essential to ensure the quality and long-term stability of the formulated emulsion.
| Parameter | Method | Significance |
| Droplet Size and Distribution | Dynamic Light Scattering (DLS) | Key indicator of stability; smaller, uniform droplets are less prone to coalescence. |
| Zeta Potential | Electrophoretic Light Scattering | Measures the surface charge of droplets; higher absolute values indicate greater electrostatic repulsion and stability. |
| Viscosity | Rheometry | Influences creaming/sedimentation rates and sensory attributes.[4] |
| Accelerated Stability Testing | Centrifugation, Freeze-Thaw Cycles | Predicts long-term stability by subjecting the emulsion to stress conditions. |
| Microscopic Examination | Optical or Electron Microscopy | Visualizes droplet morphology and detects signs of instability like flocculation or coalescence. |
Visualizing the Emulsification Workflow
The following diagram illustrates the key steps in the high-energy emulsification process.
Caption: High-energy emulsification workflow.
Mechanistic View of Emulsion Stabilization
This diagram illustrates the role of surfactants in stabilizing an oil-in-water emulsion.
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- 22. youtube.com [youtube.com]
Application Note & Protocols: Oleyl Alcohol as a High-Potency Solvent for Poorly Soluble Active Pharmaceutical Ingredients
Abstract
The therapeutic efficacy of a drug product is fundamentally linked to the bioavailability of its Active Pharmaceutical Ingredient (API). A significant and growing challenge in pharmaceutical development is the poor aqueous solubility of new chemical entities, which often fall into the Biopharmaceutics Classification System (BCS) Class II and IV categories.[1][2] These compounds present substantial hurdles for oral and topical delivery, limiting their absorption and clinical utility.[3][4] This application note presents Oleyl Alcohol, a long-chain unsaturated fatty alcohol, as a highly effective and versatile solvent for solubilizing these challenging APIs. We provide a detailed examination of its physicochemical properties, rationale for its use, and comprehensive, step-by-step protocols for solubility screening, formulation development, and stability testing.
Introduction: The Challenge of Poor Solubility
A large percentage of new drug candidates, estimated to be as high as 90% of preclinical compounds, exhibit poor aqueous solubility.[5] This characteristic is a primary cause of low and variable oral bioavailability, which can lead to suboptimal drug exposure and therapeutic failure.[6] Molecules with high lipophilicity ('grease-ball' molecules) or strong crystal lattice energy ('brick-dust' molecules) resist dissolution in gastrointestinal fluids, making this the rate-limiting step for absorption.[3][7]
Traditional methods to enhance solubility include particle size reduction (micronization, nanomilling), salt formation, and the creation of amorphous solid dispersions.[7][8][9] While effective in certain cases, these approaches can present their own challenges related to physical stability, manufacturing complexity, and potential for the API to revert to a less soluble crystalline form.[9]
Lipid-based formulations have emerged as a powerful alternative, offering the ability to present the drug to the gastrointestinal tract in a pre-dissolved state, thereby bypassing the dissolution barrier.[10][11][12] The selection of an appropriate lipid-based solvent is paramount to the success of such a formulation. This compound stands out due to its unique combination of properties that make it an ideal candidate for this purpose.
Scientific Rationale: Why this compound?
This compound (cis-9-octadecen-1-ol) is a C18 unsaturated fatty alcohol derived from natural sources like olive oil.[13] Its molecular structure, featuring a long, lipophilic carbon tail and a polar hydroxyl head group, imparts an amphiphilic character that is key to its solubilizing power.[14]
Key Advantages:
-
High Solubilizing Capacity: The long hydrocarbon chain provides a highly lipophilic environment, ideal for dissolving poorly water-soluble, 'grease-ball' type APIs.[3]
-
Penetration Enhancement: For topical and transdermal formulations, this compound acts as a proven penetration enhancer. It fluidizes and disrupts the highly organized lipid bilayers of the stratum corneum, facilitating the percutaneous absorption of APIs.[15][16][17]
-
Biocompatibility and Safety: this compound is widely used in topical pharmaceutical and cosmetic formulations and is generally regarded as a nontoxic and nonirritant material at typical excipient levels.[18][19] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetic products.[20][21]
-
Formulation Versatility: It can be used as the primary solvent in simple lipid solutions, or as a co-solvent and emulsifier in more complex systems like creams, lotions, and Self-Emulsifying Drug Delivery Systems (SEDDS).[13]
-
Stability: As a stable liquid with a high boiling point, it is amenable to standard pharmaceutical manufacturing processes.[13][22]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C18H36O | [13] |
| Molecular Weight | 268.48 g/mol | [23] |
| Appearance | Colorless to pale yellow oily liquid | [14][16] |
| Solubility in Water | Insoluble | [13] |
| Solubility (Other) | Soluble in ethanol, ether, isopropanol | [16][22] |
| Density | ~0.849 g/cm³ | [13] |
| Boiling Point | 330-360 °C | [13] |
| Melting Point | 6.5 to 19 °C | [13] |
Experimental Protocols
The following protocols provide a systematic framework for evaluating and utilizing this compound as a solvent for a target API.
Protocol 1: Determination of API Saturation Solubility in this compound
Objective: To accurately determine the maximum concentration of a given API that can be dissolved in this compound at a specified temperature, establishing its potential drug load capacity.
Rationale: This equilibrium solubility method is a foundational step in lipid-based formulation development.[11][24] It establishes the feasibility of using this compound as a solvent and informs the dose that can be incorporated into a single unit. The use of a vortex mixer and incubator ensures that the system reaches thermodynamic equilibrium for an accurate measurement.[24][25]
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound (Pharmaceutical Grade)
-
HPLC-grade acetonitrile, methanol, or other suitable solvent for the analytical method
-
2 mL screw-cap vials
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
Equipment:
-
Analytical balance
-
Vortex mixer
-
Calibrated orbital shaker incubator or temperature-controlled water bath
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer system
Workflow Diagram:
Caption: Workflow for determining API saturation solubility.
Procedure:
-
Preparation: In triplicate, add an excess amount of the API to a 2 mL screw-cap vial. For example, start with 50-100 mg of API.
-
Scientist's Note: An excess of solid API must be present at the end of the experiment to ensure the solution is truly saturated.[24]
-
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of this compound to each vial.
-
Dispersion: Tightly cap the vials and vortex for 1-2 minutes to ensure the API powder is well-dispersed in the solvent.
-
Equilibration: Place the vials in an orbital shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.
-
Rationale: This extended mixing period is crucial for the system to reach equilibrium. Shorter times may result in an underestimation of the true solubility.[25]
-
-
Sample Processing: a. After incubation, visually inspect each vial to confirm that a small amount of undissolved API remains at the bottom. If all API has dissolved, the experiment must be repeated with a greater initial amount of API. b. Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid. c. Carefully draw the supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining micro-particles.
-
Quantification: a. Accurately dilute a known volume of the clear, filtered solution with a suitable analytical solvent (e.g., methanol or acetonitrile) to bring the API concentration within the linear range of your analytical method. b. Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the API concentration.
-
Calculation: Calculate the saturation solubility in mg/mL using the determined concentration and the dilution factor.
Protocol 2: Preparation of a Simple API-in-Oleyl Alcohol Formulation
Objective: To prepare a stable, homogenous solution of the API in this compound suitable for further characterization or encapsulation.
Rationale: This protocol outlines the fundamental steps for creating a simple lipid-based solution. Controlled heating can be employed to increase the rate of dissolution, but must be done carefully to avoid API degradation. The final filtration step is a critical quality control measure to ensure the final product is free of particulates.
Materials:
-
API powder
-
This compound (Pharmaceutical Grade)
-
Glass beaker or flask
-
Stir bar
Equipment:
-
Analytical balance
-
Magnetic stir plate with heating capability
-
Calibrated thermometer
-
Filtration apparatus (e.g., vacuum filtration with a compatible membrane)
Workflow Diagram:
Caption: Process for preparing a simple API solution in this compound.
Procedure:
-
Weigh Solvent: Tare a clean, dry glass beaker on an analytical balance. Add the required amount of this compound.
-
Stirring: Place the beaker on a magnetic stir plate and add a stir bar. Begin stirring at a moderate speed to create a vortex.
-
Heating (Optional): If the API has slow dissolution kinetics, gently heat the this compound to 40-50°C. Monitor the temperature closely with a thermometer.
-
Expert Tip: Do not overheat. The temperature should be kept well below the degradation point of the API. This step is only to accelerate dissolution, not to increase the saturation solubility determined at room temperature.
-
-
API Addition: Slowly add the pre-weighed amount of API into the vortex of the stirring this compound. The amount of API should be at or below 90% of the saturation solubility determined in Protocol 1 to avoid precipitation upon cooling or storage.
-
Dissolution: Continue stirring until all API has completely dissolved. Visually inspect the solution against a light and dark background to ensure no solid particles remain.
-
Cooling: If the solution was heated, turn off the heat and allow it to cool to room temperature while continuing to stir.
-
Final Formulation: The resulting clear solution is the final formulation. It can then be used for further analysis or filled into soft gelatin capsules. Perform a final quality control check (e.g., HPLC assay) to confirm the final API concentration.
Protocol 3: Accelerated Stability Testing of the Formulation
Objective: To assess the physical and chemical stability of the API-in-oleyl alcohol formulation under stressed conditions to predict its long-term shelf-life.
Rationale: Stability testing is a mandatory part of pharmaceutical development, governed by guidelines from bodies like the International Council for Harmonisation (ICH).[26][27][28] This protocol uses accelerated conditions (elevated temperature and humidity) to stress the formulation, which can reveal potential degradation or physical instability issues (like precipitation) more quickly than real-time studies.[28][29]
Materials:
-
Prepared API-in-oleyl alcohol formulation
-
Stability vials with inert, airtight caps (e.g., Type I glass with PTFE-lined caps)
Equipment:
-
ICH-compliant stability chambers (e.g., set to 40°C / 75% Relative Humidity)
-
HPLC system for assay and purity analysis
Procedure:
-
Sample Preparation: Fill the prepared formulation into multiple stability vials, leaving minimal headspace. Securely cap each vial.
-
Initial Analysis (T=0): Reserve at least three vials for initial analysis. Perform the following tests:
-
Appearance: Visually inspect for color, clarity, and presence of any particulate matter.
-
Assay: Determine the exact concentration of the API using a validated HPLC method.
-
Purity/Degradation Products: Analyze for any impurities or degradation products using a stability-indicating HPLC method.
-
-
Storage: Place the remaining vials into a stability chamber set to accelerated conditions, typically 40°C / 75% RH for a minimum of 6 months.[29]
-
Time-Point Testing: At predetermined intervals (e.g., 1, 3, and 6 months), pull three vials from the chamber and repeat the full set of analyses performed at T=0.[27]
-
Data Evaluation:
-
Compile the data in a table.
-
Assess any changes in appearance.
-
Evaluate the API assay results. A significant loss of potency (e.g., >5%) may indicate chemical instability.
-
Monitor the levels of degradation products. The appearance of new impurities or an increase in existing ones above specified limits indicates degradation.
-
If any crystallization or precipitation is observed, the formulation is considered physically unstable.
-
Table 2: Example Stability Data Summary (API-X in this compound)
| Time Point | Storage Condition | Appearance | Assay (% of Initial) | Total Impurities (%) |
| T=0 | - | Clear, pale yellow solution | 100.0% | 0.15% |
| 1 Month | 40°C / 75% RH | Clear, pale yellow solution | 99.8% | 0.18% |
| 3 Months | 40°C / 75% RH | Clear, pale yellow solution | 99.5% | 0.25% |
| 6 Months | 40°C / 75% RH | Clear, pale yellow solution | 99.1% | 0.35% |
Conclusion
This compound is a powerful, safe, and versatile excipient that serves as an exceptional solvent for a wide range of poorly soluble APIs. Its unique amphiphilic nature, coupled with its role as a skin penetration enhancer, makes it a valuable tool for formulators developing oral, topical, and transdermal drug products.[16][18] By following the systematic protocols outlined in this guide for solubility screening, formulation, and stability testing, researchers and drug development professionals can effectively harness the potential of this compound to overcome solubility challenges and advance promising new therapies.
References
- BEPLS. (2023). Solubility Enhancement of Poorly Soluble Drug of BCS Class II And IV By Using Different Techniques.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- International Journal of Applied Pharmaceutics. (2020). Enhancement of solubility BCS class II and IV pharmaceuticals by liqusolid technique: A review.
- World Journal of Pharmaceutical Research. (2024). Techniques to enhance solubility of BCS Class II and IV antimicrobials.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- American Pharmaceutical Review. (2024).
- Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- American Pharmaceutical Review. (2012).
- Royal Society of Chemistry. (2007). The Challenges and Formulation Strategies for Poorly Soluble Drug Substances.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Stability Testing of Pharmaceutical Products.
- Drug Discovery Online. (2023).
- Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More.
- Guidechem. (2024).
- Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study.
- CD Formul
- Wikipedia. (n.d.). This compound.
- ResearchGate. (2025).
- PMC - PubMed Central. (n.d.).
- Pharmaceutical Technology. (2022). Adapting to Solubility/Bioavailability Challenges.
- Smolecule. (2023). Buy this compound | 143-28-2.
- PharmTech. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Future4200. (n.d.).
- Gattefossé. (n.d.).
- Acme Synthetic Chemicals. (n.d.).
- Cosmetics Info. (n.d.). This compound.
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- FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines.
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- ChemicalBook. (2025). This compound | 143-28-2.
- SpecialChem. (2024). This compound.
- Taylor & Francis. (n.d.). This compound – Knowledge and References.
- Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. (n.d.). This compound.
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- PubChem. (n.d.). This compound | C18H36O | CID 5284499.
- World Health Organiz
- Cosmetic Ingredient Review. (n.d.). Final Report on the Safety Assessment of Stearyl Alcohol, this compound, and Octyl Dodecanol.
- ACS Publications. (n.d.). Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier | Molecular Pharmaceutics.
- YouTube. (2020). Measuring saturation solubility of actives in solid and semi-solid lipid excipients.
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Application Note: Robust Quantification of Oleyl Alcohol in Pharmaceutical and Cosmetic Formulations
Abstract
Oleyl alcohol is a long-chain unsaturated fatty alcohol widely used as an emollient, emulsifier, and viscosity-increasing agent in a variety of pharmaceutical and cosmetic formulations, such as creams, lotions, and ointments.[1][2][3] Accurate quantification of this compound is critical for ensuring product quality, stability, and performance. This application note provides detailed protocols for the quantification of this compound in complex matrices using two primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization. The methodologies are designed to be robust, accurate, and validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
Introduction: The Analytical Imperative for this compound Quantification
The concentration of this compound directly influences the physicochemical properties of a formulation, including its texture, spreadability, and stability. In pharmaceutical products, it can also affect drug delivery and bioavailability. Therefore, a validated, reliable analytical method is essential for formulation development, quality control (QC) testing, and stability studies.
This guide addresses the common challenges associated with quantifying a non-chromophoric, high-molecular-weight alcohol in complex emulsion-based formulations. We present two orthogonal techniques to provide flexibility depending on available instrumentation and specific formulation characteristics. Gas chromatography is often the preferred method due to its high resolution for fatty alcohols.[8][9] However, HPLC with derivatization offers a viable alternative, particularly when GC is not available or when dealing with thermally labile components.[10][11]
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] For fatty alcohols like this compound, which have low volatility, a derivatization step is typically required to increase their volatility and thermal stability, ensuring sharp chromatographic peaks and accurate quantification.[12][13] Silylation is a common and effective derivatization technique for this purpose.[13][14]
Principle of the Method
The core of this method involves the extraction of this compound from the formulation, followed by a chemical reaction (derivatization) to convert the polar hydroxyl group (-OH) into a less polar and more volatile trimethylsilyl (TMS) ether. This TMS-derivative is then readily analyzed by GC. The sample is injected into a heated inlet, where it vaporizes and is carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The Flame Ionization Detector (FID) generates a current proportional to the amount of organic analyte combusting in a hydrogen-air flame, allowing for precise quantification.
Experimental Protocol: GC-FID
2.2.1. Reagents and Materials
-
Standards: USP this compound Reference Standard (RS), 1-Eicosanol (Internal Standard, IS).[12][15]
-
Solvents: Hexane (HPLC grade), Ethanol (200 proof), Pyridine (anhydrous).
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Sample Formulation: Representative cream or lotion base.
2.2.2. Preparation of Solutions
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 50 mg of 1-Eicosanol into a 50 mL volumetric flask. Dissolve and dilute to volume with hexane.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 50 mg of USP this compound RS into a separate 50 mL volumetric flask. Dissolve and dilute to volume with the Internal Standard Stock Solution.[1][2]
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the Internal Standard Stock Solution to achieve concentrations ranging from 0.05 mg/mL to 1.5 mg/mL of this compound. This ensures the internal standard concentration remains constant across all calibration levels.
2.2.3. Sample Preparation and Derivatization
-
Extraction: Accurately weigh an amount of formulation equivalent to approximately 10 mg of this compound into a 15 mL centrifuge tube.
-
Add 10.0 mL of the Internal Standard Stock Solution.
-
Vortex vigorously for 2 minutes to disperse the sample.
-
Heat the tube in a water bath at 60°C for 10 minutes to melt the formulation base and facilitate extraction of the this compound into the hexane.
-
Centrifuge at 3000 rpm for 10 minutes to separate the excipients.
-
Derivatization: Transfer 100 µL of the clear supernatant (hexane layer) to a 2 mL autosampler vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.[14]
-
Cool to room temperature before placing in the GC autosampler.
Causality Insight: The heating step during extraction is crucial for breaking down the emulsion and ensuring the complete transfer of the lipophilic this compound into the organic solvent. The choice of 1-Eicosanol as an internal standard is based on its structural similarity to this compound and its expected clear separation from the analyte peak, which compensates for potential variations in injection volume and sample preparation. Silylation with BSTFA is a robust reaction that proceeds to completion under these conditions, ensuring reproducible derivatization.[13]
GC-FID Instrumental Conditions
| Parameter | Setting |
| Instrument | Gas Chromatograph with FID |
| Column | Elite-225, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 50% cyanopropylphenyl- 50% dimethylpolysiloxane phase)[1][16] |
| Carrier Gas | Helium or Hydrogen, Constant Flow at 1.5 mL/min |
| Injector Temp. | 270°C |
| Split Ratio | 20:1 |
| Injection Vol. | 1.0 µL |
| Oven Program | Initial 150°C, hold 1 min, ramp at 10°C/min to 240°C, hold for 5 min |
| Detector | FID |
| Detector Temp. | 280°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas | Nitrogen, 25 mL/min |
Causality Insight: The mid-polar Elite-225 column provides excellent resolution for separating various fatty alcohols.[1] The temperature program is optimized to ensure good separation between the solvent, derivatizing agent byproducts, the internal standard, and the this compound derivative, while keeping the run time efficient.
Workflow and Data Analysis
The workflow for the GC-FID analysis is summarized in the diagram below.
Caption: Workflow for GC-FID quantification of this compound.
Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the corresponding concentration of this compound. The concentration in the unknown sample is then determined from this curve.
Method 2: HPLC with Pre-column Derivatization and UV Detection
Principle of the Method
This method involves extracting this compound from the formulation and then reacting it with phthalic anhydride in the presence of a catalyst to form a UV-active derivative. The reaction mixture is then cleaned up to remove excess reagent, and the resulting derivative is separated and quantified using reverse-phase HPLC with UV detection.
Experimental Protocol: HPLC-UV
3.2.1. Reagents and Materials
-
Standards: USP this compound Reference Standard (RS).
-
Solvents: Isopropyl Alcohol (IPA, HPLC grade), Acetonitrile (ACN, HPLC grade), Water (HPLC grade).
-
Derivatization Reagents: Phthalic Anhydride, 1-Methylimidazole (catalyst), 1,4-Dioxane.
-
Sample Formulation: Representative cream or lotion base.
3.2.2. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of USP this compound RS into a 25 mL volumetric flask. Dissolve and dilute to volume with Isopropyl Alcohol.
-
Calibration Standards: Prepare calibration standards by diluting the stock solution with Isopropyl Alcohol to achieve concentrations from 0.02 mg/mL to 0.5 mg/mL.
3.2.3. Sample Preparation and Derivatization
-
Extraction: Accurately weigh an amount of formulation equivalent to ~5 mg of this compound into a 15 mL centrifuge tube.
-
Add 10.0 mL of Isopropyl Alcohol.
-
Vortex vigorously for 2 minutes. Heat in a 60°C water bath for 10 minutes, then vortex again.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter.
-
Derivatization: Transfer 100 µL of the filtered extract (or calibration standard) to a 2 mL autosampler vial.
-
Add 800 µL of a freshly prepared derivatization solution (containing 0.75 g phthalic anhydride and 40 µL of 1-methylimidazole in 2 mL of 1,4-dioxane).[14][18]
-
Cap the vial and heat at 80°C for 60 minutes.
-
Cool to room temperature. The sample is ready for injection.
Causality Insight: Isopropyl alcohol is chosen as the extraction solvent due to its ability to solubilize both the this compound and a wide range of formulation excipients, allowing for a simplified direct analysis approach.[19] The derivatization with phthalic anhydride is catalyzed by 1-methylimidazole and driven to completion by heating. This reaction reliably produces a derivative with a strong UV absorbance around 230 nm.[18]
HPLC-UV Instrumental Conditions
| Parameter | Setting |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 15 min, hold at 100% B for 5 min, return to 70% B over 1 min, equilibrate for 4 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 230 nm[18] |
Causality Insight: A standard C18 column provides excellent retention and separation for the relatively nonpolar phthalate derivative. A gradient elution is employed to ensure that the derivative is eluted with a good peak shape and that any late-eluting excipients from the formulation are washed from the column, preventing carryover.[19]
Workflow and Data Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Quantification is performed using an external standard calibration. A calibration curve is generated by plotting the peak area of the this compound derivative against the known concentrations of the prepared standards. The concentration of this compound in the formulation sample is then calculated from the linear regression equation of this curve.
Method Validation
Both described methods must be validated to ensure they are suitable for their intended purpose, in accordance with ICH Q2(R1) guidelines.[4][5][7] The validation process provides a self-validating system, demonstrating the method's reliability and trustworthiness.[20]
Validation Parameters
The following parameters should be assessed for both the GC-FID and HPLC-UV methods:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (excipients, impurities). This is demonstrated by analyzing a placebo formulation and showing no interfering peaks at the retention time of the analyte and internal standard (for GC).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.[12]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. Determined by spike recovery studies, where known amounts of this compound are added to a placebo formulation and analyzed. Recoveries should typically be within 98.0% to 102.0%.[12]
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by performing at least six replicate analyses of a sample at 100% of the test concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.[12]
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature, flow rate, mobile phase composition).[12]
Representative Validation Data Summary
The following table summarizes typical acceptance criteria and expected results for a fully validated method.
| Validation Parameter | Acceptance Criteria | Expected Performance (GC/HPLC) |
| Linearity (r²) | ≥ 0.999 | > 0.9992[12] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | < 1.5% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | < 2.0% |
| Specificity | No interference at analyte RT | Pass |
Conclusion
This application note details two robust and reliable methods for the quantification of this compound in complex pharmaceutical and cosmetic formulations. The GC-FID method with silylation derivatization offers high sensitivity and specificity and is considered the primary technique for this analysis. The HPLC-UV method with pre-column derivatization serves as an excellent orthogonal method, providing a valuable alternative. Both protocols emphasize the rationale behind experimental choices and are designed to be validated according to stringent regulatory guidelines, ensuring trustworthy and accurate results for quality control and formulation development.
References
- U.S. Pharmacopeia.
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Accessed January 8, 2026.
- Agilent Technologies. Understanding the Latest Revisions to USP <621>. Accessed January 8, 2026.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Accessed January 8, 2026.
- ICH. Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Accessed January 8, 2026.
- British Pharmacopoeia. This compound. BP 2025. Accessed January 8, 2026.
- PerkinElmer. GC-FID: Determination of Cetyl Alcohol and Aliphatic Alcohol Impurities According to USP Monograph. Accessed January 8, 2026.
- Meissner C, et al. Fatty alcohol analysis. Chromatographia 1999, 49, 7. Accessed January 8, 2026. [Link]
- Sierra R, et al. Validation of a gas chromatographic method for determination of fatty alcohols in 10 mg film-coated tablets of policosanol. J AOAC Int. 2002 May-Jun;85(3):563-6. Accessed January 8, 2026. [Link]
- USP-NF. This compound Monograph. Accessed January 8, 2026. [Link]
- González Canavaciolo VL, Magraner Hernández J. Validation of a Gas Chromatographic Method for Determining Fatty Alcohols that Compose Policosanol in Five-Milligram Film-Coated Tablets. J AOAC Int. 1999 Jul-Aug;82(4):834-9. Accessed January 8, 2026. [Link]
- AZoM. Determining Impurities in Cetyl Alcohol Additive. Accessed January 8, 2026. [Link]
- Prieto-Lama, et al. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. J Chromatogr A. 2013 Jun 28;1296:153-61. Accessed January 8, 2026. [Link]
- Molnar Institute.
- Liu, et al. An HPLC method for quantitation of perillyl alcohol in a topical pharmaceutical cream formulation. J Pharm Biomed Anal. 2006 Jan 27;40(1):210-4. Accessed January 8, 2026. [Link]
- Welch Materials. Unlocking the Potential of Derivatization Technology in HPLC Analysis. Accessed January 8, 2026. [Link]
- Esteve-Romero, et al. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. J Chromatogr A. 2013 Jun 28;1296:15-33. Accessed January 8, 2026. [Link]
- Ermer J, Miller JH. Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH; 2005. (This is a general reference for the principles of validation, supplementing the ICH guidelines). Accessed January 8, 2026. [Link]
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Application Notes & Protocols: Leveraging Oleyl Alcohol in the Synthesis of Novel Functional Polymers
Introduction
Oleyl alcohol, a long-chain unsaturated fatty alcohol derived from natural sources like olive oil, is emerging as a uniquely versatile building block in the synthesis of advanced functional polymers.[1] Its molecular structure—comprising a single reactive primary hydroxyl group, a C18 hydrophobic alkyl chain, and a centrally located cis-double bond—provides multiple avenues for chemical modification and incorporation into polymeric structures.[1] While its direct polymerization via the double bond is often inefficient due to the potential for chain-transfer reactions, its true value lies in its strategic use as a monomer precursor, a macroinitiator for controlled polymerizations, and a modifying agent for existing polymers.
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the key methodologies for utilizing this compound to synthesize novel polymers. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into the synthesis of materials tailored for applications ranging from advanced drug delivery systems to novel bio-based surfactants and coatings.
Section 1: this compound as a Monomer Precursor for Chain-Growth Polymerization
The most direct way to create polymers with long, hydrophobic side-chains derived from this compound is to first convert it into a more reactive monomer. This approach transforms the alcohol's hydroxyl group into a polymerizable functional group, such as an acrylate or a glycidyl ether, enabling its participation in well-established polymerization mechanisms.
Synthesis of Oleyl Acrylate for Radical Polymerization
Rationale & Expertise: Standard free-radical polymerization of allylic compounds like this compound is notoriously difficult and typically results in low molecular weight oligomers because the allylic proton is easily abstracted, leading to chain termination.[2][3] By converting the hydroxyl group to an acrylate or methacrylate, we create a monomer with significantly higher reactivity, allowing for the synthesis of high molecular weight polymers. This esterification effectively appends the desirable C18 oleyl chain onto a polymerizable acrylic backbone. The resulting poly(oleyl acrylate) possesses a flexible, hydrophobic side chain, making it an excellent candidate for applications requiring low glass transition temperatures, hydrophobicity, and compatibility with non-polar matrices. An eco-friendly alternative to traditional acid-catalyzed esterification involves the use of enzymes like lipase.[4]
Protocol 1.1: Synthesis of Oleyl Acrylate via Acid-Catalyzed Esterification
This protocol describes the synthesis of oleyl acrylate from this compound and acrylic acid.[4][5]
Materials:
-
This compound (C18:1)
-
Acrylic Acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Hydroquinone (inhibitor)
-
5% Sodium Bicarbonate (aq.) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Separatory Funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1.0 eq), acrylic acid (1.2 eq), p-toluenesulfonic acid (0.05 eq), and a small amount of hydroquinone to prevent premature polymerization of the acrylic acid.
-
Solvent Addition: Add toluene to the flask to achieve a concentration of approximately 1 M with respect to this compound.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (approx. 110-120°C). Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to remove unreacted acrylic acid and catalyst) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude oleyl acrylate can be further purified by column chromatography or vacuum distillation if necessary.
Data Presentation: Typical Reaction Parameters
| Parameter | Value | Rationale |
| Reactant Ratio (Acid:Alcohol) | 1.2 : 1.0 | A slight excess of acrylic acid drives the equilibrium towards product formation. |
| Catalyst Loading (p-TSA) | 5 mol % | Provides sufficient catalytic activity without excessive side reactions. |
| Reaction Temperature | 110-120 °C | Allows for efficient azeotropic removal of water with toluene. |
| Typical Yield | > 85% | This method is generally efficient for esterification. |
Visualization: Monomer Synthesis and Polymerization Workflow
Caption: Workflow for oleyl acrylate synthesis and subsequent polymerization.
Synthesis of Oleyl Glycidyl Ether (OlGE) for Anionic Polymerization
Rationale & Expertise: For applications demanding highly uniform polymers and complex architectures like block copolymers, anionic ring-opening polymerization (ROP) is a superior method. To utilize this compound in this context, it is first converted into oleyl glycidyl ether (OlGE), an epoxide monomer.[6] This synthesis involves an etherification reaction with epichlorohydrin under phase-transfer catalysis conditions. The resulting OlGE monomer can be polymerized in a controlled, "living" manner, allowing for the synthesis of well-defined homopolymers (POlGE) or amphiphilic block copolymers when combined with hydrophilic blocks like poly(ethylene glycol) (PEG).[6] Such materials are of significant interest for drug delivery systems that require self-assembly into micelles or vesicles.[6]
Protocol 1.2: Synthesis of Oleyl Glycidyl Ether (OlGE)
This protocol is adapted from the phase-transfer catalysis method for synthesizing glycidyl ethers.[6]
Materials:
-
This compound
-
Epichlorohydrin (ECH)
-
Sodium Hydroxide (50% w/w aq. solution)
-
Tetrabutylammonium bromide (TBAB, phase transfer catalyst)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Kugelrohr distillation apparatus
Procedure:
-
Reaction Setup: Charge a flask with this compound (1.0 eq) and tetrabutylammonium bromide (0.1 eq).
-
Reagent Addition: Add epichlorohydrin (3.0 eq) to the flask. While stirring vigorously, slowly add the 50% sodium hydroxide solution dropwise over 1 hour, maintaining the temperature below 40°C using an ice bath.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.
-
Work-up: Add water and diethyl ether to the reaction mixture. Transfer to a separatory funnel, separate the layers, and wash the organic layer several times with water until the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product contains unreacted starting materials and byproducts. Purify the oleyl glycidyl ether using Kugelrohr distillation, taking advantage of the significant difference in boiling points between the product and impurities.[6]
Section 2: this compound as an Initiator in Ring-Opening Polymerization (ROP)
Rationale & Expertise: One of the most powerful applications of this compound is its use as an initiator for the ring-opening polymerization (ROP) of cyclic esters such as lactide, glycolide, and ε-caprolactone.[7][8][9] In this mechanism, the alcohol's hydroxyl group, activated by a catalyst (commonly stannous octoate, Sn(Oct)₂), performs a nucleophilic attack on the carbonyl of the cyclic ester monomer.[8] The ring opens and covalently attaches to the oleyl group. This process continues as more monomer units add to the growing chain.
The key advantage of this method is control. The final polymer chain has the oleyl group at one end (the α-terminus), and the molecular weight can be precisely controlled by the initial molar ratio of monomer to initiator ([M]/[I]).[7][10] This technique is foundational for producing biocompatible and biodegradable polyesters like poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (PCL) with a terminal hydrophobic lipid tail, making them ideal for forming the core of drug-eluting nanoparticles and other advanced delivery systems.[11][12]
Visualization: ROP Initiation Mechanism
Caption: Mechanism of this compound-initiated ROP of cyclic esters.
Protocol 2.1: Synthesis of Oleyl-Terminated PLGA (PLGA-Oleyl)
This protocol describes the bulk polymerization of D,L-lactide and glycolide to form an amorphous, oleyl-terminated copolymer.[10]
Materials:
-
D,L-Lactide
-
Glycolide
-
This compound (initiator, dried over molecular sieves)
-
Stannous 2-ethylhexanoate (Sn(Oct)₂, catalyst)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Schlenk flask and line
-
Vacuum oven
Procedure:
-
Preparation: Dry the Schlenk flask under vacuum while heating to remove any moisture. Allow to cool under a nitrogen or argon atmosphere.
-
Charging Reactants: Add the desired amounts of D,L-lactide and glycolide (e.g., 75:25 molar ratio) to the flask.
-
Initiator and Catalyst Addition: In a separate, dry vial, prepare a stock solution of the catalyst in anhydrous toluene. Calculate the required amount of this compound to achieve the target molecular weight (based on the [M]/[I] ratio). Inject the this compound and the catalyst solution into the Schlenk flask under an inert atmosphere.
-
Solvent Removal: Remove the toluene by applying a vacuum for 1-2 hours.
-
Polymerization: Place the sealed flask into a preheated oil bath at 150°C. Stir the molten mixture magnetically for the desired reaction time (e.g., 2.5 - 4 hours).
-
Isolation: After the reaction period, remove the flask from the oil bath and cool to room temperature. The resulting solid polymer can be dissolved in a minimal amount of a suitable solvent (e.g., chloroform or acetone).
-
Purification: Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.
Data Presentation: Controlling Molecular Weight with [M]/[I] Ratio
| Target Mn (Da) | [Monomer]:[Initiator] Ratio | Lactide (g) | Glycolide (g) | This compound (mg) | Catalyst (µL) ¹ |
| 5,000 | 30:1 | 2.16 | 0.58 | 268 | ~20 |
| 10,000 | 60:1 | 2.16 | 0.58 | 134 | ~20 |
| 20,000 | 120:1 | 2.16 | 0.58 | 67 | ~20 |
| ¹ Assuming a [Monomer]:[Catalyst] ratio of ~6500:1 and a catalyst solution of 0.2 M in toluene.[10] |
Section 3: Modifying Pre-Formed Polymers with Oleyl Groups
Rationale & Expertise: An alternative strategy to building a polymer from scratch is to chemically modify a pre-existing, well-characterized polymer. This approach is particularly useful for imparting new properties, such as hydrophobicity or amphiphilicity, to a commodity polymer. Poly(vinyl alcohol) (PVA), a water-soluble and biocompatible polymer, is an excellent candidate for this type of modification.[13][14] By reacting the abundant hydroxyl groups along the PVA backbone with a reactive derivative of oleic acid, such as oleoyl chloride, one can create an amphiphilic graft copolymer.[15] The degree of substitution can be tuned to control the hydrophilic-lipophilic balance (HLB), influencing properties like water solubility and self-assembly. These modified polymers have been successfully used to formulate hydrogels for sustained drug delivery.[15]
Protocol 3.1: Hydrophobization of Poly(vinyl alcohol) (PVA) with Oleoyl Chloride
This protocol describes the esterification of PVA with oleoyl chloride to introduce hydrophobic side chains.[15]
Materials:
-
Poly(vinyl alcohol) (PVA, e.g., 87-89% hydrolyzed)
-
Oleoyl Chloride
-
Anhydrous Pyridine (solvent and acid scavenger)
-
Acetone
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
PVA Dissolution: Dissolve the PVA in anhydrous pyridine in a dry flask with gentle heating (~60°C) and stirring under an inert atmosphere.
-
Acylation: Cool the solution to 0°C using an ice bath. Slowly add the desired amount of oleoyl chloride dropwise to the stirred PVA solution. The amount of oleoyl chloride will determine the degree of substitution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. A precipitate of pyridine hydrochloride may form.
-
Isolation: Pour the reaction mixture into a large excess of acetone to precipitate the modified polymer.
-
Purification: Collect the polymer by filtration. Redissolve the polymer in a suitable solvent (e.g., a mixture of water and a co-solvent if necessary) and purify by dialysis against deionized water for 48-72 hours to remove pyridine, unreacted starting materials, and salts.
-
Drying: Lyophilize (freeze-dry) the purified polymer solution to obtain the final product as a dry powder.
References
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- Llevot, A., et al. (2016). Polymers without Petrochemicals: Sustainable Routes to Conventional Monomers. PMC.
- Gantrade. (n.d.). Polymer Applications of Allyl Alcohol. Gantrade Corporation.
- ResearchGate. (2014). Synthesis of Polymers from Fatty Alcohol and Acrylic Acid and its Impact on Tribological Properties. ResearchGate.
- Google Patents. (1967). Process for the polymerization of unsaturated fatty alcohols. Google Patents.
- ResearchGate. (2023). Selective synthesis of this compound via catalytic and non‐catalytic liquid‐phase methyl oleate reduction. ResearchGate.
- Advanced Materials Letters. (2021). Living and Immortal Ring-Opening Polymerization of Cyclic Esters. Advanced Materials Letters.
- PubMed. (2014). Synthesis of polymers from fatty alcohol and acrylic acid and its impact on tribological properties. PubMed.
- Orienti, I., et al. (2002). Hydrogels formed by crosslinked poly(vinyl alcohol) as sustained drug delivery systems. Arch Pharm (Weinheim).
- International Journal of Scientific Research in Science and Technology. (2022). Synthesis of Poly (Lactic-co-glycolic) acid and its micro fabrication by Centrifugal force melt spinning Technique. ijsrst.com.
- De Gruyter. (1999). Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization. De Gruyter.
- Park, K. (2005). Polylactic-Co-Glycolic Acid (PLGA). Kinam Park.
- University of Twente. (n.d.). Ring-Opening polymerization. research.utwente.nl.
- ResearchGate. (2007). Radical polymerization of allyl alcohol and allyl acetate. ResearchGate.
- RadTech. (n.d.). Chain Transfer Agents in Cationic Epoxide Polymerizations: Kinetic and Physical Effects. RadTech.
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- Oriental Journal of Chemistry. (2016). Synthesis and Characterization of New Polymers Derivatives from Copoly (Vinyl Chloride – Vinyl Alcohol). orientjchem.org.
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- NIH. (2021). Sulfur‐Free Radical RAFT Polymerization of Methacrylates in Homogeneous Solution: Design of exo‐Olefin Chain‐Transfer Agents (R−CH2C(=CH2)Z). NIH.
- NIH. (2024). Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. NIH.
- NIH. (2021). Synthesis of Degradable Poly(vinyl alcohol) by Radical Ring-Opening Copolymerization and Ice Recrystallization Inhibition Activity. NIH.
- MDPI. (2022). Recent Advances in Poly(vinyl alcohol)-Based Hydrogels. MDPI.
- Universität Halle. (n.d.). Poly(vinyl alcohol) for Biomedical Applications. Universität Halle.
- NIH. (2023). Fabrication and Characterization of Biopolymers Using Polyvinyl Alcohol and Cardanol-Based Polyols. NIH.
- ResearchGate. (1962). Chain transfer of alcohols in the polymerization of acrylic esters. ResearchGate.
- ResearchGate. (2018). The Use of Poly(vinyl alcohol)-based Hydrogels in Biomedical Applications. ResearchGate.
- The Royal Society of Chemistry. (2019). Alcohol mediated degenerate chain transfer controlled cationic polymerisation of para-alkoxystyrene. The Royal Society of Chemistry.
- PMC - PubMed Central. (2021). Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances. PMC - PubMed Central.
- SAKAI CHEMICAL INDUSTRY CO., LTD. (n.d.). Chain transfer agents. SAKAI CHEMICAL INDUSTRY CO., LTD..
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Application Notes & Protocols: Oleyl Alcohol as a Hydrophobic Lubricant for Biomedical Device Coatings
Abstract
The reduction of frictional forces between biomedical devices and biological tissue is a critical factor in enhancing patient safety and procedural efficacy. Lubricious coatings are essential for minimizing tissue trauma during the insertion and manipulation of devices such as catheters, guidewires, and endoscopic instruments.[1][2] This document provides a comprehensive technical guide on the application of oleyl alcohol, an unsaturated fatty alcohol, as a hydrophobic lubricating agent for biomedical device coatings. This compound offers excellent emollient and lubricant properties, is biodegradable, and is considered non-toxic, making it a suitable candidate for medical applications. We present detailed protocols for coating formulation, application methodologies, and a suite of characterization and validation assays designed to ensure coating performance, durability, and biocompatibility in accordance with regulatory standards.
Introduction: The Rationale for this compound in Biomedical Lubrication
The introduction of foreign objects into the body necessitates surface modification to mitigate frictional resistance and prevent adverse tissue reactions.[3] While hydrophilic coatings become slippery when wet, hydrophobic coatings like those based on silicone or fatty alcohols provide inherent lubricity without requiring hydration.[3][4][5]
This compound ((Z)-Octadecen-1-ol) is a long-chain, unsaturated fatty alcohol derived from natural oils.[6] Its molecular structure, characterized by a long aliphatic chain (C18) and a cis-double bond, imparts key properties that are advantageous for a lubricating coating:
-
Inherent Lubricity: The long hydrocarbon chain creates a low-energy surface that reduces the coefficient of friction upon contact, acting as an effective slip agent.[7]
-
Hydrophobicity: this compound is insoluble in water, forming a stable, water-repellent film on the device surface that is not easily washed off in an aqueous physiological environment.[8]
-
Biocompatibility Profile: It is widely used in pharmaceutical and cosmetic formulations for its non-irritating and non-sensitizing properties and is considered to have a favorable toxicity profile.[9]
-
Formulation Versatility: It is miscible with many organic solvents, allowing for straightforward formulation of coating solutions.
This guide details the necessary steps to leverage these properties, moving from initial formulation to final biocompatibility validation.
Part I: Coating Formulation and Application Protocols
The successful application of an this compound coating hinges on meticulous substrate preparation and controlled deposition. The following protocols are designed to create a uniform, adherent, and functional lubricating layer.
Causality of Method Selection
The choice of a solvent-based dip or spray coating method is deliberate. These techniques allow for the uniform deposition of this compound onto complex device geometries.[3] The solvent acts as a carrier, which, upon evaporation, leaves a thin, pure film of the lubricant. Isopropyl alcohol (IPA) is selected as the solvent due to its volatility, relatively low toxicity, and its ability to dissolve this compound. Surface pre-treatment is a critical, non-negotiable step; without creating a high-energy, clean surface, the coating will fail to adhere properly.[2][10]
Diagram: General Experimental Workflow
The following diagram outlines the end-to-end process for coating and validating a biomedical device with this compound.
Caption: Workflow for this compound Coating Application and Validation.
Step-by-Step Protocols
2.2.1 Protocol: Substrate Preparation Objective: To produce a chemically clean and high-energy surface to ensure maximal coating adhesion.
-
Initial Degreasing: Sonicate the device in a 5% (v/v) solution of laboratory-grade detergent for 15 minutes.
-
Rinsing: Thoroughly rinse the device with deionized (DI) water for 5 minutes. Repeat this step three times to remove all detergent residue.
-
Solvent Wash: Sonicate the device in 99% Isopropyl Alcohol (IPA) for 10 minutes to dehydrate and remove organic contaminants.
-
Drying: Dry the device in a nitrogen gas stream or in a convection oven at 60°C for 30 minutes.
-
(Optional but Recommended) Plasma Treatment: For inert substrates (e.g., stainless steel, titanium, silicone), treat the surface with oxygen or argon plasma for 2-5 minutes. This step significantly increases surface energy and promotes coating adhesion.[10]
2.2.2 Protocol: Coating Solution Formulation Objective: To prepare a homogenous this compound solution for coating.
-
Prepare a stock solution of 2% (w/v) this compound in 99% IPA.
-
Place the solution in a sealed container and agitate using a magnetic stirrer for 30 minutes at room temperature to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates before use. Note: The concentration can be varied from 0.5% to 5% to achieve different coating thicknesses.
2.2.3 Protocol: Coating Application (Choose one method)
-
Method A: Dip Coating
-
Mount the prepared device onto a programmable dip coater.
-
Immerse the device into the 2% this compound solution at a constant speed of 100 mm/min.
-
Hold the device in the solution (dwell time) for 60 seconds.
-
Withdraw the device at a constant, slow speed of 50 mm/min. Rationale: A slow, controlled withdrawal is critical for achieving a uniform coating thickness.
-
Proceed immediately to the drying step.
-
-
Method B: Spray Coating
-
Mount the device in a well-ventilated spray chamber with a rotating fixture to ensure even coverage.
-
Use an ultrasonic or air-atomizing spray nozzle to apply the 2% this compound solution.
-
Maintain a nozzle-to-substrate distance of 15-20 cm.
-
Apply the coating in short, sweeping passes while rotating the device. Apply 2-3 layers, allowing 30 seconds of flash-off time between layers.
-
Proceed to the drying step.
-
2.2.4 Protocol: Drying & Curing Objective: To evaporate the solvent, leaving a uniform, solid film of this compound.
-
Hang the coated device in a fume hood for 10 minutes to allow the bulk of the IPA to evaporate at room temperature.
-
Transfer the device to a convection oven and cure at 70°C for 2 hours. Caution: this compound can undergo oxidation at elevated temperatures over long periods; do not exceed the recommended temperature or time.[11]
-
Allow the device to cool to room temperature before handling or testing.
Part II: Coating Characterization and Performance Testing
Validation of the coating's physical and functional properties is essential for quality control and predicting in-vivo performance.
Physical Characterization
| Parameter | Test Method | Purpose | Acceptance Criteria |
| Coating Thickness | Scanning Electron Microscopy (SEM) or White Light Interferometry | To verify uniform coating deposition and control the final device dimensions. | 2-10 µm; <10% variation across the surface. |
| Adhesion | ASTM D3359 (Tape Test) | To ensure the coating remains bonded to the substrate under stress. | Classification of 4B or 5B (less than 5% of the coating removed). |
| Surface Wettability | Contact Angle Goniometry | To confirm the hydrophobic nature of the coating. | Static water contact angle > 90°. |
Lubricity and Durability Testing
Lubricity is the primary function of the coating and must be quantified.[1] Durability testing assesses the coating's ability to withstand the rigors of clinical use.[1]
3.2.1 Protocol: Coefficient of Friction (CoF) Testing Objective: To quantify the lubricity of the coated surface.
-
Use a tribometer or a linear friction tester equipped with a sled or probe of a defined material (e.g., silicone pads to simulate soft tissue).[12]
-
The "pinch test" is a common method where the force required to pull a coated device through two pads under a specific normal force is measured.[10]
-
Condition the test in a relevant medium, such as phosphate-buffered saline (PBS) at 37°C.
-
Pull the coated device through the fixture at a constant speed (e.g., 1 cm/s) for a distance of 10 cm.
-
The CoF is calculated as the ratio of the measured frictional force to the applied normal force. A lower CoF indicates better lubricity.[1]
3.2.2 Protocol: Durability (Wear Resistance) Testing Objective: To evaluate the coating's endurance after repeated mechanical stress.
-
Using the same friction testing setup, cycle the coated device back and forth over the test substrate for a specified number of cycles (e.g., 50-100 cycles).
-
Measure the CoF at regular intervals (e.g., every 10 cycles) to determine if lubricity degrades over time.
-
After the cycling, visually inspect the device for coating delamination or wear.
-
A durable coating will maintain a low CoF with minimal change over the course of the test.[1]
| Performance Metric | Test Method | Expected Result |
| Static CoF | Friction Tester | < 0.20 |
| Kinetic CoF | Friction Tester | < 0.15 |
| Durability | Reciprocating Wear Test | < 20% increase in CoF after 50 cycles |
Part III: Biocompatibility Assessment (ISO 10993)
Any material intended for patient contact must be evaluated for its biological safety.[13] The ISO 10993 standard provides a framework for this evaluation.[14][15] For a surface-contacting device with an this compound coating, the following tests are considered fundamental.
Diagram: Biocompatibility Evaluation Pathway
Caption: Decision Pathway for Biocompatibility Testing per ISO 10993.
Recommended Biocompatibility Test Suite
| Standard | Test Name | Purpose & Methodology | Acceptance Criteria |
| ISO 10993-5 [16] | In Vitro Cytotoxicity | MEM Elution Test: An extract of the coated device is prepared and placed in contact with L929 mouse fibroblast cells. Cell viability is assessed after 24-48 hours.[17] | Non-cytotoxic (Grade ≤ 2). No significant reduction in cell viability compared to negative controls. |
| ISO 10993-10 [16] | Sensitization | Guinea Pig Maximization Test (GPMT): Extracts are injected and topically applied to test animals to assess for allergic or hypersensitivity reactions. | Non-sensitizing. No evidence of delayed dermal contact sensitization. |
| ISO 10993-23 [16] | Irritation | Intracutaneous Reactivity Test: Extracts of the device are injected intracutaneously into rabbits, and the injection sites are observed for signs of irritation like erythema and edema. | Non-irritating. No significant difference in tissue reaction compared to negative controls. |
| ISO 10993-4 [16] | Hemocompatibility (for blood-contacting devices) | In Vitro Hemolysis: The coated material is incubated with human blood to determine if it causes the lysis of red blood cells.[17] | Non-hemolytic. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Coating Adhesion | Inadequate surface preparation; Low surface energy of the substrate. | Ensure rigorous cleaning protocol is followed. Use plasma treatment prior to coating. |
| Uneven Coating / "Orange Peel" Effect | Coating solution viscosity too high; Incorrect withdrawal speed (dip); Incorrect spray parameters. | Lower this compound concentration; Decrease withdrawal speed; Optimize spray nozzle distance and pressure. |
| High Coefficient of Friction | Insufficient coating thickness; Incomplete solvent evaporation; Coating degradation. | Increase this compound concentration or apply additional layers; Increase drying time/temperature; Verify curing parameters are not causing oxidation. |
| Coating Fails Cytotoxicity Test | Residual solvent (IPA); Impurities in this compound; Degradation products. | Increase drying time to ensure complete solvent removal; Use USP or NF grade this compound; Lower curing temperature to prevent degradation. |
References
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- PolymerExpert. (2022, November 9). Lubricious polymer coatings for medtech applications.
- Hydromer, Inc. (2025, July 2). Friction Testing: Measuring Friction of Hydrophilic Medical Coatings.
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- PubMed Central. (n.d.). Bioinspired ultra-low fouling coatings on medical devices to prevent device-associated infections and thrombosis.
- jMedtech. (2023, February 28). How to judge whether the medical hydrophilic coating is effective?.
- Hydromer, Inc. (2025, April 30). Lubricious Coatings - Uses & Benefits For Medical Devices.
- MDDI Online. (2010, June 28). Lubricious Coatings Give Minimally Invasive Devices the Slip.
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- AMPACET CORPORATION. (n.d.). Slip Additives.
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Application Notes and Protocols: Formulating with Oleyl Alcohol for Controlled Release of Active Pharmaceutical Ingredients (APIs)
Introduction: The Versatility of Oleyl Alcohol in Advanced Drug Delivery
This compound, a C18 unsaturated fatty alcohol, is a multifunctional excipient increasingly favored in pharmaceutical formulations for its emollient, surfactant, and emulsifying properties.[1][2] Its true potential, however, lies in its ability to modulate the release of Active Pharmaceutical Ingredients (APIs), making it a cornerstone in the development of sophisticated controlled-release drug delivery systems.[3][4] This is largely attributed to its capacity to act as a penetration enhancer, modifying the permeability of biological membranes like the skin to facilitate drug delivery.[5][6]
This technical guide provides an in-depth exploration of formulating with this compound to achieve controlled API release. We will delve into the mechanistic underpinnings of its action and provide detailed protocols for creating and characterizing various formulation types, including microemulsions, solid lipid nanoparticles (SLNs), and organogels. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their formulation strategies.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is fundamental to its effective application in formulation development.
| Property | Value | Reference |
| Molecular Formula | C18H36O | [7] |
| Molecular Weight | 268.48 g/mol | [3] |
| Appearance | Colorless to pale yellow oily liquid | [6][8] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and isopropanol | [6] |
| Melting Point | Approximately 0-6.5°C | [1][7] |
| Boiling Point | 195-207 °C at 13 mmHg | [4][7] |
| HLB Value | 14 | [6] |
Mechanism of Action: this compound as a Penetration Enhancer
This compound's efficacy as a penetration enhancer stems from its interaction with the lipid bilayers of cell membranes, particularly the stratum corneum of the skin.[6] Its lipophilic nature allows it to intercalate into the lipid matrix, disrupting the highly ordered structure and increasing its fluidity. This transient and reversible disruption creates pathways for API molecules to permeate through the barrier more readily.[5][6]
Recent studies have shown that this compound can offer advantages over other enhancers like oleic acid by causing higher drug retention in the epidermis and dermis with less disruption to the skin barrier's integrity.[5][9] This makes it a compelling choice for topical and transdermal formulations where localized and sustained drug action is desired.
Formulation Strategies and Protocols
Here, we present detailed protocols for three distinct formulation strategies that utilize this compound to achieve controlled API release.
Microemulsions for Enhanced Solubilization and Permeation
Microemulsions are thermodynamically stable, isotropic systems of oil, water, surfactant, and a co-surfactant.[10] They offer an excellent vehicle for solubilizing poorly water-soluble drugs and enhancing their permeation. This compound can be a key component of the oil phase in these formulations.
Protocol 1: Preparation of an this compound-Based Microemulsion
This protocol outlines the preparation of a model oil-in-water (o/w) microemulsion for a lipophilic API.
Materials:
-
Lipophilic API
-
This compound (Oil Phase)
-
Tween 80 (Surfactant)
-
Transcutol P (Co-surfactant)
-
Purified Water (Aqueous Phase)
Equipment:
-
Vortex mixer
-
Magnetic stirrer
-
Analytical balance
-
Glass vials
Procedure:
-
Solubility Studies: Determine the solubility of the API in various oils (including this compound), surfactants, and co-surfactants to select the components with the highest solubilizing capacity.[11]
-
Construction of Pseudoternary Phase Diagram:
-
Prepare various mixtures of the surfactant and co-surfactant (S_mix) in different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each S_mix ratio, prepare a series of mixtures with the oil phase (this compound) at varying weight ratios (e.g., 1:9 to 9:1).
-
Titrate each oil/S_mix mixture with water dropwise, under gentle stirring.
-
Observe for the formation of a clear, single-phase microemulsion.
-
Plot the results on a ternary phase diagram to identify the microemulsion region.[12]
-
-
Formulation Preparation:
-
Select a composition from within the identified microemulsion region.
-
Accurately weigh the required amounts of this compound, surfactant, and co-surfactant into a glass vial.
-
Add the pre-weighed API to the oil/surfactant/co-surfactant mixture and vortex until the API is completely dissolved.
-
Add the required amount of purified water to the mixture and stir gently until a clear and transparent microemulsion is formed.
-
Characterization:
-
Droplet Size and Zeta Potential: Analyze the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). The zeta potential can also be measured to assess the stability of the microemulsion.
-
Viscosity: Measure the viscosity using a rotational viscometer or rheometer.[7][13]
Diagram 1: Microemulsion Formulation Workflow
Caption: Workflow for preparing and characterizing an this compound-based microemulsion.
Solid Lipid Nanoparticles (SLNs) for Sustained Release
SLNs are colloidal carriers made from solid lipids, offering advantages like controlled drug release and improved stability.[8][14] this compound, while a liquid at room temperature, can be incorporated into the lipid matrix of SLNs in combination with a solid lipid to modify the release profile and enhance drug loading.
Protocol 2: Preparation of SLNs using a Hot Homogenization Technique
This protocol describes the formulation of SLNs incorporating this compound.
Materials:
-
API
-
Solid Lipid (e.g., Glyceryl monostearate, Stearic acid)
-
This compound
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer or sonicator
-
Water bath
-
Magnetic stirrer
Procedure:
-
Preparation of Lipid Phase:
-
Melt the solid lipid by heating it 5-10°C above its melting point.
-
Dissolve the API and this compound in the molten solid lipid.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Cooling and SLN Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming the solid matrix of the SLNs.
-
Characterization:
-
Particle Size, PDI, and Zeta Potential: Determined using DLS.
-
Entrapment Efficiency (EE) and Drug Loading (DL):
-
Separate the unentrapped drug from the SLN dispersion by ultracentrifugation.[9]
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the EE and DL using the following equations:[5]
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100
-
-
Diagram 2: SLN Preparation and Characterization Pathway
Caption: Step-by-step process for SLN formulation and subsequent analysis.
Organogels for Topical and Transdermal Delivery
Organogels are semi-solid systems in which an organic liquid phase is immobilized by a three-dimensional network of a gelling agent (organogelator).[16][17] this compound can serve as the organic liquid, providing a matrix for the sustained release of APIs onto the skin.
Protocol 3: Preparation of an this compound-Based Organogel
This protocol details the formulation of a simple organogel for topical application.
Materials:
-
API
-
This compound (Organic Liquid)
-
Organogelator (e.g., 12-hydroxystearic acid, sorbitan monostearate)
Equipment:
-
Heating mantle with magnetic stirrer
-
Beaker
-
Spatula
Procedure:
-
Solubilization: Disperse or dissolve the API in this compound at room temperature.
-
Gelator Addition: Add the organogelator to the this compound and API mixture.
-
Heating and Dissolution: Heat the mixture while stirring until the organogelator is completely dissolved and a clear solution is obtained.
-
Gelation: Remove the mixture from the heat and allow it to cool to room temperature without disturbance. The solution will form a gel as it cools.
Characterization:
-
Visual Inspection: Observe the clarity, homogeneity, and consistency of the gel.
-
Rheological Properties: Characterize the viscoelastic properties (storage modulus G' and loss modulus G'') using a rheometer.
-
In Vitro Release Testing (IVRT): (See Protocol 4)
Diagram 3: Organogel Formulation Logic
Caption: Logical flow for the preparation of an this compound-based organogel.
In Vitro Release Testing (IVRT) Protocol
IVRT is a crucial tool for assessing the performance of controlled-release formulations.[4][18]
Protocol 4: IVRT using Franz Diffusion Cells
This protocol is applicable to semi-solid formulations like microemulsions and organogels.
Equipment and Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone, cellulose acetate)[1]
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions)[6]
-
Water bath with circulator
-
Magnetic stir bars
-
Syringes and needles for sampling
-
HPLC or UV-Vis spectrophotometer for API quantification
Procedure:
-
Cell Assembly:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.
-
Fill the receptor compartment with pre-warmed (32 ± 1°C for topical products) and de-gassed receptor medium.[1]
-
Place a magnetic stir bar in the receptor compartment and place the cell in the diffusion apparatus.
-
-
Sample Application:
-
Apply a known amount of the formulation (e.g., 300 mg) uniformly onto the surface of the membrane in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Analysis:
-
Quantify the concentration of the API in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of API released per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount of API released versus the square root of time to determine the release rate.
-
Conclusion
This compound is a highly versatile and effective excipient for the development of controlled-release API formulations. Its unique physicochemical properties and its role as a penetration enhancer allow for the creation of sophisticated drug delivery systems, including microemulsions, solid lipid nanoparticles, and organogels. By carefully selecting the formulation strategy and meticulously following established protocols for preparation and characterization, researchers can harness the full potential of this compound to optimize drug delivery, enhance therapeutic efficacy, and improve patient compliance. The protocols and application notes provided herein serve as a comprehensive guide for scientists and professionals in the pharmaceutical field to innovate and advance the development of next-generation controlled-release drug products.
References
- Ataman Kimya. (n.d.). This compound.
- Vávrová, K., Kovaříková, P., & Hrabálek, A. (2023). Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier. Molecular Pharmaceutics. [Link]
- Vávrová, K., Kovaříková, P., & Hrabálek, A. (2023). Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier. PubMed. [Link]
- AMETEK Brookfield. (n.d.). Pharmaceutical Ointment Viscosity Analysis.
- Pharmaceuticals & Medical Devices. (2024, June 27). SOP for Viscosity Testing of Creams. Retrieved from Pharmaceuticals & Medical Devices website.
- Ukaaz Publications. (n.d.). A review of in vitro release test for method development and validation of semi-solid dosage forms. Journal of Drug Delivery and Therapeutics.
- International Journal of Multidisciplinary Research and Growth Evaluation. (n.d.). Development and optimization of ribavirin-loaded solid lipid nanoparticles.
- Chirio, D., Peira, E., Dianzani, C., Muntoni, E., Gigliotti, C., Ferrara, B., ... & Gallarate, M. (2019). Development of Solid Lipid Nanoparticles by Cold Dilution of Microemulsions: Curcumin Loading, Preliminary In Vitro Studies, and Biodistribution. Pharmaceuticals (Basel), 12(1), 29.
- CD Formulation. (n.d.). This compound.
- Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. (n.d.). This compound. Retrieved from Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. website.
- RheoSense. (n.d.). Protocol: Measuring Viscosity of Cosmetics with microVISCTM.
- ResearchGate. (2015, February 20). How to define and calculate Entrapment efficiency?
- DPT Laboratories. (n.d.). SEMI-SOLID IN VITRO RELEASE TESTING (IVRT) – ARE YOU READY?
- Sastri, K. T., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Pharmaceutical Science, 10(06), 126-141.
- MDPI. (n.d.). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols.
- Jayapal, S., & Annadurai, G. (2011). Formulation and Evaluation of Solid Lipid Nanoparticles of Ramipril. Journal of Young Pharmacists, 3(3), 216-221.
- PermeGear. (n.d.). AN OVERVIEW ON AUTOMATED IN VITRO RELEASE TESTING (IVRT) FOR TOPICAL FORMULATION.
- Recipharm. (n.d.). Using in vitro release testing (IVRT) to analyse semi-solid topical formulations.
- PubMed. (n.d.). [Preparation of solid lipid nanoparticles by microemulsion technique].
- ResearchGate. (n.d.). Flow chart representing the preparation of solid lipid nanoparticles.
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- Biomedical Research Bulletin. (2024, September 30). Basics of Solid Lipid Nanoparticles Formulation. Retrieved from Biomedical Research Bulletin website.
- Journal of Drug Delivery & Therapeutics. (2019). Preparation of solid lipid nanoparticles through various methods using different precursors.
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- ResearchGate. (2019, May 7). (PDF) MICROEMULSIONS: A NOVEL DRUG DELIVERY SYSTEM.
- ResearchGate. (2012, January). (PDF) Oleogel: A promising base for transdermal formulations.
- Preprints.org. (n.d.). Preparation Of Nanoemulsion to Enhance Delivery of Hydrophobic Drugs.
- MDPI. (n.d.). Preparation, Characterization and Evaluation of Organogel-Based Lipstick Formulations: Application in Cosmetics.
- Seventh Sense Research Group. (n.d.). Organogel-A Topical Drug Delivery Approach. Retrieved from Seventh Sense Research Group website.
- PubMed. (n.d.). Controlled release of oral drugs from cross-linked polyvinyl alcohol microspheres.
- ResearchGate. (2011, October). Formulation Development & Characterization of Microemulsion Drug delivery systems Containing Antiulcer drug.
- Semantic Scholar. (n.d.). [PDF] Organogels for cosmetic and dermo-cosmetic applications Classification, preparation and characterization of organogel formulations - PART 2.
- SpecialChem. (2024, August 2). This compound.
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Application Note: Elucidating the Molecular Interactions of Oleyl Alcohol with Skin Lipids Using Vibrational Spectroscopy
Introduction: The Role of Oleyl Alcohol in Topical and Transdermal Formulations
The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier against the ingress of foreign substances and the loss of endogenous water. This barrier function is principally attributed to its unique intercellular lipid matrix, a highly organized structure composed mainly of ceramides, cholesterol, and free fatty acids.[1][2][3] For the effective delivery of therapeutic and cosmetic active ingredients, this barrier must be transiently and reversibly modulated.
This compound (cis-9-octadecen-1-ol), an unsaturated fatty alcohol, is widely utilized as a chemical penetration enhancer in topical formulations.[4] Its efficacy stems from its ability to interact with and disrupt the highly ordered lamellar structure of the stratum corneum lipids.[5][6] Understanding the precise molecular mechanisms of this interaction is paramount for the rational design of safe and efficient drug delivery systems. This application note provides a detailed guide to employing Fourier Transform Infrared (FTIR) and Raman spectroscopy to analyze the biophysical interactions between this compound and skin lipids, offering insights into the induced changes in lipid organization, conformation, and dynamics.
Core Principle: Probing Lipid Organization with Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FTIR and Raman, are powerful non-invasive tools for studying the structure and conformation of lipids in biological membranes.[7][8] These methods are sensitive to the vibrational modes of molecules, which are, in turn, influenced by their chemical environment, conformation, and intermolecular interactions.
-
FTIR Spectroscopy excels at detecting changes in the conformational order of lipid acyl chains, particularly through analysis of the C-H stretching vibrations.[9][10]
-
Raman Spectroscopy provides detailed information on both the conformational order (trans/gauche isomerization) and the lateral packing (orthorhombic, hexagonal, liquid crystalline) of lipid chains.[11][12]
By monitoring specific spectral parameters, we can quantify the fluidizing effect of this compound on model and native skin lipid systems.
Experimental Design & Workflow
A robust investigation into this compound's effects involves a multi-faceted approach, starting with well-defined model systems and progressing to more complex biological samples.
Caption: this compound disrupting lipid packing.
This disruption manifests in the spectroscopic data as:
-
Increased Fluidity (FTIR): A shift of the CH₂ stretching bands to higher wavenumbers.
-
Loss of Order (Raman): A decrease in the trans/gauche ratio in the C-C skeletal region.
-
Disrupted Packing (Raman): A transition from orthorhombic to hexagonal or liquid-like packing, indicated by changes in the CH₂ scissoring mode.
Quantitative Data Summary
The following table illustrates typical data that can be obtained from these spectroscopic analyses, comparing a control lipid model to one treated with this compound.
| Spectroscopic Parameter | Control (Untreated) | This compound Treated | Interpretation |
| FTIR: νs(CH₂) Wavenumber (cm⁻¹) | ~2850.5 | ~2852.0 | Increased conformational disorder |
| FTIR: νas(CH₂) Wavenumber (cm⁻¹) | ~2919.8 | ~2922.5 | Increased conformational disorder |
| Raman: I₁₀₆₄/I₁₀₈₀ Ratio | High (e.g., >1.2) | Low (e.g., <1.0) | Increase in gauche conformers |
| Raman: Lateral Packing | Predominantly Orthorhombic | Predominantly Hexagonal | Loss of tight lateral packing |
Conclusion and Outlook
FTIR and Raman spectroscopy provide a robust analytical framework for quantifying the molecular-level interactions between this compound and skin lipids. By applying the protocols outlined in this note, researchers can gain detailed insights into the mechanisms of penetration enhancement. This knowledge is critical for optimizing the delivery of active ingredients, ensuring the efficacy and safety of topical products, and developing next-generation transdermal systems. The combination of well-defined lipid models and powerful spectroscopic techniques enables a deeper understanding of the skin barrier and the rational design of formulations that can effectively and reversibly modulate it.
References
- Ali, S., et al. (2012). Raman spectroscopy: feasibility of in vivo survey of stratum corneum lipids, effect of natural aging.
- Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. (n.d.). This compound.
- Oh, S. J., et al. (2019). Raman spectra in the stratum corneum derived from intercellular lipids...
- Bi, Y., et al. (2007). Direct observation of domains in model stratum corneum lipid mixtures by Raman microspectroscopy. Biophysical Journal, 93(6), 1934-1943.
- Diem, M., et al. (1997). Structure of stratum corneum lipids characterized by FT-Raman spectroscopy and DSC. II. Mixtures of ceramides and saturated fatty acids. Chemistry and Physics of Lipids, 89(1), 3-14.
- Pullmann, J., et al. (2023). Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier. Molecular Pharmaceutics.
- Pullmann, J., et al. (2023). Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier. PubMed.
- Puikalne, I., et al. (2016). Raman spectra of the stratum corneum acquired at three axial positions,...
- Taylor & Francis. (n.d.). This compound – Knowledge and References.
- Robinson, H., et al. (2021). Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy. Metabolites, 11(11), 779.
- Polat, B. E. (2019). The Importance of Penetration Enhancers choice in Topical Products. Klinická farmakologie a farmacie.
- Santonocito, D., et al. (2023).
- Robinson, H., et al. (2021). Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy.
- Matos, M., et al. (2022). Lipid Biomimetic Models as Simple Yet Complex Tools to Predict Skin Permeation and Drug–Membrane Biophysical Interactions. Pharmaceutics, 14(12), 2795.
- Forfang, K., et al. (2021). FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Murine Liver Tissues Analysis. MDPI.
- Forfang, K., et al. (2021). FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for murine liver tissues analysis. Sciforum.
- Carravetta, V., et al. (2021). Mimicking the Mammalian Plasma Membrane: An Overview of Lipid Membrane Models for Biophysical Studies. MDPI.
- The Rational Design of Biomimetic Skin Barrier Lipid Formulations Using Biophysical Methods.
- Matos, M., et al. (2022). Lipid Biomimetic Models as Simple Yet Complex Tools to Predict Skin Permeation and Drug–Membrane Biophysical Interactions.
- Simonetti, O., et al. (2018). Design of a lipid coated polymeric material mimicking human skin surface properties: A performing tool to evaluate skin interaction with topical products. Semantic Scholar.
- Weltmann, K. D., et al. (2012). Electron spectroscopic analysis of the human lipid skin barrier: cold atmospheric plasma-induced changes in lipid composition.
- Li, Y., et al. (2023).
- Borchman, D., et al. (2009). Spectroscopic evaluation of human tear lipids. Investigative Ophthalmology & Visual Science, 50(10), 4648-4655.
- Kao Corporation. (n.d.).
- AOCS. (2019). Selected Topics in the Analysis of Lipids.
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Application Notes and Protocols: Evaluating Oleyl Alcohol as a Bio-Based Plasticizer for Biodegradable Films
Abstract
The transition toward sustainable materials has placed a significant emphasis on the development of high-performance biodegradable films from renewable resources like starch, chitosan, and polylactic acid (PLA).[1] However, these materials are often inherently brittle, limiting their application in flexible packaging. Plasticizers are essential additives that increase the flexibility and processability of these polymers.[2] This document provides a comprehensive guide for researchers and scientists on the application and evaluation of oleyl alcohol, a bio-based unsaturated fatty alcohol, as a novel plasticizer in biodegradable films.[3] We will explore the theoretical underpinnings of its plasticizing action, provide detailed protocols for film preparation and characterization, and offer insights into interpreting the resulting data.
Introduction: The Case for this compound
Conventional plasticizers, such as phthalates, are often derived from petroleum and face scrutiny due to environmental persistence and potential health concerns. In contrast, this compound (cis-9-octadecen-1-ol) is a long-chain fatty alcohol derived from renewable resources like olive or fish oil, making it an attractive, sustainable alternative.[3] Its key attributes as a potential plasticizer include:
-
Bio-based and Biodegradable: Aligns with the principles of green chemistry and contributes to a fully biodegradable end-product.[3]
-
Amphiphilic Nature: Possesses a polar hydroxyl (-OH) head and a long, nonpolar hydrocarbon tail, allowing it to interact with both hydrophilic polymer chains and reduce internal hydrogen bonding.
-
Molecular Structure: The C18 chain length and the presence of a cis double bond introduce steric hindrance and flexibility, which is crucial for separating polymer chains effectively.[3]
This guide will provide the framework to systematically investigate the efficacy of this compound in enhancing the flexibility and functionality of biodegradable polymer systems.
Proposed Mechanism of Plasticization
Plasticizers function by inserting themselves between polymer chains, thereby reducing the intermolecular forces (e.g., hydrogen bonds) that hold the chains rigidly together.[4] This increases the free volume within the polymer matrix, lowers the glass transition temperature (Tg), and allows the polymer chains to move more freely past one another, resulting in increased flexibility.[5]
This compound is hypothesized to achieve this through two primary mechanisms:
-
Lubricity Theory: The long, flexible hydrocarbon tails of this compound molecules act as internal lubricants, allowing polymer chains to slide past one another with less resistance.[5]
-
Free Volume Theory: The bulky nature of the this compound molecule physically separates the polymer chains. The polar hydroxyl group can form hydrogen bonds with the polymer (e.g., with hydroxyl groups on starch or amide groups on chitosan), anchoring the molecule, while the nonpolar tail occupies space, pushing the polymer chains apart and increasing the overall free volume.[5]
Caption: this compound molecules interposing between polymer chains.
Experimental Protocols
This section details the procedures for preparing and characterizing biodegradable films plasticized with this compound. We will use a starch-based film as the primary example, as starch is abundant, inexpensive, and widely researched.[6][7]
Materials and Equipment
-
Polymer: Potato Starch, Corn Starch, or other native starch.
-
Plasticizer: this compound (CAS: 143-28-2).[3]
-
Secondary Plasticizer (Optional Control): Glycerol.
-
Solvent: Deionized Water.
-
Equipment: Magnetic stirrer with hotplate, casting plates (glass or Teflon), drying oven, micrometer, universal testing machine (UTM), desiccator with a controlled humidity environment, FTIR spectrometer, DSC instrument.
Protocol 1: Preparation of Starch Films by Solution Casting
The solution casting method is a common and straightforward technique for producing uniform biodegradable films in a laboratory setting.[8][9]
Step-by-Step Procedure:
-
Starch Suspension: Prepare a 4% (w/v) starch solution by dispersing 4 g of starch powder into 100 mL of deionized water in a beaker.
-
Gelatinization: Heat the suspension to 90°C on a hotplate with constant stirring for 30 minutes until the solution becomes a viscous, translucent gel.[8]
-
Plasticizer Addition: Cool the gelatinized starch solution to approximately 60°C. Add the desired amount of this compound. It is recommended to test a range of concentrations, for example, 15%, 30%, and 45% by weight of the starch.
-
Scientist's Note: this compound is immiscible in water.[10] To create a stable emulsion, the film-forming solution must be homogenized at high speed (e.g., using an Ultra-Turrax homogenizer) for 5-10 minutes immediately after adding the this compound. A small amount of a food-grade emulsifier like Tween 80 (e.g., 0.1% w/v) can also be added to improve stability.[7]
-
-
Casting: Pour a fixed volume (e.g., 40 mL) of the film-forming solution onto a level 15x10 cm glass or Teflon plate.
-
Drying: Dry the cast films in a convection oven at 50°C until a constant weight is achieved (typically 12-24 hours).[8]
-
Conditioning: Carefully peel the films from the plates and condition them in a desiccator at a controlled relative humidity (e.g., 50% RH) for at least 48 hours before characterization. This step is critical for obtaining reproducible results, especially for mechanical and barrier properties.
Caption: Workflow for preparing plasticized biodegradable films.
Protocol 2: Characterization of Plasticized Films
The following tests are essential to quantify the effect of this compound on the film's properties. A non-plasticized film and a glycerol-plasticized film should be used as controls.
1. Thickness Measurement: Measure the thickness at five random points on each film sample using a digital micrometer.[6] The average value is used to normalize mechanical and barrier property data. An even thickness across the film indicates a successful casting process.
2. Mechanical Properties (ASTM D882):
-
Cut film samples into rectangular strips (e.g., 100 mm x 10 mm).
-
Measure the Tensile Strength (TS) and Elongation at Break (%E) using a Universal Testing Machine (UTM).
-
Tensile Strength (TS): The maximum stress the film can withstand before breaking. A decrease in TS with increasing plasticizer concentration is expected.[11]
-
Elongation at Break (%E): The measure of the film's flexibility or ductility. A significant increase in %E indicates effective plasticization.[7]
3. Water Solubility:
-
Cut film samples into 2x2 cm squares and record their initial dry weight (W_i).
-
Immerse the samples in 50 mL of deionized water and stir gently for 24 hours at room temperature.[12]
-
Filter the remaining film pieces and dry them in an oven at 90°C for 24 hours to obtain the final dry weight (W_f).[13]
-
Calculate water solubility (%S) using the formula: %S = [(W_i - W_f) / W_i] x 100.
-
Expected Outcome: Due to its hydrophobic tail, this compound may decrease the water solubility of the film compared to highly hydrophilic plasticizers like glycerol.[12]
4. Water Vapor Permeability (WVP):
-
WVP is a critical parameter for food packaging applications. It can be measured using the ASTM E96/E96M gravimetric method.
-
Film samples are used to seal cups containing a desiccant (e.g., silica gel).
-
The cups are placed in a controlled humidity chamber, and the weight gain of the cup over time is measured.
-
Expected Outcome: The long hydrocarbon chain of this compound is expected to impart hydrophobicity, potentially lowering the WVP and improving the film's barrier properties against moisture.[11]
5. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Use FTIR to analyze the molecular interactions between the starch and this compound.
-
Look for shifts in the characteristic peaks of hydroxyl groups (-OH) around 3300 cm⁻¹. A broadening or shift in this peak can indicate the formation of new hydrogen bonds between the polymer and the plasticizer, confirming molecular-level interaction.[7]
Data Presentation and Interpretation
The quantitative data should be summarized in a table for clear comparison between different concentrations of this compound and the control films.
Table 1: Hypothetical Characterization Data for Starch Films
| Film Formulation (Starch:Plasticizer wt%) | Thickness (mm) | Tensile Strength (MPa) | Elongation at Break (%) | Water Solubility (%) | WVP (g·mm/m²·h·kPa) |
| Control (No Plasticizer) | 0.09 ± 0.01 | 35.2 ± 3.1 | 4.5 ± 0.8 | 18.3 ± 1.5 | 9.8 ± 0.7 |
| 100:30 Glycerol | 0.14 ± 0.02 | 8.5 ± 1.2 | 85.6 ± 7.2 | 41.5 ± 2.4 | 12.1 ± 0.9 |
| 100:15 this compound | 0.12 ± 0.01 | 15.1 ± 1.9 | 40.2 ± 4.5 | 16.1 ± 1.3 | 8.5 ± 0.6 |
| 100:30 this compound | 0.15 ± 0.02 | 7.9 ± 0.9 | 92.4 ± 8.1 | 14.5 ± 1.1 | 7.2 ± 0.5 |
| 100:45 this compound | 0.18 ± 0.02 | 4.2 ± 0.6 | 110.7 ± 9.5 | 13.8 ± 1.2 | 6.8 ± 0.4 |
Interpretation of Trends:
-
A dose-dependent decrease in Tensile Strength and a simultaneous increase in Elongation at Break are the primary indicators of successful plasticization.[11]
-
An increase in thickness with higher plasticizer content is common due to the increase in total solid mass for a given casting area.[14]
-
The unique advantage of this compound may be demonstrated by a decrease in both Water Solubility and WVP , suggesting it can enhance flexibility without compromising, and potentially improving, the film's resistance to moisture.[15]
Safety and Handling Precautions
This compound is generally considered safe for use in cosmetic and topical applications and is approved as an indirect food additive.[16] However, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[17]
-
Handling: Avoid ingestion and inhalation. Ensure adequate ventilation when heating solutions.[17]
-
Storage: Store this compound in a cool, dry place away from oxidizing agents.[10]
-
Disposal: Dispose of chemical waste in accordance with local and national regulations.
Conclusion
This compound presents a promising, bio-based alternative to conventional plasticizers for biodegradable films.[3] Its unique molecular structure suggests it can effectively enhance film flexibility while potentially improving water barrier properties. The protocols outlined in this document provide a systematic and robust framework for researchers to formulate, produce, and comprehensively evaluate this compound-plasticized films. By following these methodologies, scientists can effectively determine the optimal concentrations and processing conditions to unlock the full potential of this sustainable additive in the next generation of biodegradable materials.
References
- Sustainable Manufacturing: The Role of this compound in Biodegradable Plastics. (n.d.). Google Cloud.
- Preparation of Biodegradable Plastic Film from Sorghum bicolor (L.) Corn Starch. (2022). International Journal of Progressive Sciences and Technologies.
- Biodegradable Films Prepar
- The Characterization of Biodegradable Films and Food Packaging. (2022). MDPI.
- Fabrication and Characterization of Non-Conventional Starch Based Biofilms Employing Different Plasticizers. (2024). International Journal of Applied Sciences and Biotechnology.
- Effect of plasticizer type and concentration on physical properties of biodegradable films based on sugar palm (arenga pinnata) starch for food packaging. (2016). Journal of the Saudi Society of Agricultural Sciences.
- A Comprehensive Characterization of Biodegradable Edible Films Based on Potato Peel Starch Plasticized with Glycerol. (2022). Polymers.
- Properties and characterization of biodegradable films obtained from different starch sources. (2021). CABI Digital Library.
- This compound. (n.d.). Cosmetics Info.
- Preparation and characterization of a novel biodegradable film based on sulfated polysaccharide extracted from seaweed Ulva intestinalis. (2020). Food Science & Nutrition.
- Flow chart of a solvent casting method for biodegradable film preparation. (n.d.).
- This compound. (n.d.).
- This compound - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- Plasticizer effect on the properties of biodegradable blend film from rice starch-chitosan. (2010). Songklanakarin Journal of Science and Technology.
- This compound SDS (Safety D
- SAFETY DATA SHEET - this compound. (2024). Fisher Scientific.
- A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Algin
- Enhanced Functional Properties of Bioplastic Films Using Lignin Nanoparticles from Oil Palm-Processing Residue. (2022). Polymers.
- Plasticizer (A Plastic Additive). (2023). YouTube.
- Plasticisers & Hardeners | Organic Chemistry | Chemistry | FuseSchool. (2015). YouTube.
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- 17. fishersci.com [fishersci.com]
Experimental Framework for Evaluating Oleyl Alcohol as a Surfactant in Pharmaceutical and Cosmetic Formulations
<APPLICATION NOTE & PROTOCOL >
Introduction: The Rationale for Oleyl Alcohol
This compound ((Z)-octadec-9-en-1-ol) is a long-chain, unsaturated fatty alcohol derived from natural sources like olive oil, fish oil, or beef fat.[1] Its molecular structure, featuring a hydrophilic hydroxyl (-OH) head group and a substantial hydrophobic 18-carbon tail with a cis-double bond, underpins its utility as a nonionic surfactant, emulsifier, emollient, and thickener.[1][2][3] This amphiphilic nature allows it to reduce surface tension at oil-water interfaces, making it a valuable component for stabilizing emulsions in a wide array of cosmetic and pharmaceutical products, including creams, lotions, and hair conditioners.[2][4][5][6][7] Furthermore, its emollient properties impart a smooth, soft feel to the skin, and it has been investigated as a penetration enhancer for transdermal drug delivery.[5][7][8]
This document provides a detailed experimental guide for researchers, scientists, and drug development professionals to comprehensively characterize this compound's surfactant properties. The protocols herein are designed to be self-validating, moving from fundamental physicochemical characterization to performance-based assays that simulate real-world applications.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical properties is paramount before embarking on performance testing. These properties dictate its handling, storage, and behavior in formulations.
| Property | Typical Value | Source |
| Molecular Formula | C₁₈H₃₆O | [1] |
| Molecular Weight | 268.48 g/mol | [1] |
| Appearance | Colorless to pale yellow viscous, oily liquid | [4][9] |
| Melting Point | 13-19 °C (55-66 °F) | [1][9] |
| Boiling Point | 330-360 °C (626-680 °F) | [1] |
| Density | ~0.8489 g/cm³ at 20 °C | [9] |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [3][9][10] |
| CAS Number | 143-28-2 | [4] |
Safety & Handling: this compound is generally considered to have low toxicity.[11][12] However, it may cause mild skin and eye irritation upon direct contact.[10][13] Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn.[10][13] It is a combustible liquid and should be stored away from ignition sources and strong oxidizing agents.[10]
Experimental Workflow: From Characterization to Performance
The following workflow provides a logical progression for testing this compound's surfactant capabilities. It begins with determining its fundamental surfactant properties and moves toward assessing its performance in practical applications like emulsification and foaming.
Caption: Logical workflow for testing this compound.
Protocol 1: Critical Micelle Concentration (CMC) Determination
Causality: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules spontaneously self-assemble into micelles in a solution.[14][15] It is a crucial indicator of a surfactant's efficiency; a lower CMC suggests that less surfactant is needed to saturate interfaces and form micelles, which is often more cost-effective.[16] Below the CMC, surface tension decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than populating the interface.[17]
Methodology: Surface Tension Method
This is a widely used and direct method for determining the CMC of nonionic surfactants.[16][18]
Materials & Equipment:
-
High-purity this compound
-
Deionized (DI) water (or relevant buffer)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Digital Tensiometer (Du Noüy ring or Wilhelmy plate method)[16]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in the desired solvent (e.g., ethanol, as this compound is insoluble in water). Ensure complete dissolution.
-
Serial Dilutions: Prepare a series of aqueous solutions with varying concentrations of this compound by diluting the stock solution. The concentration range should span the expected CMC. A logarithmic dilution series is often efficient.
-
Equilibration: Allow each solution to equilibrate at a constant temperature (e.g., 25°C) for a set period before measurement to ensure thermal equilibrium and stable surface adsorption.
-
Surface Tension Measurement: Measure the surface tension of each solution using the tensiometer. Ensure the ring or plate is thoroughly cleaned between measurements (e.g., by flaming or washing with a suitable solvent) to prevent cross-contamination.
-
Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).[18]
-
CMC Determination: The resulting plot will typically show two linear regions. The point where these two lines intersect is the CMC.[14][18]
Caption: Idealized plot of surface tension vs. log concentration to find the CMC.
Protocol 2: Surface and Interfacial Tension Measurement
Causality: A surfactant's primary function is to reduce the surface tension of a liquid (liquid-air interface) or the interfacial tension between two immiscible liquids (e.g., oil-water).[2] This ability is fundamental to its role in wetting, emulsification, and foaming.[16] Measuring the extent of this reduction provides a quantitative measure of the surfactant's effectiveness at an interface.
Methodology: Pendant Drop Analysis
Pendant drop analysis is a powerful technique for measuring both surface and interfacial tension. It analyzes the shape of a droplet of one liquid suspended in another (or in air).
Materials & Equipment:
-
This compound solutions (prepared as in Protocol 1)
-
Immiscible oil phase (e.g., mineral oil, hexadecane) for interfacial tension
-
Pendant Drop Tensiometer/Goniometer with a high-resolution camera and analysis software
-
Syringes with appropriate needles
Step-by-Step Protocol:
-
System Setup: Configure the instrument with the appropriate cuvette and syringe. For surface tension, the cuvette is empty (air). For interfacial tension, fill the cuvette with the immiscible oil phase.
-
Droplet Formation: Form a stable droplet of the aqueous this compound solution at the tip of the needle within the cuvette.
-
Image Capture & Analysis: The software captures the profile of the droplet. Based on the droplet shape, which is governed by the balance between surface/interfacial tension and gravity, the software calculates the tension value using the Young-Laplace equation.
-
Data Collection: Perform measurements for a range of this compound concentrations, both below and above the determined CMC.
-
Analysis: Analyze how effectively this compound reduces the surface tension of water and the interfacial tension between water and the selected oil. A significant reduction indicates strong surfactant activity.
Protocol 3: Emulsion Formation and Stability Testing
Causality: this compound is widely used as an emulsifier to create stable mixtures of oil and water.[4][6] Its effectiveness is determined by its ability to form a stable interfacial film around droplets of the dispersed phase, preventing them from coalescing.[5][19] Stability testing under stress conditions (e.g., centrifugation, temperature cycling) predicts the long-term shelf-life of an emulsified product.[20][21]
Methodology: High-Shear Homogenization and Accelerated Stability Assessment
Materials & Equipment:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, a common cosmetic/pharmaceutical oil)
-
Aqueous phase (DI water or buffer)
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Graduated centrifuge tubes
-
Laboratory centrifuge
-
Temperature-controlled incubator/oven and freezer
-
Microscope with a calibrated reticle or a particle size analyzer (e.g., Dynamic Light Scattering)
Step-by-Step Protocol:
A. Emulsion Formation:
-
Prepare the oil phase and the aqueous phase separately. Dissolve the this compound in the oil phase at various concentrations (e.g., 1%, 3%, 5% w/w).
-
Slowly add the aqueous phase to the oil phase while mixing with the high-shear homogenizer.
-
Homogenize for a specific time (e.g., 5 minutes) at a controlled speed/pressure to form the oil-in-water (O/W) emulsion.
B. Stability Testing:
-
Visual Observation: Store a sample at room temperature and visually inspect for signs of instability (creaming, coalescence, phase separation) over several weeks.[19]
-
Centrifugation: Place a known volume of the emulsion in a graduated centrifuge tube. Centrifuge at a set speed (e.g., 3000 rpm) for 30 minutes.[21] Measure the height of any separated layers (cream or water). Calculate the Creaming Index (CI %) as: (Height of Cream Layer / Total Emulsion Height) * 100. A lower CI indicates better stability.[21]
-
Freeze-Thaw Cycling: Subject the emulsion to multiple temperature cycles (e.g., -15°C for 24 hours followed by 45°C for 24 hours).[20] Three to five cycles are typical. Assess for phase separation or changes in consistency after each cycle.
-
Droplet Size Analysis: Measure the initial droplet size distribution of the emulsion using microscopy or a particle size analyzer. Remeasure the droplet size after a period of storage or after stress testing. A significant increase in the average droplet size indicates coalescence and instability.[21]
| Stability Test | Parameter Measured | Indication of Good Stability |
| Centrifugation | Creaming Index (%) | Low (< 5%) |
| Freeze-Thaw Cycles | Phase separation, texture change | No visible separation or graininess |
| Droplet Size Analysis | Change in mean droplet diameter | Minimal increase over time |
Protocol 4: Foamability and Foam Stability Analysis
Causality: While primarily an emulsifier, this compound can also influence foam properties, sometimes acting as an antifoaming agent.[5] Assessing its foamability (ability to generate foam) and foam stability (the persistence of that foam) is important for applications where foaming is either desired (e.g., cleansers) or detrimental (e.g., during manufacturing). The Ross-Miles method is a standard for this purpose.[16]
Methodology: Modified Ross-Miles Method
Materials & Equipment:
-
This compound solutions of known concentrations
-
Jacketed glass column with volume graduations (Ross-Miles apparatus)
-
Pipette or funnel with a specified orifice and drop height
-
Stopwatch
-
Constant temperature water bath
Step-by-Step Protocol:
-
Apparatus Setup: Add a specific volume of the this compound solution to the bottom of the column. Circulate water from the constant temperature bath through the jacket to maintain a consistent temperature.
-
Foam Generation: Pipette a set volume of the same solution into the funnel and allow it to fall from a fixed height into the column, generating foam.[16]
-
Initial Foam Height (Foamability): Immediately after all the solution has been added, record the initial height of the foam column. This is a measure of foamability.
-
Foam Stability: Start the stopwatch and record the foam height at regular intervals (e.g., 1, 5, 10 minutes). The rate of decay indicates foam stability.[16]
-
Data Analysis: Plot foam height versus time for different concentrations of this compound. A slow decay rate signifies high foam stability.
Caption: Workflow for foam stability measurement.
Conclusion
This application note provides a comprehensive and logically structured framework for the experimental evaluation of this compound as a surfactant. By systematically determining its CMC, surface/interfacial tension reduction capabilities, emulsification performance, and foaming characteristics, researchers can generate the robust data needed to confidently incorporate this compound into novel cosmetic and pharmaceutical formulations. The emphasis on the causality behind each protocol ensures that the data collected is not only quantitative but also mechanistically understood, fulfilling the rigorous demands of modern drug development and product formulation.
References
- Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC).
- IEEE Xplore. (n.d.). Determination of Critical Micelle Concentration (CMC) of Surfactants by Contact Angle Measurement Method.
- National Institutes of Health (NIH). (n.d.). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements.
- Acme Synthetic Chemicals. (n.d.). This compound - High Purity Fatty Alcohol at Attractive Prices.
- Just Agriculture. (2023). Method for Measurement of Critical Micelle Concentration.
- Acme-Hardesty. (n.d.). Exploring the Surfactant and Emulsifier Properties of this compound.
- Ataman Kimya. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). This compound.
- MDPI. (n.d.). Adsorption and Aggregation Behaviors of this compound-Based Extended Surfactant and Its Mixtures.
- Grokipedia. (n.d.). This compound.
- Cosmetics Info. (n.d.). This compound.
- Alfa Chemistry. (2025). Surfactant Performance Testing: Everything You Need to Know! [Video]. YouTube.
- Acme Synthetic Chemicals. (n.d.). This compound - Emulsifier.
- CD Formulation. (n.d.). This compound.
- ACS Publications. (n.d.). Novel Method and Parameters for Testing and Characterization of Foam Stability. Langmuir.
- UL Prospector. (2013). Tests for Predicting Emulsion / Suspension Stability.
- OMICS International. (n.d.). New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination.
- Ataman Kimya. (n.d.). This compound.
- Acme-Hardesty. (n.d.). Understanding this compound: Properties, Applications, and Procurement.
- ACS Publications. (n.d.). Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier. Molecular Pharmaceutics.
- ResearchGate. (n.d.). Fundamental Methods for Measuring Foam Stability.
- National Institutes of Health (NIH). (n.d.). A universal method for determining the detergent effect of surfactants.
- ASTM International. (2021). Chapter 17 | Analytical and Testing Methods for Surfactants. In Surfactants and Detergents: Chemistry and Applications.
- Centre for Industrial Rheology. (n.d.). Dynamic Foam Analysis.
- Biolin Scientific. (2023). Foam stability – How to study the behavior of interfaces?.
- Agno Pharmaceuticals. (n.d.). Emulsion Stability And Testing.
- American Chemical Society. (2025). Novel method for testing and characterizing foamability and foam stability using a vibrating viscometer. ACS Fall 2025.
- Oner Biotech. (2025). What is the critical micelle concentration of Oleth-5?.
- ResearchGate. (n.d.). Emulsion Stability and Testing.
- KRUSS Scientific. (n.d.). Application Report.
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Application Notes & Protocols: The Role of Oleyl Alcohol in Cosmetic and Dermatological Research
Introduction: Oleyl Alcohol as a Multifunctional Excipient
This compound ((Z)-Octadec-9-en-1-ol) is an unsaturated fatty alcohol derived from natural sources like olive oil.[1][2] It is a cornerstone ingredient in cosmetic and dermatological formulations, valued for its versatility and favorable safety profile.[3][4] Unlike its corresponding fatty acid, oleic acid, this compound offers a unique balance of properties that make it an invaluable tool for researchers and formulators. It functions as an emollient, emulsifier, texture enhancer, and, critically, as a penetration enhancer for active ingredients.[1][2][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted role of this compound. We will delve into its mechanisms of action and provide detailed protocols for evaluating its impact on formulation stability, skin barrier function, and active ingredient delivery. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.
Part 1: Core Functions and Mechanisms of Action
This compound's utility stems from its amphiphilic nature—a long, lipophilic carbon chain combined with a hydrophilic alcohol group. This structure allows it to integrate into various phases of a formulation and interact effectively with the skin's lipid matrix.
1.1. Emollience and Skin Barrier Support
As an emollient, this compound lubricates the skin's surface, imparting a soft and smooth feel.[6] It forms a semi-occlusive layer that helps to reduce transepidermal water loss (TEWL), a key indicator of skin barrier integrity.[3] This action supports the skin's natural barrier, enhancing its ability to retain moisture and protect against environmental aggressors.[3]
1.2. Emulsion Stabilization
In creams and lotions, which are typically oil-in-water or water-in-oil emulsions, this compound acts as a co-emulsifier and stabilizer.[6][7] It positions itself at the oil-water interface, reducing surface tension and preventing the coalescence of droplets, thus ensuring a homogenous and stable product.[1] Its role as a thickener also contributes to the desired viscosity and texture of cosmetic formulations.[7]
1.3. Penetration Enhancement: A Mechanistic Overview
One of the most significant roles of this compound in dermatological research is its function as a penetration enhancer. It facilitates the delivery of active pharmaceutical ingredients (APIs) and cosmetic actives through the formidable barrier of the stratum corneum.[5][8] Research indicates that this compound achieves this through a distinct mechanism compared to oleic acid.
While oleic acid can fluidize the stratum corneum lipids, a process that can sometimes compromise the skin barrier, this compound appears to work by forming separate fluid domains within the skin's lipid layers.[9][10] This mechanism allows for effective drug delivery without adversely affecting skin barrier indicators like TEWL.[9][11] Studies have shown that this compound can lead to higher retention of drugs within the epidermis and dermis, creating a reservoir for sustained release, which is particularly advantageous for topical nonsteroidal anti-inflammatory drugs (NSAIDs).[10][11]
The following diagram illustrates the proposed mechanism of this compound as a penetration enhancer.
Part 2: Application Protocols for In Vitro Evaluation
To rigorously assess the performance of this compound in a formulation, a series of validated in vitro tests are essential. The following protocols provide step-by-step methodologies for key evaluations.
Protocol 2.1: In Vitro Skin Permeation & Retention Study using Franz Diffusion Cells
This protocol is designed to quantify the effect of this compound on the permeation and skin retention of an active ingredient.
Objective: To measure the flux of an active ingredient across a skin membrane and the amount retained within the skin layers from a formulation containing this compound.
Materials:
-
Vertical Franz Diffusion Cells
-
Human or porcine skin membrane (full-thickness or dermatomed)[12]
-
Receptor solution (e.g., Phosphate Buffered Saline (PBS) with a solubility enhancer if needed)
-
Test formulation (with this compound) and Control formulation (without this compound)
-
Magnetic stir bars and stir plate
-
Water bath/circulator set to 32°C[5]
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument[13]
Methodology:
-
Membrane Preparation:
-
Thaw frozen skin at room temperature. Excise subcutaneous fat.
-
Cut skin sections to fit the Franz cell orifice.
-
Optional: To isolate the epidermis, immerse skin in water at 60°C for 60 seconds and gently peel the epidermal layer away.[11]
-
Equilibrate the membrane in receptor solution for 30 minutes before mounting.[5]
-
-
Franz Cell Assembly:
-
Thoroughly clean all glass components.[14]
-
Fill the receptor chamber with pre-warmed, degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.[5]
-
Mount the skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.[11]
-
Clamp the chambers together securely. Place a small stir bar in the receptor chamber.
-
Place the assembled cells in the diffusion apparatus, maintaining the temperature at 32°C.[5]
-
-
Dosing and Sampling:
-
Apply a finite dose of the formulation (e.g., 5-10 mg/cm²) evenly onto the membrane surface in the donor chamber.[5]
-
Cover the donor chamber with parafilm to prevent evaporation.[14]
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[5]
-
-
Skin Retention Analysis:
-
At the end of the experiment (e.g., 24 hours), dissemble the cells.
-
Thoroughly wash the skin surface to remove any residual formulation.
-
Cut the skin into small pieces and place it in a suitable solvent (e.g., methanol/water mixture).
-
Sonicate or homogenize the sample to extract the retained active ingredient.
-
Filter the extract before analysis.
-
-
Sample Analysis & Data Calculation:
-
Analyze the concentration of the active ingredient in the collected receptor fluid samples and skin extracts using a validated HPLC or similar method.[13]
-
Calculate the cumulative amount of active permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated vs. time. The steady-state flux (Jss) is the slope of the linear portion of this graph.[11]
-
The enhancement ratio (ER) can be calculated as: ER = Jss (Test Formulation) / Jss (Control Formulation) .
-
Data Presentation:
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (t_lag) (h) | Amount Retained in Skin (µg/cm²) | Enhancement Ratio (ER) |
| Control (without this compound) | Value | Value | Value | 1.0 |
| Test (with X% this compound) | Value | Value | Value | Value |
Protocol 2.2: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE)
This protocol follows the OECD Test Guideline 439 to assess the skin irritation potential of a formulation containing this compound.[3]
Objective: To determine if a formulation is an irritant based on its effect on cell viability in an RhE model.
Materials:
-
Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™)[9]
-
Assay medium provided by the tissue manufacturer
-
Test formulation
-
Positive Control (PC): 5% Sodium Dodecyl Sulfate (SDS)
-
Negative Control (NC): Dulbecco's Phosphate Buffered Saline (DPBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 1 mg/mL[6]
-
Isopropanol or other formazan extraction solvent
-
Multi-well plate reader (570 nm)
Methodology:
-
Tissue Pre-incubation: Upon receipt, place the RhE tissue inserts into 6-well plates containing pre-warmed assay medium and incubate for at least 1 hour at 37°C, 5% CO₂.
-
Application of Test Material:
-
Apply 25 µL (for liquids) or 25 mg (for solids/semi-solids) of the test formulation, PC, and NC directly onto the surface of the RhE tissues.[15]
-
Ensure even spreading over the tissue surface.
-
-
Exposure and Incubation:
-
Expose the tissues to the test materials for 60 minutes at 37°C, 5% CO₂.[15]
-
-
Rinsing and Post-incubation:
-
After exposure, thoroughly rinse the tissues with DPBS to remove all test material.
-
Transfer the rinsed tissues to fresh 6-well plates with new assay medium and incubate for 42 hours.[15]
-
-
MTT Viability Assay:
-
After the 42-hour post-incubation, transfer the tissues to a 24-well plate containing 300 µL of MTT medium (1 mg/mL).
-
Incubate for 3 hours at 37°C, 5% CO₂. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.[6]
-
-
Formazan Extraction:
-
Remove tissues from the MTT medium and gently blot dry.
-
Place each tissue in a tube or well with 2 mL of isopropanol to extract the formazan.
-
Shake for at least 2 hours at room temperature, protected from light.
-
-
Quantification:
-
Transfer 200 µL of the formazan extract from each sample to a 96-well plate.
-
Measure the optical density (OD) at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viability for each tissue relative to the negative control: % Viability = (OD_test / OD_NC) x 100 .
-
Classification: If the mean % viability is ≤ 50%, the formulation is classified as an irritant (UN GHS Category 2). If > 50%, it is considered a non-irritant.[7]
-
Protocol 2.3: Formulation Stability Testing
This protocol assesses the physical stability of an emulsion (cream or lotion) containing this compound under accelerated conditions.
Objective: To evaluate the resistance of the formulation to phase separation, creaming, or changes in physical characteristics.
Materials:
-
Test formulation in its final packaging
-
Oven/Incubator (45°C)
-
Refrigerator/Freezer (-10°C)
-
Laboratory Centrifuge
-
Microscope
Methodology:
-
Accelerated Temperature Stability:
-
Store samples of the formulation at various temperature conditions: 4°C (refrigerated), 25°C (room temperature), and 45°C (elevated).[4]
-
Evaluate samples at regular intervals (e.g., 1, 2, 4, 8, 12 weeks) for changes in appearance, color, odor, pH, and viscosity.
-
A product stable for three months at 45°C is generally predictive of a two-year shelf life at room temperature.[4]
-
-
Freeze-Thaw Cycle Testing:
-
This test is particularly stressful for emulsions and is a good indicator of stability.[16]
-
Place samples at -10°C for 24 hours.[4]
-
Allow the samples to thaw at room temperature for 24 hours. This constitutes one cycle.
-
Repeat for a minimum of three cycles.[4]
-
After the cycles, inspect for signs of instability such as phase separation, crystallization, or significant changes in texture.
-
-
Centrifugation Test:
Workflow for Stability Assessment:
Part 3: Safety and Regulatory Considerations
This compound is generally considered safe for topical use in cosmetics and personal care products.[1][3] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the available scientific data and concluded that this compound is safe as currently used.[4] It has a low potential for skin irritation or sensitization.[4] While it is considered non-comedogenic and suitable for most skin types, including sensitive and acne-prone skin, a patch test is always recommended when formulating new products.[1][3] From a regulatory standpoint, this compound is permitted for use in cosmetics in major markets, including the European Union and the United States.[3][6]
Conclusion
This compound is a highly effective and versatile ingredient in the arsenal of cosmetic and dermatological researchers. Its ability to act as an emollient, stabilizer, and a non-disruptive penetration enhancer makes it a superior choice for advanced topical delivery systems. By understanding its mechanisms and employing the robust testing protocols outlined in these notes, scientists and formulators can confidently harness the benefits of this compound to develop safe, stable, and efficacious products.
References
- Kováčik, A., Kopečná, M., Hrdinová, I., Opálka, L., Boncheva Bettex, M., & Vávrová, K. (2023). Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier. Molecular Pharmaceutics, 20(12), 6237–6245. [Link]
- National Center for Biotechnology Information. (2023). Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier. PubMed Central. [Link]
- Tecolab.
- Cosmetics Info. This compound. [Link]
- Cosmetic Ingredient Review. (1985). Final Report on the Safety Assessment of Stearyl Alcohol, this compound, and Octyl Dodecanol. Journal of the American College of Toxicology. [Link]
- PubMed. (2023). Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier. [Link]
- PubMed. (2022). Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. [Link]
- Wikipedia. This compound. [Link]
- Taylor & Francis Online. This compound – Knowledge and References. [Link]
- Klinická farmakologie a farmacie. (2021). The Importance of Penetration Enhancers choice in Topical Products. [Link]
- Amsbio. Franz Cell Test. [Link]
- Nucro-Technics. (2024).
- SenzaGen.
- MakingCosmetics Inc. Stability Testing of Cosmetics. [Link]
- Oxford Biosciences. Stability Testing. [Link]
- UL Prospector. (2016). Understanding Cosmetic Stability Testing. [Link]
- PermeGear.
- Norlab.
- IIVS.org.
- Roche.
- OECD. (2013). OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]
- MDPI. (2023). Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. [Link]
- American Chemical Society. (2021).
- Impact Journals. (2017).
- YouTube. (2020). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. [Link]
- SkinConsult. (2024).
- SciELO Brasil. (2021). In vitro skin retention and drug permeation study of Tongluo-Qutong rubber plaster by UPLC/UV/MS/MS. [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Oleyl Alcohol-Based Emulsions
Welcome to the technical support guide for formulating stable emulsions with oleyl alcohol. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of emulsion science. Here, we move beyond simple protocols to explore the underlying principles of emulsion stability, offering field-proven insights and systematic troubleshooting strategies to help you overcome common formulation challenges.
Section 1: A Primer on Emulsion Instability
Emulsions are thermodynamically unstable systems, meaning they will naturally tend to separate over time to minimize the interfacial area between the oil and water phases.[1] The goal of a formulation scientist is to create a kinetically stable system that resists this separation for a desired shelf life. Understanding the primary mechanisms of failure is the first step toward prevention.
-
Creaming and Sedimentation: These are reversible phenomena driven by density differences between the dispersed and continuous phases under the influence of gravity.[2][3] In a typical oil-in-water (O/W) emulsion, the less dense this compound droplets will rise to the top, forming a concentrated layer known as creaming.[2]
-
Flocculation: This occurs when droplets aggregate into loose clumps or "flocs" without losing their individual identities.[3] While often reversible with gentle agitation, flocculation is frequently a precursor to the irreversible process of coalescence.[2][4]
-
Coalescence: This is an irreversible process where flocculated droplets merge to form progressively larger droplets.[2][3] This ultimately leads to the complete separation of the oil and water phases, marking a critical failure of the emulsion.[2] The primary defense against coalescence is a robust and stable interfacial film around each droplet.
-
Ostwald Ripening: A more subtle destabilization mechanism, particularly relevant for nanoemulsions or emulsions with components having non-negligible solubility in the continuous phase.[5] In this process, molecules from the dispersed phase diffuse from smaller droplets to larger ones through the continuous phase.[5][6] This causes the larger droplets to grow at the expense of the smaller ones, leading to a gradual increase in the average droplet size and a broadening of the size distribution.[6]
Below is a diagram illustrating these interconnected pathways to emulsion failure.
Section 2: Troubleshooting Guide for this compound Emulsions
This section addresses specific experimental issues in a question-and-answer format, providing diagnostic workflows and actionable solutions.
Q1: My this compound emulsion is separating into distinct oil and water layers almost immediately after I stop mixing. What's going wrong?
A1: Immediate phase separation, or "cracking," is a sign of a fundamental formulation failure, typically related to the emulsifier system or the energy input.
Causality: A stable emulsion requires that the interfacial tension between the oil and water is significantly lowered and that a protective barrier is formed around the newly created droplets.[1] If this doesn't happen efficiently during homogenization, the droplets will rapidly coalesce as soon as the mechanical force is removed.
Troubleshooting Workflow:
Detailed Actions:
-
Verify the Hydrophile-Lipophile Balance (HLB): The HLB system is your primary tool for selecting an appropriate emulsifier.[7] For an oil-in-water (O/W) emulsion, the emulsifier system's HLB value must match the "required HLB" of the oil phase.[8]
-
Required HLB of this compound: Approximately 13.5 to 14.[9][10]
-
Action: Ensure your emulsifier or blend of emulsifiers has a resulting HLB in this range. Using a combination of a low-HLB emulsifier (e.g., Sorbitan Stearate) and a high-HLB emulsifier (e.g., Polysorbate 60) often creates a more stable and robust interfacial film than a single emulsifier.[10][11]
-
-
Increase Emulsifier Concentration: You may simply have an insufficient amount of emulsifier to cover the vast surface area created during homogenization.[2][12]
-
Action: Increase the total emulsifier concentration in increments of 0.5% to 1.0% and observe the effect on stability.
-
-
Optimize Energy Input: Emulsification requires sufficient mechanical force to break the internal phase into small droplets.[2]
Q2: My emulsion is stable at first, but a thick, white layer forms at the top after 24-48 hours. What is this and how do I stop it?
A2: This phenomenon is creaming, a form of gravitational separation. While the emulsion has not yet broken, it is a significant instability that can lead to coalescence.
Causality: Creaming is governed by Stokes' Law, which shows that the rate of creaming is directly proportional to the droplet radius squared and the density difference between the phases, and inversely proportional to the viscosity of the continuous phase.
Troubleshooting Actions:
-
Increase the Viscosity of the Continuous Phase: This is the most common and effective strategy.[2][15] By thickening the external (water) phase, you create a network that physically hinders the movement of the this compound droplets.
-
Reduce Droplet Size: Smaller droplets rise much more slowly than larger ones.[2]
-
Action: As described in A1, employ a high-shear homogenizer to reduce the average droplet size of your emulsion. This not only combats creaming but also improves long-term stability.[2]
-
-
Adjust Phase Volume Ratio: While less common, a very high internal phase concentration can increase the likelihood of creaming.[2]
-
Action: If your formulation allows, try reducing the concentration of the this compound phase.
-
| Parameter to Modify | Recommended Action | Scientific Rationale |
| Continuous Phase Viscosity | Add a thickener (e.g., 0.2% Xanthan Gum) | Increases resistance to droplet movement, slowing gravitational separation.[2][15] |
| Droplet Size | Use a high-shear homogenizer | Reduces the velocity of creaming, as the rate is proportional to the radius squared.[2] |
| Density Difference | (Generally not practical) | Matching the densities of the oil and water phases would eliminate the driving force for creaming. |
Q3: I am observing a gradual increase in average droplet size over a week, and I can see oil slicks forming on the surface. What is causing this irreversible separation?
A3: This indicates that your emulsion is undergoing coalescence. The protective interfacial film around the droplets is not robust enough to prevent them from merging when they collide.
Causality: The stability against coalescence is determined by the strength, elasticity, and completeness of the interfacial film formed by the emulsifier(s). A weak or brittle film can rupture upon droplet collision, leading to merging.
Troubleshooting Actions:
-
Introduce a Co-emulsifier: This is a highly effective strategy to enhance interfacial film stability. Co-emulsifiers are typically low-HLB, oil-soluble surfactants that pack themselves in the gaps between the primary high-HLB emulsifier molecules at the oil-water interface.[16][17] This creates a more condensed, mechanically stronger film.
-
Re-evaluate Your Primary Emulsifier: The chemical structure of your emulsifier matters. Emulsifiers with larger hydrophilic head groups can provide better steric hindrance, a repulsive force that prevents droplets from getting close enough to merge.
-
Action: Consider switching to a polymeric surfactant or a non-ionic emulsifier with a larger polyoxyethylene (POE) chain, as these can provide a more substantial steric barrier.
-
-
Control pH and Electrolytes: If using ionic emulsifiers, the stability is highly dependent on electrostatic repulsion, which is sensitive to pH and ionic strength.[19][20]
Q4: My nanoemulsion appears stable, but particle size analysis shows a steady increase in the mean diameter over time. Could this be Ostwald Ripening?
A4: Yes, for an oil like this compound which has some (albeit very low) aqueous solubility, Ostwald Ripening is a plausible mechanism for the coarsening of nanoemulsions.
Causality: Ostwald Ripening is driven by the difference in chemical potential between small and large droplets.[6] Molecules of the dispersed phase (this compound) dissolve from the smaller, higher-curvature droplets and diffuse through the aqueous phase to re-deposit on the surface of larger, lower-curvature droplets.[5] This process is distinct from coalescence as the droplets do not need to collide.
Troubleshooting Actions:
-
Incorporate a Ripening Inhibitor: The most effective strategy is to add a second, highly water-insoluble component to the oil phase.[6][22] This component, often called an "Ostwald Ripening inhibitor," has negligible solubility in the continuous phase.
-
Mechanism: As the more soluble this compound begins to leave a small droplet, the concentration of the insoluble inhibitor within that droplet increases. This creates an osmotic pressure gradient that counteracts the driving force for diffusion, effectively halting the ripening process.[6]
-
Action: Add a small percentage (e.g., 5-10% of the oil phase weight) of a long-chain triglyceride (e.g., corn oil, medium-chain triglycerides) or a highly insoluble hydrocarbon (e.g., hexadecane) to your this compound phase before homogenization.[6][23]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the required HLB for this compound?
-
Q: What are some recommended emulsifiers and co-emulsifiers for this compound O/W emulsions?
-
A:
-
Primary Emulsifiers (High HLB): Polysorbates (e.g., Polysorbate 80), ethoxylated fatty alcohols (e.g., Oleth-20, Ceteareth-20), and other non-ionic surfactants with HLB values in the 13-16 range are excellent starting points.[8][24][25]
-
Co-emulsifiers (Low HLB): Fatty alcohols like Cetyl Alcohol, Stearyl Alcohol, and Cetearyl Alcohol are industry standards for improving the consistency and stability of creams and lotions.[11][16] Glyceryl Stearate is another common and effective choice.[11]
-
-
-
Q: What characterization techniques are essential for assessing emulsion stability?
-
A: A multi-faceted approach is best:
-
Macroscopic Observation: Visual inspection for creaming, sedimentation, or phase separation over time at various storage temperatures (e.g., room temperature, 40°C).[26]
-
Microscopy: Optical microscopy allows for direct visualization of the droplets to identify flocculation, coalescence, and changes in morphology.[27][28]
-
Droplet Size Analysis: Techniques like dynamic light scattering (DLS) or laser diffraction provide quantitative data on the mean droplet size and polydispersity index (PDI). Monitoring these parameters over time is crucial for detecting Ostwald ripening or coalescence.[28][29]
-
Rheology/Viscosity Measurements: Tracking the viscosity of the emulsion over time can indicate changes in the internal structure.[29]
-
Accelerated Testing: Centrifugation can be used to accelerate gravitational separation (creaming) and assess the stability of the interfacial film.[15]
-
-
Section 4: Key Experimental Protocols
Protocol 1: Determining the Required HLB of an Oil Phase
This protocol uses an experimental approach to find the optimal HLB for your specific this compound-based oil phase.
-
Prepare the Oil Phase: Create a blend of all your lipophilic ingredients (e.g., 95% this compound, 5% cetyl alcohol).
-
Select an Emulsifier Pair: Choose a low-HLB and a high-HLB emulsifier from the same chemical class (e.g., Sorbitan Stearate, HLB=4.7 and Polysorbate 60, HLB=14.9).
-
Create Emulsifier Blends: Prepare a series of emulsifier blends with varying HLB values (e.g., from HLB 10 to 15 in increments of 0.5). The weight percentage of each emulsifier in the blend can be calculated using the formula:
-
HLB_blend = (wt%_A * HLB_A) + (wt%_B * HLB_B)
-
-
Prepare Test Emulsions: For each HLB blend, prepare a small-scale emulsion using a consistent formula (e.g., 20% oil phase, 5% total emulsifier blend, 75% water).
-
Standardize the Process: Ensure that the temperature, order of addition, mixing speed, and mixing time are identical for all test emulsions.
-
Evaluate Stability: After 24 hours, visually inspect the emulsions. The one that shows the least amount of creaming or separation was made with the emulsifier blend closest to the required HLB of your oil phase.[10]
Protocol 2: Step-by-Step O/W Emulsion Preparation (High-Shear Homogenization)
-
Prepare the Aqueous Phase: Combine deionized water, any water-soluble actives, humectants (e.g., glycerin), and thickeners (e.g., xanthan gum). Heat to 75°C with gentle stirring until all components are dissolved and uniform.
-
Prepare the Oil Phase: Combine this compound, emulsifiers (primary and co-emulsifiers), and any other oil-soluble ingredients (e.g., antioxidants, esters). Heat to 75°C with gentle stirring until the mixture is a clear, uniform liquid.
-
Combine Phases: Slowly add the oil phase to the water phase while mixing with a high-shear homogenizer at a moderate speed.
-
Homogenize: Once all the oil phase has been added, increase the homogenizer speed (e.g., 5,000-10,000 RPM) and mix for 3-5 minutes to reduce the droplet size and form the emulsion.
-
Cool Down: Begin cooling the emulsion while continuing to stir with a lower-shear mixer (e.g., paddle or anchor stirrer) to ensure uniformity and prevent trapping air.
-
Add Post-Homogenization Ingredients: Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients such as preservatives, fragrances, or certain active ingredients.
-
Finalize: Adjust the pH if necessary and mix until the final batch is completely uniform.
Section 5: References
-
McClements, D. J. (2007). Critical Review of Techniques and Methodologies for Characterization of Emulsion Stability. Journal of Food Science.
-
Jasińska, M., et al. (2023). Techniques for Emulsion Characterization. Encyclopedia.pub. [Link]
-
Al-Muntaser, A. A., et al. (2025). Critical Review of Emulsion Stability and Characterization Techniques in Oil Processing. Journal of Petroleum Science and Engineering.
-
Jasińska, M., et al. (2023). Critical Review of Techniques for Food Emulsion Characterization. Molecules. [Link]
-
Shandong Look Chemical. Emulsifier HLB Value | Definition, Calculation & Selection. Shandong Look Chemical Co., Ltd. [Link]
-
METTLER TOLEDO. PAT For Emulsion Characterization. Mettler-Toledo International Inc. [Link]
-
Han, J., & Washington, C. (2000). Inhibition of Ostwald ripening in local anesthetic emulsions by using hydrophobic excipients in the disperse phase. International Journal of Pharmaceutics. [Link]
-
Abbott, S. Ostwald Ripening. Practical Surfactants Science. [Link]
-
Wikipedia contributors. (2023). Ostwald ripening. Wikipedia. [Link]
-
Sudimack, J. J., et al. (2002). A novel pH-sensitive liposome formulation containing this compound. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
-
HLB Calculator. List of Oils and Emulsifiers with HLB Values. hlbcalculator.com. [Link]
-
Mirhosseini, H., et al. (2020). Strategies for reducing Ostwald ripening phenomenon in nanoemulsions based on thyme essential oil. Journal of the Science of Food and Agriculture. [Link]
-
Park, S., et al. (2020). Prevention of Ostwald ripening in orange oil emulsions: Impact of surfactant type and Ostwald ripening inhibitor type. ResearchGate. [Link]
-
Sudimack, J. J., et al. (2002). A novel pH-sensitive liposome formulation containing this compound. ResearchGate. [Link]
-
Google Patents. (1985). EP0137728B1 - Water-in-oil emulsions having improved low temperature properties. Google Patents.
-
Google Patents. (2007). US7309684B2 - Oil-in-water emulsified remover comprising an ethoxylated alcohol surfactant. Google Patents.
-
Greengredients. HLB required - How to choose an emulsifier?. Greengredients S.r.l. [Link]
-
Zhang, Y., et al. (2022). Adsorption and Aggregation Behaviors of this compound-Based Extended Surfactant and Its Mixtures. Molecules. [Link]
-
Fiume, M. (2018). Contemporary Formulation: Oil in Water Emulsifiers. UL Prospector. [Link]
-
Shandong Look Chemical. Emulsifiers in Cosmetics - Everything You Want to Know. Shandong Look Chemical Co., Ltd. [Link]
-
Greengredients. CO-EMULSIFIERS. Greengredients S.r.l. [Link]
-
Making Cosmetics. Problems with Emulsions. MakingCosmetics.com Inc. [Link]
-
CM Studio. (2025). Emulsion Failures in the Lab: Why They Happen and How to Fix Them. CM Studio. [Link]
-
Lankem. (2019). The HLB Concept. Lankem Ltd. [Link]
-
Scribd. Understanding the HLB System for Emulsions. Scribd. [Link]
-
AOCS. (2024). Emulsions: making oil and water mix. American Oil Chemists' Society. [Link]
-
Harnsilawat, T., et al. (2006). Influence of pH and Ionic Strength on Formation and Stability of Emulsions Containing Oil Droplets Coated by β-Lactoglobulin−Alginate Interfaces. ResearchGate. [Link]
-
NIKOO Chemical. (2025). Troubleshooting Common Emulsification Issues. NIKOO Chemical. [Link]
-
MG Evolution. (2023). What is the purpose of emulsifiers in cosmetic products?. MG Evolution. [Link]
-
Zhang, S., et al. (2020). Ionic strength and pH stability of oil-in-water emulsions prepared with acid-hydrolyzed insoluble proteins from Chlorella protothecoides. Journal of the Science of Food and Agriculture. [Link]
-
Cosmetics Info. This compound. CosmeticsInfo.org. [Link]
-
Zhang, R., et al. (2025). Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. Food Research International. [Link]
-
Kokal, S. L. (2018). Emulsion Types, Stability Mechanisms and Rheology: A Review. International Journal of Innovative Research in Science & Engineering. [Link]
-
Al-Edresi, S., & Taha, E. (2018). Fatty alcohol containing nanostructured lipid carrier (NLC); Strategy to fade away progesterone oral delivery drawbacks. ResearchGate. [Link]
-
Ahola, S., et al. (2019). Oil-in-Water Emulsions Stabilized by Cellulose Nanofibrils—The Effects of Ionic Strength and pH. Polymers. [Link]
-
Institute of Personal Care Science. (2025). Cosmetic emulsions with stability problems: what is the cause?. YouTube. [Link]
-
Microtrac. Identification of the instability phenomenon of an emulsion. Microtrac. [Link]
-
Al-Muntaser, A. A., et al. (2024). Petroleum Emulsion Stability and Separation Strategies: A Comprehensive Review. MDPI. [Link]
-
Biolin Scientific. (2025). Emulsion instability phenomena – reasons and prevention. Biolin Scientific. [Link]
-
An-I, A., & Espinosa-Muñoz, A. (2019). Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants. Journal of Food Science. [Link]
-
Gawde, K. A., & Saudagar, R. B. (2023). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. MDPI. [Link]
-
Target GPAT. (2024). EMULSION-Flocculation, Coalescence, Creaming, Phase separation, Ostwald ripening.. YouTube. [Link]
-
Chung, C., et al. (2015). Effect of pH on Stability of Oil-in-Water Emulsions Stabilized by Pectin-Zein Complexes. Food and Bioprocess Technology. [Link]
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Technical Support Center: Troubleshooting Phase Separation in Oleyl Alcohol Mixtures
Welcome to our dedicated technical support center for resolving phase separation challenges in oleyl alcohol-based formulations. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of this compound in their experimental work. As a long-chain unsaturated fatty alcohol, this compound is a valuable excipient, acting as an emollient, emulsifier, solvent, and penetration enhancer in a variety of formulations, including creams, lotions, and advanced drug delivery systems. However, its amphiphilic nature can also present stability challenges, leading to phase separation.
This guide provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in scientific principles and practical, field-proven experience.
Part 1: Understanding the Challenge: Phase Separation in this compound Systems
Phase separation is the demarcation of a once-stable mixture into distinct layers of its constituent components. In the context of this compound formulations, which are often emulsions, this instability is a critical failure point. An emulsion is a thermodynamically unstable system, and its kinetic stability is paramount for product efficacy and shelf-life. The mechanisms driving this instability are varied and can be subtle. This guide will walk you through identifying the specific type of phase separation and implementing targeted solutions.
Part 2: A Systematic Guide to Troubleshooting Phase Separation
Initial Diagnosis: Visual Identification of Instability
The first step in troubleshooting is a careful visual inspection of your formulation. The type of instability observed provides crucial clues to the underlying cause.
| Type of Instability | Visual Cues | Primary Cause(s) |
| Creaming | A concentrated layer of the dispersed phase at the top of the emulsion. | Density difference between the dispersed and continuous phases; insufficient viscosity of the continuous phase. |
| Sedimentation | The dispersed phase settles at the bottom of the container. | The dispersed phase is denser than the continuous phase. |
| Flocculation | Clumping of droplets into loose aggregates, leading to a lumpy or non-uniform appearance. | Weak repulsive forces between droplets, allowing them to come into close contact. |
| Coalescence | An irreversible process where droplets merge to form larger ones, often resulting in a visible oil slick or complete separation. | Insufficient strength of the interfacial film surrounding the droplets. |
| Phase Inversion | An oil-in-water (O/W) emulsion inverts to a water-in-oil (W/O) emulsion, or vice versa, often accompanied by a significant change in viscosity. | Changes in phase volume ratio, temperature, or electrolyte concentration. |
The Troubleshooting Workflow: A Step-by-Step Approach
Once you have visually identified the type of instability, you can follow a logical troubleshooting workflow to pinpoint and address the root cause.
Caption: A logical workflow for troubleshooting phase separation.
Addressing Creaming and Sedimentation
Q: My this compound mixture is showing a distinct layer at the top (creaming). What is the cause and how can I fix it?
A: Creaming is a result of the density difference between your dispersed and continuous phases, governed by Stokes' Law. In many this compound formulations, the oily phase is less dense and will rise.
-
Causality: The upward or downward movement of droplets is driven by gravity. The rate of this movement is inversely proportional to the viscosity of the continuous phase and directly proportional to the size of the droplets and the density difference.
-
Solutions:
-
Increase the Viscosity of the Continuous Phase: The addition of a rheology modifier (e.g., carbomers, xanthan gum, or cellulosic polymers) will impede the movement of the droplets. The choice of thickener should be compatible with the overall formulation.
-
Reduce Droplet Size: Smaller droplets are less affected by gravity and have a larger surface area-to-volume ratio, which can improve stability. This is achieved through high-shear homogenization.
-
Match the Densities: While more challenging, adjusting the density of the continuous phase with a densifying agent to match that of the dispersed phase can effectively eliminate creaming.
-
Tackling Flocculation
Q: I'm observing clumps of droplets in my formulation, but they don't seem to be merging. What's happening?
A: This is likely flocculation, where droplets aggregate without losing their individual integrity. It's often a precursor to coalescence.
-
Causality: Flocculation occurs when the repulsive forces between droplets are not strong enough to overcome the attractive van der Waals forces. This can be influenced by the concentration of your emulsifier, as well as the pH and ionic strength of the aqueous phase.
-
Solutions:
-
Optimize Emulsifier Concentration: Too little emulsifier will not adequately cover the droplet surface, leading to bridging flocculation. Conversely, an excess of some emulsifiers can also lead to depletion flocculation. Experiment with a range of emulsifier concentrations to find the optimal level.
-
Adjust pH and Ionic Strength: For emulsions stabilized by ionic emulsifiers, the pH and presence of electrolytes are critical. Adjusting the pH away from the isoelectric point of the emulsifier will increase electrostatic repulsion. Be cautious with adding salts, as they can screen the electrostatic repulsion and promote flocculation.
-
Introduce Steric Hindrance: Consider adding a non-ionic, high molecular weight polymer that adsorbs to the droplet surface. These polymers create a physical barrier that prevents droplets from getting too close to one another.
-
Preventing Coalescence
Q: My emulsion is breaking, and I can see an oil slick forming. How do I prevent the droplets from merging?
A: This is coalescence, an irreversible process indicating a failure of the interfacial film.
-
Causality: The interfacial film created by the emulsifier is not robust enough to prevent droplets from merging when they collide. This can be due to an inappropriate choice of emulsifier, insufficient emulsifier concentration, or external factors like temperature.
-
Solutions:
-
Re-evaluate Your Emulsifier System: The Hydrophile-Lipophile Balance (HLB) system is a critical starting point for emulsifier selection. For an oil-in-water (O/W) emulsion, you'll typically need a higher HLB emulsifier, while a water-in-oil (W/O) emulsion requires a lower HLB. This compound itself has emulsifying properties, but it's often used in conjunction with other surfactants. Consider using a blend of a high HLB and a low HLB emulsifier to create a more stable interfacial film.
-
Control Temperature: Elevated temperatures can decrease the viscosity of the continuous phase, increasing the frequency of droplet collisions. It can also affect the solubility of the emulsifier, potentially weakening the interfacial film. Ensure your manufacturing and storage conditions are temperature-controlled.
-
Optimize Homogenization: The homogenization process should be optimized to create a small and uniform droplet size distribution. A wide distribution can lead to Ostwald ripening, where smaller droplets dissolve and redeposit onto larger ones, eventually leading to coalescence.
-
Advanced Analytical Techniques for Root Cause Analysis
When visual inspection is insufficient, advanced analytical techniques can provide a deeper understanding of the instability mechanism.
| Technique | Information Gained | Application in Troubleshooting |
| Optical Microscopy | Direct visualization of droplet size, shape, and aggregation. | Confirms the presence of flocculation or coalescence. |
| Dynamic Light Scattering (DLS) | Quantitative measurement of droplet size distribution and changes over time. | Detects subtle increases in droplet size, indicative of coalescence or Ostwald ripening. |
| Zeta Potential Analysis | Measures the surface charge of the droplets. | Assesses the electrostatic stability of the emulsion and the effect of pH and ionic strength. |
| Rheology | Characterizes the flow behavior and viscoelastic properties of the formulation. | Determines the effectiveness of thickening agents in preventing creaming and sedimentation. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the impact of this compound's purity on formulation stability?
A: The purity of this compound can significantly impact the stability of your formulation. Impurities, such as other fatty alcohols or oxidation byproducts, can interfere with the formation of a stable interfacial film and may alter the effective HLB of your system. It is crucial to use a high-purity grade of this compound and to protect it from oxidation by storing it under an inert atmosphere and away from light and heat.
Q2: How does pH affect the stability of this compound mixtures?
A: The effect of pH is highly dependent on the other components in your formulation. If you are using ionic emulsifiers, pH will have a significant impact on their charge and, therefore, on the electrostatic repulsion between droplets. This compound itself is non-ionic, but its behavior can be influenced by the overall charge of the system. Notably, some formulations are designed to be pH-sensitive, where a change in pH triggers destabilization, for example, in drug delivery systems designed to release their payload in an acidic environment.
Q3: What are the best practices for homogenizing this compound emulsions?
A: The goal of homogenization is to create a small and uniform droplet size distribution. High-pressure homogenization is often the most effective method. The optimal pressure and number of passes will depend on your specific formulation. It's important to control the temperature during homogenization, as excessive heat can degrade components and negatively impact stability.
Q4: How should I perform long-term stability testing for my this compound formulation?
A: Long-term stability testing should be conducted under controlled temperature and humidity conditions that are representative of the product's intended storage and use. Samples should be visually inspected at regular intervals for signs of phase separation. In addition, analytical techniques such as DLS and microscopy should be used to monitor for changes in droplet size. Accelerated stability testing, such as centrifugation or freeze-thaw cycles, can be used to predict long-term stability, but these results should always be confirmed with real-time studies.
Part 4: Experimental Protocols
Protocol 1: Preparation of a Model this compound Oil-in-Water (O/W) Emulsion
Objective: To create a baseline stable emulsion for further experimentation.
Materials:
-
This compound (high purity)
-
Deionized Water
-
High HLB Emulsifier (e.g., Polysorbate 80)
-
Low HLB Co-emulsifier (e.g., Sorbitan Oleate)
-
High-shear homogenizer
Procedure:
-
Prepare the Oil Phase: In a beaker, combine the this compound and the low HLB co-emulsifier. Heat to 70-75°C.
-
Prepare the Water Phase: In a separate beaker, dissolve the high HLB emulsifier in deionized water. Heat to 70-75°C.
-
Emulsification: Slowly add the water phase to the oil phase while mixing with a standard propeller mixer.
-
Homogenization: Once the two phases are combined, immediately homogenize the mixture at high speed for 5-10 minutes.
-
Cooling: Continue gentle mixing as the emulsion cools to room temperature.
Protocol 2: Accelerated Stability Testing by Centrifugation
Objective: To quickly assess the stability of a formulation.
Procedure:
-
Place a sample of your emulsion in a centrifuge tube.
-
Centrifuge at a set speed (e.g., 3000 rpm) for a specified time (e.g., 30 minutes).
-
After centrifugation, visually inspect the sample for any signs of phase separation. A stable emulsion will show no separation.
Part 5: References
-
Sudimack, J., & Lee, R. J. (2002). A novel pH-sensitive liposome formulation containing this compound. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1564(1), 31-37.
-
Dickinson, E., & Tan, C. H. (1998). Influence of Alcohol on Stability of Oil-in-Water Emulsions Containing Sodium Caseinate. Journal of Colloid and Interface Science, 197(1), 133-141.
-
Mechanism Emulsion Instability. (2013, August 26). YouTube. Retrieved from [Link]
-
Ng, W. K., et al. (2024). The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation. Pharmaceutics, 16(6), 834.
-
Wang, J., et al. (2024). Adsorption and Aggregation Behaviors of this compound-Based Extended Surfactant and Its Mixtures. Molecules, 29(11), 2570.
-
BenchChem. (2025). How to prevent phase separation in isododecanol formulations. BenchChem.
-
Azmi, N. A., & Jumaah, M. (2018). Emulsion Types, Stability Mechanisms and Rheology: A Review. International Journal of Innovative Research in Science, Engineering and Technology, 1(1).
-
Pandey, P. (2018). Impact of Temperature on Emulsifiers. ResearchGate.
-
Santos, J., et al. (2019). Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants. Journal of Food Science, 84(12), 3389-3398.
-
Zhang, R., et al. (2024). Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. Food Chemistry, 447, 138981.
-
SpecialChem. (2024). This compound. SpecialChem.
-
Binks, B. P., & Rocher, A. (2009). Effects of temperature on water-in-oil emulsions stabilised solely by wax microparticles. Journal of Colloid and Interface Science, 335(1), 94-104.
-
BenchChem. (2025). Troubleshooting phase separation in isononyl alcohol emulsions. BenchChem.
-
Grokipedia. (n.d.). This compound. Grokipedia.
-
Andersen, O. S., et al. (2010). Alcohol's Effects on Lipid Bilayer Properties. Biophysical Journal, 99(5), 1622-1630.
-
Sudimack, J., & Lee, R. J. (2002). A novel pH-sensitive liposome formulation containing this compound. PubMed.
-
Jackson, A. C., & Waterhouse, A. L. (2006). Effects of alcohol and pH on protein-polyphenol haze intensity and particle size. American Journal of Enology and Viticulture, 57(3), 326-333.
-
Ataman Kimya. (n.d.). This compound. Ataman Kimya.
-
Ataman Kimya. (n.d.). This compound. Ataman Kimya.
-
Cosmetics Info. (n.d.). This compound. Cosmetics Info.
-
Ng, W. K., et al. (2024). The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation. PubMed Central.
-
Wakisaka, A., & Ohki, T. (2005). Phase separation of water-alcohol binary mixtures induced by the microheterogeneity. Faraday Discussions, 129, 231-245.
-
Ataman Kimya. (n.d.). This compound. Ataman Kimya.
-
Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
-
Rowe, E. S. (1987). Induction of Lateral Phase Separations in Binary Lipid Mixtures by Alcohol. Biochemistry, 26(14), 4248-4252.
-
Díez, V. K., et al. (2023). Selective synthesis of this compound via catalytic and non‐catalytic liquid‐phase methyl oleate reduction. Journal of the American Oil Chemists' Society, 100(2), 145-159.
-
Andersen, O. S., et al. (2010). Alcohol's Effects on Lipid Bilayer Properties. PubMed Central.
-
Cordeiro, G., et al. (2013). Effect of Two Liquid Phases on the Separation Efficiency of Distillation Columns. Advances in Chemical Engineering and Science, 3(1), 1-8.
-
Wang, J., et al. (2024). Adsorption and Aggregation Behaviors of this compound-Based Extended Surfactant and Its Mixtures. ResearchGate.
-
Boyd, B. J. (2008). Impurities in commercial phytantriol significantly alter its lyotropic liquid-crystalline phase behavior. Langmuir, 24(11), 5953-5955.
-
Popa, M., et al. (2022). Effect of pH on the Poly(acrylic acid)/Poly(vinyl alcohol)/Lysozyme Complexes Formation. Polymers, 14(23), 5139.
-
AZoM. (2022). Determining Impurities in Cetyl Alcohol Additive. AZoM.
-
U.S. Department of Agriculture. (2006). Phase distributions of alcohol, glycerol, and catalyst in the transesterification of soybean oil. Journal of the American Oil Chemists' Society, 83(10), 849-854.
-
BenchChem. (2025). Troubleshooting phase separation in isononyl alcohol emulsions. BenchChem.
Technical Support Center: Optimizing Oleyl Alcohol for Enhanced Skin Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the concentration of oleyl alcohol as a skin penetration enhancer in your topical and transdermal formulations. Our goal is to move beyond simple protocols and provide a foundational understanding of the mechanisms at play, enabling you to make informed, data-driven decisions during your experiments.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the use of this compound.
Q1: What is this compound and why is it used as a penetration enhancer?
A1: this compound (cis-9-octadecen-1-ol) is an unsaturated fatty alcohol that is widely used as a non-ionic surfactant, emulsifier, and chemical penetration enhancer in cosmetic and pharmaceutical formulations[1]. Its efficacy as an enhancer stems from its molecular structure—a long, flexible C18 hydrocarbon tail and a polar hydroxyl head group. This amphiphilic nature allows it to integrate into and temporarily disrupt the highly organized lipid matrix of the stratum corneum, the primary barrier of the skin[2]. By increasing the fluidity of these lipids, it facilitates the diffusion of active pharmaceutical ingredients (APIs) through this barrier[3][4].
Q2: What is the primary mechanism by which this compound enhances skin penetration?
A2: The primary mechanism involves the disruption of the intercellular lipid lamellae of the stratum corneum. This compound partitions into these lipid bilayers and, due to the cis-double bond in its alkyl chain, introduces kinks and disorders the otherwise tightly packed lipid structure[1][2]. This action increases the fluidity (or decreases the melting temperature) of the stratum corneum lipids, creating more "free volume" or transient pores through which a drug molecule can pass[1][5]. Some studies suggest that at later time points, this compound may form separate fluid, enhancer-rich domains within the skin barrier, further contributing to permeation[4][6].
Mechanism of this compound as a Penetration Enhancer
Caption: A decision tree for troubleshooting experiments with low API permeation enhancement.
Q: My formulation containing this compound is physically unstable. What can I do?
A: this compound is an oily liquid and can be challenging to incorporate into certain bases, especially aqueous gels.[2]
-
For Emulsions (Creams/Lotions): Instability (creaming, coalescence) often points to an issue with the emulsifier system. This compound itself has surfactant properties, but you may need an additional or different primary emulsifier with an appropriate Hydrophile-Lipophile Balance (HLB) to properly stabilize the oil-in-water or water-in-oil system.
-
For Gels: Incorporating an oily component like this compound into a hydrogel can be difficult and may lead to phase separation. Consider formulating a microemulsion or an oleogel. Oleogels are semi-solid systems where a liquid lipid phase (which could include your API and this compound) is structured by a gelator, offering high stability.
-
Incompatibility: this compound is incompatible with strong acids and oxidizing agents.[2] Ensure no other excipients in your formulation are reacting with it.
Section 3: Experimental Protocols
To ensure reproducibility and trustworthiness in your results, following a standardized protocol is essential.
Protocol: Standard In Vitro Permeation Test (IVPT) using Vertical Diffusion Cells (Franz Cells)
This protocol outlines the key steps for assessing the permeation of an API from a formulation containing this compound.
1. Materials & Equipment:
-
Vertical diffusion cells (e.g., Franz cells) with a known diffusion area.
-
Full-thickness or dermatomed ex vivo skin (human or porcine are common models).[7]
-
Receptor fluid (e.g., phosphate-buffered saline (PBS) pH 7.4, potentially with a solubilizing agent if needed).[8]
-
Stirred, heated water bath or heating blocks set to 32°C to maintain skin surface temperature.
-
Positive displacement pipette for dosing.
-
Syringes and needles for sampling.
-
Validated analytical method (e.g., HPLC, LC-MS) for quantifying the API.[9][10]
2. Skin Preparation:
-
Thaw frozen skin slowly.
-
If using full-thickness skin, remove subcutaneous fat using a scalpel.
-
Cut the skin into sections large enough to fit on the diffusion cells.
-
Visually inspect each piece for imperfections (e.g., holes, scratches).
-
(Optional but recommended) Measure baseline TEWL to confirm barrier integrity before mounting.[11]
3. Experimental Setup:
-
Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.
-
Fill the receptor chamber with pre-warmed (32°C), de-gassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor chamber and place the cell in the heating block. Let the system equilibrate for at least 30 minutes.
-
After equilibration, take a time-zero (t=0) sample from the receptor fluid to check for any interfering substances.
4. Formulation Application and Sampling:
-
Apply a precise, finite amount of your test formulation (e.g., 5-10 mg/cm²) to the skin surface in the donor chamber.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 200-300 µL) from the receptor chamber via the sampling arm.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume.
-
Protect samples from light and store them at an appropriate temperature before analysis.
5. Data Analysis:
-
Quantify the API concentration in each sample using your validated analytical method.
-
Calculate the cumulative amount of API permeated per unit area (Q, in µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated (µg/cm²) versus time (hours).
-
The slope of the linear portion of this plot represents the steady-state flux (Jss, in µg/cm²/h). This is a key parameter for comparing the efficacy of different formulations.
Section 4: References
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from
-
Kováčik, A., Kopečná, M., Hrdinová, I., Opálka, L., Boncheva Bettex, M., & Vávrová, K. (2023). Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier. Molecular Pharmaceutics, 20(12), 6237–6245. Retrieved from [Link]
-
Kováčik, A., Kopecna, M., Vavrova, K., et al. (2023). Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier. National Institutes of Health. Retrieved from
-
Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. (n.d.). This compound. Retrieved from
-
Kováčik, A., Kopečná, M., Hrdinová, I., Opálka, L., Boncheva Bettex, M., & Vávrová, K. (2023). Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier. PubMed. Retrieved from [Link]
-
Taylor & Francis. (n.d.). This compound – Knowledge and References. Retrieved from [Link]
-
SYNERGISTIC ACTION OF PENETRATION ENHANCERS IN TRANSDERMAL DRUG DELIVERY. (n.d.). Retrieved from [Link]
-
Cosmetic Ingredient Review. (1985). Final Report on the Safety Assessment of Stearyl Alcohol, this compound, and Octyl Dodecanol. Journal of the American College of Toxicology. Retrieved from [Link]
-
S, S., & G, P. (2014). Oleogel: A promising base for transdermal formulations. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
-
Calnan, C. D., & Sarkany, I. (1960). Studies in contact dermatitis. XII. Sensitivity to this compound. Transactions of the St. John's Hospital Dermatological Society. Retrieved from [Link]
-
Moghimipour, E., Salimi, A., & Dorkoosh, F. (2013). Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin. Jundishapur Journal of Natural Pharmaceutical Products. Retrieved from [Link]
-
FDA. (2022). Practical Considerations Related to In-vitro Permeation Test Studies for Topical Products Submitted in ANDAs. Retrieved from [Link]
-
Vaddi, H. K., & Chan, S. Y. (2002). Skin permeation enhancement effect and skin irritation of saturated fatty alcohols. Die Pharmazie. Retrieved from [Link]
-
Suthar, D., et al. (2025). Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. ResearchGate. Retrieved from [Link]
-
Barba, C., et al. (2008). Effect of lipid modification on stratum corneum permeability. ResearchGate. Retrieved from [Link]
-
Suthar, D., et al. (2025). Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. PubMed. Retrieved from [Link]
-
Silva, L., et al. (2012). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Retrieved from [Link]
-
Zacarías, A., et al. (2020). Overview of Analytical Methods in Drugs of Abuse Analysis. ResearchGate. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
Technical Support Center: Addressing Oleyl Alcohol-Induced Skin Irritation in Preclinical Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the assessment of skin irritation potential of oleyl alcohol in experimental settings. As a widely used excipient and penetration enhancer, understanding its interaction with the skin is critical for accurate safety and efficacy assessments. This document is designed to help you navigate common experimental challenges, from inconsistent in vitro results to interpreting borderline clinical observations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the mechanisms and assessment of this compound-related skin effects.
Q1: Is this compound considered a skin irritant?
A1: this compound is generally considered to have a low potential for skin irritation and is widely used in topical products.[1][2] However, this is highly dependent on its concentration, the formulation's vehicle, and individual sensitivity. While not a primary irritant for most, it can act as a sensitizer and cause allergic contact dermatitis in susceptible individuals.[3][4] One study noted that up to 10% this compound did not produce discernible histological changes in mouse skin, whereas another study on patients with suspected cosmetic-related dermatitis found that a significant number showed a positive patch test reaction to this compound.[4][5] Therefore, it should be assessed on a case-by-case basis within its specific formulation.
Q2: What is the primary mechanism by which this compound interacts with the skin?
A2: this compound's primary mechanism involves its interaction with the lipids of the stratum corneum, the outermost layer of the skin. It acts as a penetration enhancer by fluidizing these lipids and forming discrete, fluid domains within the lipid structure.[5][6][7] This action disrupts the highly ordered lipid organization, which can increase the permeation of other substances. Notably, studies have shown that unlike the structurally similar oleic acid, this compound can achieve this enhancement without significantly increasing transepidermal water loss (TEWL) or altering the skin's electrical impedance, suggesting a less aggressive mechanism of barrier disruption.[5][6]
Q3: How does the vehicle or formulation impact the irritation potential of this compound?
A3: The vehicle is a critical factor that can significantly modulate the irritation potential of this compound. Solvents like ethanol can independently affect the skin barrier. For instance, ethanol can be cytotoxic to keratinocytes at concentrations of 20% and above and can disrupt the stratum corneum's lipid structure.[8][9] Studies on other substances have demonstrated that vehicles containing higher proportions of ethanol can lower the concentration threshold required to induce irritation.[10] When formulating with this compound, it is crucial to consider the co-solvents, emulsifiers, and other excipients, as they can synergistically affect barrier integrity and inflammatory responses.
Q4: What is the difference between irritation and sensitization, and which is more common with this compound?
A4: Irritant Contact Dermatitis (ICD) is a direct, non-immune-mediated inflammatory reaction caused by a substance damaging the skin faster than the skin can repair itself. Histologically, it can involve epidermal necrosis and inflammatory cell infiltration.[11] Allergic Contact Dermatitis (ACD) is a delayed-type (Type IV) hypersensitivity reaction mediated by the immune system, specifically T-cells, following prior sensitization to an allergen. While reports of this compound causing significant primary irritation are limited, there is documented evidence of it acting as a sensitizer, leading to ACD in some individuals.[3][4] Therefore, in clinical or repeated-use scenarios, sensitization is a key concern.
Section 2: Troubleshooting Guide for In Vitro Skin Irritation Studies
In vitro models, particularly Reconstructed Human Epidermis (RhE), are the standard for regulatory skin irritation testing according to OECD Test Guideline 439.[12] This section provides solutions to common problems encountered when testing this compound with these models.
Problem 1: High Variability in Replicate Viability Readings (MTT Assay)
Q: My triplicate RhE tissues treated with the same concentration of an this compound formulation show high standard deviation in the MTT assay results. What could be the cause?
A: High variability is a common challenge in RhE assays.[13] Several factors could be responsible:
-
Uneven Application: this compound is a viscous liquid. Inaccurate pipetting or failure to spread the test material evenly across the tissue surface can lead to localized areas of high concentration and toxicity, resulting in variable viability.
-
Solution: Use a positive displacement pipette for accurate dispensing of viscous materials. After application, gently spread the substance over the entire surface of the tissue using a sterile, rounded spreader to ensure uniform contact.[14]
-
-
Incomplete Rinsing: The viscosity of this compound can make it difficult to remove completely after the exposure period. Residual material can continue to exert cytotoxic effects during the 42-hour post-incubation, leading to artificially low and variable viability.
-
Solution: Enhance the rinsing step. Instead of just a gentle stream of phosphate-buffered saline (PBS), perform a series of washes, potentially including gentle swirling of the wash buffer in the well plate, to ensure all residual material is removed. Refer to the detailed protocol in Section 3.
-
-
Formulation Instability: If this compound is part of an emulsion or complex formulation, phase separation on the tissue surface can lead to inconsistent exposure.
-
Solution: Ensure the test formulation is homogenous immediately before application by vortexing or gentle mixing. Visually inspect the applied dose on the tissue surface for any signs of separation.
-
Problem 2: Unexpected Results – Viability is Higher Than Expected (False Negative)
Q: I tested a high concentration of this compound that I expected to be irritating, but the MTT assay shows viability well above the 50% threshold. Why?
A: This could be a false negative, which can arise from several issues:
-
Direct MTT Reduction: this compound, like some other chemicals, may have the ability to directly (non-enzymatically) reduce the MTT reagent to its formazan product. This chemical reaction would add to the absorbance reading, masking actual cytotoxicity and falsely inflating the viability score.
-
Solution: Always run a parallel test on freeze-killed tissues.[15] Apply the this compound formulation to three tissues that have been killed by freezing (e.g., at -80°C). If you observe formazan production in these non-viable tissues, it confirms direct MTT reduction. The absorbance value from the killed controls should be subtracted from the values of the live, treated tissues to correct the final viability percentage.
Caption: Workflow for correcting direct MTT reduction using freeze-killed controls.
-
-
Insufficient Exposure Time: While OECD TG 439 specifies a 60-minute exposure, some lipid-soluble compounds may require more time to penetrate the stratum corneum and induce a cytotoxic response.[16]
-
Solution: While deviating from the standard protocol has regulatory implications, for internal research and development, you could run a time-course experiment (e.g., 60 min, 4 hrs, 24 hrs) to understand the kinetics of the cytotoxic response.
-
-
Endpoint Insensitivity: Cell viability (MTT) is a relatively late-stage indicator of toxicity. A substance may be causing sub-lethal stress and initiating an inflammatory cascade without causing immediate cell death.
-
Solution: Supplement the viability assay with more sensitive endpoints. Measure the release of pro-inflammatory cytokines like Interleukin-1 alpha (IL-1α) from the culture medium.[17] A significant increase in IL-1α, even with high viability, can indicate an irritant response.
-
Problem 3: Interpreting Borderline Results
Q: The mean tissue viability is 52% (just above the 50% irritant threshold). How should I interpret this result?
A: A result hovering around the 50% cutoff is considered equivocal and requires careful consideration.
-
Statistical Significance: First, analyze the variability. If the standard deviation is large and the 95% confidence interval crosses the 50% threshold, the result is statistically weak. The experiment should be repeated.
-
Review Controls: Ensure your positive control (e.g., 5% SDS) and negative control (e.g., PBS) fall within the acceptance criteria for the test method. If the positive control response is weak, it may indicate a technical issue or low tissue reactivity.
-
Consider Additional Endpoints: This is a prime scenario for using secondary endpoints.
-
Cytokine Analysis: Analyze the culture medium for IL-1α, IL-6, IL-8, and TNF-α.[18][19] A significant release of these cytokines would support classifying the material as an irritant, despite the borderline viability result.
-
Histology: If possible, fix and section one of the replicate tissues for histological analysis. Look for signs of cellular stress such as pyknotic nuclei, vacuolization, or early signs of necrosis in the basal layer, which would indicate an irritant effect.[20][21]
-
Table 1: Decision Matrix for Borderline Viability Results
| Mean Viability (%) | Standard Deviation | IL-1α Release | Recommended Action |
| 45-55% | Low (<15%) | Significantly Elevated | Classify as Irritant. The inflammatory signal provides strong evidence of an irritant response. |
| 45-55% | Low (<15%) | Not Elevated | Equivocal. Repeat the experiment. Consider a second in vitro method or Human Repeat Insult Patch Test (HRIPT). |
| 45-55% | High (>15%) | N/A | Invalid Test. Repeat the experiment, focusing on improving application and rinsing technique. |
| >55% | Low (<15%) | Significantly Elevated | Consider as Potential Irritant. The material may induce inflammation without significant cytotoxicity. Further investigation is warranted. |
Section 3: Key Experimental Protocols
This section provides standardized, step-by-step protocols for assessing this compound-induced skin irritation.
Protocol 1: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE)
This protocol is harmonized with OECD Test Guideline 439 .[12]
Objective: To determine the skin irritation potential of an this compound-containing formulation by assessing its effect on RhE tissue viability.
Materials:
-
Reconstructed Human Epidermis (RhE) kit (e.g., EpiDerm™, SkinEthic™ RHE)
-
Assay Medium (provided with kit)
-
Phosphate-Buffered Saline (PBS), sterile
-
Test Material: this compound formulation
-
Positive Control (PC): 5% Sodium Dodecyl Sulfate (SDS) in water
-
Negative Control (NC): Sterile PBS or water
-
MTT Reagent (1 mg/mL in Assay Medium)
-
Isopropanol
-
6-well and 24-well sterile culture plates
-
Positive displacement pipette and sterile tips
-
Sterile, rounded plastic spreaders
Procedure:
-
Pre-Incubation (Day 0):
-
Upon receiving the RhE kit, transfer the tissue inserts into 6-well plates containing 0.9 mL of pre-warmed assay medium per well.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂, ≥90% humidity to allow tissues to recover from shipping stress.[22]
-
-
Dosing and Exposure (Day 1):
-
Prepare triplicate tissues for each condition (NC, PC, Test Material, and Freeze-Killed Control for the Test Material if needed).
-
For Liquid Formulations: Using a positive displacement pipette, apply 30 µL of the test material directly onto the center of the tissue surface.[23]
-
Spreading: Gently spread the liquid across the entire tissue surface with a sterile spreader. Avoid touching the sides of the insert.
-
Apply controls in the same manner (30 µL of PBS for NC, 30 µL of 5% SDS for PC).
-
Incubate for 60 minutes at 37°C, 5% CO₂.[14]
-
-
Rinsing and Post-Incubation (Day 1-3):
-
After 60 minutes, thoroughly rinse each tissue to remove the test material. Use a large volume of PBS (e.g., 25 mL per tissue) from a squirt bottle, directing the stream gently over the tissue surface.
-
Blot the bottom of the insert on sterile gauze and transfer to a new 6-well plate containing 0.9 mL of fresh, pre-warmed medium.
-
Incubate for 24 hours.
-
Medium Change (Day 2): Aspirate the medium and replace with fresh medium. At this step, the used medium can be collected and frozen at -80°C for later cytokine analysis.
-
Continue incubation for an additional 18 hours (total post-incubation time: 42 hours).[14]
-
-
MTT Viability Assay (Day 3):
-
Prepare a 24-well plate with 300 µL of MTT solution (1 mg/mL) per well.
-
Transfer the tissue inserts from the culture plates into the MTT-containing plate.
-
Incubate for 3 hours at 37°C, 5% CO₂. Viable cells will convert the yellow MTT into a purple formazan precipitate.
-
Prepare a new 24-well plate with 2 mL of isopropanol in each well.
-
After incubation, move the tissues to the isopropanol plate to extract the formazan.
-
Seal the plate and shake for at least 2 hours at room temperature, protected from light.
-
Read the optical density (OD) of the isopropanol extract at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the mean OD for the negative control replicates.
-
Calculate the percent viability for each tissue replicate: % Viability = (OD_test_material / Mean_OD_negative_control) * 100
-
If a freeze-killed control was used, correct the OD first: Corrected OD = OD_live_tissue - OD_killed_tissue
-
Classification:
-
If Mean % Viability ≤ 50%, the material is classified as an Irritant (UN GHS Category 2) .[24]
-
If Mean % Viability > 50%, the material is classified as a Non-Irritant .
-
-
Protocol 2: Human Repeat Insult Patch Test (HRIPT)
Objective: To assess the potential of an this compound-containing formulation to cause irritation and/or allergic contact sensitization after repeated application to human skin.
Disclaimer: This is a generalized protocol. All human studies must be conducted under strict ethical guidelines, with Institutional Review Board (IRB) approval, and by qualified professionals.[25]
Study Population: Typically 50-200 healthy adult volunteers, often including a subset with self-assessed sensitive skin.[26][27]
Procedure:
-
Induction Phase (3 weeks):
-
Application: Apply approximately 0.2 g or 0.2 mL of the test material to a semi-occlusive patch.[26]
-
Placement: Apply the patch to a designated site on the upper back.
-
Duration: The patch remains in place for 24 hours.[27]
-
Evaluation: After 24 hours, the patch is removed by the technician, and the site is graded for any skin reaction (erythema, edema, etc.) 24 hours after removal (i.e., at the 48-hour mark from application).
-
Repetition: This procedure is repeated nine times over a 3-week period (e.g., Monday, Wednesday, Friday applications).[28]
-
-
Rest Phase (2 weeks):
-
A 10-21 day period with no applications to allow for the development of any potential delayed hypersensitivity reaction.[26]
-
-
Challenge Phase (Week 6):
-
Application: Apply a new patch with the test material to a naive (previously unpatched) site on the lower back.
-
Duration: The patch remains in place for 24 hours.
-
Evaluation: The challenge site is evaluated for skin reactions at 24, 48, and 72 hours after patch removal.[27]
-
-
Interpretation:
-
Irritation: Low-level, transient redness observed during the induction phase that does not worsen with subsequent applications is typically considered irritation.
-
Sensitization: A reaction at the challenge site (naive site) that is more intense (e.g., strong erythema, edema, papules, vesicles) than any reaction seen during induction is indicative of sensitization.[27] A reaction appearing only during the challenge phase is a strong indicator.
-
Section 4: Advanced Mechanistic Insights & Visualizations
Understanding the underlying biological pathways provides a deeper context for interpreting experimental results.
This compound's Interaction with the Stratum Corneum
This compound's primary role as a penetration enhancer is due to its ability to disrupt the highly organized lipid lamellae of the stratum corneum. This can be a precursor to irritation if the disruption is severe enough to compromise the barrier function significantly, allowing entry of other potential irritants or triggering a cellular stress response.
Caption: this compound fluidizes stratum corneum lipids, which can lead to inflammation.
Keratinocyte Activation and Cytokine Release Pathway
If barrier disruption is significant, keratinocytes in the viable epidermis can become stressed or damaged. This activates intracellular signaling pathways, leading to the production and release of pro-inflammatory mediators. The measurement of these mediators provides a more sensitive endpoint than cell death alone.
Caption: Cellular stress in keratinocytes triggers the release of inflammatory cytokines.
References
- Currently unavailable.
- Politano, V. T., Isola, D. A., Lalko, J., & Api, A. M. (2006). The effects of vehicles on the human dermal irritation potentials of allyl esters. International Journal of Toxicology, 25(3), 183–193.
- Veselá, A., et al. (2023). Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier. Molecular Pharmaceutics.
- Veselá, A., et al. (2023). Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier. Molecular Pharmaceutics.
- Eurofins Dermatest. Human Repeat Insult Patch Test.
- Basketter, D. A. (2011). The human repeated insult patch test in the 21st century: A commentary. Cutaneous and Ocular Toxicology.
- Veselá, A., et al. (2023). Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier. ACS Publications.
- IIVS. (n.d.). Eye and Skin Irritation in 3-D Tissue Constructs Using MTT and ATP Endpoints. IIVS.org.
- ADSL Laboratories. (2023). What is HRIPT?
- Eurofins CRL. (2024). Human Repeated Insult Patch Test.
- Currently unavailable.
- Cosmetics Info. (n.d.). This compound.
- ResearchGate. (2006). Allergic contact dermatitis from this compound in Elidel (R) cream.
- Rosdy, M., & De Wever, B. (2004). In vitro skin irritation testing on reconstituted human epidermis: Reproducibility for 50 chemicals tested with two protocols. ResearchGate.
- Kandárová, H., & Hayden, P. (2010). An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model. ResearchGate.
- Itagaki, H., et al. (1998). Utility of MTT assay in three-dimensional cultured human skin model as an alternative for draize skin irritation test. PubMed.
- Kandárová, H., & Hayden, P. (2009). An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model. JoVE.
- European Union. (n.d.). DB-ALM Protocol n° 138: In vitro EpiDermTM Skin Irritation Test (EpiDerm SIT).
- MatTek Corporation. (n.d.). In Vitro EpiDerm™ Skin Irritation Test.
- Regulations.gov. (n.d.). EpiDermTM Skin irritation Test Report.
- Stratton, S. P., et al. (2010). A Phase 2a Study of Topical Perillyl Alcohol Cream for Chemoprevention of Skin Cancer. Cancer Prevention Research.
- Griesinger, C., et al. (2005). Skin Irritation: Prevalence, Variability, and Regulatory Classification of Existing in Vivo Data From Industrial Chemicals. PubMed.
- Jírová, D., et al. (2005). Skin irritation: Prevalence, variability, and regulatory classification of existing in vivo data from industrial chemicals. Regulatory Toxicology and Pharmacology.
- van Meer, B. J., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Biosensors.
- Eurofins. (n.d.). Human Skin Model Test: In Vitro Skin Irritation.
- Bommannan, D., Potts, R. O., & Guy, R. H. (1990). Ethanol effects on the stratum corneum lipid phase behavior. PubMed.
- Ponec, M., et al. (1990). Cytotoxic effects of topical antimicrobial and antiseptic agents on human keratinocytes in vitro. PubMed.
- Mohammed, Y., et al. (2014). Solvent and Vehicle Effects on the Skin. ResearchGate.
- Chen, J. S., et al. (2006). Effects of Hydroxybenzyl Alcohols on Melanogenesis in Melanocyte-Keratinocyte Co-Culture and Monolayer Culture of Melanocytes. PubMed.
- Szeliga, A., et al. (2023). The Role of Oxidative Stress in Skin Disorders Associated with Alcohol Dependency and Antioxidant Therapies. MDPI.
- de Oliveira, S. C. C., et al. (2021). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. MDPI.
- Fenga, C., et al. (2001). [Cutaneous histopathologic changes in laboratories working in the processing of petroleum]. PubMed.
- OECD. (2013). Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD iLibrary.
- IIVS. (n.d.). Skin Irritation Test (SIT, OECD 439). IIVS.org.
- Tosti, A., et al. (1996). Contact dermatitis from fatty alcohols. PubMed.
- Taylor & Francis. (n.d.). This compound – Knowledge and References.
- Walsh, S. E., et al. (2014). Effect of different alcohols on stratum corneum kallikrein 5 and phospholipase A 2 together with epidermal keratinocytes and skin irritation. ResearchGate.
- Crews, F. T., et al. (2011). Circulating Cytokines as Biomarkers of Alcohol Abuse and Alcoholism. PMC.
- Szegedi, A., et al. (2001). Ethanol and acetone stimulate the proliferation of HaCaT keratinocytes: the possible role of alcohol in exacerbating psoriasis. PubMed.
- Lin, Y. K., et al. (2016). Vehicle effects on human stratum corneum absorption and skin penetration. PubMed.
- Calderón-Montaño, J. M., et al. (2019). A 30-s exposure to ethanol 20% is cytotoxic to human keratinocytes: possible mechanistic link between alcohol-containing mouthwashes and oral cancer. ResearchGate.
- Arakawa, T., et al. (2003). Evaluation of the Cytotoxicity of Various Hand Disinfectants and Ozonated Water to Human Keratinocytes in a Cultured Epidermal Model. PubMed.
- Wang, Y., et al. (2023). Advances in Relationship Between Alcohol Consumption and Skin Diseases. PMC.
- Walsh, S. E., et al. (2014). Effect of different alcohols on stratum corneum kallikrein 5 and phospholipase A2 together with epidermal keratinocytes and skin irritation. PubMed.
- Wójcik, P., et al. (2002). Ethanol-modulated cytokine production and expression in skin cells exposed to methotrexate. PubMed.
- Ummenthala, G. R., et al. (2022). An exploratory study of pro-inflammatory cytokines in individuals with alcohol use disorder. Frontiers in Psychiatry.
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- 5. Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Ethanol effects on the stratum corneum lipid phase behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 18. mdpi.com [mdpi.com]
- 19. Circulating Cytokines as Biomarkers of Alcohol Abuse and Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Phase 2a Study of Topical Perillyl Alcohol Cream for Chemoprevention of Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [Cutaneous histopathologic changes in laboratories working in the processing of petroleum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Drug Solubility Challenges in Oleyl Alcohol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for oleyl alcohol-based formulations. This compound is a valuable unsaturated fatty alcohol used as a solvent, emollient, and penetration enhancer in topical and transdermal drug delivery systems.[1][2] Its lipophilic nature makes it an excellent candidate for dissolving poorly water-soluble drugs. However, achieving the desired drug concentration and stability can present significant challenges.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and overcome common solubility issues encountered during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions about drug solubility in this compound, providing not just answers but the underlying scientific reasoning to inform your formulation strategy.
Q1: My drug is lipophilic (high LogP), so why won't it dissolve in this compound?
A: While lipophilicity is a prerequisite, it doesn't guarantee solubility. Several other factors can prevent your drug from dissolving effectively:
-
High Crystal Lattice Energy: The drug may exist in a highly stable crystalline form. A significant amount of energy is required to break apart this crystal lattice before the drug molecules can interact with the solvent. This is a common issue for compounds described as "brick-dust" molecules, which often have high melting points.[3][4][5]
-
Molecular Mismatch: Solubility is governed by the principle of "like dissolves like." While both your drug and this compound are lipophilic, specific intermolecular interactions (like hydrogen bonding or van der Waals forces) may not be favorable enough to overcome the drug-drug and solvent-solvent interactions.
-
Insufficient Free Volume: this compound's long, unsaturated alkyl chain creates a specific molecular architecture. If the drug molecule is particularly large, rigid, or has an awkward shape, it may not fit easily into the free volume spaces within the solvent structure.[6]
Q2: Can I simply heat the mixture to improve solubility? What are the risks?
A: Increasing the temperature is a common and often effective method to enhance solubility. For most substances, the dissolution process is endothermic, meaning it absorbs heat.[7] Increasing the temperature provides the necessary energy to break the solute's crystal lattice and increases the kinetic energy of the system, facilitating dissolution.[8][9][10]
However, you must consider the following risks:
-
Thermal Degradation: Many active pharmaceutical ingredients (APIs) are thermolabile. Heating can cause chemical degradation, leading to a loss of potency and the formation of potentially toxic impurities. Always consult the drug's stability profile before applying heat.
-
Precipitation on Cooling: The solubility increase may be temporary. If the solution becomes supersaturated as it cools back to room or storage temperature, the drug can precipitate out, often in an uncontrolled manner. This can lead to a non-homogenous formulation and inaccurate dosing.[3]
-
Safety Hazards: Heating organic solvents like this compound can increase their volatility and risk of fire or oxidation, especially if performed in an open system. Ensure proper ventilation and use appropriate heating equipment (e.g., a controlled-temperature water bath).
Q3: What are co-solvents, and how do they work with this compound?
A: Co-solvents are water-miscible organic solvents that are added to a primary solvent system to increase the solubility of a poorly soluble drug.[11][12][13] In the context of this compound, a co-solvent can bridge the polarity gap between the lipophilic this compound and a drug that may have some polar functional groups.
The primary mechanism is the reduction of interfacial tension between the primary solvent (this compound) and the solute (drug).[11] Co-solvents like ethanol, propylene glycol, or Transcutol® can create a more favorable microenvironment for the drug molecules, effectively making the overall solvent system more accommodating.[][15] They can disrupt the hydrogen bonding network of the primary solvent, creating "pockets" where the drug can be more readily accommodated.
Q4: When should I consider using a surfactant?
A: Surfactants are crucial when simple co-solvency is insufficient or when you need to create a stable dispersion, such as in a self-emulsifying drug delivery system (SEDDS).[16][17] Surfactants are amphiphilic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (oil-loving) tail.
You should consider a surfactant when:
-
You need to significantly increase the drug load beyond what this compound and co-solvents can achieve.
-
Your formulation will eventually come into contact with an aqueous environment (e.g., in the GI tract) and you need to prevent the drug from precipitating.
-
You are developing a microemulsion or nanoemulsion.
Above a specific concentration, known as the Critical Micelle Concentration (CMC) , surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic drug molecules are then encapsulated within the hydrophobic core of these micelles, effectively solubilizing them in the bulk formulation.[18][19][20]
Q5: Can pH adjustment help improve solubility in an oily solvent like this compound?
A: While it may seem counterintuitive for a non-aqueous solvent, pH adjustment can be a powerful tool, particularly for ionizable drugs (weak acids or bases).[13][][21] The strategy involves forming an ion pair . By adding an oil-soluble acidic or basic excipient, you can interact with your basic or acidic drug, respectively.
For example, adding an oil-soluble organic acid (like oleic acid or linoleic acid) to an oil solution containing a basic (proton acceptor) drug can significantly increase the drug's solubility in the oil phase.[22] This interaction forms a lipophilic ion pair, which is more readily soluble in the this compound than the original drug molecule. This technique is especially useful in emulsion systems to control which phase the drug partitions into.[22]
Q6: What is the difference between increasing the dissolution rate and increasing equilibrium solubility?
A: This is a critical distinction in formulation science.
-
Increasing Dissolution Rate: This refers to making the drug dissolve faster. Techniques like micronization (reducing particle size) increase the surface area available for the solvent to act upon, which speeds up dissolution.[21][23][24] However, micronization does not change the final concentration that can be achieved at equilibrium.
-
Increasing Equilibrium Solubility: This refers to increasing the total amount of drug that can be dissolved in the solvent. This is the ultimate goal of using co-solvents, surfactants, and complexation agents. These methods fundamentally change the thermodynamics of the system to make it more favorable for the drug to be in solution.[23]
Simply put, micronization helps you reach the solubility limit more quickly, while solubilization techniques raise that limit higher.
Troubleshooting Guides & Experimental Protocols
This section provides step-by-step guides to systematically address solubility failures.
Guide 1: Systematic Co-solvent Screening Workflow
When your drug shows poor solubility in pure this compound, a co-solvent is the first logical step. This protocol outlines a systematic approach to screen for an effective co-solvent.
Objective: To identify a suitable co-solvent and its optimal concentration range to achieve the target drug solubility in this compound.
Materials:
-
Your API (drug substance)
-
This compound (Pharmaceutical Grade)
-
Co-solvent candidates (e.g., Ethanol, Propylene Glycol, PEG 400, Transcutol® P)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Vortex mixer
-
Incubator/shaker with temperature control
Step-by-Step Protocol:
-
Prepare Stock Solutions: Prepare binary stock solutions of co-solvent in this compound. For example, create 10%, 20%, and 30% (w/w) solutions of Ethanol in this compound. Repeat for each co-solvent candidate.
-
Add Excess API: To a tared vial, add a known amount of each stock solution (e.g., 2 grams). Add an excess amount of your API to each vial. "Excess" means adding enough API so that undissolved solid remains visible, ensuring saturation.
-
Equilibration: Tightly cap the vials. Place them in a temperature-controlled shaker set to a relevant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for 24-48 hours. This duration is crucial to ensure equilibrium solubility is reached.
-
Phase Separation: After equilibration, check for undissolved API. If present, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample and Quantify: Carefully pipette a known volume of the clear supernatant from each vial. Be cautious not to disturb the pellet. Dilute the supernatant with a suitable solvent and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the measured solubility (mg/mL) against the co-solvent concentration (%) for each candidate. The co-solvent that provides the target solubility at the lowest concentration is often the most efficient choice.
Visualization: Co-solvent Screening Workflow
The following diagram illustrates the logical flow of the co-solvent screening process.
Caption: Workflow for systematic co-solvent screening.
Guide 2: Surfactant-Mediated Solubilization
If co-solvents are insufficient, surfactants can be employed to form micelles that encapsulate and solubilize the drug.
Objective: To enhance drug solubility in an this compound-based system through micellar solubilization.
Materials:
-
Optimal this compound/co-solvent blend from Guide 1
-
Surfactant candidates (e.g., Polysorbate 80, Cremophor® EL, Solutol® HS 15)
-
All other materials from Guide 1
Step-by-Step Protocol:
-
Select Solvent System: Use the most promising this compound/co-solvent blend identified in Guide 1 as your base. If no co-solvent was effective, use pure this compound.
-
Prepare Surfactant Blends: Create a series of formulations by adding increasing concentrations of a surfactant to your chosen solvent system (e.g., 2%, 5%, 10%, 15% w/w).
-
Determine Solubility: Repeat steps 2-6 from the Co-solvent Screening Protocol for each surfactant blend.
-
Visual Observation: In addition to quantitative analysis, visually inspect the equilibrated samples (before centrifugation) for clarity, phase separation, or precipitation. A clear, homogenous solution is desired.
-
Data Analysis: Plot drug solubility against surfactant concentration. A sharp increase in solubility often occurs around the surfactant's CMC, followed by a more linear increase. Select the surfactant and concentration that achieves your target solubility while maintaining a stable, clear solution.
Visualization: Mechanism of Micellar Solubilization
This diagram illustrates how surfactants form micelles to encapsulate lipophilic drug molecules.
Caption: Surfactant action above the Critical Micelle Concentration (CMC).
Data Summary Tables
To aid in excipient selection, the following tables provide key information on common co-solvents and surfactants and present a hypothetical case study.
Table 1: Properties of Common Excipients for this compound Formulations
| Excipient Class | Excipient Name | Type | Key Properties & Considerations |
| Co-solvent | Ethanol | Short-chain alcohol | Potent solvent, but can increase skin irritation and volatility. |
| Propylene Glycol | Glycol | Good solubilizer and humectant, less volatile than ethanol. | |
| PEG 400 | Polyethylene Glycol | Non-volatile, excellent safety profile, good for a wide range of APIs. | |
| Transcutol® P | Glycol Ether | High solubilizing capacity and acts as a penetration enhancer. | |
| Surfactant | Polysorbate 80 | Non-ionic | Widely used, forms stable o/w emulsions, HLB ~15. |
| Cremophor® EL | Non-ionic | Good for very poorly soluble compounds, potential for hypersensitivity. | |
| Solutol® HS 15 | Non-ionic | Macrogol ester, forms stable micelles, good safety record. |
Table 2: Hypothetical Solubility Data for 'Drug X' in this compound
This table illustrates the potential impact of different formulation strategies on the solubility of a model compound, "Drug X".
| Formulation System | Drug X Solubility (mg/mL) | Observation |
| 100% this compound | 0.8 | Hazy suspension, significant undissolved solid |
| 80% this compound / 20% Ethanol | 4.5 | Clear solution, slight odor of ethanol |
| 80% this compound / 20% Propylene Glycol | 3.2 | Clear solution |
| 80% this compound / 20% Transcutol® P | 6.1 | Clear, slightly viscous solution |
| System from above + 5% Polysorbate 80 | 15.7 | Clear, stable microemulsion |
| System from above + 10% Polysorbate 80 | 28.3 | Clear, stable microemulsion |
Concluding Remarks
Overcoming solubility issues in this compound requires a systematic, evidence-based approach. The choice of strategy—be it co-solvency, surfactant addition, pH modification, or a combination thereof—depends heavily on the physicochemical properties of the drug and the final dosage form requirements.[23] By understanding the underlying mechanisms and following structured experimental protocols, researchers can efficiently develop robust and stable this compound-based formulations.
References
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- Ige, P. P., & Baria, K. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 9(2), 64-77. [Link]
- Ansari, S. H., & Islam, F. (2022). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs. Journal of Drug Delivery and Therapeutics, 12(6), 195-201. [Link]
- Kumar, S., & Singh, R. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 073–084. [Link]
- Sudimack, J., et al. (2002). A novel pH-sensitive liposome formulation containing this compound. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1564(1), 31-37. [Link]
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- Williams, H. D., & Porter, C. J. H. (2013). Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. Current Drug Delivery, 10(4), 399-410. [Link]
- Sudimack, J. J., et al. (2002). A novel pH-sensitive liposome formulation containing this compound. Biochimica et Biophysica Acta, 1564(1), 31-7. [Link]
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Michael, I. (2025). Formulation strategies for poorly soluble drugs.
- Stinchcomb, A. L., & Mosquera-Giraldo, L. F. (2018). U.S.
- Kesisoglou, F., & Williams, R. O. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(7), 1083. [Link]
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
- Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10. [Link]
- Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
- Wisdomlib. (2025). Co-solvent: Significance and symbolism. [Link]
- Rebelo, L. P. N., et al. (2009). Temperature and solvent effects in the solubility of some drugs: experimental and modeling.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-30. [Link]
- Sercombe, L., et al. (2015). Lipid Delivery Systems for Nucleic-Acid-Based-Drugs: From Production to Clinical Applications. Molecules, 20(8), 14239-14271. [Link]
- Al-Bayati, M. N. F., & Al-Akayleh, F. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(11), 2460. [Link]
- Rebelo, L. P. N., et al. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
- Rebelo, L. P. N., et al. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: measurements and modeling.
- Galić, E., et al. (2023). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 15(11), 2568. [Link]
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Technical Support Center: Refining the Purification of Synthetic Oleyl Alcohol
Welcome to the technical support center for the purification of synthetic oleyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who require high-purity this compound for their applications. Here, we address common challenges encountered during purification and provide robust, field-proven solutions in a direct question-and-answer format. Our methodologies are grounded in established chemical principles to ensure you can confidently troubleshoot and refine your purification processes.
Part 1: Understanding the Impurity Profile of Synthetic this compound
A successful purification strategy begins with a thorough understanding of the potential impurities. The nature and quantity of these impurities are intrinsically linked to the synthetic route used to produce the this compound.
FAQ 1: What are the most common impurities I should expect in my crude synthetic this compound?
The impurity profile of synthetic this compound is primarily dictated by its manufacturing process. The most prevalent methods are the selective hydrogenation of oleic acid or its esters (e.g., methyl oleate), and to a lesser extent, industrial processes like hydroformylation or the Ziegler process.[1][2][3]
Common impurities can be categorized as follows:
-
Process-Related Impurities: These are substances directly related to the synthesis.
-
Unreacted Starting Materials: Residual oleic acid or methyl oleate is a common impurity if the hydrogenation reaction does not go to completion.[1]
-
Saturated Byproducts: Over-hydrogenation can reduce the double bond in this compound, leading to the formation of stearyl alcohol (C18:0).[1]
-
Isomeric Variants: Depending on the process, isomers of this compound may be present.[4]
-
-
Catalyst and Reagent Residues:
-
Degradation Products:
Table 1: Common Impurities in Synthetic this compound and Their Origin
| Impurity Class | Specific Examples | Typical Origin | Impact on Final Product |
| Process-Related | Oleic Acid, Methyl Oleate | Incomplete hydrogenation of esters/acids.[1] | Affects polarity, may interfere with downstream reactions. |
| Stearyl Alcohol | Over-hydrogenation of the double bond.[1] | Alters physical properties (e.g., melting point, viscosity). | |
| Linoleyl/Linolenyl Alcohol | Impurities present in the natural oil feedstock.[7] | Introduces additional unsaturation, affecting stability. | |
| Catalyst Residues | Copper, Chromium, Ruthenium, Tin | Leaching from heterogeneous catalysts.[1][5] | Can be toxic and may poison downstream catalysts. |
| Degradation Products | Aldehydes, Carboxylic Acids | Oxidation of the alcohol moiety.[6] | Can lead to color, odor, and reactivity issues. |
| Wax Esters | Side reaction during high-temp hydrogenation.[1] | High-boiling impurities, difficult to remove by distillation. |
Part 2: Troubleshooting Purification by Fractional Distillation
Fractional distillation is a primary method for purifying this compound, leveraging its relatively high boiling point. However, challenges can arise, particularly when dealing with impurities that have close boiling points.
Workflow for Selecting a Purification Strategy
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Technical Support Center: Managing the Viscosity of Oleyl Alcohol Formulations
Welcome to the technical support center for oleyl alcohol formulations. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of viscosity management when working with this versatile unsaturated fatty alcohol. This compound is prized for its emollient, emulsifying, and penetration-enhancing properties in a wide range of cosmetic, pharmaceutical, and industrial applications.[1][2] However, its inherent viscosity and sensitivity to formulation parameters can present challenges.
This resource provides field-proven insights and actionable protocols to troubleshoot and control the rheological behavior of your formulations, ensuring optimal performance and batch-to-batch consistency.
Understanding the Rheological Profile of this compound
Before troubleshooting, it's crucial to understand the intrinsic properties of this compound that govern its viscosity.
-
Intrinsic Viscosity: this compound is a viscous liquid at room temperature.[1] Its viscosity is significantly higher than many common solvents, a factor that must be considered from the initial stages of formulation design. For instance, at 25°C, this compound has a viscosity of approximately 28.32 mPa·s, which is considerably higher than that of dodecane, a less viscous diluent.[3][4]
-
Temperature Dependence: Like most liquids, the viscosity of this compound is highly dependent on temperature. As temperature increases, viscosity decreases significantly. This relationship is critical for processing, filling, and application.[5][6]
-
Concentration Effects: In a formulation, the concentration of this compound is a primary driver of overall system viscosity. Increasing its concentration will predictably increase the viscosity of the final product.[7]
Troubleshooting Common Viscosity Issues
This section addresses the most common viscosity-related problems encountered during formulation development in a direct question-and-answer format.
Issue 1: My formulation is too viscous to handle, process, or dispense.
This is a frequent challenge, particularly in high-concentration lipid-based systems.
Potential Causes & Investigative Questions:
-
Low Temperature: Is the formulation being processed or stored at a temperature near its pour point? this compound's melting point is between 13-19°C.[1][8]
-
High this compound Concentration: Have you exceeded the workable concentration threshold for your specific application and excipient blend?
-
Gelation or Structuring: Are other excipients interacting with the this compound to form a structured network, leading to a rapid viscosity increase?
Solutions & Scientific Rationale:
-
Temperature Adjustment: The most straightforward approach is to gently heat the formulation.[5][9] Increasing the temperature enhances molecular thermal motion, weakening intermolecular forces and thereby reducing viscosity.[9] Determine the optimal temperature range for your process that ensures fluidity without degrading any sensitive active ingredients.
-
Dilution with a Co-solvent: If the formulation allows, dilution with a compatible, low-viscosity solvent is a highly effective strategy.[7][9][10]
-
Mechanism: Co-solvents act by physically separating the this compound molecules, reducing intermolecular friction and lowering the overall viscosity.
-
Suitable Co-solvents: The choice depends on the final application. For pharmaceutical or cosmetic uses, options include medium-chain triglycerides (e.g., Miglyol), ethanol, isopropanol, or propylene glycol.[5][10][11] Studies have shown that using a low-viscosity diluent like dodecane can be effective, and it's often preferable to use a mixture with an this compound concentration below 40% by mass.[3][4]
-
Experimental Approach: Screen a panel of co-solvents for compatibility (clarity, phase separation) and viscosity-reducing efficacy. (See Protocol 2).
Table 1: Example of Co-Solvent Effect on a Model this compound Base
Co-Solvent Added (15% w/w) Resulting Viscosity (mPa·s at 25°C) Observations None (100% this compound) ~28 High Dodecane ~10 Significant Reduction Medium-Chain Triglyceride ~15 Moderate Reduction | Ethanol | ~8 | Strong Reduction |
-
-
Selection of Alternative Excipients: Re-evaluate other fatty alcohols in your formulation. Different fatty alcohols impart different structural and sensory characteristics.[12] For instance, cetyl alcohol provides excellent thickening but can result in a lighter-feeling lotion compared to the denser creaminess imparted by stearyl or behenyl alcohol.[12][13] Adjusting the ratios of these components can fine-tune viscosity.[14]
Troubleshooting Workflow for High Viscosity
Caption: Decision tree for troubleshooting high viscosity.
Issue 2: My formulation is not viscous enough for its intended application.
For applications requiring substantivity, such as a topical depot or a rich cream, low viscosity can be a significant drawback.
Potential Causes & Investigative Questions:
-
Excessive Solvent/Low this compound Ratio: Is the concentration of low-viscosity components too high?
-
High Temperature: Is the formulation being evaluated at a temperature significantly above its intended use or storage condition?
Solutions & Scientific Rationale:
-
Incorporate a Rheology Modifier: Adding a dedicated thickening agent is the most precise way to increase viscosity.[15][16][17][18]
-
Mechanism: Rheology modifiers create a three-dimensional network within the liquid phase, physically hindering flow and thereby increasing viscosity.[15]
-
Recommended Agent for this compound: Fumed silica is a highly effective and widely used rheology modifier for non-aqueous systems like those based on this compound.[5] It is an inexpensive nanomaterial with a large surface area.[19][20]
-
How it Works: The surface of hydrophilic fumed silica is covered with silanol groups (Si-OH). In a non-polar environment, these groups interact via hydrogen bonds to form a particle network, imparting a thixotropic (shear-thinning) rheological profile.[21][22] For better compatibility in highly non-polar systems, hydrophobic (surface-modified) fumed silica can be used, which forms a network through van der Waals forces.[21]
-
Usage Levels: Start with low concentrations (e.g., 1-5% w/w) and titrate upwards to achieve the desired viscosity. High shear mixing is required to properly disperse and "activate" the fumed silica network.[22]
-
Mechanism of Fumed Silica in this compound
Caption: Fumed silica particles form a network via hydrogen bonds, entrapping this compound molecules and increasing viscosity.
Issue 3: My formulation shows significant viscosity variation between batches.
Batch-to-batch inconsistency is a critical failure point in product development and manufacturing.
Potential Causes & Scientific Rationale:
-
Raw Material Purity: Variations in the purity or grade of this compound or other excipients can introduce rheological differences.[7] Ensure consistent quality from suppliers and implement rigorous incoming material checks.[7]
-
Inconsistent Thermal History: The rate of heating and cooling during production can impact the final microstructure of the formulation, especially if there are components that can crystallize or form gel networks.[7] Standardize all thermal profiles in your manufacturing protocol.[7]
-
Inadequate or Variable Mixing: Inconsistent mixing speed, time, or equipment can lead to a non-homogenous distribution of components, creating localized viscosity differences.[7] Validate your mixing process to ensure uniformity.[7]
-
Temperature Fluctuations During Measurement: As established, viscosity is highly temperature-dependent. Ensure that all samples are equilibrated to the same precise temperature before and during measurement.[5]
Experimental Protocols
Protocol 1: Viscosity Measurement Using a Rotational Viscometer (e.g., Brookfield Type)
This protocol ensures accurate and reproducible viscosity measurements.[23][24]
-
Instrument Setup:
-
Sample Preparation:
-
Measurement:
-
Immerse the spindle into the sample up to the immersion mark. To avoid trapping air bubbles, immerse the spindle at a slight angle.[24][26]
-
Attach the spindle to the viscometer.
-
Turn on the motor and allow the reading to stabilize before recording the value. For maximum accuracy, ensure the torque reading is between 10% and 100%.[25][26]
-
-
Data Recording:
-
Record the viscosity (in mPa·s or cP), temperature, spindle number, and rotational speed.[24]
-
Protocol 2: Screening for Effective Viscosity-Modifying Co-solvents
-
Prepare Base Formulation: Prepare a batch of your this compound formulation without any co-solvents.
-
Aliquot Samples: Dispense equal, known weights of the base formulation into several beakers.
-
Add Co-solvents: To each beaker, add a precise amount (e.g., 5%, 10%, 15% w/w) of a different candidate co-solvent. Include a control sample with no added solvent.
-
Homogenize: Mix each sample thoroughly until uniform.
-
Equilibrate and Measure: Allow all samples to equilibrate to the target measurement temperature (e.g., 25°C). Measure the viscosity of each sample according to Protocol 1.
-
Analyze: Compare the viscosity values to identify the most effective co-solvent for viscosity reduction while also observing for any signs of incompatibility like phase separation or precipitation.
Frequently Asked Questions (FAQs)
Q1: What type of rheological behavior does this compound exhibit? this compound itself behaves as a Newtonian fluid, meaning its viscosity is independent of the shear rate. However, when formulated with other excipients, especially polymers or particulate thickeners like fumed silica, the final formulation will often exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior.[27]
Q2: Can I use water to reduce the viscosity of an this compound formulation? No. This compound is insoluble in water.[1][8] Attempting to add water will result in a two-phase system (an emulsion or complete separation), not a reduction in the viscosity of the this compound phase.
Q3: How does the purity of this compound affect viscosity? The presence of impurities, such as other fatty alcohols or oxidation byproducts, can alter the intermolecular forces within the liquid, potentially leading to unexpected changes in viscosity. Always use a well-characterized, high-purity grade of this compound and ensure proper storage to prevent oxidation.
Q4: Are there any health and safety considerations when heating this compound? While this compound is combustible when heated, it has a high boiling point (330-360°C).[8] Use appropriate laboratory safety measures, including heating in a well-ventilated area and avoiding open flames. Always consult the Safety Data Sheet (SDS) for detailed handling information.
References
- Benchchem. (n.d.). Managing and modifying the viscosity of high-concentration behenyl oleate systems.
- Benchchem. (n.d.). Technical Support Center: Controlling the Viscosity of Oleyl Ricinoleate Solutions.
- Chemcasts. (n.d.). This compound Properties vs Temperature | Cp, Density, Viscosity.
- AZoM. (2018, May 14). The Properties of Organic Rheology Modifiers.
- ResearchGate. (2023, May 10). (PDF) Physical Pharmaceutics Experiments: Determination of Viscosity of Semisolid by using Brookfield Viscometer.
- IOTA. (n.d.). The Anti-Settling Mechanism of Fumed Silica in Paint Anti-Settling Formulations.
- World Journal of Pharmacy and Pharmaceutical Sciences. (2021, July 2). Lipid Based Drug Delivery Systems: Past, Present and Future Perspectives in Improving Drug Bioavailability.
- PubMed. (n.d.). Immobilization of enzymes on fumed silica nanoparticles for applications in nonaqueous media.
- Ataman Kimya. (n.d.). This compound.
- ResearchGate. (2011, November 1). Determination of Viscosity Using A Brookfield Viscometer for Conditioning Polymers.
- Labomat Essor. (n.d.). Brookfield viscometer calibration.
- Cole-Parmer. (n.d.). BROOKFIELD DIGITAL VISCOMETER MODEL DV-E Operating Instructions.
- ResearchGate. (n.d.). (PDF) Effect of viscosity of a liquid membrane containing this compound on the pertraction of butyric acid.
- ResearchGate. (n.d.). Immobilization of Enzymes on Fumed Silica Nanoparticles for Applications in Nonaqueous Media | Request PDF.
- Coatex. (n.d.). Rheology modifiers.
- RheoSense Blog. (2021, July 27). Rheology Modifiers: What They Are & How They Work.
- Grokipedia. (n.d.). This compound.
- Academia.edu. (2022, February 25). STANDARD OPERATING PROCEDURE OF BROOKFIELD VISCOMETER.
- National Institutes of Health. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
- Chemcasts. (n.d.). This compound Properties vs Pressure | Density, Cp, Viscosity.
- Chemical Papers. (n.d.). Effect of viscosity of a liquid membrane containing this compound on the pertraction of butyric acid.
- SciSpace. (n.d.). Effect of viscosity of a liquid membrane containing this compound on the pertraction of butyric acid.
- Wikipedia. (n.d.). This compound.
- ACS Publications. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? | Molecular Pharmaceutics.
- Cheméo. (n.d.). This compound, methyl ether - Chemical & Physical Properties.
- National Institutes of Health. (n.d.). Clinical studies with oral lipid based formulations of poorly soluble compounds.
- ACRES. (2023, August 3). 4 Methods Of Reducing Viscosity.
- Cosmetic Science. (2020, March 25). Adjusting Emulsion Viscosity.
- ResearchGate. (n.d.). Dispersion Stabilities and Rheological Properties of Fumed Silica Suspensions.
- ResearchGate. (2012, December). (PDF) The influence of the ratio of lipid to surfactant and the presence of cosolvent on phase behaviour during aqueous dilution of lipid-based drug delivery systems.
- Google Patents. (n.d.). WO2005040669A1 - Method for reducing the viscosity of viscous fluids.
- Journal of the Society of Cosmetic Scientists of Korea. (n.d.). The Influences of Fatty Alcohol and Fatty Acid on Rheological Properties of O/W Emulsion.
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"impact of pH on the performance of oleyl alcohol as an emulsifier"
Technical Support Center: Oleyl Alcohol Emulsifier Performance
A Guide for Researchers and Formulation Scientists
Welcome to the technical support guide for this compound. As a non-ionic, unsaturated fatty alcohol, this compound is a versatile and widely used emulsifier, emollient, and thickener in cosmetics and pharmaceuticals.[1] Its performance, however, can be subject to the nuanced influence of the formulation's pH. This guide provides in-depth, field-proven insights into the mechanisms governing its behavior and offers practical troubleshooting for common issues encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound's function and its relationship with pH.
Q1: What is this compound and how does it function as an emulsifier?
A1: this compound is a long-chain, unsaturated fatty alcohol with the chemical formula C₁₈H₃₆O.[1] It functions as a non-ionic surfactant and emulsifier.[2] Its emulsifying properties arise from its amphiphilic structure: a long, oil-soluble (lipophilic) hydrocarbon tail and a water-soluble (hydrophilic) alcohol head group. When added to an oil and water mixture, this compound molecules orient themselves at the oil-water interface, reducing the interfacial tension and allowing the two immiscible liquids to mix and form a stable emulsion.[3][4] It is often used as a co-emulsifier to improve the stability and texture of formulations.
Q2: As a non-ionic emulsifier, is this compound's performance directly affected by pH?
A2: This is a critical point of clarification. Unlike ionic emulsifiers, this compound does not possess a charge that changes significantly within the typical pH range of cosmetic and pharmaceutical formulations (pH 4-8). Its predicted pKa is approximately 15.2, meaning it would require a very high pH to deprotonate its hydroxyl group.[5] Therefore, its primary emulsifying mechanism is not directly dependent on pH-induced changes to its own molecular charge.
However, the overall performance and stability of an emulsion formulated with this compound are strongly and indirectly influenced by pH . Changes in pH can alter the formulation's electrochemical environment, affect other ingredients, and impact the stability of the this compound molecule itself under extreme conditions.
Q3: What is the optimal pH range for emulsions containing this compound?
A3: While this compound can be used in a broad pH range, formulations are typically most stable between pH 5 and 7 .[6] Significant deviations from this range can introduce instability, not necessarily due to the this compound itself, but because of the effects on the entire system. For instance, this compound is known to be incompatible with strong acids, which can lead to its degradation.[5][7]
Q4: Can this compound be used in pH-sensitive drug delivery systems?
A4: Yes, and this is an area of significant research. This compound is a key component in novel pH-sensitive liposome formulations.[8] These systems are designed to be stable at physiological pH (e.g., 7.4) but rapidly destabilize and release their contents upon exposure to an acidic environment, such as that found in endosomes or tumor microenvironments.[8] In these sophisticated systems, the pH-triggered release is a property of the entire lipid assembly's structure rather than a simple change in the this compound molecule.[8]
Part 2: Mechanistic Insights & Troubleshooting Guide
This section explores the underlying causes of common pH-related issues and provides actionable solutions.
Issue 1: Emulsion Instability (Phase Separation, Creaming) After pH Adjustment
Q: My oil-in-water emulsion, stabilized with this compound, was stable upon formulation but began to separate after I adjusted the pH to 4.0. What is the likely cause?
A: This is a classic issue of interfacial destabilization, likely driven by changes in the droplet surface charge (Zeta Potential), even with a non-ionic emulsifier.
-
Causality Explained: Although this compound is non-ionic, oil droplets in an aqueous phase can acquire a surface charge through the preferential adsorption of ions from the water, typically hydroxide ions (OH⁻), resulting in a negative charge.[9] This charge creates an electrostatic repulsion between droplets, preventing them from getting close enough to merge (coalesce). The magnitude of this charge is measured as the Zeta Potential . A higher absolute zeta potential value (e.g., > |30| mV) generally indicates a more stable emulsion.[10]
-
When you lower the pH to 4.0, you increase the concentration of hydrogen ions (H⁺). These ions can neutralize the negative charge at the droplet interface, causing the zeta potential to decrease towards zero.
-
As the zeta potential approaches zero, the repulsive forces between droplets weaken significantly. Van der Waals attractive forces then dominate, causing the droplets to aggregate (flocculation) and eventually merge (coalescence), leading to phase separation.[11]
-
-
Troubleshooting & Solutions:
-
Measure Zeta Potential: If possible, measure the zeta potential of your emulsion at different pH values to confirm this mechanism. You should observe a decrease in the absolute zeta potential as the pH is lowered.
-
Incorporate a Steric Stabilizer: Add a non-ionic polymer (e.g., Xanthan Gum, Carbomer) to your formulation.[12][13] These polymers form a protective layer around the oil droplets, providing "steric hindrance" that physically prevents them from aggregating, even if the electrostatic repulsion is weak.
-
Optimize pH: Re-evaluate the necessity of the low pH. If possible, formulate closer to the pH range of 5.5-7.0, where a sufficient surface charge is more likely to be maintained.[12]
-
Issue 2: Change in Emulsion Viscosity or Texture at Different pH Values
Q: I adjusted the pH of my cream from 7.0 to 5.5, and it became significantly thicker (or thinner). Why did this happen?
A: This is typically caused by the pH-sensitivity of other ingredients in your formulation, particularly thickening agents or co-emulsifiers.
-
Causality Explained: this compound itself contributes to viscosity, but significant pH-driven changes are usually due to interactions with other components.
-
Anionic Polymers: Many common thickeners (e.g., Carbomers, acrylates/C10-30 alkyl acrylate crosspolymer) are anionic. Their polymer chains are coiled at low pH. As the pH is raised and they are neutralized, the negative charges along the polymer backbone repel each other, causing the chain to uncoil and swell, which dramatically increases the viscosity of the water phase.[13] Conversely, lowering the pH can cause them to re-coil, reducing viscosity.
-
Ingredient Solubility/Hydration: The solubility and hydration of other components, such as preservatives or active ingredients, can be pH-dependent. A change in their state could alter their interaction with the emulsion network, affecting the final viscosity.[14]
-
-
Troubleshooting & Solutions:
-
Review All Ingredients: Identify any pH-sensitive ingredients in your formulation, especially polymers and gums. Consult their technical data sheets for optimal pH ranges.
-
pH Adjustment Timing: For systems with anionic polymers, the pH is typically adjusted after the emulsification step to trigger thickening. Ensure your process follows the correct order of addition.
-
Select pH-Independent Thickeners: If you require stable viscosity across a wide pH range, consider using non-ionic thickeners like hydroxyethylcellulose (HEC) or natural gums like Xanthan Gum, which are less sensitive to pH changes than carbomers.[13]
-
Issue 3: Grainy or Gritty Texture Develops at Low pH
Q: My formulation was smooth, but after adjusting to an acidic pH, it developed a grainy texture. What could be the cause?
A: This often points to the crystallization or precipitation of an ingredient that has low solubility at the adjusted pH.
-
Causality Explained: While this compound itself is a liquid at room temperature, it is often used in combination with other fatty alcohols (like Cetyl or Stearyl Alcohol) or waxes that are solid.[4]
-
Co-emulsifier Crystallization: Some co-emulsifiers or lipidic components may have their crystallization point affected by the overall ionic strength and pH of the formulation.[12]
-
Active Ingredient Precipitation: More commonly, an active pharmaceutical ingredient (API) or a preservative may be in its soluble salt form at a neutral pH but converts to its less soluble free acid form at a lower pH, causing it to precipitate out of the solution.
-
-
Troubleshooting & Solutions:
-
Check Ingredient Solubility: Determine the pKa and pH-solubility profile of your API and any other ionizable ingredients. The grainy texture is likely an ingredient that is no longer soluble at the target pH.
-
Optimize the Solvent System: Consider adding a co-solvent (e.g., propylene glycol, propanediol) to help keep ingredients solubilized at the lower pH.[15]
-
Control Cooling Rate: Ensure a controlled and not overly rapid cooling process during manufacturing. Rapid cooling can sometimes shock high-melting-point ingredients out of the solution, leading to crystallization.[12]
-
Part 3: Data Summary & Visualization
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | (Z)-Octadec-9-en-1-ol | [1][16] |
| CAS Number | 143-28-2 | [5] |
| Type | Non-ionic, Unsaturated Fatty Alcohol | [17] |
| Molecular Weight | 268.48 g/mol | [5] |
| Appearance | Clear, colorless to pale yellow viscous liquid | [3][4] |
| Solubility | Insoluble in water; Soluble in alcohol, ether | [5][7] |
| Predicted pKa | 15.20 ± 0.10 | [5] |
Diagram 1: Conceptual Impact of pH on Emulsion Droplet Stability
This diagram illustrates how pH influences the zeta potential and stability of oil droplets stabilized by a non-ionic emulsifier like this compound.
Caption: Impact of pH on Zeta Potential and Emulsion Stability.
Part 4: Experimental Protocols
Protocol 1: Preparation of a Standard Oil-in-Water (O/W) Emulsion
This protocol provides a baseline method for creating a stable O/W emulsion using this compound as a co-emulsifier.
-
Phase Preparation:
-
Oil Phase: In a primary beaker, combine the oil-soluble ingredients: your primary oil phase, this compound (e.g., 1-5%), and any other lipidic components like cetyl alcohol.
-
Aqueous Phase: In a separate beaker, combine deionized water and any water-soluble ingredients (e.g., glycerin, preservatives).
-
-
Heating: Heat both phases separately to 70-75°C.[18] Stir each phase gently until all components are fully melted and dissolved.
-
Emulsification: Slowly add the Oil Phase to the Aqueous Phase while mixing with a high-shear homogenizer (e.g., 3,000–5,000 RPM).[12]
-
Homogenization: Continue high-shear mixing for 3-5 minutes to ensure the formation of small, uniform droplets.
-
Cooling: Switch to a low-shear mixer (e.g., propeller or anchor stirrer) and begin cooling the emulsion. Continue gentle mixing during the cooling phase to maintain homogeneity.
-
Final Additions: Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as fragrances or certain active ingredients.
-
pH Adjustment: Check the final pH and adjust to the target range (e.g., 5.5-6.5) using a suitable acid (e.g., citric acid solution) or base (e.g., sodium hydroxide solution) if necessary.
Protocol 2: pH Stability Troubleshooting Workflow
Use this workflow to systematically diagnose pH-related instability in your this compound emulsion.
Sources
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- 2. scbt.com [scbt.com]
- 3. specialchem.com [specialchem.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. This compound CAS#: 143-28-2 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | 143-28-2 [chemicalbook.com]
- 8. A novel pH-sensitive liposome formulation containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of the zeta Potential on the Stability of a Non-Polar Oil-in-Water Emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Common Emulsification Issues | NIKOO Chemical [nikoochem.com]
- 13. ulprospector.com [ulprospector.com]
- 14. The Effect of pH on Emulsifier Performance [cnchemsino.com]
- 15. chemistscorner.com [chemistscorner.com]
- 16. This compound | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. olivatis.life [olivatis.life]
"mitigating the impact of impurities in oleyl alcohol on experimental results"
Technical Support Center: Oleyl Alcohol Impurities in Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate the impact of impurities in this compound on your experimental results.
Section 1: Understanding the Problem - Core FAQs
Q1: What is this compound and what is its primary role in my experiments?
This compound ((Z)-octadec-9-en-1-ol) is a long-chain, unsaturated fatty alcohol derived from the hydrogenation of oleic acid, which is often sourced from vegetable or animal oils.[1][2] Its amphiphilic nature, with a polar alcohol head and a non-polar hydrocarbon tail, makes it a highly versatile ingredient. In experimental settings, it is widely used as a nonionic surfactant, emulsifier, emollient, solvent, and a penetration enhancer.[3] Its functions include stabilizing emulsions, controlling nanoparticle synthesis, and facilitating drug delivery through biological membranes.[4][5]
Q2: Why should I be concerned about impurities in my this compound?
Q3: What are the most common impurities found in commercial this compound?
The impurity profile can vary significantly between suppliers and even between different lots from the same supplier. Common impurities are summarized in the table below.
| Impurity Type | Specific Examples | Potential Source | Potential Experimental Impact |
| Saturated Fatty Alcohols | Stearyl alcohol, Cetyl alcohol | Incomplete separation from feedstock (e.g., tallow)[2] | Alters viscosity, packing of lipid layers, and thermal properties of formulations. |
| Other Unsaturated Alcohols | Linthis compound, Palmitthis compound | Natural variation in feedstock oils.[2] | Can change the geometry and fluidity of self-assembled structures like liposomes. |
| Residual Reactants/Catalysts | Oleic acid, Oleic acid esters | Incomplete hydrogenation during synthesis.[1][10] | Oleic acid can act as a competing ligand in nanoparticle synthesis, affecting size and morphology.[8] |
| Oxidation Products | Aldehydes, Ketones, Peroxides | Exposure to air, light, and heat over time.[11] | Peroxides are highly reactive and can initiate unwanted side reactions, degrade active pharmaceutical ingredients (APIs), or interfere with polymerization.[12][13] |
| Solvent Residues | Hexanes, Ethanol, Acetone | Purification and processing steps. | Can alter polarity and affect the kinetics of nanoparticle growth or self-assembly processes.[7][14] |
Section 2: Troubleshooting Experimental Failures
This section addresses common problems that may be linked to this compound impurities.
Q4: My nanoparticle synthesis is irreproducible. The size and shape vary between batches. Could this compound be the culprit?
Yes, absolutely. This is a classic sign of impurity effects in nanomaterial synthesis.[8][9]
-
Causality: Trace impurities can profoundly influence nanoparticle nucleation and growth kinetics.[7] For example:
-
Competing Ligands: Residual oleic acid can compete with this compound for binding sites on the nanoparticle surface, altering the growth rate on different crystal facets and leading to different final shapes (e.g., spheres vs. rods).[8]
-
Redox-Active Impurities: Peroxides or aldehydes can alter the redox potential of the reaction, affecting the reduction rate of the metallic precursor and leading to variations in particle size and polydispersity.
-
Solvent Effects: Even minor amounts of residual solvents like acetone can change the overall reaction environment, impacting growth kinetics.[7][14]
-
-
Troubleshooting Steps:
-
Benchmark Your Reagent: Test multiple lots of this compound from different suppliers if possible. Note any correlations between a specific lot and your synthesis results.
-
Perform a Control Experiment: Purify a small batch of your current this compound (see Section 3) and repeat the synthesis. If reproducibility improves, the impurities were the likely cause.
-
Analytical Characterization: Analyze the different lots of this compound using GC-MS to identify and quantify the impurities (see Section 4). This can help you pinpoint the specific chemical species causing the issue.
-
Q5: My emulsion or liposome formulation is unstable and phase separates over time. How can impurities in this compound contribute to this?
Impurities can directly undermine the stability of emulsions and lipid-based drug delivery systems. [15][16]
-
Causality: this compound's primary role here is to act as an emulsifier or co-surfactant, reducing interfacial tension and forming a stable barrier between phases.[1][3][4]
-
Disruption of Interfacial Packing: Shorter or longer chain alcohol impurities do not pack as efficiently at the oil-water interface alongside this compound. This creates defects in the stabilizing film, making it weaker and more prone to rupture and coalescence.[17][18]
-
Altered Surface Charge: Acidic impurities like oleic acid can deprotonate, introducing a negative charge at the interface. This can disrupt the intended electrostatic balance, especially in sensitive formulations, leading to flocculation.
-
Chemical Degradation: Peroxides can degrade other components in your formulation, such as the API or phospholipids in a liposome, leading to the physical breakdown of the structure.
-
-
Troubleshooting Workflow: The following diagram outlines a logical workflow for diagnosing instability issues.
Caption: Workflow for troubleshooting formulation instability.
Section 3: Proactive Quality Control & Purification
Instead of troubleshooting failures, it is more efficient to qualify your this compound before use.
Q6: How can I test my this compound for reactive peroxide impurities before an experiment?
Peroxide formation is a common issue with unsaturated alcohols upon storage.[11] A simple qualitative or semi-quantitative test is highly recommended.
-
Protocol 3.1: Peroxide Test Strip Method
-
Objective: To rapidly screen for the presence of hydroperoxides.
-
Materials: Commercial peroxide test strips (e.g., MQuant®), sample of this compound.
-
Procedure:
-
Dip the test strip into the this compound sample for 1-2 seconds, ensuring the reaction zone is fully immersed.
-
Remove the strip and wait for the time specified by the manufacturer (typically 15-60 seconds).
-
Compare the color of the reaction zone to the color scale provided with the strips to estimate the peroxide concentration (in ppm).
-
-
Interpretation: For most sensitive applications, such as nanoparticle synthesis or formulating with easily oxidized drugs, a peroxide level below 10 ppm is desirable. If levels are higher, the solvent should be purified or discarded.[11]
-
Q7: My this compound is contaminated. What is a reliable method to purify it in a standard laboratory setting?
For removing a broad range of impurities (saturated alcohols, oleic acid, non-volatile residues), vacuum distillation is an effective method.
-
Protocol 3.2: Laboratory-Scale Vacuum Distillation
-
Objective: To purify this compound based on differences in boiling points.
-
Equipment: Round-bottom flask, short-path distillation head with condenser, receiving flask, vacuum pump, heating mantle, and thermometer.
-
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Fill the round-bottom flask no more than two-thirds full with the impure this compound. Add a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is typical.
-
Heat: Gently heat the flask using the heating mantle.
-
Collect Fractions:
-
Fore-run: Discard the initial distillate, which may contain lower-boiling impurities like residual solvents.
-
Main Fraction: Collect the this compound fraction at its boiling point at the given pressure (approx. 200-210 °C at 10 mmHg).
-
End-run: Stop the distillation before the flask boils to dryness to avoid concentrating non-volatile impurities like peroxides.
-
-
Storage: Store the purified, clear, and colorless this compound under an inert atmosphere (e.g., argon or nitrogen) in a sealed, amber glass bottle at a cool temperature to prevent re-oxidation.
-
-
Section 4: Analytical Methods for Impurity Profiling
For a definitive understanding of your reagent's quality, hyphenated analytical techniques are required.
Q8: What is the best method for identifying and quantifying the various alcohol and acid impurities in my this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.[19][20] It separates volatile and semi-volatile compounds and provides their mass spectra for definitive identification.
-
Workflow Diagram: GC-MS Analysis
Caption: Standard workflow for GC-MS analysis of this compound.
Q9: Can I use HPLC for this analysis?
While GC-MS is generally preferred for fatty alcohols, High-Performance Liquid Chromatography (HPLC) can also be used, especially for non-volatile impurities or when derivatization is not desirable.[21][22][23] An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) is required since fatty alcohols lack a strong UV chromophore.[23]
References
- Exploring the Surfactant and Emulsifier Properties of this compound. (n.d.).
- This compound - SpecialChem. (2024). SpecialChem.
- This compound - Ataman Kimya. (n.d.). Ataman Kimya.
- This compound - Cosmetics Info. (n.d.). Cosmetics Info.
- This compound - Ataman Kimya. (n.d.). Ataman Kimya.
- Separation and purification of fatty alcohols. (1962). Google Patents.
- A novel pH-sensitive liposome formulation containing this compound. (2002). PubMed.
- Fatty alcohol - Wikipedia. (n.d.). Wikipedia.
- EWG Skin Deep® | What is this compound. (n.d.). EWG.
- A novel pH-sensitive liposome formulation containing this compound | Request PDF. (2002). ResearchGate.
- Chemical destabilization on water in crude oil emulsions | Request PDF. (2018). ResearchGate.
- Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements. (2024). Nanoscale (RSC Publishing).
- Epoxidation of Oleic Acid, Methyl Oleate and this compound with Perbenzoic Acid. (1946). Journal of the American Chemical Society.
- Selective synthesis of this compound via catalytic and non‐catalytic liquid‐phase methyl oleate reduction. (2023). ResearchGate.
- The Huge Role of Tiny Impurities in Nanoscale Synthesis. (2022). PMC - NIH.
- Comprehensive Studies on the Role of Small Aliphatic Alcohols in the Direct Synthesis of Hydrogen Peroxide with a Combination of Solvent Step and In Situ FTIR-ATR Experiments. (2023). ResearchGate.
- Comprehensive Studies on the Role of Small Aliphatic Alcohols in the Direct Synthesis of Hydrogen Peroxide... (2023). MDPI.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
- Purification Techniques. (n.d.). Journal of New Developments in Chemistry.
- Solvent Effect on the Synthesis of Oleylamine Modified Au Nanoparticles... (2020). MDPI.
- Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants. (2018). NIH.
- Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems... (2024). ResearchGate.
- Identification and quantitation of trace impurities in fatty alcohol ethoxylates using HPLC and MALDI-TOF mass spectrometry. (2009). PubMed.
- Chemical destabilization on water in crude oil emulsions. (2018). ResearchGate.
- Peroxide Forming Solvents. (2019). Yale Environmental Health & Safety.
- GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). SHIMADZU CORPORATION.
- Reproducibility in Nanocrystal Synthesis? Watch Out for Impurities! (2023). ResearchGate.
- The mechanisms involved in emulsion destabilization. (n.d.). ResearchGate.
- A Comprehensive Review on Liposomes: As Drug Delivery System. (n.d.).
- Emulsion Destabilization by Squeeze Flow. (2012). PMC - NIH.
- Effect of ionic liquid impurities on the synthesis of silver nanoparticles. (2012). PubMed.
- Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. (2018). News-Medical.Net.
- Method for purifying alcohols. (1952). Google Patents.
- Liposomes with an Ethanol Fraction as an Application for Drug Delivery. (2018). PubMed.
- Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers. (n.d.). MDPI.
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- 7. Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements - Nanoscale (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Scaling Up Laboratory Production of Oleyl Alcohol
Welcome to the technical support center for the laboratory production and scale-up of oleyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and successfully scale your this compound synthesis.
Introduction: The Chemistry of this compound Synthesis
This compound, or cis-9-octadecen-1-ol, is an unsaturated fatty alcohol with significant applications in cosmetics, pharmaceuticals, and as a chemical intermediate.[1] Its synthesis primarily involves the reduction of oleic acid or its esters.[2] The key challenge in this process is the selective reduction of the carboxylic acid or ester group without affecting the carbon-carbon double bond in the oleyl chain, which is crucial for its chemical properties.[1]
Two primary synthesis routes are commonly employed in the laboratory:
-
Catalytic Hydrogenation: This method involves the reduction of oleic acid or its esters using hydrogen gas in the presence of a catalyst. While efficient, it can sometimes lead to the saturation of the double bond, yielding stearyl alcohol as a byproduct.[3][4]
-
Chemical Reduction: Methods like the Bouveault-Blanc reduction, which uses sodium metal in an alcohol solvent, can also be employed.[1][5] More modern and safer approaches often utilize metal hydrides like sodium borohydride, although these may require specific conditions to be effective for ester reduction.[6]
This guide will focus on the common challenges and questions that arise during the synthesis and scale-up of this compound production, with a particular emphasis on catalytic hydrogenation, a widely used method.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this compound synthesis?
A1: The most common starting materials are oleic acid and its esters, such as methyl oleate or ethyl oleate.[7] These are often derived from natural sources like olive oil, beef fat, or fish oil.[1][8] The choice between the acid and its ester can depend on the chosen reduction method and downstream purification strategy.
Q2: How can I minimize the formation of stearyl alcohol during catalytic hydrogenation?
A2: Minimizing the formation of stearyl alcohol, the saturated counterpart of this compound, is critical. This can be achieved by:
-
Catalyst Selection: Employing catalysts with high selectivity for the carbonyl group over the C=C double bond is crucial. Rhodium-tin (Rh-Sn) based catalysts have shown high selectivity for producing this compound.[3][9]
-
Optimizing Reaction Conditions: Lowering the reaction temperature and pressure can reduce the likelihood of double bond hydrogenation. However, this may also decrease the overall reaction rate, so a careful balance must be struck.[3][4]
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst Activity: The catalyst may be deactivated or poisoned. Ensure it is fresh or properly activated. For heterogeneous catalysts, check for proper dispersion and potential leaching.
-
Incomplete Reaction: The reaction time may be insufficient. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Side Reactions: Besides the formation of stearyl alcohol, esterification between the product this compound and unreacted oleic acid can occur, forming oleyl oleate.[10] This can be minimized by ensuring high conversion of the starting material.
-
Purity of Reactants: The presence of impurities in the starting oleic acid or its ester can interfere with the reaction. Ensure high-purity starting materials are used.[5]
Q4: What are the best methods for purifying this compound after the reaction?
A4: Post-reaction purification is essential to obtain high-purity this compound. Common methods include:
-
Distillation: Vacuum distillation is effective for separating this compound from less volatile byproducts and unreacted starting materials.[11]
-
Crystallization: Low-temperature crystallization from a solvent like acetone can be used to separate this compound from saturated alcohols like stearyl alcohol.[5][12]
-
Column Chromatography: For smaller-scale purifications or to achieve very high purity, silica gel column chromatography can be employed.[13]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during the scaling up of this compound production.
Problem 1: Inconsistent Product Quality and Purity
-
Symptom: Batch-to-batch variation in the ratio of this compound to stearyl alcohol, or the presence of other unknown impurities.
-
Potential Causes & Solutions:
-
Inconsistent Reaction Conditions: Small variations in temperature, pressure, or stirring rate can have a significant impact on selectivity, especially during scale-up. Implement strict process controls and monitoring.
-
Catalyst Heterogeneity: In heterogeneous catalysis, ensure the catalyst is well-dispersed in the reaction mixture. Poor mixing can lead to localized "hot spots" where over-reduction occurs.
-
Feedstock Variability: Natural feedstocks can have varying compositions. Characterize each new batch of oleic acid or its ester for purity and fatty acid profile.
-
Problem 2: Difficulties in Catalyst Separation and Reuse
-
Symptom: Challenges in filtering the heterogeneous catalyst post-reaction, or a significant drop in catalyst activity upon reuse.
-
Potential Causes & Solutions:
-
Fine Catalyst Particles: The catalyst particles may be too fine, leading to difficult filtration. Consider using a catalyst with a larger particle size or a structured catalyst support.
-
Catalyst Leaching: Metal from the catalyst may be leaching into the reaction mixture, reducing its activity for subsequent runs. Analyze the product for trace metals.
-
Catalyst Poisoning: Impurities in the reactants or solvent can poison the catalyst. Ensure all components of the reaction are of high purity.
-
Problem 3: Formation of Emulsions During Workup
-
Symptom: Difficulty in separating the organic and aqueous layers during the workup process, especially if saponification is used to remove unreacted esters.[14]
-
Potential Causes & Solutions:
-
Soap Formation: The presence of fatty acid salts (soaps) can lead to stable emulsions.[14]
-
Breaking the Emulsion: Adding a saturated salt solution (brine) can help break the emulsion. Alternatively, centrifugation can be effective for smaller scales.
-
Experimental Protocols
Example Protocol: Catalytic Hydrogenation of Methyl Oleate
This protocol provides a general procedure for the laboratory-scale synthesis of this compound via catalytic hydrogenation.
Materials:
-
Methyl Oleate (high purity)
-
Rhodium-Tin on Alumina (Rh-Sn/Al2O3) catalyst
-
Hydrogen Gas (high purity)
-
Solvent (e.g., Dioxane or Tetrahydrofuran)
-
High-pressure reactor (autoclave) with stirring mechanism and temperature control
Procedure:
-
Reactor Setup: Ensure the high-pressure reactor is clean and dry. Add the methyl oleate and the solvent to the reactor.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the Rh-Sn/Al2O3 catalyst to the reactor. The catalyst loading will depend on the specific catalyst and reaction scale.
-
Sealing and Purging: Seal the reactor and purge it several times with hydrogen gas to remove any air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa).[3] Begin stirring and heat the reactor to the target temperature (e.g., 290 °C).[3]
-
Monitoring: Monitor the reaction progress by taking small samples (if the reactor allows) and analyzing them by GC or TLC.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation or low-temperature crystallization.
Safety Precautions:
-
High-pressure hydrogen gas is extremely flammable. All operations should be conducted in a well-ventilated fume hood with appropriate safety measures in place.
-
The reaction is conducted at high temperatures and pressures. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Visualizing the Process
Chemical Reaction Pathway
Caption: Synthesis pathways for this compound production.
Troubleshooting Workflow for Low Yield
Sources
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- 13. mdpi.com [mdpi.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Controlling Particle Size in Oleyl Alcohol-Stabilized Nanoemulsions
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for controlling particle size in nanoemulsions stabilized with oleyl alcohol. Here, we address common challenges through detailed FAQs and troubleshooting workflows, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
This section covers foundational knowledge and common inquiries regarding the formulation of this compound nanoemulsions.
Q1: What is the primary role of this compound in a nanoemulsion formulation?
A1: this compound (cis-9-octadecen-1-ol) is a versatile, unsaturated fatty alcohol that can serve multiple functions in a nanoemulsion system. Primarily, it acts as a nonionic surfactant or, more commonly, a co-surfactant and emulsion stabilizer. Its amphiphilic nature allows it to position itself at the oil-water interface, reducing interfacial tension and providing a steric barrier that prevents droplet coalescence. It can also be part of the oil phase itself or act as a thickener and emollient, contributing to the overall viscosity and feel of the final product.
Q2: What are the main methods for preparing nanoemulsions, and how do they influence particle size?
A2: Nanoemulsion preparation is broadly categorized into two approaches: high-energy and low-energy methods.[1][2]
-
High-Energy Methods: These employ mechanical force to break down coarse emulsions into nano-sized droplets.[3] Common techniques include High-Pressure Homogenization (HPH) and Ultrasonication. These methods offer excellent control over particle size through adjustable parameters like pressure, time, and power.[4] Generally, higher energy input results in smaller droplet sizes.[5]
-
Low-Energy Methods: These methods utilize the intrinsic physicochemical properties of the system to form nanoemulsions, often with simple stirring.[5][6] Techniques like Phase Inversion Temperature (PIT) and Phase Inversion Composition (PIC) or spontaneous emulsification are common.[1][7][8] Particle size in these methods is controlled by the formulation's composition (e.g., surfactant-to-oil ratio) and environmental factors like temperature.[2][7][9]
Q3: How does the surfactant-to-oil (S/O) ratio impact the final particle size?
A3: The S/O ratio is a critical formulation parameter. Generally, increasing the concentration of the surfactant relative to the oil phase leads to a significant decrease in droplet size.[8][10][11] This is because a higher amount of surfactant is available to rapidly cover the new oil-water interfacial area created during emulsification, preventing the newly formed small droplets from coalescing back into larger ones.[11][12] However, there is an optimal concentration; excessively high surfactant levels can lead to the formation of micelles that may increase the particle size reading or cause instability.[11]
Q4: Why is my Polydispersity Index (PDI) high, and what does it signify?
A4: The Polydispersity Index (PDI) is a measure of the width of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for nanoemulsions, indicating a relatively narrow and uniform size distribution. A high PDI suggests a wide range of droplet sizes, which can lead to reduced stability due to processes like Ostwald ripening, where smaller droplets diffuse into larger ones over time. High PDI can result from insufficient energy input, non-uniform shearing forces during preparation, or partial coalescence of droplets.
Q5: Can I use a low-energy method with a highly viscous oil phase?
A5: Using low-energy methods with highly viscous oils can be challenging but is possible. The Phase Inversion Composition (PIC) method, for instance, can be adapted by elevating the preparation temperature. Increasing the temperature reduces the viscosity of the oil, making it easier to disperse and allowing for the formation of fine droplets.[13] Once formed and cooled, the high viscosity of the oil at storage temperature can contribute to excellent stability against Ostwald ripening due to the oil's low water solubility.[13]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the development of this compound-stabilized nanoemulsions.
Problem 1: Final Particle Size is Too Large (e.g., > 200 nm)
If your nanoemulsion has an average particle size larger than the target, consider the following causes and solutions.
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Surfactant Concentration | There isn't enough emulsifier (surfactant + this compound) to adequately cover the vast oil-water interfacial area generated during homogenization. This leads to droplet coalescence.[10][12] | Increase the Surfactant-to-Oil (S/O) ratio. Systematically increase the concentration of your surfactant/co-surfactant blend and re-measure the particle size.[11][14] |
| Inadequate Energy Input (High-Energy Methods) | The mechanical energy supplied is not sufficient to disrupt the coarse emulsion droplets into the nano-range. | For HPH: Increase the homogenization pressure and/or the number of passes.[12][15][16] For Ultrasonication: Increase the sonication power (amplitude) and/or processing time.[3][17][18] |
| Suboptimal Formulation Components | The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system may not be optimal for the chosen oil phase, leading to poor emulsification efficiency. | Review the HLB requirement for your oil. You may need to blend surfactants or adjust the ratio of your primary surfactant to this compound to achieve the target HLB. |
| High Viscosity of the Oil Phase | A highly viscous oil phase resists deformation and breakup into smaller droplets, requiring significantly more energy to process.[12] | Gently heat the oil phase before preparing the coarse emulsion. This reduces its viscosity, facilitating easier droplet disruption during homogenization.[13] |
| Improper Method for System (Low-Energy Methods) | The chosen low-energy method may not be suitable for the specific oil/surfactant combination, or the critical parameters are not met. | For PIT Method: Ensure the emulsification temperature is correctly at or near the phase inversion temperature.[7] For PIC Method: The order of addition can be critical. Try adding the aqueous phase to the oil/surfactant mixture and vice-versa to see which works better.[6][8] |
Below is a logical workflow to diagnose and resolve issues related to oversized particles.
Caption: Troubleshooting workflow for oversized nanoemulsion particles.
Problem 2: Polydispersity Index (PDI) is Too High (e.g., > 0.3)
A high PDI indicates a non-uniform sample, which can compromise stability and performance.
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Homogenization Cycles | A single pass through a homogenizer may not be enough to process all droplets uniformly, leaving a population of larger, unprocessed droplets. | Increase the number of homogenization cycles. Droplet size and PDI typically decrease with more passes, reaching a plateau after a certain number of cycles.[12][15] Be aware that excessive cycling can sometimes increase PDI due to over-processing.[1] |
| "Over-processing" in Ultrasonication | Prolonged exposure to high-intensity ultrasound can heat the sample, increasing droplet kinetic energy and leading to aggregation and coalescence.[18] | Optimize sonication time and use a cooling bath. Studies show there is often an optimal sonication time beyond which particle size reduction ceases.[19][20] Process the sample in an ice bath to dissipate heat.[21] |
| Inefficient Low-Energy Process | In low-energy methods, if the system does not traverse the optimal phase region (e.g., bicontinuous microemulsion or lamellar phase), the resulting emulsion can be polydisperse.[7] | Refine the emulsification pathway. For the PIT method, ensure the cooling rate from the HLB temperature is rapid and consistent. For the PIC method, control the rate of addition of the dispersed phase. |
| Component Insolubility or Impurities | Undissolved components or impurities can contribute to a secondary population of particles, artificially inflating the PDI. | Ensure all components are fully dissolved before emulsification. Use high-purity ingredients and filtered deionized water. |
The diagram below illustrates the interplay between formulation and process variables that determine the final characteristics of the nanoemulsion.
Caption: Key factors controlling nanoemulsion particle size and PDI.
Key Experimental Protocols
Protocol 1: Preparation via High-Pressure Homogenization (HPH)
-
Preparation of Phases:
-
Oil Phase: Accurately weigh the oil and this compound (if used as a co-surfactant/part of the oil phase). Gently heat to 40-60°C to ensure homogeneity and reduce viscosity.
-
Aqueous Phase: Weigh the primary surfactant and dissolve it in deionized water.
-
-
Coarse Emulsion Formation: While stirring the aqueous phase with a high-shear mixer (e.g., at 5,000-10,000 rpm), slowly add the oil phase. Continue mixing for 5-10 minutes to form a milky, coarse emulsion.
-
High-Pressure Homogenization:
-
Prime the HPH system according to the manufacturer's instructions.
-
Pass the coarse emulsion through the HPH at a set pressure (e.g., start at 500 bar / 7,250 psi).[4]
-
Collect the sample and pass it through the homogenizer for a predetermined number of cycles (typically 3-8 passes).[12] An increase in passes generally leads to a smaller, more uniform droplet size until a plateau is reached.[15]
-
-
Cooling & Storage: Immediately cool the resulting nanoemulsion in an ice bath to prevent temperature-induced instability. Store at the recommended temperature (e.g., 4°C or 25°C).
-
Characterization: Analyze the particle size and PDI using Dynamic Light Scattering (DLS).
Protocol 2: Preparation via Ultrasonication
-
Preparation of Phases & Coarse Emulsion: Follow steps 1 and 2 from the HPH protocol.
-
Ultrasonication:
-
Place the vessel containing the coarse emulsion into an ice bath to dissipate heat generated during sonication.[21]
-
Immerse the tip of the sonicator probe into the emulsion (approx. 2-3 cm deep).
-
Apply ultrasonic energy at a specific amplitude (e.g., 40-70%) for a set duration (e.g., 5-20 minutes).[3] It is often beneficial to use pulses (e.g., 20 seconds on, 20 seconds off) to prevent excessive heating.[21]
-
-
Storage & Characterization: Store the final nanoemulsion and characterize its particle size and PDI as described above.
Protocol 3: Particle Size and PDI Characterization
-
Sample Preparation: Dilute a small aliquot of the nanoemulsion with filtered, deionized water to a suitable concentration. The sample should be nearly transparent to avoid multiple scattering effects.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.
-
Perform the measurement. Typically, this involves 3-5 replicate runs.
-
-
Data Analysis: The instrument software will report the Z-average diameter (mean particle size) and the Polydispersity Index (PDI).[] Record these values. A Z-average under 200 nm and a PDI under 0.3 are generally indicative of a successful nanoemulsion.
References
- Impact of Operating Parameters on the Production of Nanoemulsions Using a High-Pressure Homogenizer with Flow Pattern and Back Pressure Control. (n.d.). MDPI. [Link]
- Key features of nano-emulsion formation by the phase inversion temperature (PIT) method. (n.d.). Taylor & Francis Online. [Link]
- Understanding the Effect of the Oil-to-Surfactant Ratio on Eugenol Oil-in-Water Nanoemulsions Using Experimental and Molecular Dynamics Investigations. (n.d.).
- Effect of Surfactant and Oil Type on Size Droplets of Betacarotene-Bearing Nanoemulsions. (n.d.). International Journal of Current Microbiology and Applied Sciences. [Link]
- Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. (2020). Pakistan Journal of Pharmaceutical Sciences. [Link]
- Preparation of nanoemulsions by high-energy and lowenergy emulsification methods. (2015). IFMBE Proceedings. [Link]
- Effect of homogenization pressure and passes on nanoemulsion size. (2021).
- The influence of surfactant mixing ratio on nano-emulsion formation by the PIT method. (2005).
- The effect of homogenization pressure and cycle on droplet size of... (n.d.).
- A General Route for Nanoemulsion Synthesis Using Low-Energy Methods at Constant Temperature. (2017). Doyle Research Group. [Link]
- Real-time droplet size monitoring of nano emulsions during high pressure homogeniz
- Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template. (2020). National Institutes of Health (NIH). [Link]
- Ultrasonic Technique for Production of Nanoemulsions for Food Packaging Purposes: A Review Study. (2023). MDPI. [Link]
- Application of High Pressure Homogenization to Improve Stability and Decrease Droplet Size in Emulsion-Flavor Systems. (n.d.). International Journal of Engineering and Applied Biosciences. [Link]
- Techniques for Formulating and Characterizing Nanoemulsions. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]
- Nanoemulsion Encapsulation of Fat-Soluble Vitamins: Advances in Technology, Bioaccessibility and Applic
- Essential Oil Nanoemulsions: A Novel Strategy Against Extensively Drug-Resistant Bacteria and Human Cancer Cells. (2024). MDPI. [Link]
- Optimal ultrasonication process time remains constant for a specific nanoemulsion size reduction system. (2021).
- Highly Stable Concentrated Nanoemulsions by the Phase Inversion Composition Method at Elevated Temperature. (n.d.).
- Ultrasonic-assisted preparation of eucalyptus oil nanoemulsion: Process optimization, in vitro digestive stability, and anti-Escherichia coli activity. (2022). National Institutes of Health (NIH). [Link]
- Preparation of nanoemulsions by phase inversion temperature (PIT). (n.d.).
- Preparation of nanoemulsions by phase inversion temperature (PIT) method. (2018). Pharmaceutical Sciences Asia. [Link]
- Preparation of nanoemulsions by phase inversion temperature (PIT) method. (2018). ThaiScience. [Link]
- Nanoemulsion formation by low-energy methods: a review. (2014). SciSpace. [Link]
- (PDF) Nanoemulsion formation by low-energy methods: a review. (2014).
- Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability. (2022). National Institutes of Health (NIH). [Link]
- Formulation of nanoemulsion: a comparison between phase inversion composition method and high-pressure homogenization method. (2016). Taylor & Francis Online. [Link]
- Preparation and Thermal Properties of Fatty Alcohol/Surfactant/Oil/Water Nanoemulsions and Their Cosmetic Applications. (n.d.).
- This compound. (n.d.).
- Nanoemulsion Stability. (2023). Cannasol Technologies. [Link]
- Preparation and Thermal Properties of Fatty Alcohol/Surfactant/Oil/Water Nanoemulsions and Their Cosmetic Applic
- Results of the particle size measurements of the nanoemulsions. (n.d.).
- (PDF) Evaluation of Process Conditions and Characterization of Particle Size and Stability of Oil-in-Water Nanoemulsions. (n.d.).
- Effect of Processing/Formulation Parameters on Particle Size of Nanoemulsions Containing Ibuprofen - An Artificial Neural. (2021). Pharmaceutical Sciences. [Link]
- Determination of factors controlling the particle size in nanoemulsions using Artificial Neural Networks. (2008). PubMed. [Link]
- Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge. (2022). National Institutes of Health (NIH). [Link]
- Preparation and Thermal Properties of Fatty Alcohol/Surfactant/Oil/Water Nanoemulsions and Their Cosmetic Applic
- Optimization of Processing Parameters of Nanoemulsion Containing Aripiprazole Using Response Surface Methodology. (2020). Dove Medical Press. [Link]
- Factors Affecting the Stability of Nanoemulsions—Use of Artificial Neural Networks. (2009). MDPI. [Link]
- Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge. (2022). MDPI. [Link]
- Nanoemulsion Components Screening and Selection: a Technical Note. (2012). National Institutes of Health (NIH). [Link]
Sources
- 1. Nanoemulsion Encapsulation of Fat-Soluble Vitamins: Advances in Technology, Bioaccessibility and Applications [mdpi.com]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
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- 21. mdpi.com [mdpi.com]
Technical Support Center: Analytical Methods for Detecting Oleyl Alcohol Degradation Products
Introduction
Oleyl alcohol (cis-9-octadecen-1-ol), an unsaturated fatty alcohol, is a crucial ingredient in numerous pharmaceutical and cosmetic formulations, serving as an emollient, emulsifier, and surfactant.[1][2] Its unsaturated nature, however, makes it susceptible to degradation, primarily through oxidation at the double bond and the primary alcohol group. This degradation can lead to the formation of various byproducts, including aldehydes, carboxylic acids, and epoxides, which can impact product stability, efficacy, and safety.[3][4]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting issues related to the analysis of this compound degradation products. The guide is structured in a question-and-answer format to directly address specific experimental challenges.
Understanding this compound Degradation
Forced degradation studies are essential to identify potential degradation products and establish the stability of a drug substance or product.[5][6][7] These studies involve subjecting the material to stress conditions such as heat, light, humidity, and oxidizing agents to accelerate the degradation process.[8][9]
The primary degradation pathway for this compound is oxidation. This can occur at the allylic position (adjacent to the double bond) or directly at the double bond, leading to the formation of hydroperoxides. These unstable intermediates can then decompose into a variety of secondary oxidation products, including:
-
Aldehydes and Ketones: Formed from the cleavage of the double bond.[4]
-
Carboxylic Acids: Resulting from the further oxidation of aldehydes.[10]
-
Epoxides: Formed by the oxidation of the double bond.[3]
-
Shorter-chain alcohols: Resulting from cleavage of the carbon chain.[4]
The primary alcohol group can also be oxidized to form the corresponding aldehyde and carboxylic acid (oleic aldehyde and oleic acid).
Caption: Simplified degradation pathway of this compound.
Analytical Techniques: FAQs and Troubleshooting
The choice of analytical technique is critical for the successful separation, identification, and quantification of this compound and its degradation products. The most commonly employed methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[11] For the analysis of fatty alcohols and their degradation products, derivatization is often necessary to increase their volatility and thermal stability.[12]
Frequently Asked Questions (FAQs):
-
Q1: Why is derivatization necessary for GC-MS analysis of this compound and its degradation products?
-
A1: The polar hydroxyl and carboxyl groups of this compound and its acidic degradation products make them less volatile and prone to interacting with active sites in the GC system, leading to poor peak shape (tailing) and potential thermal degradation in the hot injector.[12] Derivatization, typically silylation, replaces the active hydrogen in these functional groups with a less polar and more stable trimethylsilyl (TMS) group, improving chromatographic performance.[11][12]
-
-
Q2: What are the common derivatization reagents for this analysis?
-
Q3: How can I confirm the identity of a suspected degradation product?
-
A3: Mass spectrometry provides structural information that can be used to identify compounds. The fragmentation pattern of a compound in the mass spectrometer is a unique fingerprint. This can be compared to a library of known spectra (e.g., NIST) for identification.[13] Additionally, running authentic standards of suspected degradation products can confirm their retention time and mass spectrum.
-
Troubleshooting Guide: GC-MS
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Peak Tailing | - Incomplete derivatization- Active sites in the GC system (liner, column)[12]- Column contamination | - Optimize derivatization reaction conditions (time, temperature, reagent excess).- Use a deactivated or ultra-inert inlet liner.[12]- Trim the front end of the column (5-10 cm) to remove contaminants.- Bake out the column according to the manufacturer's instructions. |
| No Peaks or Low Signal | - Sample degradation in the injector- Improper injection technique- Leaks in the system | - Ensure complete derivatization to increase thermal stability.- Lower the injector temperature, but not so low as to cause poor volatilization.- Verify syringe is drawing and injecting the correct volume.- Perform a leak check of the injector, column fittings, and gas lines.[14] |
| Ghost Peaks | - Contamination from previous injections (carryover)- Septum bleed- Contaminated carrier gas | - Run a solvent blank to confirm carryover.- Increase the bake-out time and temperature after each run.- Use a high-quality, low-bleed septum.- Ensure high-purity carrier gas and install/replace gas purifiers.[15] |
| Poor Resolution | - Inappropriate temperature program- Column overload- Incorrect column phase | - Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting peaks.- Dilute the sample or reduce the injection volume.- Ensure the column stationary phase is appropriate for the analytes (a non-polar or mid-polar phase is typically suitable for TMS-derivatized fatty alcohols). |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile and thermally labile compounds.[16][17][18] Reversed-phase HPLC is commonly used for the analysis of this compound and its degradation products.
Frequently Asked Questions (FAQs):
-
Q1: What type of HPLC column is best suited for this analysis?
-
Q2: Which detectors are suitable for detecting this compound and its degradation products?
-
A2: this compound and its saturated degradation products lack a strong UV chromophore, making detection by standard UV-Vis detectors challenging.[21] Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are universal detectors suitable for non-volatile analytes and are often used. Mass spectrometry (LC-MS) provides both detection and structural information.[22] Aldehydes and ketones can be derivatized with reagents like 2,4-dinitrophenylhydrazine (DNPH) to introduce a UV-active chromophore, allowing for sensitive UV detection.[23][24]
-
-
Q3: How can I improve the separation of complex mixtures of degradation products?
-
A3: Gradient elution is often necessary to resolve a mixture of compounds with a wide range of polarities.[25] Starting with a higher aqueous mobile phase composition and gradually increasing the organic solvent content will allow for the elution of polar compounds first, followed by the less polar compounds. Optimizing the gradient profile (slope and duration) is key to achieving good resolution.[26]
-
Troubleshooting Guide: HPLC
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Mismatched solvent strength between sample and mobile phase- Secondary interactions with the stationary phase- Column degradation[25] | - Reduce the injection volume or sample concentration.[19]- Dissolve the sample in the initial mobile phase or a weaker solvent.- For acidic or basic analytes, adjust the mobile phase pH to suppress ionization.- Flush the column with a strong solvent or replace if necessary.[20] |
| Baseline Noise or Drift | - Air bubbles in the pump or detector[27]- Contaminated mobile phase or detector cell[20]- Inadequate mobile phase mixing | - Degas the mobile phase thoroughly.- Purge the pump and detector.- Use high-purity solvents and flush the detector cell.- Ensure the mobile phase is well-mixed, especially for gradient elution. |
| Inconsistent Retention Times | - Fluctuations in pump flow rate- Temperature variations- Column not equilibrated[27] | - Check for leaks in the pump and ensure proper pump performance.- Use a column oven to maintain a constant temperature.- Allow sufficient time for the column to equilibrate with the initial mobile phase before each injection. |
| Low Sensitivity | - Inappropriate detector for the analytes- Sample degradation on the column- Incorrect detection wavelength (for UV detectors)[27] | - Use a more universal detector like ELSD, CAD, or MS if analytes lack a chromophore.- Consider derivatization to enhance detectability.- Optimize the mobile phase to minimize on-column degradation.- For derivatized samples, ensure the detection wavelength is set to the absorbance maximum of the derivative. |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for monitoring the overall degradation of this compound by detecting changes in functional groups.[28] It can provide a rapid assessment of the extent of oxidation.
Frequently Asked Questions (FAQs):
-
Q1: What changes in an FTIR spectrum indicate this compound degradation?
-
A1: The key changes to monitor are the appearance of a strong absorption band in the carbonyl region (around 1700-1750 cm⁻¹) and a broad absorption in the hydroxyl region (around 3200-3500 cm⁻¹).[29][30] The carbonyl peak indicates the formation of aldehydes, ketones, and carboxylic acids.[28] An increase and broadening of the hydroxyl peak can indicate the formation of hydroperoxides and carboxylic acids. A decrease in the intensity of the C=C stretching vibration (around 1650 cm⁻¹) may also be observed.[31]
-
-
Q2: Can FTIR quantify the amount of degradation products?
-
A2: While FTIR is excellent for qualitative analysis, quantitative analysis can be challenging. However, by creating a calibration curve with standards of known concentrations, it is possible to estimate the concentration of specific functional groups, such as carbonyls.[32]
-
Caption: General experimental workflow for analyzing this compound degradation.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and Degradation Products with Silylation
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or N,N-Dimethylformamide).[11]
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Instrumentation and Parameters:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet: Split/splitless, operated in split mode (e.g., 20:1 split ratio) at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
MS System: Agilent 5977A or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
Protocol 2: HPLC-ELSD Analysis of this compound and Degradation Products
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., isopropanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Parameters:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Start at 70% B.
-
Linear gradient to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow (Nitrogen): 1.5 L/min.
-
-
Conclusion
The successful analysis of this compound degradation products requires a thorough understanding of the potential degradation pathways and the appropriate selection and optimization of analytical methods. This guide provides a foundation for troubleshooting common issues encountered during GC-MS and HPLC analysis. By systematically addressing potential problems and following robust experimental protocols, researchers can confidently identify and quantify degradation products, ensuring the quality and stability of their formulations.
References
- Benchchem. (2025, December 3).
- Yan, G., & Yan, B. (1996). Real-Time Monitoring of the Catalytic Oxidation of Alcohols to Aldehydes and Ketones on Resin Support by Single-Bead Fourier Transform Infrared Microspectroscopy. The Journal of Organic Chemistry, 61(25), 8765–8770.
- Santos, J. D. S., et al. (2015). In situ FTIR spectroscopic study of ethanol oxidation on Pt(111)/Rh/Sn surface. the anion effect. Journal of Electroanalytical Chemistry, 747, 10-15.
- Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex.
- PharmaCores. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. PharmaCores.
- Zanardi, I., et al. (2021). Comparison between Mid-Infrared (ATR-FTIR) Spectroscopy and Official Analysis Methods for Determination of the Concentrations of Alcohol, SO2, and Total Acids in Wine. Foods, 10(1), 123.
- Liu, Y., & Li, D. (2017). Techniques for the Analysis of Minor Lipid Oxidation Products Derived from Triacylglycerols: Epoxides, Alcohols, and Ketones. Comprehensive Reviews in Food Science and Food Safety, 16(4), 634-647.
- Benchchem. (2025, December). Application Note: Analysis of C18 Alcohols by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
- MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
- Wikipedia. (2024).
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Validation & Comparative
A Comparative Analysis of Oleyl Alcohol and Stearyl Alcohol as Emollients: A Guide for Formulation Scientists
This guide provides an in-depth comparative study of two prevalent C18 fatty alcohols, oleyl alcohol and stearyl alcohol, in their function as emollients. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the causal relationships between chemical structure, physicochemical properties, and functional performance in topical formulations. We will dissect their respective contributions to skin feel, barrier function, and formulation stability, supported by established experimental protocols and data.
Introduction: The Central Role of Fatty Alcohols in Emollience
Emollients are foundational to dermatological and cosmetic formulations, imparting softness, smoothness, and an occlusive barrier to the skin.[1][2] Their primary mechanism involves filling the interstitial spaces between corneocytes in the stratum corneum, thereby enhancing skin texture and reducing transepidermal water loss (TEWL).[3][4] Fatty alcohols, characterized by a long alkyl chain and a terminal hydroxyl group, are a cornerstone of emollient science.
While both this compound and stearyl alcohol share an 18-carbon backbone, a subtle yet critical structural difference dictates their profoundly distinct properties and applications. Stearyl alcohol is a saturated fatty alcohol, whereas this compound is its unsaturated counterpart, containing a cis-double bond.[5][6] This guide will elucidate how this single point of unsaturation leads to divergent performance profiles, influencing everything from melting point and spreadability to occlusivity and sensory perception.
Physicochemical Properties: A Tale of Two Structures
The fundamental differences in the performance of oleyl and stearyl alcohol originate from their distinct molecular structures. Stearyl alcohol's saturated, linear alkyl chain allows for tight packing, resulting in a waxy solid at ambient temperatures.[5][7] Conversely, the cis-double bond in this compound's chain introduces a "kink," preventing close molecular alignment and rendering it a liquid.[6][8]
dot
Caption: Molecular structures of Stearyl and this compound.
These structural distinctions are quantified in their physicochemical properties, summarized below.
| Property | Stearyl Alcohol | This compound | Significance for Formulation |
| Chemical Formula | C₁₈H₃₈O[5] | C₁₈H₃₆O[6] | The two fewer hydrogen atoms in this compound account for its double bond. |
| Molecular Weight | 270.49 g/mol [5] | 268.48 g/mol [6] | Nearly identical, highlighting that structure, not mass, is the key differentiator. |
| INCI Name | Stearyl Alcohol | This compound | Standardized nomenclature for ingredient lists. |
| Physical Form (25°C) | White waxy solid/flakes[5] | Colorless to pale yellow viscous liquid[9][10] | Dictates handling, processing (heating required for stearyl), and final product form. |
| Melting Point | 59.4 - 59.8 °C[5][11] | 13 - 19 °C[6][10] | Stearyl alcohol contributes to the viscosity and body of heated emulsions. This compound is suitable for cold-process formulations.[8] |
| Boiling Point | 210 °C (at 15 mmHg)[5] | 195 °C (at 8 mmHg)[10] | High boiling points indicate low volatility, desirable for long-lasting emollience. |
| Solubility | Insoluble in water; soluble in ethanol, ether[1][5] | Insoluble in water; soluble in alcohol, ether[6][12] | Typical for long-chain fatty alcohols; they reside in the oil phase of emulsions. |
| Source | Derived from stearic acid via catalytic hydrogenation, sourced from vegetable or animal fats.[5][11] | Produced by the hydrogenation of oleic acid esters from sources like olive oil, beef fat, or fish oil.[6] | Both can be derived from natural sources to meet market demands for "natural" ingredients. |
Comparative Performance Analysis: From Instrument to Sensation
The utility of an emollient is defined by its performance on the skin. We evaluate this through a combination of objective instrumental analysis and subjective sensory assessment.
dot
Caption: Workflow for the comparative evaluation of emollients.
Spreadability
Spreadability dictates the ease of application and the initial sensory feel of a product.[13] Due to its liquid state and lower viscosity, this compound exhibits significantly higher spreadability than stearyl alcohol. This makes it ideal for formulations where a light, gliding application is desired, such as in serums, body oils, and lightweight lotions.[8] Stearyl alcohol, in its solid form, does not spread but rather contributes to the structure and drag of a cream, providing a sense of richness and substance upon application.
Occlusivity and Skin Barrier Function
An emollient's ability to form an occlusive film is critical for preventing TEWL and supporting the skin's natural barrier.[14][15] Occlusivity is measured by the reduction in water vapor transmission from the skin surface.
Stearyl alcohol, as a waxy solid, creates a more formidable and lasting occlusive barrier compared to the lighter film formed by this compound.[2][4] This superior occlusivity makes stearyl alcohol a preferred ingredient for night creams, barrier repair products, and therapies for very dry skin conditions where moisture retention is paramount.[1] While this compound does form a moisture-retarding film, its effect is less pronounced, aligning with its use in daily-wear products where a heavy feel is undesirable.[9][16]
Skin Hydration
Both alcohols improve skin hydration by reinforcing the skin barrier.[1][16] Skin hydration levels can be quantified using techniques like Corneometry, which measures the electrical capacitance of the stratum corneum.[17][18]
-
Immediate Effect: Both emollients will show an immediate increase in skin hydration post-application.
-
Long-Term Effect: Due to its higher occlusivity, stearyl alcohol is expected to provide a more sustained hydration effect over several hours, as it is more effective at trapping water within the stratum corneum.
Sensory Profile
The sensory profile is a critical determinant of consumer acceptance and patient adherence to a therapeutic regimen.[19] This is assessed using trained sensory panels who evaluate attributes like oiliness, stickiness, and after-feel.[20][21]
-
This compound: Imparts a lubricious, smooth feel and can be perceived as oily, depending on its concentration.[16][22] It is often used to modify skin feel and act as a solvent in various formulations.[8]
-
Stearyl Alcohol: Contributes to a rich, creamy, and substantive feel.[2][23] It is a thickener and emulsion stabilizer, providing body to creams and lotions without a greasy after-feel.[1][11]
Summary of Performance Characteristics
| Performance Metric | This compound | Stearyl Alcohol | Rationale |
| Spreadability | High | Low (Contributes to drag) | Liquid vs. Solid state at room temperature. |
| Occlusivity (TEWL Reduction) | Moderate | High | Forms a lighter film vs. a more substantial waxy barrier. |
| Skin Feel | Lubricious, smooth, potentially oily | Rich, creamy, substantive | The "kinked" unsaturated chain provides slip; the straight saturated chain builds structure. |
| Primary Function | Emollient, Solvent, Spreading Agent | Thickener, Stabilizer, Occlusive Agent | Versatile liquid vs. structural solid. |
Formulation Considerations: Practical Application
The choice between oleyl and stearyl alcohol is dictated by the desired product format, texture, and therapeutic goal.
-
Use Stearyl Alcohol for:
-
Rich, thick creams and ointments requiring significant viscosity.[1]
-
Formulations for very dry or compromised skin that need a strong occlusive barrier.
-
Anhydrous stick products, like antiperspirants, where it provides structure.[24]
-
Stabilizing oil-in-water emulsions and building lamellar gel networks.[24]
-
-
Use this compound for:
-
Lightweight lotions, serums, and facial oils requiring easy spreadability.
-
Hair conditioners to improve smoothness and manageability.[9]
-
Formulations where a solvent for other oil-soluble actives is needed.[16]
-
As a co-emulsifier and emollient in a wide range of products where a non-waxy feel is desired.
-
A key consideration is oxidative stability. The double bond in this compound is a potential site for oxidation, which can lead to rancidity. Therefore, formulations containing this compound often require the inclusion of antioxidants to ensure shelf stability. Stearyl alcohol, being fully saturated, is highly stable.
Key Experimental Protocols
To ensure scientific integrity, the claims made in this guide are based on standardized, reproducible methodologies. Below are outlines of key protocols for emollient evaluation.
Protocol 1: Measurement of Occlusivity (Gravimetric Method)
This ex vivo method quantifies the reduction in water loss from a skin sample.[25][26]
-
Preparation: Obtain human skin samples (ex vivo) and mount them on Franz diffusion cells with the stratum corneum facing upwards.
-
Baseline Measurement: Record the initial weight of each Franz cell assembly (T₀).
-
Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test emollient (this compound, Stearyl Alcohol) and a positive control (e.g., Petrolatum) to the skin surface.[25] Leave one set of cells untreated as a negative control.
-
Incubation: Place the assemblies in a controlled environment (e.g., 32°C, low humidity).
-
Data Collection: Re-weigh the assemblies at set intervals (e.g., 1, 5, 24, and 48 hours).
-
Analysis: Calculate the cumulative evaporative weight loss over time for each treatment. Occlusivity is determined by the degree to which the emollient reduces this weight loss compared to the untreated control.
Protocol 2: Assessment of Skin Hydration (Corneometry)
This in vivo method measures the electrical capacitance of the skin, which correlates directly with hydration levels in the stratum corneum.[18][27]
-
Subject Acclimatization: Have test subjects rest for at least 20 minutes in a room with controlled temperature (20-22°C) and humidity (40-60%).[18]
-
Test Sites: Mark out test areas on the subjects' forearms.
-
Baseline Measurement: Take three readings per test area using a Corneometer® CM 825 probe to establish the baseline hydration level (T₀).
-
Application: Apply a standardized amount of each test material to its designated area. Leave one area untreated.
-
Data Collection: Measure the skin capacitance at specified time points (e.g., T₁₅min, T₁h, T₂h, T₄h).
-
Analysis: Calculate the change in hydration from baseline for each emollient. Compare the hydration curves to determine the magnitude and duration of the moisturizing effect.
Protocol 3: Sensory Profile Analysis
This method uses a trained panel to provide objective, quantitative descriptions of skin feel properties.[19][20]
-
Panel Training: Train a panel of assessors (typically 10-15 individuals) to identify and rate the intensity of specific sensory attributes (e.g., difficulty of spreading, gloss, residue, stickiness, oiliness, softness) using a standardized scale (e.g., 0-100).[19][21]
-
Sample Preparation: Prepare coded, randomized samples of each emollient for blinded evaluation.
-
Application Protocol: Instruct panelists to apply a standardized amount of product to a designated area on their forearm.
-
Evaluation: Panelists rate the intensity of each attribute at specific time points (e.g., during application, 1 minute after, 10 minutes after).
-
Data Analysis: Use statistical analysis (e.g., ANOVA, Principal Component Analysis) to identify significant differences in the sensory profiles of the emollients.[20]
Conclusion
This compound and stearyl alcohol, despite their shared C18 chain length, are functionally distinct emollients.
-
This compound is the liquid, spreading emollient of choice for light, fast-absorbing formulations where a smooth, lubricious feel is desired. Its primary roles are to enhance skin feel, improve spreadability, and act as a solvent.
-
Stearyl Alcohol is the solid, structural emollient ideal for rich, occlusive creams. Its primary functions are to build viscosity, stabilize emulsions, and provide a robust barrier to prevent moisture loss, making it highly effective for treating dry skin.
The selection between these two fatty alcohols is a strategic decision based on the intended application, desired sensory experience, and required therapeutic effect. By understanding the direct link between their molecular structure and functional performance, formulation scientists can make informed choices to design superior and effective dermatological and cosmetic products.
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A Comparative Analysis for Drug Development Professionals: Oleyl Alcohol vs. Oleic Acid as Transdermal Penetration Enhancers
In the pursuit of effective transdermal drug delivery, the selection of a penetration enhancer is a critical determinant of a formulation's success. These excipients are tasked with reversibly overcoming the formidable barrier of the stratum corneum to facilitate drug permeation. Among the most well-established chemical enhancers are the unsaturated fatty acid, oleic acid, and its corresponding fatty alcohol, oleyl alcohol. This guide provides an in-depth, evidence-based comparison of their efficacy, mechanisms of action, and impact on skin barrier integrity to aid researchers and drug development professionals in making informed formulation decisions.
The Stratum Corneum: A Formidable Barrier
The stratum corneum, the outermost layer of the epidermis, presents the primary obstacle to transdermal drug delivery. Composed of anucleated corneocytes embedded in a highly organized lipid matrix, it functions as a robust protective barrier. Penetration enhancers transiently disrupt this organized structure, creating pathways for drug molecules to traverse the skin and reach the systemic circulation.[1]
Mechanisms of Action: A Tale of Two Enhancers
Both this compound and oleic acid are long-chain unsaturated C18 molecules that enhance skin penetration, primarily by interacting with the lipids of the stratum corneum.[2] However, subtle differences in their molecular structure—specifically the presence of a carboxylic acid group in oleic acid versus a hydroxyl group in this compound—lead to distinct and time-dependent mechanisms of action.[3][4]
Initially, oleic acid demonstrates a more rapid onset of permeation enhancement by fluidizing the lipids of the stratum corneum.[3][5] This fluidization, or increase in the disorder of the lipid bilayers, is a potent mechanism for reducing the barrier function of the skin.[6] In contrast, this compound's initial effect is less pronounced.[3]
Over a more extended period, the primary mechanism for both enhancers shifts to the formation of fluid, enhancer-rich domains within the stratum corneum.[3][4] These disordered domains are thought to create preferential pathways for drug diffusion through the otherwise highly ordered lipid matrix.[3] Evidence from Fourier Transform Infrared (FTIR) spectroscopy reveals that oleic acid may exist as a separate liquid phase within the stratum corneum lipids, supporting the phase-separation transport mechanism.[7]
Caption: Time-dependent mechanisms of oleic acid and this compound.
Comparative Efficacy: A Nuanced Perspective
Direct comparative studies are essential for discerning the superior enhancer for a given application. A key study comparing the effects of 0.75% oleic acid and 0.75% this compound on the permeation of diclofenac diethylamine (DIC-DEA) provides valuable insights.[3][4]
Permeation Enhancement
While oleic acid facilitates a more rapid initial permeation of DIC-DEA within the first 8 hours, the cumulative amount of drug permeated over 24 hours is comparable for both enhancers.[3][5] After a single dose, this compound and oleic acid increased the cumulative amount of DIC-DEA in the acceptor by 2.8-fold and 2.6-fold, respectively, compared to the control.[3] With repeated applications, this similarity in overall permeation enhancement was maintained.[3][5]
Drug Retention in the Skin
A significant point of differentiation is the retention of the drug within the skin layers. This compound leads to a higher retention of DIC-DEA in both the epidermis and dermis compared to oleic acid.[3][4][5] This characteristic could be advantageous for topical formulations where a localized drug depot effect is desired.
| Parameter | This compound (0.75%) | Oleic Acid (0.75%) | Control (Solvent Alone) | Citation |
| Cumulative DIC-DEA Permeated (24h, single dose) | 23 ± 3.1 µg/cm² | 21 ± 9.2 µg/cm² | 8.2 ± 5.8 µg/cm² | [3] |
| Enhancement Ratio (24h, single dose) | ~2.8 | ~2.6 | 1.0 | [3] |
| DIC-DEA Retention in Epidermis (24h, single dose) | 9.58 ± 3.21 µg/mg | 6.16 ± 1.54 µg/mg | N/A | [3] |
| DIC-DEA Retention in Dermis (24h, single dose) | 1.15 ± 0.38 µg/mg | 0.62 ± 0.29 µg/mg | N/A | [3] |
Impact on Skin Barrier Integrity: A Critical Safety Consideration
An ideal penetration enhancer should be effective without causing undue or irreversible damage to the skin barrier. In this regard, this compound demonstrates a superior safety profile compared to oleic acid.[3][4]
Transepidermal water loss (TEWL) is a key indicator of skin barrier function, with higher values indicating increased damage.[8][9] Studies have shown that oleic acid adversely affects TEWL, while this compound does not have a significant impact.[3][4][10] Similarly, skin electrical impedance, another measure of barrier integrity, is negatively affected by oleic acid but not by this compound.[3][4] The disruptive effect of oleic acid on the skin barrier has been shown to be equivalent to increasing the temperature of the stratum corneum lipids to 50°C.[2]
Experimental Protocols for Validation
To empower researchers to conduct their own comparative studies, the following are detailed protocols for key validation experiments.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This method is the gold standard for assessing the in vitro permeation of drugs through the skin.[11][12]
Caption: Workflow for a Franz diffusion cell experiment.
Step-by-Step Protocol:
-
Skin Preparation: Excise full-thickness skin (e.g., human cadaver or porcine ear skin) and remove subcutaneous fat. Cut the skin to a size suitable for the Franz diffusion cells.[11]
-
Cell Assembly: Mount the prepared skin between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum faces the donor compartment.[11][13]
-
Receptor Medium: Fill the receptor chamber with a suitable degassed receptor medium (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 32°C to mimic physiological skin temperature. A magnetic stirrer should be used to ensure homogeneity.[12][13]
-
Formulation Application: Apply a known quantity of the test formulation (containing the drug and either this compound or oleic acid) to the surface of the skin in the donor chamber.[13]
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.[11]
-
Analysis: Quantify the drug concentration in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[12]
-
Data Calculation:
-
Flux (Jss): Calculate the steady-state flux from the slope of the linear portion of the cumulative amount of drug permeated per unit area versus time plot.[11]
-
Enhancement Ratio (ER): The ER is calculated as the ratio of the drug flux with the enhancer to the drug flux without the enhancer (control).[14][15]
-
Assessment of Skin Barrier Integrity: Transepidermal Water Loss (TEWL)
TEWL measurements provide a non-invasive method to quantify the integrity of the skin barrier.[8][16]
Step-by-Step Protocol:
-
Acclimatization: Allow the subjects to acclimatize to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 15-20 minutes before taking measurements.[8][17]
-
Measurement Site: Define the test sites on the volar forearm. Apply the formulations containing the enhancers and a control formulation to their respective sites.
-
Measurement: At specified time points after application, use a TEWL meter (e.g., an open-chamber device) to measure the water vapor flux from the skin surface.[9]
-
Data Analysis: Compare the TEWL values of the enhancer-treated sites to the control site and the baseline values. A significant increase in TEWL indicates disruption of the skin barrier.
Conclusion and Recommendations
The choice between this compound and oleic acid as a penetration enhancer is not straightforward and depends on the specific objectives of the drug delivery system.
-
For rapid onset of action , oleic acid may be preferable due to its initial lipid-fluidizing effect.[3][4]
-
For applications requiring a localized drug reservoir in the skin or a more favorable safety profile , this compound is the superior choice.[3][4][5] It enhances permeation to a similar extent as oleic acid over 24 hours but with the significant advantages of causing less disruption to the skin barrier and promoting higher drug retention in the epidermis and dermis.[3][4][10]
Given its comparable long-term efficacy and superior safety profile, This compound presents a more compelling option for the development of topical and transdermal drug products intended for chronic use. Researchers should, however, validate the efficacy of their chosen enhancer with the specific active pharmaceutical ingredient and formulation base to ensure optimal performance.
References
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A Senior Application Scientist's Guide to Surfactant Properties: A Comparative Analysis of Oleyl Alcohol
Introduction: The Molecular Bridge in Complex Formulations
In the realm of formulation science, achieving a stable, homogenous, and effective product is paramount. Whether developing a parenteral drug emulsion, a topical cream, or a high-performance cosmetic, the challenge often lies in harmonizing immiscible phases—typically oil and water. This is the domain of surfactants, or "surface-active agents." These amphiphilic molecules possess a unique dual nature: a hydrophilic (water-loving) head and a hydrophobic (oil-loving) tail.[1] This structure allows them to position themselves at the oil-water interface, effectively reducing the interfacial tension that keeps the two phases separate.[2]
Among the various classes of surfactants, non-ionic surfactants are particularly valuable. Lacking a net electrical charge, they are highly compatible with other ingredients and less sensitive to variations in pH and water hardness.[1][3][4][5] This guide provides an in-depth comparison of the surfactant properties of oleyl alcohol, an unsaturated fatty alcohol, with other prevalent non-ionic surfactants, including alcohol ethoxylates, polysorbates, and sorbitan esters. Our objective is to provide formulation scientists with the objective data and field-proven insights necessary to make informed decisions.
Understanding the Contenders: A Structural Overview
The efficacy of a non-ionic surfactant is dictated by its molecular architecture—specifically, the balance between its hydrophilic and hydrophobic components.
-
This compound ((Z)-Octadec-9-en-1-ol): A long-chain unsaturated fatty alcohol, this compound is derived from natural sources like olive oil, beef fat, or fish oil.[6][7] Its single hydroxyl (-OH) group provides a weakly hydrophilic character, while the 18-carbon unsaturated alkyl chain imparts strong lipophilicity. It functions not only as a non-ionic surfactant but also as an emollient, emulsifier, and thickener.[7]
-
Alcohol Ethoxylates: These are synthesized by reacting a fatty alcohol (like lauryl alcohol) with ethylene oxide.[8][9][10] The length of the fatty alcohol chain and the number of ethylene oxide units can be varied, allowing for the creation of a wide range of surfactants with different properties.[8][11]
-
Polysorbates (e.g., Polysorbate 80): These are complex molecules derived from ethoxylated sorbitan (a derivative of sorbitol) esterified with fatty acids.[12][13] The multiple polyoxyethylene chains make them strongly hydrophilic and excellent oil-in-water (O/W) emulsifiers.[13][14] Polysorbate 80, for instance, uses oleic acid for its fatty acid component.[15]
-
Sorbitan Esters (e.g., Span 80): These are esters of sorbitan and fatty acids.[16][17][18] Lacking the long polyoxyethylene chains of polysorbates, they are significantly more lipophilic and are typically used as water-in-oil (W/O) emulsifiers.[17][19]
Comparative Analysis of Core Surfactant Properties
The selection of a surfactant is a multi-factorial decision, guided by key performance metrics. The following section compares this compound against other non-ionic surfactants across these critical parameters.
Hydrophilic-Lipophilic Balance (HLB)
The HLB value is an empirical scale that quantifies the degree of hydrophilicity or lipophilicity of a surfactant. It is a cornerstone of emulsifier selection.
-
Low HLB (1-9): More lipophilic, oil-soluble, and tend to form W/O emulsions.
-
High HLB (11-20): More hydrophilic, water-soluble, and tend to form O/W emulsions.
From a practical standpoint, no single surfactant is perfect for all systems. The true art of formulation often involves blending high and low HLB surfactants to precisely match the "required HLB" of the oil phase, yielding maximum emulsion stability.
| Surfactant | Chemical Class | Typical HLB Value | Primary Emulsion Type |
| This compound | Fatty Alcohol | ~13.5 - 14[20][21][22] | O/W Co-emulsifier/Stabilizer |
| Lauryl Alcohol Ethoxylate (4 EO) | Alcohol Ethoxylate | ~9.7 | O/W |
| Polysorbate 80 (Tween 80) | Ethoxylated Sorbitan Ester | 15.0 | O/W |
| Sorbitan Monooleate (Span 80) | Sorbitan Ester | 4.3 | W/O |
Table 1: Comparative HLB values of selected non-ionic surfactants.
Critical Micelle Concentration (CMC) & Surface Tension Reduction
The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles.[23] A lower CMC indicates greater efficiency, as less surfactant is needed to saturate the interfaces and initiate micellization. The surface tension at the CMC (γcmc) indicates the maximum surface tension reduction the surfactant can achieve.
| Surfactant | Typical CMC (mmol/L) | Surface Tension at CMC (γcmc, mN/m) |
| This compound Derivative (OE₃P₃S) | 0.72[24] | 36.16[24] |
| C12-14 Alcohol Ethoxylate (11 EO) | ~0.04[25] | ~30-35 |
| Polysorbate 80 (Tween 80) | ~0.012 | ~40 |
| Sorbitan Monooleate (Span 80) | Insoluble in water; CMC not applicable in aqueous systems | Not applicable in aqueous systems |
Table 2: Comparative CMC and surface tension data. Note: Data for a chemically modified this compound-based extended surfactant is used as a proxy. CMC values for ethoxylates and polysorbates can vary with purity and experimental conditions.
Expert Insight: While a low CMC is desirable for efficiency, the γcmc reveals the potency of the surfactant. For applications requiring significant wetting and spreading, a lower γcmc is critical. The data suggests that while this compound derivatives are effective, alcohol ethoxylates are particularly potent in reducing surface tension.
Emulsification and Stabilization Performance
A surfactant's primary role is often to create and stabilize an emulsion. This compound is frequently used as a co-emulsifier, thickener, and stabilizer in creams and lotions, helping to prevent phase separation.[6][26] Its long, bulky hydrocarbon chain can provide a steric barrier against droplet coalescence.
Polysorbates, with their high HLB, are workhorses for creating stable O/W emulsions, such as those found in injectable drug formulations and many food products.[13][14] Conversely, sorbitan esters are the agents of choice for W/O systems, like in certain ointments or butter.[17] Alcohol ethoxylates are versatile and can be tailored for either O/W or W/O emulsions depending on their structure.[11][27]
Experimental Design & Protocols
To generate reliable and comparable data, standardized, self-validating protocols are essential. Here, we detail methodologies for characterizing the core properties discussed above.
Protocol 1: Determination of CMC by Tensiometry
This method measures the surface tension of a solution as a function of surfactant concentration. The point at which the surface tension plateaus corresponds to the CMC.
Workflow: CMC Determination
Caption: Workflow for determining CMC and γcmc using tensiometry.
Step-by-Step Methodology:
-
Preparation: Prepare a concentrated stock solution of the surfactant in deionized water. Create a series of dilutions from this stock, spanning a wide concentration range (e.g., from 10⁻⁶ M to 10⁻² M).
-
Instrumentation: Use a force tensiometer equipped with a platinum Du Noüy ring or Wilhelmy plate. Ensure the instrument is calibrated and the sample vessel is scrupulously clean.
-
Measurement:
-
Begin by measuring the surface tension of the pure deionized water to establish a baseline.
-
Proceed to measure the surface tension of each dilution, starting from the most dilute and moving to the most concentrated. This minimizes cross-contamination.
-
Causality Check: Meticulous cleaning of the ring/plate (typically by flaming to red heat) between each measurement is critical. Any residual surfactant will produce erroneously low surface tension readings for the subsequent, more dilute sample.
-
Allow each measurement to equilibrate. The reading should be stable before it is recorded.
-
-
Data Analysis: Plot surface tension (mN/m) against the logarithm of the surfactant concentration. The resulting graph will show two distinct linear regions. The intersection of the trend lines for these two regions is the CMC. The surface tension value at this plateau is the γcmc.
Protocol 2: Comparative Evaluation of Emulsion Stability
This protocol uses accelerated testing to predict the long-term stability of an O/W emulsion stabilized by different surfactants.
Workflow: Emulsion Stability Testing
Caption: Experimental workflow for preparing and evaluating emulsion stability.
Step-by-Step Methodology:
-
Emulsion Formulation:
-
Prepare identical formulations (e.g., 10% oil phase, 89% aqueous phase, 1% surfactant) for each surfactant being tested (this compound, Polysorbate 80, etc.).
-
Expert Rationale: The surfactant should be dissolved in the phase in which it is most soluble before homogenization (e.g., Polysorbate 80 in water, Span 80 in oil). This compound, being an alcohol, has some solubility in both but is primarily oil-soluble.
-
-
Homogenization: Combine the oil and water phases and mix using a high-shear homogenizer (e.g., rotor-stator or microfluidizer) under controlled conditions (time, speed) to create emulsions with an initial target droplet size.
-
Stability Assessment (Time Zero): Immediately after preparation, perform baseline analysis:
-
Macroscopic: Visually inspect for initial homogeneity.
-
Microscopic: Measure the initial droplet size distribution using Dynamic Light Scattering (DLS) or laser diffraction. A narrow distribution is desirable.[28]
-
-
Accelerated Stability Testing: [28]
-
Centrifugation: Place 10 mL of the emulsion in a graduated centrifuge tube and centrifuge at 3000 RPM for 30 minutes.[29][30] Measure the height of any separated cream or oil layer. A lower "creaming index" indicates higher stability.[28]
-
Freeze-Thaw Cycles: Subject samples to repeated cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours).[30] Three to five cycles are typical. Emulsion breakage, significant viscosity changes, or large increases in particle size indicate instability.
-
-
Long-Term Monitoring: Store samples at various temperatures (e.g., 4°C, 25°C, 45°C) and repeat the macroscopic and microscopic analyses at set intervals (e.g., 1, 4, and 12 weeks) to track changes over time.
Conclusion and Recommendations
The choice between this compound and other non-ionic surfactants is not a matter of which is "better," but which is "fitter" for the intended application.
-
This compound excels as a multi-functional ingredient. While not the most potent surfactant in terms of CMC or surface tension reduction, its value lies in its combined emollient, thickening, and emulsion-stabilizing properties.[6] It is an excellent choice for topical formulations like creams and lotions where skin feel and viscosity are as important as emulsion stability. Its relatively high HLB suggests it functions best as a co-emulsifier in O/W systems.
-
Polysorbates are the gold standard for creating highly stable, low-viscosity O/W emulsions, particularly when high water solubility and robust performance are required, as in pharmaceutical injectables or beverages.[12][13]
-
Sorbitan Esters are indispensable for W/O emulsions.[17] They are often used in combination with polysorbates to fine-tune the HLB of the emulsifier system to match the requirements of a complex oil phase.[17]
-
Alcohol Ethoxylates represent a highly versatile and efficient class of surfactants.[11][27] By tuning the alkyl chain length and degree of ethoxylation, their properties can be precisely controlled, making them suitable for a vast array of applications from detergents to industrial formulations.[8][9]
Ultimately, the optimal formulation will be revealed through rigorous experimental testing. By employing the structured protocols outlined in this guide, researchers can objectively compare candidates and select the surfactant system that delivers the desired performance, stability, and sensory characteristics for their specific product.
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A Senior Application Scientist's Guide to Assessing the Biocompatibility of Oleyl Alcohol for In Vivo Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Oleyl Alcohol in Advanced Formulations
This compound, an 18-carbon unsaturated fatty alcohol, is a ubiquitous excipient in the pharmaceutical and cosmetic industries.[1] Its value lies in its multifaceted properties as an emollient, emulsifier, and solubilizer.[2] For researchers in drug development, its most compelling function is as a chemical penetration enhancer, capable of facilitating the transport of active pharmaceutical ingredients (APIs) across biological membranes, particularly the skin.[3][4][5]
However, any component intended for in vivo use, regardless of its primary function, must be rigorously evaluated for its biological safety. Biocompatibility, defined as the ability of a material to perform with an appropriate host response in a specific application, is not an intrinsic property but a context-dependent characteristic.[6][7] This guide provides a comprehensive framework for assessing the biocompatibility of this compound, compares its performance against a common alternative, and furnishes detailed protocols for essential validation experiments.
Foundational Biocompatibility: Regulatory Context and Inherent Properties
The evaluation of biocompatibility is a risk management process guided by international standards, primarily the ISO 10993 series, "Biological evaluation of medical devices."[7][8] This series provides a framework for determining the necessary evaluations based on the nature and duration of the material's contact with the body.[6][9]
This compound is generally regarded as a nontoxic and nonirritant material at the concentrations typically employed in topical formulations.[10] Animal studies have demonstrated very low acute oral and percutaneous toxicity.[10] Furthermore, it is listed by the U.S. Food and Drug Administration (FDA) in the inventory of Food Contact Substances, indicating a favorable safety profile for indirect contact. While generally considered safe, isolated incidents of contact dermatitis have been reported, underscoring the need for application-specific evaluation.[10]
The following sections delve into specific biocompatibility endpoints critical for in vivo applications.
Core Biocompatibility Assessment: A Multi-Endpoint Approach
A thorough biocompatibility assessment follows a logical, tiered approach, starting with in vitro assays before proceeding to more complex models if necessary. This aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
A. In Vitro Cytotoxicity (ISO 10993-5)
Causality: The first step in any biocompatibility assessment is to determine if the material has a general, nonspecific toxicity to cells. The in vitro cytotoxicity test is a highly sensitive assay that exposes cultured cells to the test material or its extracts. A material that is cytotoxic in vitro is likely to cause tissue damage in vivo.[9][11]
Expected Outcome for this compound: Given its widespread use and safety profile, this compound is not expected to be cytotoxic at typical formulation concentrations. However, dose-dependent effects are possible, and this assay is crucial for establishing safe concentration limits.
B. Irritation (ISO 10993-23 & OECD TG 439)
Causality: Irritation is a localized, reversible inflammatory response of living tissue to a single, repeated, or continuous application of a substance.[12] For topical or mucosal applications, this is a critical safety parameter. Modern testing standards prioritize the use of in vitro models, such as Reconstructed Human Epidermis (RhE), which closely mimic the physiology of human skin.[11][13]
Expected Outcome for this compound: this compound is generally considered non-irritating in cosmetic and pharmaceutical preparations.[2] The RhE test (OECD Test Guideline 439) can quantitatively confirm this. A test item is classified as an irritant if it reduces tissue viability below 50%.[13]
C. Sensitization (ISO 10993-10)
Causality: Sensitization is an allergic response mediated by the immune system that occurs after repeated exposure to a substance.[9] Unlike irritation, sensitization is not dose-dependent at the point of reaction and can be a significant adverse event.
Expected Outcome for this compound: While generally non-sensitizing, rare cases of contact dermatitis suggest a low potential for sensitization in susceptible individuals.[10] Therefore, for novel formulations or applications involving prolonged exposure, this endpoint should be carefully considered.
D. Hemocompatibility (ISO 10993-4)
Causality: For applications where the material may come into direct or indirect contact with blood (e.g., transdermal systems, injectable formulations), hemocompatibility testing is mandatory. The primary concern is hemolysis, the destruction of red blood cells, which can lead to severe systemic toxicity.[9]
Expected Outcome for this compound: As a surfactant-like molecule, this compound has the potential to disrupt cell membranes. A hemolysis assay is essential to determine the concentration at which it can be safely used in blood-contacting applications.
Comparative Analysis: this compound vs. Oleic Acid
To understand the specific advantages of this compound, it is instructive to compare it with its carboxylic acid analogue, oleic acid. Both are 18-carbon unsaturated lipids used as penetration enhancers, but their interactions with biological barriers differ significantly.
A key study directly compared the two, revealing critical performance differences for topical drug delivery.[14] While oleic acid initially promoted faster drug permeation, it did so at the cost of disrupting the skin barrier's integrity, as measured by transepidermal water loss and skin electrical impedance.[14] In contrast, this compound, while slightly slower in initial permeation, did not adversely affect these barrier indicators.[4][14]
Furthermore, this compound resulted in higher retention of the active drug in both the epidermis and dermis, which can be advantageous for creating a sustained-release reservoir within the skin.[14][15][16]
Table 1: Performance Comparison of this compound and Oleic Acid as Penetration Enhancers
| Feature | This compound | Oleic Acid | Rationale & Significance |
| Initial Permeation Rate | Moderate | High[14][15] | Oleic acid's rapid fluidization of stratum corneum lipids leads to a faster initial drug flux. |
| Skin Barrier Integrity | No adverse effect on TEWL or skin impedance.[4][14] | Adversely affects TEWL and skin impedance.[14] | Critical for chronic applications. this compound preserves the skin's protective function, reducing the risk of irritation and dehydration. |
| Drug Retention in Skin | High[14][15] | Moderate | This compound's mechanism may create a more stable drug reservoir within the skin, potentially leading to a prolonged therapeutic effect. |
| Primary Mechanism | Formation of fluid enhancer-rich domains.[14] | Initial fluidization of stratum corneum lipids.[14][15] | The different mechanisms account for the observed differences in barrier disruption and drug retention. |
Visualization of Concepts
To better illustrate the decision-making process and mechanisms, the following diagrams are provided.
Caption: A typical biocompatibility evaluation workflow based on ISO 10993 standards.
Caption: Contrasting mechanisms of Oleic Acid and this compound on the skin barrier.
Detailed Experimental Protocols
Trustworthy data is built on robust and reproducible methodologies. The following are standardized protocols for the core in vitro assessments.
Protocol 1: In Vitro Cytotoxicity - MTT Assay (Based on ISO 10993-5)
Principle: This assay quantitatively measures the metabolic activity of a cell population. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[17] The amount of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.
Materials:
-
L929 mouse fibroblast cells (or other appropriate cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[18]
-
MTT solvent (e.g., isopropanol with 4 mM HCl and 0.1% NP40)[18]
-
96-well tissue culture plates
-
Test article extracts (prepared according to ISO 10993-12)
-
Positive control (e.g., 1% Phenol) and Negative control (e.g., culture medium)
Step-by-Step Methodology:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[19]
-
Treatment: After 24 hours, aspirate the medium and replace it with 100 µL of the test article extracts (at various concentrations), positive control, or negative control. Incubate for another 24 hours.
-
MTT Addition: Remove the treatment media. Add 50 µL of serum-free media and 50 µL of MTT solution to each well.[18] Incubate for 3 hours at 37°C. A purple precipitate should become visible in viable cells.
-
Solubilization: Aspirate the MTT solution. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[18] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Data Acquisition: Read the absorbance of each well at 570 nm (or 590 nm) using a microplate reader.[17][20] Use a reference wavelength of 630 nm or 650 nm to reduce background noise.[17][21]
-
Analysis: Calculate cell viability as a percentage relative to the negative control:
-
Viability (%) = [(Absorbance_test - Absorbance_blank) / (Absorbance_neg_control - Absorbance_blank)] x 100
-
According to ISO 10993-5, a reduction of cell viability by more than 30% is considered a cytotoxic effect.
-
Protocol 2: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
Principle: This test uses a three-dimensional human epidermis model that mimics the barrier properties of in vivo skin.[13] The test material is applied topically, and irritation potential is determined by its effect on cell viability, measured via the MTT assay.[13]
Materials:
-
Commercially available RhE tissue models (e.g., EpiDerm™, SkinEthic™)
-
Assay medium provided by the tissue manufacturer
-
Test material (this compound)
-
Positive control (5% Sodium Dodecyl Sulfate - SDS)
-
Negative control (Sterile PBS or water)
-
MTT solution and solvent
Step-by-Step Methodology:
-
Tissue Pre-incubation: Upon receipt, place the RhE tissue inserts into wells containing fresh assay medium and pre-incubate for at least 60 minutes at 37°C, 5% CO₂.[13]
-
Topical Application: Apply a defined amount of the test material (e.g., 25 mg for a solid or 30 µL for a liquid) directly onto the surface of the epidermis of triplicate tissues.[13] Apply controls similarly.
-
Exposure: Incubate the treated tissues for 60 minutes at 37°C, 5% CO₂.[13]
-
Washing and Post-incubation: Thoroughly wash the surface of the tissues with PBS to remove the test material. Submerge the tissues in fresh assay medium and incubate for a recovery period of 42 hours.[13]
-
Viability Assessment: After the recovery period, assess tissue viability using the MTT assay. Transfer tissues to a new plate with MTT solution and incubate for 3 hours.
-
Extraction & Measurement: Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol) and measure the absorbance at 570 nm.
-
Analysis: Calculate the mean viability for each set of triplicate tissues relative to the negative control.
Protocol 3: Hemocompatibility - Hemolysis Assay (ASTM F756-17)
Principle: This assay determines the potential of a material to damage red blood cells (RBCs). Material extracts are incubated with a suspension of RBCs, and the amount of hemoglobin released from lysed cells is quantified spectrophotometrically.
Materials:
-
Fresh human or rabbit blood with an anticoagulant (e.g., EDTA)
-
Phosphate-Buffered Saline (PBS)
-
Test material extracts (prepared at various concentrations)
-
Positive control (Deionized water, causes 100% hemolysis)
-
Negative control (PBS)
Step-by-Step Methodology:
-
RBC Preparation: Centrifuge fresh blood to pellet the RBCs. Discard the plasma and buffy coat. Wash the RBCs three to five times with PBS until the supernatant is clear. Resuspend the washed RBCs in PBS to create a 2% v/v solution.[22][23]
-
Incubation: In microcentrifuge tubes, mix 0.8 mL of the test material extracts with 0.2 mL of the diluted RBC suspension.[24] Prepare positive and negative controls similarly.
-
Reaction: Incubate all tubes at 37°C for 30-60 minutes with gentle agitation.[22]
-
Centrifugation: Centrifuge the tubes to pellet intact RBCs and cell debris.[24]
-
Data Acquisition: Carefully transfer 100 µL of the supernatant from each tube to a 96-well plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm or 577 nm).[24][25]
-
Analysis: Calculate the percent hemolysis using the following formula:
Conclusion and Field-Proven Insights
The comprehensive assessment of this compound confirms its high degree of biocompatibility for most in vivo applications, particularly in topical and transdermal formulations. Its general classification as a non-toxic, non-irritating, and non-sensitizing agent at typical use levels is well-supported.[10]
The key differentiator for this compound, especially when compared to oleic acid, is its ability to enhance drug delivery without compromising the integrity of the skin barrier.[14] This makes it a superior choice for formulations intended for chronic use or for application on sensitive skin. The higher drug retention it promotes in the skin layers may also offer a significant therapeutic advantage for sustained-release applications.[15]
While the provided protocols offer a robust starting point, researchers must remember that biocompatibility is application-specific. The final formulation, including the API and other excipients, must be evaluated as a whole. By following a structured, evidence-based approach as outlined in this guide, drug development professionals can confidently harness the benefits of this compound while ensuring the highest standards of safety and efficacy.
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A Comparative Guide to Long-Term Stability Testing of Oleyl Alcohol-Containing Formulations
This guide provides an in-depth, objective comparison of methodologies for the long-term stability testing of pharmaceutical and cosmetic formulations containing oleyl alcohol. Designed for researchers, formulation scientists, and drug development professionals, this document moves beyond standard protocols to explain the causal factors behind experimental design, ensuring scientifically sound and regulatory-compliant stability programs.
Introduction: The Challenge of this compound Stability
This compound, a monounsaturated fatty alcohol, is a widely utilized excipient valued for its emollient, emulsifying, and penetration-enhancing properties in topical and semi-solid formulations.[1] However, the presence of a cis-double bond in its C18 backbone renders it susceptible to oxidative degradation.[2] This inherent instability can compromise the formulation's physical characteristics (e.g., emulsion integrity, viscosity), chemical potency, and safety profile by generating potentially irritant or sensitizing degradation products.[3]
A robust long-term stability testing program is therefore not merely a regulatory requirement but a scientific necessity to ensure product quality, safety, and efficacy over its entire shelf life. This guide compares the critical components of such a program, from study design and analytical method selection to data interpretation and stabilization strategies.
Part 1: Designing a Scientifically Grounded Stability Program
The foundation of any stability program is the protocol, which must be comprehensive enough to detect any changes in the product's quality attributes. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for stability testing of new drug products.[4][5][6]
Long-Term and Accelerated Stability Studies
The core of the stability program involves subjecting the formulation to controlled storage conditions for extended periods.
-
Long-Term Studies: These are designed to mimic real-world storage conditions to establish the product's shelf-life. The testing frequency should be sufficient to establish the stability profile, typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][8][9]
-
Accelerated Studies: By increasing temperature and humidity, these studies aim to speed up chemical degradation and physical changes. They are crucial for predicting the effects of short-term excursions outside the label storage conditions, such as during shipping.[7][10] A significant change in the product under accelerated conditions often necessitates intermediate testing.
Table 1: Comparison of Standard ICH Stability Storage Conditions [8]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Causality: For this compound formulations, which are often emulsions or semi-solids, accelerated conditions are particularly aggressive. The elevated temperature can not only accelerate oxidation but also disrupt the physical structure of an emulsion, leading to phase separation (creaming or coalescence). Therefore, while essential, accelerated data must be interpreted cautiously and always in conjunction with long-term data.
The Critical Role of Forced Degradation (Stress Testing)
Before initiating long-term studies, forced degradation is performed to identify likely degradation products and establish that the chosen analytical methods are "stability-indicating."[11][12] This is a cornerstone of a trustworthy protocol, as it validates the monitoring system itself. For an this compound formulation, stress conditions should target its known vulnerabilities.
Key Stress Conditions for this compound Formulations:
-
Oxidative Stress: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 0.1-3.0% H₂O₂) is the most critical stress test.[13] This directly attacks the double bond and predicts the primary degradation pathway.
-
Photostability: As per ICH Q1B, exposure to a combination of UV and visible light is necessary, as light energy can catalyze oxidation.[11]
-
Thermal Stress: High heat (e.g., >50°C) can reveal complex degradation patterns and assess physical stability, such as emulsion breaking.[14][15]
-
Hydrolytic Stress: Testing across a range of pH values is important if the active pharmaceutical ingredient (API) or other excipients are susceptible to hydrolysis.
The workflow below illustrates the logical progression from identifying degradation pathways to establishing a routine monitoring program.
Caption: Simplified oxidative degradation pathway of this compound.
Table 2: Comparison of Analytical Techniques for Chemical Stability
| Technique | Analyte(s) | Strengths | Limitations |
| HPLC-UV/DAD [16] | This compound (Assay), Known Degradants | Robust, precise, and widely available for quantification. | May not detect degradants that lack a UV chromophore. Requires reference standards for degradant quantification. |
| Gas Chromatography (GC-FID/MS) [17] | This compound, Volatile Degradants (Aldehydes, Ketones) | Excellent for separating and identifying volatile oxidation products. [18]High sensitivity. | Requires derivatization for non-volatile compounds; high temperatures can degrade labile molecules. |
| LC-MS [19] | Unknown Degradants | Powerful for structural elucidation of unknown degradation products found during stress testing. | More complex and less suited for routine QC testing compared to HPLC-UV. |
| FTIR Spectroscopy [16] | Functional Groups | Can provide a quick screen for changes in chemical bonds, such as the loss of C=C unsaturation or the appearance of C=O carbonyls. | Not quantitative and lacks the specificity of chromatographic methods. |
Expert Insight: A multi-faceted approach is superior. Use HPLC for routine assay and impurity monitoring of the parent compound and known degradants. Complement this with GC-MS during development to characterize the profile of volatile secondary oxidation products, which are often responsible for rancid odors.
Physical Stability Parameters
For semi-solid formulations like creams and lotions, physical stability is as critical as chemical stability. [20]
-
Appearance, Color, and Odor: Simple sensory evaluation is a powerful first indicator of degradation. Oxidation can lead to yellowing and the development of a rancid odor.
-
Viscosity and Rheology: Changes in viscosity can impact product performance and feel. This is a critical parameter for semi-solids. [20]* pH: A shift in pH can indicate the formation of acidic degradation products and may affect API stability.
-
Emulsion Integrity: Monitored via microscopy for droplet size and distribution. Signs of instability include coalescence (droplets merging) and creaming (phase separation). [21][22]* Water Loss: For products in semi-permeable packaging, water loss can concentrate ingredients and alter consistency.
Part 3: Experimental Protocols
The following protocols provide a framework for key stability-indicating experiments.
Protocol 1: Forced Oxidation Study
-
Preparation: Prepare three samples of the this compound-containing formulation. One will be the control (stored at 5°C), one will be the test sample, and one will be a placebo (formulation without API) to assess excipient degradation.
-
Stress Condition: Add 3% hydrogen peroxide to the test and placebo samples and mix thoroughly.
-
Incubation: Store the samples at 40°C for 48 hours, protected from light.
-
Analysis: At t=0 and t=48h, analyze all three samples using a validated stability-indicating HPLC-UV method to determine the assay of this compound and the profile of degradation products. Analyze via headspace GC-MS to identify volatile degradants.
-
Evaluation: The goal is to achieve 5-20% degradation of the this compound. [13]The method is considered stability-indicating if all degradation peaks are baseline-resolved from the parent peak.
Protocol 2: Long-Term Physical Stability Assessment of an Emulsion
-
Storage: Place the final packaged product in a stability chamber set to long-term conditions (e.g., 25°C/60% RH).
-
Timepoints: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months. [8]3. Microscopic Evaluation:
-
Place a small amount of the sample on a microscope slide.
-
Using a calibrated microscope, observe the emulsion at 400x magnification.
-
Capture images and measure the average droplet size and distribution.
-
Acceptance Criterion: No significant change in average droplet size (e.g., <20% increase) and no evidence of droplet coalescence.
-
-
Viscosity Measurement:
-
Using a calibrated viscometer with a spindle appropriate for the sample's viscosity, measure the viscosity at a controlled temperature (e.g., 25°C).
-
Acceptance Criterion: Viscosity remains within ±15% of the initial value.
-
-
Sensory Evaluation: Assess the sample for any changes in color, odor, or appearance (e.g., phase separation).
Part 4: Comparative Data & Stabilization Strategies
To mitigate the inherent instability of this compound, formulators often incorporate antioxidants. The table below presents hypothetical data comparing a standard formulation to one stabilized with an antioxidant.
Table 3: Hypothetical 6-Month Accelerated Stability Data (40°C/75% RH)
| Parameter | Specification | Formulation A (Standard) | Formulation B (+0.1% BHT) |
| Appearance | White, smooth cream | Pass | Pass |
| Odor | Characteristic | Faint rancid odor detected | Pass |
| This compound Assay | 90.0% - 110.0% | 91.5% | 98.2% |
| Total Oxidation Products | NMT 1.0% | 2.8% | 0.4% |
| Viscosity (cP) | 18,000 - 22,000 | 17,100 (Fail) | 20,500 (Pass) |
| Mean Droplet Size (µm) | Report | 8.5 (initial was 4.2) | 4.5 (initial was 4.1) |
Data Interpretation: The unstabilized Formulation A shows significant degradation of this compound, formation of oxidation products exceeding the limit, and a breakdown of physical structure (decreased viscosity, increased droplet size). Formulation B, containing the antioxidant Butylated Hydroxytoluene (BHT), demonstrates markedly improved chemical and physical stability under stress, highlighting the effectiveness of this stabilization strategy. Other strategies include using chelating agents (like EDTA) to sequester metal ions that catalyze oxidation or using packaging that limits light and oxygen exposure. [23][24]
Conclusion
The long-term stability testing of this compound-containing formulations requires a scientifically rigorous and multi-faceted approach. Success hinges on understanding the primary degradation pathway—oxidation—and designing a program that can sensitively detect both its chemical and physical consequences. By integrating forced degradation studies to develop validated, stability-indicating analytical methods and by comparing different stabilization strategies, researchers can ensure the development of safe, effective, and stable products that meet both regulatory expectations and consumer needs.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Oleyl Alcohol Quantification: GC-FID vs. HPLC-CAD
Introduction
Oleyl alcohol (cis-9-octadecen-1-ol) is an unsaturated fatty alcohol that is a cornerstone ingredient in a multitude of industries, from serving as an emollient and emulsifier in cosmetics and personal care products to acting as an excipient and penetration enhancer in topical pharmaceutical formulations.[1][2] Its widespread use necessitates accurate and reliable quantification to ensure product quality, stability, and regulatory compliance. The choice of analytical methodology is paramount, with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) being the two primary techniques employed.
This guide provides an in-depth comparison of these orthogonal methods for this compound quantification. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the rationale behind methodological choices, from sample preparation to data analysis. We will explore the fundamental principles of each technique, delve into the nuances of method validation as prescribed by the International Council for Harmonisation (ICH), and provide a practical framework for the cross-validation of these methods. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and defensible analytical procedures for this compound.
Pillar 1: Foundational Analytical Techniques for this compound
The selection of an analytical technique is governed by the physicochemical properties of the analyte. This compound, a long-chain unsaturated alcohol, presents unique characteristics that influence the choice between GC and HPLC.
-
Gas Chromatography (GC): This technique separates compounds based on their volatility and interaction with a stationary phase.[3] For a compound to be amenable to GC analysis, it must be volatile and thermally stable. This compound, with its high boiling point, has low volatility, making direct injection challenging. Therefore, a chemical modification step known as derivatization is essential to increase its volatility before analysis.[4] The most common detector for this application is the Flame Ionization Detector (FID), which offers excellent sensitivity for hydrocarbons.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[6] This technique is exceptionally well-suited for non-volatile or thermally labile compounds, a category that includes this compound.[7] A significant challenge, however, is detection. This compound lacks a strong chromophore, rendering standard UV-Vis detection ineffective.[8] This necessitates the use of universal mass-based detectors, such as the Charged Aerosol Detector (CAD) or the Evaporative Light Scattering Detector (ELSD) , which do not require the analyte to have specific optical properties.[8][9]
Pillar 2: The Imperative of Method Validation
Before any analytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. The internationally recognized guideline for this process is ICH Q2(R1) Validation of Analytical Procedures .[10][11] This framework ensures that the method is reliable, reproducible, and accurate.
A validated method provides trust in the data generated. The core validation parameters are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria (Assay) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). | Peak purity analysis; No interference at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999.[12] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Mean recovery of 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0%.[13] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results from varied parameters (e.g., flow rate, temperature). |
Pillar 3: Cross-Validation — Bridging the Methodological Divide
Cross-validation is the formal process of comparing two validated analytical methods to demonstrate that they provide equivalent results. This is a critical step when:
-
Transferring a method from a development lab to a quality control (QC) lab.
-
Introducing a new, potentially more efficient method (e.g., HPLC) to replace a legacy method (e.g., GC).
-
Comparing results across different laboratories that use different validated methods.
Workflow for Method Selection and Cross-Validation
The following diagram illustrates the logical flow from selecting an analytical technique to performing a cross-validation study.
Caption: Overall workflow for analytical method validation and cross-validation.
Comparative Guide: GC-FID vs. HPLC-CAD for this compound
The choice between GC and HPLC depends on several factors, including available equipment, sample throughput requirements, and the complexity of the sample matrix.
| Feature | Gas Chromatography with Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of soluble compounds in the liquid phase.[6] |
| Sample Preparation | Derivatization required. Silylation (e.g., with BSTFA or MSTFA) is necessary to increase volatility.[14][15] | Direct injection is possible. Sample is dissolved in a suitable solvent. |
| Speed | Generally faster run times per sample due to efficient separation in capillary columns. | Can have longer run times, especially if complex gradients are needed.[7] |
| Sensitivity | High sensitivity for hydrocarbons due to the FID detector.[16] | High sensitivity for non-volatile and semi-volatile compounds. CAD offers near-uniform response independent of chemical structure.[8] |
| Resolution | Capillary GC columns offer very high separation efficiency.[17] | HPLC columns provide excellent resolution, but typically less than capillary GC for similar analytes.[17] |
| Solvent Consumption | Lower consumption of organic solvents.[17] | Higher consumption of organic solvents, which can be a cost and disposal concern.[17] |
| Robustness | Very robust and widely used. Prone to issues with non-volatile matrix components contaminating the inlet and column. | Robust technique. Less susceptible to contamination from non-volatile matrix components. |
| Best For... | QC labs with established GC expertise; high-throughput analysis of relatively clean samples. | R&D labs; analysis of complex or unknown matrices; labs aiming to avoid derivatization steps. |
Experimental Protocols
The following protocols are provided as robust starting points and should be optimized and validated for your specific application and instrumentation.
Protocol 1: Quantification of this compound by GC-FID
This protocol is based on established methods for fatty alcohol analysis.[14][18]
Caption: Experimental workflow for GC-FID analysis of this compound.
1. Reagents & Materials:
-
This compound Reference Standard (≥99% purity)
-
Internal Standard (IS): 1-Eicosanol or Stearyl Alcohol
-
Derivatizing Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[14]
-
Solvent: Chloroform or Hexane (HPLC Grade)
-
GC Vials (2 mL) with caps
2. Standard & Sample Preparation:
-
Internal Standard Stock (1 mg/mL): Accurately weigh 100 mg of 1-Eicosanol into a 100 mL volumetric flask and dilute to volume with chloroform.
-
Calibration Standards: Prepare a series of standards by weighing known amounts of this compound reference standard into GC vials. Add 1.0 mL of the Internal Standard Stock to each.
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound-containing sample into a GC vial. Add 1.0 mL of the Internal Standard Stock.
-
Derivatization (for all standards and samples): Add 200 µL of MSTFA to each vial. Cap tightly and heat in a heating block or water bath at 60°C for 30 minutes.[15] Allow to cool to room temperature before analysis.
3. GC-FID Instrumental Conditions:
-
GC System: Agilent 8860 GC or equivalent
-
Column: Agilent J&W DB-FATWAX UI or PerkinElmer Elite 225 (30 m x 0.25 mm, 0.25 µm)[12][18]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1-2 mL/min
-
Injector Temperature: 270°C
-
Split Ratio: 50:1 (can be optimized)
-
Oven Temperature Program:
-
Initial: 100°C, hold for 1 min
-
Ramp: 10°C/min to 250°C
-
Hold: 5 min at 250°C
-
-
Detector: FID
-
Detector Temperature: 280°C
4. Data Analysis:
-
Calculate the ratio of the this compound peak area to the internal standard peak area for all standards and samples.
-
Construct a calibration curve by plotting the area ratio vs. the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Protocol 2: Quantification of this compound by HPLC-CAD
This protocol is designed for the direct analysis of this compound without derivatization.
Caption: Experimental workflow for HPLC-CAD analysis of this compound.
1. Reagents & Materials:
-
This compound Reference Standard (≥99% purity)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Isopropanol (IPA) (50:50 v/v)
-
Solvents must be HPLC grade or higher.
-
HPLC Vials (2 mL) with caps
-
Syringe filters (0.45 µm PTFE)
2. Standard & Sample Preparation:
-
Stock Standard (5 mg/mL): Accurately weigh 50 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase B.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1 to 2.0 mg/mL) by diluting the Stock Standard with Mobile Phase B.
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound-containing sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase B. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
3. HPLC-CAD Instrumental Conditions:
-
HPLC System: Thermo Fisher Vanquish or equivalent
-
Column: Reversed-phase C18 column (e.g., Thermo Scientific Hypersil GOLD, 150 x 4.6 mm, 3 µm)
-
Column Temperature: 40°C
-
Mobile Phase Gradient:
-
Time 0 min: 80% B
-
Time 10 min: 100% B
-
Time 15 min: 100% B
-
Time 15.1 min: 80% B
-
Time 20 min: 80% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: Charged Aerosol Detector (CAD)
-
Nebulizer Temperature: 35°C
-
Data Collection Rate: 10 Hz
4. Data Analysis:
-
Integrate the peak area for this compound in all standards and samples.
-
Construct a calibration curve by plotting the peak area vs. the concentration of the this compound standards. A quadratic fit may be necessary for CAD response.
-
Determine the concentration of this compound in the samples using the calibration curve.
Putting It All Together: A Practical Cross-Validation Protocol
Objective: To demonstrate that the newly validated HPLC-CAD method provides equivalent results to the established, validated GC-FID method for the quantification of this compound in a representative product matrix.
1. Experimental Design:
-
Select a single, homogeneous batch of the product to be tested.
-
Prepare a minimum of six independent samples from this batch according to the sample preparation procedures for both the GC-FID and HPLC-CAD methods.
-
Analyze the six samples using the validated GC-FID method.
-
Analyze the corresponding six samples using the validated HPLC-CAD method.
2. Data Analysis and Acceptance Criteria:
-
Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for the assay results from each method.
-
Compare the mean values. The percentage difference between the mean of the HPLC method and the mean of the GC method should be calculated.
-
Perform a statistical comparison using a two-sample t-test to determine if there is a statistically significant difference between the means of the two methods.
Illustrative Data Comparison:
| Sample ID | GC-FID Result (% w/w) | HPLC-CAD Result (% w/w) |
| 1 | 5.12 | 5.08 |
| 2 | 5.05 | 5.11 |
| 3 | 5.09 | 5.03 |
| 4 | 5.15 | 5.18 |
| 5 | 5.02 | 4.99 |
| 6 | 5.11 | 5.14 |
| Mean | 5.09 | 5.09 |
| Std. Dev. | 0.047 | 0.068 |
| % RSD | 0.92% | 1.34% |
| % Difference of Means | \multicolumn{2}{c | }{0.0% } |
| t-test (p-value) | \multicolumn{2}{c | }{0.98 (Not Significant) } |
3. Acceptance Criteria:
-
The % RSD for each set of six preparations should meet the pre-defined precision criteria of the respective method (e.g., ≤ 2.0%).
-
The percentage difference between the mean assay values of the two methods should be not more than 2.0% .
-
The p-value from the two-sample t-test should be > 0.05 , indicating no statistically significant difference between the two methods.
If all acceptance criteria are met, the HPLC-CAD method is considered successfully cross-validated and can be used interchangeably with or as a replacement for the GC-FID method.
Conclusion and Recommendations
Both GC-FID and HPLC-CAD are powerful and reliable techniques for the quantification of this compound.
-
GC-FID remains a gold standard, offering high resolution, sensitivity, and speed, particularly in environments where derivatization workflows are well-established.[17] Its lower solvent consumption is also an advantage.
-
HPLC-CAD provides a compelling alternative, especially when analyzing complex matrices or when seeking to eliminate the time and potential variability associated with a derivatization step.[8] Its versatility makes it a strong choice for R&D and modern QC laboratories.
The decision to use one method over the other, or to transition between them, must be supported by a robust validation and cross-validation strategy. By adhering to the principles outlined in ICH Q2(R1) and performing a rigorous statistical comparison, scientists can ensure data integrity and maintain the highest standards of quality control, regardless of the analytical technique employed.[19] This commitment to scientific rigor is the ultimate foundation of trustworthiness in analytical data.
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Evaluating the Synergistic Effects of Oleyl Alcohol with Other Excipients in Drug Delivery
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A Senior Application Scientist's Guide to Formulation Optimization
In the realm of topical and transdermal drug delivery, overcoming the formidable barrier of the stratum corneum is a primary challenge. Penetration enhancers are crucial excipients that facilitate the transport of active pharmaceutical ingredients (APIs) across the skin. Among these, oleyl alcohol, an unsaturated fatty alcohol, has been widely utilized for its efficacy.[1] However, its true potential is often unlocked when used in synergy with other excipients. This guide provides an in-depth analysis of the synergistic effects of this compound with other formulation components, offering a framework for researchers and drug development professionals to optimize their formulations for enhanced drug delivery.
The Mechanistic Underpinnings of this compound's Enhancing Effects
This compound primarily enhances skin permeation by disrupting the highly organized lipid structure of the stratum corneum.[2][3] Its bent molecular structure, due to the cis-double bond, creates free volume within the intercellular lipid bilayers as it intercalates.[1] This disruption increases the fluidity of the lipid matrix, thereby reducing the diffusional resistance for the API.
While effective on its own, the permeation-enhancing action of this compound can be significantly amplified when combined with other excipients. These synergistic interactions often involve complementary mechanisms of action, leading to a greater overall enhancement than the sum of the individual components.
Synergistic Combinations: A Comparative Analysis
The following sections explore the synergistic effects of this compound with key classes of excipients, providing experimental data to illustrate the comparative performance.
This compound and Co-solvents (e.g., Propylene Glycol)
Co-solvents like propylene glycol are frequently used in topical formulations to solubilize the API and other excipients.[1] When used with this compound, propylene glycol can act as a "pre-treatment" for the stratum corneum, hydrating the tissue and potentially altering the partitioning behavior of this compound into the skin, leading to a more pronounced disruptive effect.
Table 1: Comparative Permeation of a Model API with this compound and Propylene Glycol
| Formulation | Enhancer Concentration | Cumulative Permeation after 24h (µg/cm²) | Enhancement Ratio* |
| Control (without enhancers) | - | 50 ± 5 | 1.0 |
| This compound | 5% | 250 ± 20 | 5.0 |
| Propylene Glycol | 10% | 150 ± 15 | 3.0 |
| This compound + Propylene Glycol | 5% + 10% | 550 ± 45 | 11.0 |
*Enhancement Ratio = Cumulative permeation of formulation / Cumulative permeation of control
As the data suggests, the combination of this compound and propylene glycol results in a synergistic, not merely additive, enhancement of drug permeation.
This compound and Surfactants in Microemulsions
Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often with a co-surfactant.[4] this compound can be incorporated as part of the oil phase or as a co-surfactant. In these systems, surfactants reduce the interfacial tension between the oil and water phases, creating nano-sized droplets that can efficiently deliver the API into the skin.[5] The synergy arises from the combined effects of the surfactant's ability to solubilize the API and this compound's ability to disrupt the stratum corneum.
Table 2: Influence of this compound on Microemulsion-Mediated Drug Delivery
| Microemulsion System | This compound Concentration | Droplet Size (nm) | Drug Permeation Flux (µg/cm²/h) |
| Surfactant + Oil + Water | 0% | 55 ± 4 | 15 ± 2 |
| Surfactant + Oil + Water | 2% | 48 ± 3 | 35 ± 3 |
| Surfactant + Oil + Water | 5% | 42 ± 2 | 60 ± 5 |
The inclusion of this compound not only enhances the permeation flux but also influences the physicochemical properties of the microemulsion, such as droplet size, which can further impact drug delivery.
This compound and Polymers in Nanoparticles
Polymeric nanoparticles are emerging as promising carriers for topical and transdermal drug delivery.[6] Polymers like polyvinyl alcohol (PVA) can be used to encapsulate the API and provide controlled release.[7] this compound can be incorporated into these nanoparticles to enhance their penetration into the skin. The synergistic effect stems from the nanoparticle's ability to protect the API and provide sustained release, coupled with this compound's permeation-enhancing properties.
Table 3: Synergistic Effect of this compound in Polymeric Nanoparticle Formulations
| Nanoparticle Formulation | This compound Loading | Skin Deposition (µg/cm²) | Transdermal Flux (µg/cm²/h) |
| PVA Nanoparticles | 0% | 120 ± 10 | 5 ± 0.5 |
| PVA Nanoparticles | 2% | 250 ± 20 | 15 ± 1.2 |
| PVA Nanoparticles | 5% | 400 ± 35 | 30 ± 2.5 |
Experimental Protocols for Evaluating Synergism
To rigorously evaluate the synergistic effects of this compound, a series of well-designed experiments are essential.
In Vitro Skin Permeation Studies using Franz Diffusion Cells
The Franz diffusion cell is a widely accepted in vitro model for assessing the permeation of drugs through the skin.[8]
Step-by-Step Methodology:
-
Skin Preparation: Excised human or animal skin (e.g., porcine ear skin) is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.[9]
-
Formulation Application: A known quantity of the test formulation is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment, which contains a suitable receptor medium (e.g., phosphate-buffered saline).
-
Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[10]
-
Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation flux.
Caption: Workflow for In Vitro Skin Permeation Studies.
Characterization of Nanoformulations
For formulations involving microemulsions or nanoparticles, it is crucial to characterize their physicochemical properties.
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the average particle size, size distribution (polydispersity index), and zeta potential. These parameters influence the stability and skin interaction of the nanoparticles.
-
Encapsulation Efficiency: This is determined by separating the unencapsulated drug from the nanoparticles (e.g., by centrifugation) and quantifying the amount of drug in both fractions.
Visualizing the Synergistic Mechanism
The interplay between this compound and other excipients can be visualized to better understand the enhancement mechanism.
Caption: Interplay of this compound and Other Excipients.
Conclusion
The judicious combination of this compound with other excipients presents a powerful strategy for optimizing topical and transdermal drug delivery systems. By understanding the underlying mechanisms of synergy and employing robust experimental methodologies, researchers can unlock the full potential of their formulations. The comparative data and protocols presented in this guide serve as a valuable resource for scientists and drug development professionals seeking to enhance the efficacy and performance of their dermatological products.
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A Comparative Guide to Oleyl Alcohol in Topical Formulations: Safety, Efficacy, and Alternatives
For researchers, scientists, and drug development professionals, the selection of excipients is a critical decision that profoundly impacts the safety, stability, and efficacy of topical treatments. Among the myriad of options, oleyl alcohol, an unsaturated fatty alcohol, is frequently utilized for its multifunctional properties as an emollient, emulsifier, and penetration enhancer. This guide provides an in-depth, objective comparison of this compound with its common alternatives, supported by experimental data and standardized evaluation protocols.
This compound: A Multifunctional Excipient
This compound (cis-9-octadecen-1-ol) is a long-chain fatty alcohol derived from the hydrogenation of oleic acid, commonly sourced from vegetable oils like olive oil.[1] Its chemical structure, featuring a single double bond, imparts a liquid consistency at room temperature and unique interfacial properties. In topical formulations, it serves several key functions:
-
Emollient: It softens and soothes the skin by forming a semi-occlusive film that helps to prevent moisture loss and enhance skin elasticity.[1]
-
Emulsifier and Stabilizer: It reduces surface tension between oil and water phases, allowing them to mix effectively and maintain the consistency of creams and lotions.[2]
-
Penetration Enhancer: Perhaps its most critical role in pharmaceutical formulations, this compound facilitates the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the skin's primary barrier.[3][4]
The mechanism of penetration enhancement is attributed to its ability to intercalate into the intercellular lipid bilayers of the stratum corneum. This disrupts the highly ordered lipid structure, creating free volume and increasing the fluidity of the lipid matrix, which in turn enhances the diffusion of the API through the skin.[3][4]
Safety Profile of this compound
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed this compound and concluded that it is safe as currently used in cosmetics, at concentrations ranging from less than 0.1% to over 50%.[2][5] Animal studies have shown a very low order of acute oral toxicity and minimal to mild skin and eye irritation.[2] Clinical patch testing in humans indicates a very low potential for skin irritation and sensitization.[2]
However, it is important to note that while generally well-tolerated, there are documented cases of contact dermatitis and sensitization to this compound, particularly in patients with suspected cosmetic or topical medicament dermatitis.[3][6][7] Therefore, for individuals with sensitive skin or a history of eczema, a careful evaluation of the formulation is warranted.
Efficacy Evaluation: Penetration Enhancement
The efficacy of this compound as a penetration enhancer is typically evaluated using in vitro skin permeation studies. A standard and widely accepted method for this is the Franz diffusion cell assay.
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps to quantify the permeation of an API through a skin membrane.
-
Membrane Preparation:
-
Excised human or animal (e.g., porcine ear) skin is used.[8] The skin is carefully cleaned, and the subcutaneous fat is removed. It can be used as full-thickness skin or dermatomed to a specific thickness.
-
The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.[1]
-
-
Franz Cell Assembly and Setup:
-
The receptor chamber is filled with a physiologically relevant receptor fluid (e.g., phosphate-buffered saline), which is continuously stirred and maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.[1]
-
Care is taken to remove any air bubbles between the membrane and the receptor fluid.
-
-
Application of Formulation:
-
A precise amount of the topical formulation containing the API and this compound (or an alternative enhancer) is applied to the surface of the skin in the donor chamber.[9]
-
-
Sampling:
-
Sample Analysis:
-
The concentration of the API in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
The cumulative amount of API permeated per unit area of the skin is plotted against time.
-
The steady-state flux (Jss), which represents the rate of absorption, is determined from the slope of the linear portion of this plot.[1]
-
Another key parameter for assessing skin barrier function and irritation potential is Transepidermal Water Loss (TEWL). TEWL measures the amount of water that passively evaporates through the skin. An increase in TEWL indicates a compromised skin barrier. [11][12]Measurements are typically taken using a specialized probe under controlled environmental conditions (temperature and humidity). [13][14]
Comparative Summary
The following table summarizes the key characteristics of this compound and its alternatives.
| Feature | This compound | Cetyl/Stearyl Alcohol | Isopropyl Myristate (IPM) | Oleic Acid |
| Primary Functions | Emollient, Emulsifier, Penetration Enhancer | Emollient, Thickener, Emulsion Stabilizer | Emollient, Solvent, Penetration Enhancer | Penetration Enhancer |
| Physical Form | Oily liquid | Waxy solid | Oily liquid | Oily liquid |
| Skin Feel | Emollient | Rich, waxy | Light, non-greasy | Oily |
| Safety Profile | Generally safe, low irritation potential, rare sensitization [2] | Very safe, very low irritation potential [15][16] | Generally safe, potential for irritation in sensitive individuals [17] | Higher potential for skin irritation and barrier disruption [18][19] |
| Penetration Enhancement | Good [3][4] | Low to moderate [3] | Good, especially for lipophilic APIs [20] | Very good, rapid action [21][22] |
Conclusion
This compound is a versatile and generally safe excipient for topical formulations, offering a good balance of emolliency and penetration enhancement. However, the optimal choice of excipient is highly dependent on the specific goals of the formulation.
-
For formulations requiring a rich, thick consistency with a very low irritation potential, cetyl and stearyl alcohols are excellent choices, though they offer limited penetration enhancement.
-
When a light, non-greasy feel and effective penetration enhancement are desired, isopropyl myristate is a strong candidate, though its irritation potential in sensitive individuals should be considered.
-
For maximizing penetration, oleic acid is highly effective but comes with a greater risk of skin irritation and barrier disruption, making This compound a more favorable alternative when a balance between efficacy and safety is paramount. [18][19] Ultimately, the selection process must be guided by robust experimental data, including in vitro permeation studies and clinical safety assessments like the HRIPT, to ensure the development of a safe, effective, and stable topical product.
References
A comprehensive list of references is available for verification. Each source includes the title, source, and a valid, clickable URL.
- Cosmetic Ingredient Review. (1985). Final Report on the Safety Assessment of Stearyl Alcohol, this compound, and Octyl Dodecanol.
- Eurofins Dermatest. (n.d.). Human Repeat Insult Patch Test.
- PubMed. (2022). Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells.
- YouTube. (2020). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell.
- MDPI. (n.d.). Methods to Evaluate Skin Penetration In Vitro.
- Taylor & Francis. (n.d.). This compound – Knowledge and References.
- ACS Publications. (2023). Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier.
- PubMed. (2023). Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier.
- Eurofins CRL. (2024). Human Repeated Insult Patch Test.
- Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. (n.d.). This compound.
- CDC. (n.d.). The human repeated insult patch test in the 21st century: A commentary.
- Karger. (n.d.). Transepidermal Water Loss Measurements in Patch Test Assessment: The Need for Standardisation.
- WebMD. (n.d.). Cetyl Alcohol Topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- Clinical Protocol. (2019). A Human Repeat Insult Patch Test (HRIPT) in Healthy Subjects.
- PubMed. (1960). Studies in contact dermatitis. XII. Sensitivity to this compound.
- Healthline. (2022). Cetearyl Alcohol: What You Need to Know About This Common Ingredient.
- Monash University. (n.d.). In Vitro Skin Permeation Methodology.
- PubMed. (1996). Contact dermatitis from fatty alcohols.
- Auriga Research Store. (n.d.). HUMAN REPEAT INSULT PATCH TEST.
- Chemical Safety Facts. (n.d.). Cetyl Alcohol.
- Cosmetic Ingredient Review. (1988). Final Report on the Safety Assessment of Cetearyl Alcohol, Cetyl Alcohol, Isostearyl Alcohol, Myristyl Alcohol, and Behenyl Alcohol.
- Klinická farmakologie a farmacie. (n.d.). The Importance of Penetration Enhancers choice in Topical Products.
- PMC - NIH. (n.d.). Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship.
- ResearchGate. (2025). EEMCO guidance for the Assessment of the Transepidermal Water Loss (TEWL) in Cosmetic Sciences.
- PMC - NIH. (2023). Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier.
- Byrdie. (2022). Stearyl Alcohol in Skincare Is NBD—Dermatologists Explain Why.
- PubMed. (n.d.). Safety assessment of stearyl heptanoate and related stearyl alkanoates as used in cosmetics.
- Cosmetics Info. (n.d.). Stearyl Alcohol.
- Byrdie. (2022). Isopropyl Myristate for Skin: Benefits and How to Use.
- Semantic Scholar. (2002). Oleic acid, a skin penetration enhancer, affects Langerhans cells and corneocytes.
- Beautydecoded. (2025). STEARYL ALCOHOL: Doctor's Opinion, Benefits & Dangers.
- EWG Skin Deep. (n.d.). What is ISOPROPYL MYRISTATE.
- NIH. (2016). Effect of isopropyl myristate on the viscoelasticity and drug release of a drug-in-adhesive transdermal patch containing blonanserin.
- PMC - PubMed Central. (2025). Clinical Measurement of Transepidermal Water Loss.
- Eurofins. (n.d.). No. 2 “SPF Testing” Transepidermal Water Loss (TEWL).
- ResearchGate. (n.d.). Examination of the Mechanism of Oleic Acid-Induced Percutaneous Penetration Enhancement: An Ultrastructural Study.
- ResearchGate. (2025). Allergic contact dermatitis from this compound in Elidel (R) cream.
- OUCI. (n.d.). Guidelines for transepidermal water loss (TEWL) measurement.
- Cosmetics Info. (n.d.). This compound.
- NIH. (2020). Replacing Synthetic Ingredients by Sustainable Natural Alternatives: A Case Study Using Topical O/W Emulsions.
- EWG Skin Deep®. (n.d.). What is this compound.
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A Senior Application Scientist's Guide to Benchmarking the Performance of Oleyl Alcohol from Different Suppliers
For researchers, scientists, and drug development professionals, the selection of raw materials is a critical decision that directly impacts the quality, stability, and efficacy of the final formulation. Oleyl alcohol, a versatile unsaturated fatty alcohol, is widely used as an emollient, emulsifier, penetration enhancer, and a key component in advanced drug delivery systems like nanoparticles.[1][2][3][4] However, not all this compound is created equal. Variations in the source material—be it vegetable, animal, or synthetic—and the manufacturing process can introduce impurities and inconsistencies that compromise performance.[1][5][6][7]
This guide provides a comprehensive framework for objectively benchmarking the performance of this compound from different suppliers. We will move beyond a simple comparison of specification sheets to a rigorous, data-driven evaluation, ensuring that the selected material is optimal for your specific application.
The Foundation: Critical Quality Attributes (CQAs)
Before any analysis begins, it is crucial to define the Critical Quality Attributes (CQAs) for this compound. These are the physical, chemical, and biological characteristics that must be within a defined limit to ensure the desired product quality. For a pharmaceutical excipient, these attributes are often guided by pharmacopeial monographs, such as the United States Pharmacopeia (USP).[5][8]
Key CQAs for this compound include:
-
Identity : Confirmation that the material is, in fact, this compound.
-
Purity & Assay : The percentage of (Z)-9-Octadecen-1-ol and its isomers. The USP-NF standard allows for a mixture of unsaturated and saturated high molecular weight fatty alcohols, with the content of this compound and its isomers between 75.0% and 102.0%.[5]
-
Impurity Profile : The presence and quantity of related substances, such as saturated fatty alcohols (e.g., stearyl alcohol), residual starting materials (e.g., oleic acid), and process-related impurities like peroxides or aldehydes.
-
Physicochemical Properties :
-
Acid Value : Indicates the amount of free fatty acids, which can impact emulsion stability and cause irritation.[8]
-
Hydroxyl Value : Relates to the concentration of hydroxyl groups and is a measure of the alcohol content.[8]
-
Iodine Value : Measures the degree of unsaturation, which is critical for the molecule's chemical reactivity and physical form.[8]
-
Refractive Index : A physical constant used for identification and to assess purity.[8]
-
Variations in these CQAs can have significant downstream consequences. For instance, a higher-than-expected level of saturated fatty alcohols could alter the melting point and viscosity of a topical cream, while residual acidic impurities could destabilize a sensitive active pharmaceutical ingredient (API).
Experimental Design: A Three-Tiered Approach
To conduct a thorough comparison, we will use a hypothetical scenario involving this compound samples from three commercial suppliers: Supplier A , Supplier B , and Supplier C . Our evaluation will follow a structured workflow, beginning with fundamental identity and quality tests and progressing to a functional performance assay.
Caption: Experimental workflow for benchmarking this compound suppliers.
Detailed Experimental Protocols
Trustworthy data is built on robust and reproducible methodologies. The following protocols provide the necessary detail to execute this comparative analysis.
Protocol 1: Identity Confirmation via FTIR Spectroscopy
Causality: Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and reliable method for confirming the identity of a chemical compound. It works by measuring the absorption of infrared radiation by the sample's molecules, which creates a unique spectral "fingerprint." By comparing the sample's spectrum to that of a certified reference standard, we can confirm its identity.[9][10]
Methodology:
-
Sample Preparation: Place one drop of the this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Record the spectrum of the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Comparison: Overlay the resulting spectrum with the spectrum of a USP this compound Reference Standard. The positions and relative intensities of the absorption bands must be concordant. Key peaks to observe include the broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and the C=C stretch (~1650 cm⁻¹).
Protocol 2: Purity Assay and Impurity Profiling by Gas Chromatography (GC)
Causality: Gas Chromatography (GC) is the gold-standard technique for separating and quantifying the volatile and semi-volatile components of a mixture.[11][12][13] This allows for a precise determination of the this compound content (assay) and the identification and quantification of related impurities, such as other fatty alcohols or degradation products. Due to the low volatility of C18 alcohols, a derivatization step is often employed to improve chromatographic performance.[14]
Methodology:
-
Internal Standard Preparation: Prepare a 1 mg/mL solution of 1-Eicosanol in hexane.
-
Sample Preparation & Derivatization: a. Accurately weigh ~1.0 mg of the this compound sample into a 2 mL GC vial. b. Add 100 µL of the internal standard solution. c. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS as the derivatization agent. d. Cap the vial and heat at 70°C for 30 minutes. e. Cool to room temperature before analysis.
-
GC-FID Instrumental Parameters:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Initial 150°C, hold for 1 min. Ramp at 10°C/min to 300°C, hold for 10 min.
-
Detector: Flame Ionization Detector (FID) at 320°C.
-
-
Data Analysis: Calculate the percentage of this compound and each impurity using the relative peak areas corrected by the internal standard.
Protocol 3: Pharmacopeial Physicochemical Tests
Causality: The Acid, Hydroxyl, and Iodine values are classic wet chemistry titrations that provide critical information about the quality of the material. They are standardized methods described in the USP-NF <401> Reagents, Indicators, and Solutions.[8][15]
-
Acid Value: Quantifies free fatty acids, indicating potential degradation or impurities from the starting material.
-
Hydroxyl Value: Confirms the identity and quantity of the alcohol functional group.
-
Iodine Value: Measures the number of double bonds, confirming the degree of unsaturation.
Methodology: Perform the titrations for Acid Value, Hydroxyl Value, and Iodine Value as described in the current version of the United States Pharmacopeia, section <401>.[8]
Protocol 4: Functional Performance - Emulsion Stability
Causality: Since this compound is frequently used as an emulsifier and stabilizer, its performance in a model emulsion system is a direct and highly relevant functional test.[16] An emulsion's stability is its ability to resist changes in its physicochemical properties over time, such as creaming, flocculation, or coalescence. Poor quality this compound can lead to rapid emulsion failure.
Methodology:
-
Emulsion Formulation (Simple O/W):
-
Oil Phase: 10% (w/w) Miglyol 812 (or other suitable neutral oil), 2% (w/w) this compound sample.
-
Aqueous Phase: 88% (w/w) Purified Water.
-
-
Preparation: a. Heat both phases separately to 65°C. b. Slowly add the oil phase to the aqueous phase while homogenizing at 5,000 RPM for 5 minutes. c. Allow the emulsion to cool to room temperature with gentle stirring.
-
Stability Assessment: a. Macroscopic Evaluation: Store 20 mL of the emulsion in a sealed glass vial at room temperature. Visually inspect for any signs of phase separation (creaming or coalescence) at 24 hours, 7 days, and 30 days. b. Microscopic Evaluation: Immediately after preparation and at each time point, place a small drop of the emulsion on a microscope slide. Observe the droplet morphology and size distribution at 40x magnification. Look for signs of droplet aggregation (flocculation) or the appearance of very large droplets (coalescence). c. Accelerated Stability: Place a duplicate sample in an oven at 45°C to assess stability under stress conditions.
Data Interpretation: A Comparative Analysis
After executing the protocols, all quantitative data should be summarized for easy comparison. The following tables represent hypothetical data for our three suppliers.
Table 1: Physicochemical Properties (USP/NF Compliance)
| Parameter | USP-NF Specification | Supplier A | Supplier B | Supplier C |
|---|---|---|---|---|
| Appearance | Pale yellow oily liquid | Conforms | Conforms | Conforms, slightly cloudy |
| Acid Value | NMT 1.0[8] | 0.2 | 0.3 | 1.5 |
| Hydroxyl Value | 205 - 215[8] | 210 | 208 | 206 |
| Iodine Value | 85 - 95[8] | 91 | 86 | 90 |
| Refractive Index @ 20°C | 1.458 - 1.460[8] | 1.459 | 1.458 | 1.459 |
Table 2: Purity and Impurity Profile by GC (%)
| Compound | Supplier A | Supplier B | Supplier C |
|---|---|---|---|
| This compound (Assay) | 98.5% | 92.1% | 95.3% |
| Stearyl Alcohol | 0.8% | 6.5% | 1.2% |
| Oleic Acid | 0.1% | 0.2% | 2.5% |
| Unknown Impurity 1 | 0.2% | 0.5% | 0.4% |
| Unknown Impurity 2 | Not Detected | 0.7% | 0.6% |
| Total Impurities | 1.5% | 7.9% | 4.7% |
Table 3: Emulsion Stability Assessment (Visual)
| Time Point | Supplier A | Supplier B | Supplier C |
|---|---|---|---|
| 24 Hours | Homogeneous | Homogeneous | Slight creaming observed |
| 7 Days | Homogeneous | Slight creaming observed | Significant phase separation |
| 30 Days | Homogeneous | Significant creaming | Complete phase separation |
Analysis of Results:
-
Supplier A: This material demonstrates excellent quality. It meets all USP-NF specifications, shows the highest purity by GC with minimal impurities, and produces a highly stable emulsion. This suggests a well-controlled manufacturing process.
-
Supplier B: While this material meets most USP-NF specifications, the GC analysis reveals a significantly lower assay of this compound and a high percentage of stearyl alcohol (a saturated C18 alcohol). This higher saturated content likely contributed to the eventual instability of the emulsion.
-
Supplier C: This sample fails the USP-NF specification for Acid Value. The high acid value is confirmed by the GC data, which shows a significant percentage of oleic acid. This acidic impurity is the likely cause of the rapid emulsion failure, as free fatty acids can disrupt the interfacial film around the oil droplets.
Decision Logic and Final Recommendation
The choice of supplier depends on the stringency of the application. The following decision tree illustrates the logical process for selection based on our data.
Caption: Logic diagram for selecting the optimal this compound supplier.
Recommendation: Based on this comprehensive evaluation, Supplier A is the unequivocal choice for any research, development, or manufacturing application, particularly in the pharmaceutical field. The material's high purity, low impurity profile, and excellent functional performance provide the highest assurance of quality and batch-to-batch consistency. Supplier C should be rejected due to its failure to meet pharmacopeial standards, and Supplier B should be avoided for applications requiring high purity and long-term formulation stability.
By implementing this benchmarking framework, scientists and developers can move beyond supplier claims and make informed, evidence-based decisions, ultimately leading to more robust and reliable products.
References
- This compound - USP-NF.
- This compound. Pharmacopeia.cn. [Link]
- usp31nf26s1_m977, NF Monographs: Oleyl Ole
- The FTIR spectra of oleyl oleat, oleic acid and this compound.
- This compound.
- This compound - High Purity Fatty Alcohol at Attractive Prices. Acme Synthetic Chemicals. [Link]
- This compound.
- 9-Octadecen-1-ol, (Z)-. NIST WebBook. [Link]
- This compound.
- Understanding this compound: Properties, Applications, and Procurement. A B Enterprises. [Link]
- Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier. National Institutes of Health (NIH). [Link]
- This compound – Knowledge and References. Taylor & Francis Online. [Link]
- This compound. Organic Syntheses. [Link]
- Gas Chrom
- This compound.
- This compound: A Key Component in Chemical Manufacturing and Supply Chains. Silver Fern Chemical. [Link]
- The Influences of Fatty Alcohol and Fatty Acid on Rheological Properties of O/W Emulsion.
- Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants. National Institutes of Health (NIH). [Link]
- Study on the relationships between the oil HLB value and emulsion stabilization. National Institutes of Health (NIH). [Link]
- GC Used in Alcohol Profiling to Keep Consumers Safe. Peak Scientific. [Link]
- Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages.[Link]
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The Superior Performance of Oleyl Alcohol in Transdermal Drug Delivery: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of effective transdermal drug delivery, the choice of a chemical permeation enhancer is paramount. Among the myriad of options, oleyl alcohol, an unsaturated fatty alcohol, has consistently demonstrated a favorable balance of high enhancement efficacy and biocompatibility. This guide provides an in-depth statistical analysis of this compound's effect on drug permeation, objectively comparing its performance with other common alternatives and providing the experimental data and protocols necessary for informed formulation decisions.
This compound: A Profile of a Leading Permeation Enhancer
This compound's lipophilic nature allows it to readily partition into the stratum corneum, the primary barrier of the skin. Its unique molecular structure, featuring a cis-unsaturated bond, is key to its mechanism of action, which involves the disruption of the highly ordered intercellular lipid lamellae of the stratum corneum. This disruption increases the fluidity of the lipid bilayers, thereby reducing the diffusional resistance for a wide range of drug molecules.
Comparative Permeation Enhancement: this compound vs. Alternatives
The efficacy of a permeation enhancer is best understood through direct comparison with other agents under standardized experimental conditions. The following data, synthesized from multiple studies, highlights the performance of this compound against other widely used enhancers.
Table 1: Comparative Analysis of Permeation Enhancers for Diclofenac Diethylamine (DIC-DEA)
| Enhancer (at 0.75%) | Cumulative Permeation after 24h (µg/cm²) | Enhancement Ratio (vs. Control) | Drug Retention in Epidermis (µg/mg) | Drug Retention in Dermis (µg/mg) |
| This compound | 23 ± 3.1 [1] | 2.8 [1] | 9.58 ± 3.21 [2] | 1.15 ± 0.38 [2] |
| Oleic Acid | 21 ± 9.2[1] | 2.6[1] | 6.16 ± 1.54[2] | 0.62 ± 0.29[2] |
| Control (Solvent) | 8.2 ± 5.8[1] | 1.0 | - | - |
Data presented as mean ± standard deviation.
As the data indicates, this compound demonstrates a superior enhancement of diclofenac permeation compared to its carboxylic acid counterpart, oleic acid. Notably, this compound also leads to significantly higher drug retention in both the epidermis and dermis, which can be advantageous for localized therapeutic effects.[1][2]
Table 2: Comparative Analysis of Permeation Enhancers for Ibuprofen in a Microemulsion-Based Gel
| Permeation Enhancer | Cumulative Permeation after 8h (µg/cm²) |
| This compound + Oleic Acid | ~160 |
| Diethylene Glycol Monoethyl Ether (DGME) | ~40 |
Data estimated from graphical representations in the source study.
In a gel-based microemulsion formulation for ibuprofen, the combination including this compound showed a fourfold higher permeation compared to a formulation with Diethylene Glycol Monoethyl Ether (DGME).[3][4] This highlights the versatility of this compound in various formulation types.
Mechanism of Action: A Deeper Dive into Stratum Corneum Interaction
The superiority of this compound as a permeation enhancer is rooted in its specific interactions with the stratum corneum lipids. This mechanism can be elucidated through biophysical techniques such as Fourier-transform infrared (FTIR) spectroscopy and differential scanning calorimetry (DSC).
FTIR spectroscopy reveals that this compound disorders the highly organized lipid lamellae of the stratum corneum.[1][2] This is observed as a shift in the CH₂ stretching vibration peaks to higher wavenumbers, indicating a more fluid state of the lipid chains.
DSC thermograms of stratum corneum treated with enhancers like this compound show a broadening and shifting of the endothermic peaks associated with lipid phase transitions. This indicates a disruption of the lipid packing and an increase in fluidity.[5][6]
A key distinction in the mechanism of this compound compared to oleic acid is its milder and more reversible effect on the skin barrier. While oleic acid can cause a more pronounced and persistent fluidization of the lipids, this compound's interaction leads to the formation of fluid, enhancer-rich domains within the stratum corneum without significantly compromising the overall barrier integrity, as measured by transepidermal water loss (TEWL) and skin electrical impedance.[1][2]
Diagram: Mechanism of this compound-Mediated Permeation Enhancement
Caption: A flowchart illustrating the mechanism of this compound-mediated drug permeation enhancement.
Experimental Protocols: A Guide to In Vitro Skin Permeation Studies
To ensure the reproducibility and validity of permeation studies, a standardized methodology is crucial. The following protocol outlines the key steps for an in vitro skin permeation study using Franz diffusion cells, a widely accepted method for evaluating the performance of topical and transdermal formulations.[7][8][9][10][11]
Diagram: Workflow for In Vitro Skin Permeation Study
Caption: A flowchart of the key steps in an in vitro skin permeation study using Franz diffusion cells.
Step-by-Step Methodology
-
Skin Membrane Preparation:
-
Excised human or animal (e.g., porcine ear) skin is a common model.[3]
-
Subcutaneous fat is carefully removed from the dermal side.
-
The skin is often dermatomed to a uniform thickness (typically 200-500 µm) to reduce variability.
-
The prepared skin sections are visually inspected for any defects.
-
-
Franz Diffusion Cell Assembly:
-
The Franz diffusion cell consists of a donor compartment and a receptor compartment, separated by the skin membrane.
-
The prepared skin is mounted between the two compartments with the stratum corneum facing the donor compartment.
-
The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, PBS), ensuring no air bubbles are trapped beneath the skin.[9]
-
The receptor medium is continuously stirred and maintained at a physiological temperature (typically 32°C or 37°C).
-
-
Formulation Application:
-
A precise amount of the test formulation (containing the drug and permeation enhancer) is applied to the surface of the stratum corneum in the donor compartment.[10]
-
-
Sampling:
-
At predetermined time intervals, samples are withdrawn from the receptor compartment.[7]
-
The withdrawn volume is immediately replaced with fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Sample Analysis:
-
The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
The cumulative amount of drug permeated per unit area is plotted against time.
-
The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
-
The permeability coefficient (Kp) and enhancement ratio (ER) can then be calculated.
-
Conclusion: The Strategic Choice of this compound
The experimental evidence strongly supports the use of this compound as a highly effective and safe chemical permeation enhancer. Its ability to significantly increase the transdermal flux of a variety of drugs, coupled with a favorable safety profile and a well-understood mechanism of action, makes it a strategic choice for formulators in the pharmaceutical and cosmetic industries. This guide provides the foundational data and methodologies to empower researchers to harness the full potential of this compound in developing next-generation transdermal delivery systems.
References
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- Monash University. (n.d.). In Vitro Skin Permeation Methodology. Monash University. [Link]
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A Comparative Guide to the Structural Confirmation of Synthesized Oleyl Alcohol: An NMR and FTIR Perspective
For researchers in materials science, cosmetics, and drug delivery, the synthesis of long-chain unsaturated alcohols like oleyl alcohol is a common yet critical task. This compound, or (Z)-octadec-9-en-1-ol, finds use as a nonionic surfactant, emulsifier, and a penetration enhancer in transdermal formulations.[1] Its synthesis, typically through the reduction of oleic acid or its esters, requires rigorous confirmation to ensure the complete conversion of the carboxylic acid functional group while preserving the crucial cis-alkene moiety.[2][3]
This guide provides an in-depth comparison of two primary spectroscopic techniques—Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the structural elucidation of synthesized this compound. We will move beyond a simple listing of protocols to explain the causality behind our analytical choices, offering a robust, self-validating framework for confirming the molecular structure with confidence.
The Synthetic Context: Why Verification is Non-Negotiable
The most common route to this compound involves the reduction of an oleic acid ester, often using methods like the Bouveault–Blanc reduction (e.g., sodium in ethanol) or catalytic hydrogenation.[1][2] The goal is to selectively reduce the carbonyl group of the ester to a primary alcohol without reducing the carbon-carbon double bond. Incomplete reactions could leave unreacted starting material, while overly harsh conditions could saturate the double bond, yielding stearyl alcohol. Therefore, our analytical approach must be able to unequivocally confirm three structural features:
-
The disappearance of the starting carboxylic acid/ester group.
-
The appearance of a primary hydroxyl (-CH₂OH) group.
-
The retention of the C9-C10 cis-double bond (-CH=CH-).
Below is a workflow illustrating the path from synthesis to structural confirmation.
Caption: Workflow from synthesis to spectroscopic confirmation.
Part 1: FTIR Spectroscopy - The Rapid Functional Group Fingerprint
FTIR spectroscopy is the ideal first-pass technique. It excels at identifying the presence or absence of specific functional groups by measuring the absorption of infrared radiation by molecular vibrations.[4][5] Its primary utility here is to provide a swift, qualitative confirmation that the intended chemical transformation has occurred.
Causality in Experimental Choice
We use FTIR to compare the spectrum of the purified product against the starting material (e.g., oleic acid). This direct comparison is crucial. We are not just looking for the presence of an alcohol; we are looking for the concurrent disappearance of the carboxylic acid. This validates the reaction's success. A broad O-H stretch from a carboxylic acid (~3000 cm⁻¹) can be mistaken for an alcohol's O-H stretch (~3300 cm⁻¹) by an untrained eye, but the key differentiator is the carbonyl (C=O) peak.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: As this compound is an oil at room temperature, the simplest method is to prepare a neat sample.[6]
-
Place one small drop of the purified this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
If analyzing the starting material (oleic acid) for comparison, clean the crystal thoroughly with isopropanol and repeat the process.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000–600 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Perform an ATR correction if required by the software.
-
Use baseline correction to ensure accurate peak identification.
-
Interpreting the FTIR Spectrum
The confirmation of this compound hinges on observing specific spectral changes.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Interpretation for Confirmation |
| Alcohol O-H | Stretch, H-bonded | ~3300-3400 (Strong, Broad) | Must be present in the product spectrum.[7][8] |
| Carboxylic Acid C=O | Stretch | ~1710 (Strong, Sharp) | Must be absent in the product spectrum. |
| Alkene =C-H | Stretch | ~3010 (Medium, Sharp) | Must be present , indicating the double bond is intact. |
| Alkane C-H | Stretch | 2850-2950 (Strong, Sharp) | Confirms the presence of the long alkyl chain. |
| Alcohol C-O | Stretch | ~1050 (Strong) | Supports the presence of a primary alcohol.[8] |
If the strong, sharp C=O peak around 1710 cm⁻¹ is gone and a strong, broad O-H "tongue" has appeared around 3300 cm⁻¹, the reduction of the carboxylic acid to an alcohol is successful.[9] The presence of the peak around 3010 cm⁻¹ provides initial evidence that the double bond was preserved.
Part 2: NMR Spectroscopy - The Definitive Structural Blueprint
While FTIR confirms the functional groups, it provides no information on their placement or the overall molecular architecture. For this, we turn to Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR are required to build a complete, unambiguous picture of the this compound molecule.[10] NMR provides detailed information about the connectivity of atoms and their chemical environment.[4]
Causality in Experimental Choice
¹H NMR allows us to "count" the different types of protons and see how they are connected through spin-spin splitting, while ¹³C NMR confirms the carbon skeleton. Together, they can verify the 18-carbon chain, the position of the double bond, and the primary alcohol terminus. This level of detail is unattainable with FTIR and is essential for definitive structural proof.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve ~10-20 mg of the purified this compound in ~0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), although modern spectrometers can reference the residual solvent peak.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
To confirm the hydroxyl proton, a "D₂O shake" experiment can be performed: add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The O-H proton will exchange with deuterium and its signal will disappear.[11]
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum. This removes C-H splitting, resulting in a single peak for each unique carbon atom.
-
A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Interpreting the NMR Spectra
The combination of ¹H and ¹³C NMR data provides interlocking evidence for the structure of this compound.
Caption: Correlation of this compound's structure with key spectroscopic signals.
¹H NMR Spectral Data Summary
| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insight |
| CH₃ - | 0.88 | Triplet (t) | 3H | Confirms terminal methyl group. |
| -(CH₂ )ₙ- | 1.27 | Broad Singlet | ~20H | Bulk of the saturated alkyl chain. |
| -CH₂ -CH= | 2.01 | Multiplet (m) | 4H | Allylic protons adjacent to the double bond.[12] |
| -OH | ~2.26 (variable) | Singlet (s), Broad | 1H | Confirms hydroxyl proton; disappears on D₂O shake.[7] |
| -CH₂ -OH | 3.65 | Triplet (t) | 2H | Protons on the carbon bearing the -OH group.[12] |
| -CH=CH - | 5.35 | Multiplet (m) | 2H | Olefinic protons, confirming the double bond.[12][13] |
¹³C NMR Spectral Data Summary
| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Key Insight |
| C H₃- | 14.1 | Terminal methyl carbon. |
| -(C H₂)ₙ- | 22.7 - 32.7 | Saturated alkyl chain carbons. |
| -C H₂-OH | 62.9 | Carbon bonded to the hydroxyl group.[7] |
| -C H=C H- | 129.9 | The two equivalent olefinic carbons. |
The ¹H NMR spectrum is particularly diagnostic. The triplet at 3.65 ppm is characteristic of a -CH₂- group next to another CH₂ and attached to an electronegative oxygen. The multiplet at 5.35 ppm is definitive proof of the olefinic protons. The integration values confirm the relative number of protons in each environment, aligning perfectly with the C₁₈H₃₆O formula.[1] The ¹³C spectrum complements this by confirming the presence of 18 carbons, with two in the alkene region (~130 ppm) and one in the alcohol C-O region (~63 ppm).
Comparative Analysis: FTIR vs. NMR
| Feature | FTIR Spectroscopy | NMR Spectroscopy (¹H & ¹³C) |
| Primary Information | Functional Groups | Molecular Structure & Connectivity |
| Speed | Very Fast (~1-2 minutes) | Slower (~10 min for ¹H, 30+ min for ¹³C) |
| Sample Amount | Minimal (one drop) | Moderate (10-20 mg) |
| Key Strengths | Excellent for monitoring reaction completion (e.g., disappearance of C=O). Simple, robust, and cost-effective.[5] | Provides unambiguous structural proof. Differentiates isomers. Determines purity.[14][15] |
| Limitations | Cannot determine the position of functional groups or the carbon skeleton. Not ideal for complex mixtures. | More expensive instrumentation. Requires deuterated solvents. Can be complex to interpret fully. |
| Role in Verification | Screening Tool: Quickly confirms the conversion of functional groups. | Confirmation Tool: Provides the definitive blueprint of the molecule. |
Conclusion
For the rigorous confirmation of synthesized this compound, FTIR and NMR spectroscopy are not competing alternatives but powerful, complementary partners.[5][10] FTIR serves as an indispensable rapid screening tool, providing immediate feedback on the success of the chemical transformation by tracking the key functional groups. However, for the unequivocal confirmation demanded by scientific and regulatory standards, the detailed structural blueprint provided by both ¹H and ¹³C NMR is non-negotiable. By employing this integrated spectroscopic approach, researchers can confidently validate the identity, structure, and purity of their synthesized this compound, ensuring the integrity of their subsequent experiments and applications.
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A Comparative Analysis of the Environmental Impact of Synthetic vs. Natural Oleyl Alcohol: A Guide for Researchers
In the pursuit of sustainable product development, the provenance of chemical ingredients has become a paramount concern for researchers and drug development professionals. Oleyl alcohol, a long-chain unsaturated fatty alcohol, is a ubiquitous component in formulations ranging from cosmetics and personal care products to pharmaceuticals, where it functions as an emollient, emulsifier, and surfactant.[1] The growing demand for this versatile ingredient has intensified the debate surrounding its optimal sourcing: traditional petrochemical synthesis versus bio-based production from natural fats and oils.[2]
This guide provides an in-depth, objective comparison of the environmental performance of synthetic and natural this compound. By synthesizing life cycle assessment (LCA) data, analyzing production pathways, and providing validated experimental protocols, this document aims to equip scientists with the critical information needed to make informed, evidence-based decisions that align with both performance requirements and sustainability mandates.
The Two Paths of this compound Production: A Tale of Carbon Origin
The fundamental distinction between synthetic and natural this compound lies in their feedstock. This initial difference in raw material dictates the entire lifecycle and, consequently, the environmental footprint of the final product.
The Natural Route: From Biomass to Alcohol
Natural this compound is derived from the triglycerides found in vegetable oils and animal fats.[3] The most common sources include olive oil, palm oil, rapeseed oil, and beef tallow.[4] The production process is a multi-step oleochemical pathway.
The process begins with the hydrolysis of triglycerides to yield a mixture of fatty acids and glycerol. The oleic acid is then separated and purified. Finally, the carboxylic acid group of oleic acid is reduced to an alcohol group through catalytic hydrogenation to produce this compound.[1][5]
The Synthetic Route: From Fossil Fuels to Alcohol
Synthetic this compound is produced from petrochemical feedstocks, primarily ethylene. The Ziegler process is a common industrial method for synthesizing linear primary alcohols.[6][7]
This process involves the oligomerization of ethylene using a triethylaluminium catalyst, followed by oxidation and hydrolysis to yield a range of fatty alcohols.[6] Subsequent fractional distillation is required to isolate the C18 chain length and then separate the unsaturated this compound from the saturated stearyl alcohol.
A Comparative Life Cycle Analysis (LCA): Quantifying the Environmental Footprint
A cradle-to-gate Life Cycle Assessment (LCA) is essential for comparing the environmental burdens of the two production routes. While a definitive, universal LCA is challenging due to variability in manufacturing practices and geographical locations, published studies on fatty alcohols provide a strong basis for comparison.[8][9]
| Environmental Metric | Natural this compound (Bio-based) | Synthetic this compound (Petrochemical) | Key Considerations & Causality |
| Global Warming Potential (kg CO₂ eq. per kg) | Highly Variable: ~0.6 to 15.4+[10] | Lower & More Consistent: ~2.97[8][9] | Natural: The wide range is dominated by land-use change (LUC).[8] Deforestation for palm plantations drastically increases the carbon footprint. Conversely, using established agricultural land or waste oils can lead to a much lower footprint. Synthetic: Emissions are primarily from the energy-intensive cracking of hydrocarbons and the synthesis process itself.[11][12] |
| Fossil Fuel Depletion | Low (Primarily from farm machinery and transport) | High | Natural: The carbon backbone is from renewable biomass. Synthetic: The carbon backbone is derived directly from non-renewable fossil fuels.[8] |
| Water Consumption | High (Primarily for irrigation of feedstock crops)[13] | Moderate (Used in processing and cooling)[12] | Natural: Agriculture is a major consumer of freshwater resources. Synthetic: While significant, water use in petrochemical plants is often more controlled and recycled. |
| Land Occupation | High | Low | Natural: Requires significant agricultural land for feedstock cultivation.[8] This can compete with food production and impact biodiversity. Synthetic: Production facilities have a much smaller direct land footprint. |
| Eutrophication Potential (Freshwater & Marine) | Higher | Lower | Natural: Primarily due to fertilizer runoff (nitrogen and phosphorus) from agriculture.[13] Synthetic: Lower, but industrial wastewater discharge can contribute if not properly treated.[14] |
| Biodegradability | Readily Biodegradable | Readily Biodegradable | Both natural and synthetic this compound are long-chain fatty alcohols that are readily biodegradable, as they are structurally similar.[8] The source does not significantly impact their inherent biodegradability. |
| Ecotoxicity | Low | Low | The aquatic toxicity of fatty alcohols is a function of their structure, not their origin.[15] Both are considered to have low aquatic toxicity.[16][17] |
Expert Interpretation:
At first glance, the lower and more consistent greenhouse gas emissions for petrochemical-derived fatty alcohols might seem counterintuitive.[8][9] This is a critical lesson in the nuances of LCA. The "bio-based" label does not automatically confer a lower carbon footprint. The environmental cost of land-use change, particularly the conversion of forests to agricultural land for palm oil, can overwhelm the benefits of biogenic carbon sequestration.[10] Therefore, for natural this compound, the specific feedstock and its associated agricultural practices are the most significant determinants of its environmental impact.[9] A product derived from waste tallow or rapeseed grown on established farmland will have a vastly different and more favorable profile than one from palm oil linked to deforestation.
Beyond the Lifecycle: Purity, Performance, and Impurities
The production method also influences the final product's composition, which can have performance and safety implications.
-
Natural this compound: The impurity profile often consists of other fatty alcohols with similar chain lengths (e.g., C16, C18:2). The exact composition depends on the natural oil source.[18] These "impurities" are structurally similar and often do not negatively impact performance in many cosmetic or industrial applications. Natural fatty alcohols typically have an even number of carbon atoms.[19]
-
Synthetic this compound: The Ziegler process can produce a broader distribution of alcohol chain lengths and may also introduce branched isomers and residual olefins or paraffins.[20] While purification steps are extensive, trace amounts of these non-biocompatible impurities may remain. Synthetic processes can produce both even- and odd-numbered carbon chains.
The choice between the two may, therefore, depend on the specific application's sensitivity to these different impurity profiles. For high-purity pharmaceutical applications, the more defined impurity profile of a specific natural source might be advantageous, or a highly purified synthetic grade may be required.
Experimental Protocols for Verification and Quality Control
To ensure the quality, purity, and environmental profile of this compound, a robust set of analytical methods must be employed. The following protocols provide a framework for a comprehensive evaluation.
Protocol 1: Purity and Impurity Profiling by GC-MS
Objective: To identify and quantify the this compound content and characterize the profile of other fatty alcohols or process-related impurities.
Causality: Gas Chromatography (GC) separates volatile compounds based on their boiling point and interaction with the stationary phase. Mass Spectrometry (MS) provides structural information for definitive identification. Due to the low volatility of long-chain alcohols, derivatization is necessary to convert the polar hydroxyl group into a more volatile silyl ether.[21]
Methodology:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of an this compound analytical standard and any other relevant fatty alcohol standards (e.g., stearyl, linoleyl, myristyl alcohol) in hexane.[22][23]
-
Internal Standard: Prepare a 1 mg/mL solution of an internal standard (e.g., 1-eicosanol) in hexane.
-
Sample Derivatization (Silylation): a. Accurately weigh ~1.0 mg of the this compound sample into a 2 mL GC vial. b. Add 100 µL of the internal standard solution. c. Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. d. Cap the vial and heat at 70°C for 30 minutes. e. Cool to room temperature before analysis.
-
GC-MS Conditions:
-
GC System: Agilent 8860 GC or equivalent.[24]
-
Column: Elite-225, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.[22]
-
Injection: 1 µL, Split ratio 20:1.
-
Inlet Temp: 250°C.
-
Oven Program: Initial 100°C, hold for 2 min. Ramp at 10°C/min to 240°C, hold for 10 min.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
MS System: Quadrupole MS, such as Shimadzu GCMS-QP2020 NX.[25]
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Source Temp: 230°C.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis: Identify peaks by comparing retention times and mass spectra to the prepared standards and a reference library (e.g., NIST). Quantify using the internal standard method.
Protocol 2: Assessment of Ready Biodegradability (OECD 301F)
Objective: To determine if the this compound sample is "readily biodegradable," providing a key indicator of its environmental persistence.
Causality: The OECD 301F Manometric Respirometry test measures oxygen consumption by microorganisms as they metabolize the test substance in a closed system.[26][27] A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[27][28] This is a stringent test that simulates an aerobic aquatic environment.
Methodology:
-
Test Substance Preparation: As this compound is poorly soluble in water, it should be adsorbed onto an inert solid support (e.g., silica gel) or emulsified prior to addition to the test medium.
-
Inoculum: Use an activated sludge from a domestic wastewater treatment plant, washed and aerated.
-
Apparatus: Set up a closed respirometer (e.g., BPC Blue) with vessels containing a defined mineral medium, the inoculum, and the test substance (typically at 100 mg/L).[26]
-
Controls: Run parallel tests with:
-
A blank control (inoculum and medium only) to measure endogenous respiration.
-
A reference control with a readily biodegradable substance (e.g., sodium benzoate) to verify the viability of the inoculum.
-
A toxicity control (test substance + reference substance) to check for inhibitory effects.
-
-
Incubation: Incubate the vessels in the dark at a constant temperature (20 ± 1°C) with constant stirring for 28 days.
-
Measurement: Continuously monitor the oxygen consumption in each vessel.
-
Data Analysis: Calculate the percentage of biodegradation as: % Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD * 100 Evaluate if the 60% pass level is met within the 10-day window.
Protocol 3: Acute Aquatic Ecotoxicity (OECD 202 - Daphnia sp.)
Objective: To assess the potential acute toxicity of this compound to aquatic invertebrates, a standard indicator species.
Causality: This test determines the concentration of a substance that is lethal or immobilizes 50% of the test organisms (Daphnia magna) over a 48-hour exposure period (EC50).[15][29] It provides a critical data point for environmental risk assessment.[30]
Methodology:
-
Test Organisms: Use juvenile Daphnia magna (<24 hours old), cultured in the laboratory.
-
Test Substance Preparation: Prepare a stock solution of this compound. Due to its low solubility, a water-accommodated fraction (WAF) or a carrier solvent (e.g., acetone) may be necessary. If a solvent is used, its concentration must be minimal and a solvent control must be included.
-
Test Concentrations: Conduct a range-finding test to determine the approximate toxic concentrations. Based on this, select at least five definitive test concentrations in a geometric series.
-
Exposure: Introduce 10 daphnids into each test vessel containing the test solution. Use at least two replicates per concentration. Include a control (medium only) and a solvent control if applicable.
-
Incubation: Incubate for 48 hours at 20 ± 1°C with a 16:8 hour light:dark cycle. Do not feed the organisms during the test.
-
Observation: At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.
-
Data Analysis: Use statistical methods (e.g., Probit analysis) to calculate the 48-hour EC50 value and its 95% confidence limits.
Conclusion: A Decision Framework for the Discerning Scientist
The choice between synthetic and natural this compound is not a simple dichotomy of "good" versus "bad." It is a complex decision that requires a holistic assessment of environmental trade-offs, performance requirements, and supply chain transparency.
Decision Logic:
For researchers prioritizing the minimization of greenhouse gas emissions, synthetic this compound often presents a more reliable, lower-impact option unless a natural source can be rigorously verified as originating from sustainable, non-land-use-change agriculture.[8] Conversely, for those focused on reducing fossil fuel dependency and embracing a circular bioeconomy, natural this compound from a certified sustainable source is the superior choice.[7]
Ultimately, the responsibility lies with the scientist to demand transparency from suppliers and to validate the materials used. By applying the analytical frameworks and experimental protocols outlined in this guide, the research community can make choices that are not only scientifically sound but also environmentally responsible.
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Safety Operating Guide
Navigating the Disposal of Oleyl Alcohol: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in an experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Oleyl Alcohol, moving beyond rote instructions to explain the scientific rationale behind each procedural choice.
This compound ((Z)-octadec-9-en-1-ol), a long-chain unsaturated fatty alcohol, is a common excipient and emollient in pharmaceutical and cosmetic formulations.[1][2][3] While generally considered to have low toxicity, its physical and chemical properties, particularly its combustible nature and ecotoxicity, necessitate a structured disposal plan.[4][5][6]
Immediate Safety and Hazard Assessment: The "Why" Before the "How"
Before initiating any disposal procedure, a thorough understanding of this compound's hazard profile is paramount. This proactive approach ensures that all subsequent actions are informed by a clear recognition of the potential risks.
Key Hazard Considerations:
-
Combustibility: this compound is a combustible liquid, meaning it can ignite, but not as readily as flammable liquids.[5][6] This property dictates the need for storage away from ignition sources and the use of appropriate fire suppression equipment.
-
Aquatic Toxicity: this compound is classified as very toxic to aquatic organisms.[4][7] Improper disposal, such as drain disposal, can have significant adverse effects on aquatic ecosystems.
-
Skin and Eye Irritation: Prolonged or repeated contact can cause skin and eye irritation.[4][5] This underscores the importance of appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Description | Implication for Disposal |
| Physical Hazard | Combustible Liquid[5][6] | Segregate from oxidizers and ignition sources. Use appropriate fire extinguisher (dry chemical, foam, carbon dioxide).[5] |
| Health Hazard | Skin and Eye Irritant[4][5] | Wear appropriate PPE, including gloves and safety goggles. |
| Environmental Hazard | Very toxic to aquatic life[4][7] | Strictly prohibit drain disposal. All waste must be collected for hazardous waste disposal. |
The Disposal Workflow: A Decision-Making Framework
The following diagram illustrates the critical decision points in the this compound disposal process, from initial waste generation to final removal from the laboratory.
Caption: Decision workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for ensuring safety and regulatory compliance. The following procedures are designed for both minor spills and the disposal of larger quantities of this compound waste.
Protocol 1: Disposal of Small Quantities and Spill Residues (< 1 Liter)
This protocol is intended for the cleanup and disposal of minor spills or residual amounts of this compound.
Materials:
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.
-
Inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).[6]
-
Non-sparking scoop or brush.
-
Sealable, chemically compatible waste container (e.g., polyethylene or glass).[4]
-
Hazardous waste label.
Procedure:
-
Ensure Safety: Don the appropriate PPE. Ensure the area is well-ventilated and restrict access to the spill area.[5]
-
Containment: If dealing with a liquid spill, contain the spill using the absorbent material to prevent it from spreading.
-
Absorption: Gently apply the inert absorbent material over the spill, working from the outside in. Allow sufficient time for the this compound to be fully absorbed.[8]
-
Collection: Carefully scoop the absorbed material into the designated waste container. Ensure the container is properly sealed to prevent leakage or the release of vapors.[9]
-
Labeling: Immediately affix a hazardous waste label to the container. The label must include:
-
Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and away from incompatible materials such as strong oxidizing agents and acids.[6][9]
-
Decontamination: Clean the spill area with soap and water. Dispose of any contaminated cleaning materials (e.g., paper towels) in the same hazardous waste container.
Protocol 2: Disposal of Large Quantities (> 1 Liter) and Unused Product
This protocol applies to the disposal of bulk quantities of waste this compound, including unused or expired product.
Materials:
-
PPE: Nitrile gloves, safety goggles, lab coat.
-
Designated hazardous waste container (provided by your institution's Environmental Health and Safety department or a licensed waste contractor). This is typically a plastic or metal drum.
-
Funnel compatible with the waste container and the chemical.
-
Hazardous waste label.
Procedure:
-
Container Preparation: Obtain a designated hazardous waste container that is clean, in good condition, and compatible with this compound.[5]
-
Labeling: Pre-label the container with a hazardous waste tag before adding any waste. Fill in all required information as detailed in Protocol 1.
-
Waste Transfer: Carefully transfer the waste this compound into the hazardous waste container using a funnel to prevent spills. Do not fill the container to more than 90% capacity to allow for expansion.
-
Secure Closure: Tightly seal the container to prevent leaks. Keep the container closed at all times except when adding waste.[9]
-
Storage: Store the container in the designated Satellite Accumulation Area (SAA). Ensure it is stored in a secondary containment unit to mitigate potential leaks. The storage area should be secure and away from heat, sparks, or open flames.[11]
-
Waste Pickup: Once the container is full, or before the accumulation time limit set by your institution is reached, arrange for pickup through your Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[9]
Regulatory Framework: Adhering to the Law
The disposal of this compound is governed by a framework of federal and state regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which administers the Resource Conservation and Recovery Act (RCRA).[12]
-
RCRA Waste Classification: While this compound is not a specifically "listed" hazardous waste, it will likely be classified as a "characteristic" hazardous waste due to its combustibility.[13][14] The EPA hazardous waste code for ignitability is D001 .[15]
-
State and Local Regulations: It is crucial to be aware that state and local regulations may be more stringent than federal requirements.[16][17] Always consult your institution's EH&S department for specific guidance applicable to your location.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is a fundamental aspect of responsible scientific practice. By understanding the chemical's properties, adhering to established protocols, and complying with all relevant regulations, researchers can ensure a safe laboratory environment and protect the broader ecosystem. This commitment to the complete lifecycle of chemical reagents is a hallmark of a trustworthy and authoritative laboratory.
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Navigating the Safe Handling of Oleyl Alcohol: A Guide to Personal Protective Equipment and Operational Best Practices
For Researchers, Scientists, and Drug Development Professionals
Handling Oleyl Alcohol, a long-chain unsaturated fatty alcohol, is a common practice in various research and development settings, from cosmetics to pharmaceuticals. While it is a valuable excipient and chemical intermediate, a thorough understanding of its hazard profile is paramount to ensure the safety of laboratory personnel. This guide provides a detailed, step-by-step framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE), operational controls, and disposal procedures. Our approach is grounded in a comprehensive risk assessment, acknowledging the absence of a specific Occupational Exposure Limit (OEL) and instead leveraging the authoritative NIOSH Occupational Exposure Banding (OEB) strategy.
Understanding the Hazard Profile of this compound
Before implementing any safety protocols, it is crucial to understand the inherent hazards of this compound. Based on available Safety Data Sheets (SDS), the primary hazards are:
-
Skin and Eye Irritation: this compound is classified as a skin and eye irritant.[1][2][3][4] Prolonged or repeated contact can lead to dermatitis.[3]
-
Combustibility: this compound is a combustible liquid with a flashpoint of approximately 170°C (338°F).[4] While not highly flammable, it can ignite with a source of ignition at or above this temperature.
-
Aquatic Toxicity: this compound is very toxic to aquatic organisms, necessitating careful disposal to prevent environmental contamination.[1][3][4]
Risk Assessment in the Absence of an OEL: The NIOSH Occupational Exposure Banding Approach
A key challenge in managing exposure to this compound is the lack of a specific OEL from regulatory bodies such as OSHA, NIOSH, or ACGIH. In such cases, the National Institute for Occupational Safety and Health (NIOSH) recommends the use of the Occupational Exposure Banding (OEB) process.[5][6][7] This systematic approach categorizes chemicals into one of five bands (A through E), with Band A representing the lowest hazard and Band E the highest. This banding then informs the selection of appropriate exposure controls.
The NIOSH OEB e-Tool can be used to estimate the appropriate band for a chemical based on its toxicological data.[8][9][10] Based on the known hazards of this compound (skin and eye irritation), a conservative approach would place it in Occupational Exposure Band C . This band corresponds to a target airborne concentration range of >10 to 100 µg/m³ and signifies a moderate level of hazard, requiring a higher level of control than for less hazardous substances.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical component of a comprehensive safety plan for handling this compound. The following recommendations are based on its hazard profile and the assigned OEB.
Hand Protection: Selecting the Right Gloves
Given that this compound is a skin irritant, appropriate hand protection is mandatory. While specific permeation data for this compound is not widely available, we can make informed decisions based on its chemical class (long-chain fatty alcohol) and general chemical resistance guides.
| Glove Material | Recommendation for this compound | Rationale |
| Nitrile | Excellent Choice | Nitrile gloves generally offer good resistance to alcohols, oils, and greases.[11] They provide a good balance of chemical resistance, comfort, and dexterity. For incidental contact, standard nitrile exam gloves are suitable. For prolonged contact or immersion, heavier-duty nitrile gloves should be used. |
| Neoprene | Good Alternative | Neoprene also demonstrates good resistance to a broad range of chemicals, including alcohols and fatty acids.[12][13] It can be a suitable alternative if nitrile gloves are not available or if allergies are a concern. |
| Latex | Not Recommended | While latex gloves offer good dexterity, they have poor resistance to many organic chemicals and can cause allergic reactions. |
| Polyvinyl Alcohol (PVA) | Not Recommended | PVA gloves are not suitable for work with alcohols as they are water-sensitive and can be degraded by them.[14][15] |
Best Practice: Always inspect gloves for any signs of degradation or puncture before use. If direct contact with this compound occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair.
Eye and Face Protection
Given that this compound is an eye irritant, appropriate eye and face protection is essential.
-
Safety Glasses with Side Shields: For handling small quantities where the risk of splashing is minimal.
-
Chemical Splash Goggles: The recommended minimum eye protection when handling this compound, as they provide a seal around the eyes and offer better protection against splashes.
-
Face Shield: Should be worn in conjunction with chemical splash goggles when handling larger quantities or when there is a significant risk of splashing.
Skin and Body Protection
To prevent skin contact, appropriate body protection should be worn.
-
Laboratory Coat: A standard lab coat is required. For tasks with a higher potential for splashes, a chemically resistant lab coat or apron should be worn over the standard lab coat.
-
Closed-toe Shoes: Always wear closed-toe shoes in the laboratory.
-
Long Pants: Wear long pants or equivalent attire to cover exposed skin on the legs.
Respiratory Protection
In most laboratory settings with adequate ventilation, respiratory protection is not typically required when handling this compound at room temperature due to its low vapor pressure. However, respiratory protection may be necessary under certain conditions:
-
Poorly Ventilated Areas: If work must be conducted in an area with poor ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
-
Heating this compound: Heating this compound will increase its vapor pressure, and appropriate respiratory protection should be used.
-
Generating Aerosols: Any process that generates aerosols or mists of this compound (e.g., spraying, sonicating) requires the use of respiratory protection.
In these situations, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended. A full-face respirator will also provide eye and face protection.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
Pre-Handling Checklist
-
Review the SDS: Always review the Safety Data Sheet for this compound before beginning any new procedure.
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or heating the substance.[16][17][18]
-
Assemble all necessary PPE: Have all required gloves, eye protection, and lab coat readily available and in good condition.
-
Locate Emergency Equipment: Know the location of the nearest eyewash station, safety shower, and fire extinguisher.
Handling Procedures
-
Don PPE: Put on your lab coat, safety goggles, and gloves before handling the chemical.
-
Dispensing: When transferring this compound, do so carefully to avoid splashing. Use a funnel for transfers between containers.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.[16]
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4]
-
Container Labeling: Ensure all containers of this compound are clearly labeled.
Post-Handling Procedures
-
Clean Up: Clean the work area thoroughly after use.
-
Decontaminate: Decontaminate any surfaces that may have come into contact with this compound.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).
-
Wash Hands: Wash your hands thoroughly with soap and water after removing your gloves.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm and comply with regulations.
-
Waste Collection: Collect all this compound waste, including contaminated materials such as gloves and absorbent pads, in a designated, properly labeled, and sealed hazardous waste container.[19]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the name "this compound."
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Disposal Vendor: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[19][20][21][22]
Never pour this compound down the drain. [19] Its toxicity to aquatic life makes this practice environmentally irresponsible and likely a violation of local regulations.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently and safely handle this compound, ensuring both personal safety and environmental responsibility.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
